Milciclib Maleate

Catalog No.
S548113
CAS No.
802539-81-7
M.F
C29H36N8O5
M. Wt
576.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Milciclib Maleate

CAS Number

802539-81-7

Product Name

Milciclib Maleate

IUPAC Name

(Z)-but-2-enedioic acid;N,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5H-pyrazolo[4,5-h]quinazoline-3-carboxamide

Molecular Formula

C29H36N8O5

Molecular Weight

576.6 g/mol

InChI

InChI=1S/C25H32N8O.C4H4O4/c1-25(2)14-16-15-27-24(29-20(16)22-19(25)21(23(34)26-3)30-32(22)5)28-17-6-8-18(9-7-17)33-12-10-31(4)11-13-33;5-3(6)1-2-4(7)8/h6-9,15H,10-14H2,1-5H3,(H,26,34)(H,27,28,29);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

DGVCEXQFNYYRQI-BTJKTKAUSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

miliciclib, N,1,4,4-tetramethyl-8-((4-(4-methylpiperazin-1-yl)phenyl)amino)-4,5-dihydro-1H-pyrazolo(4,3-h)quinazoline-3-carboxamide, PHA 848125, PHA-848125, PHA-848125AC, PHA848125

Canonical SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC1(CC2=CN=C(N=C2C3=C1C(=NN3C)C(=O)NC)NC4=CC=C(C=C4)N5CCN(CC5)C)C.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Milciclib is 460.26991 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PHA-848125 structure and properties

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Inhibition Profile

PHA-848125 exhibits a notable promiscuity across the CDK family and potently inhibits TRKA [1]. The following table details its half-maximal inhibitory concentration (IC₅₀) values for key kinase targets, which form the basis of its mechanism of action.

Target Kinase Complex IC₅₀ (nM)
cyclin A / CDK2 45 nM [2] [3]
TRKA 53 nM [2] [4]
cyclin H / CDK7 150 nM [2] [3]
cyclin D1 / CDK4 160 nM [2] [3]
cyclin E / CDK2 363 nM [2]
cyclin B / CDK1 398 nM [2]

Mechanism of Action and Signaling Pathways

PHA-848125 simultaneously targets two major pathways implicated in cancer pathogenesis: cell cycle progression and growth factor receptor signaling [5]. The diagram below illustrates the core signaling pathways affected by PHA-848125 and the logical flow of its anti-tumor effects.

pha_mechanism cluster_pathway1 Cell Cycle Pathway cluster_pathway2 Growth Factor Signaling PHA PHA-848125 CDK2 CDK2/Cyclin A PHA->CDK2 CDK4 CDK4/Cyclin D1 PHA->CDK4 CDK1 CDK1/Cyclin B PHA->CDK1 TRKA TRKA Receptor PHA->TRKA pRb pRb Phosphorylation CDK2->pRb CDK4->pRb SPhase S-Phase Entry & Progression CDK1->SPhase pRb->SPhase Autophagy Induced Autophagic Cell Death pRb->Autophagy SPhase->Autophagy MAPK MAPK Pathway TRKA->MAPK AKT AKT Pathway TRKA->AKT Survival Cell Survival MAPK->Survival AKT->Survival Survival->Autophagy

Key cellular outcomes resulting from this dual inhibition include:

  • Cell Cycle Arrest: By inhibiting CDK2 and CDK4, PHA-848125 prevents the phosphorylation of the retinoblastoma protein (pRb), leading to an accumulation of cells in the G1 phase and a reduction in S and G2/M phases [5] [3].
  • Inhibition of Survival Signals: Blocking TRKA activation inhibits downstream pro-survival pathways, including MAPK and AKT signaling [5].
  • Induction of Cell Death: A key relevant outcome is the compound's ability to induce autophagic cell death across various cancer cell lines, as detected by an increase in acidic vesicular organelles [5].

Detailed Experimental Protocols

The following methodologies are summarized from key experiments that established the efficacy of PHA-848125.

In Vitro Cell Proliferation and Mechanism Assays [5]
  • Cell Culture: Human glioma cell lines (e.g., SF539, SF268, U251, U87MG) are maintained per supplier guidelines and seeded in 96 or 384-well plates.
  • Compound Treatment: 24 hours after seeding, cells are treated in duplicate with serial dilutions of PHA-848125.
  • Viability Assessment: After 72 hours of incubation, viable cell number is quantified using the CellTiter-Glo Luminescent Cell Viability Assay.
  • IC₅₀ Calculation: The concentration inhibiting cell growth by 50% is calculated using a sigmoidal fitting algorithm.
Analysis of Cell Cycle and DNA Synthesis (BrdU Incorporation) [5]
  • Treatment and Labeling: Cells are treated with PHA-848125 for 24 hours. For the final 30 minutes of incubation, Bromodeoxyuridine (BrdU) is added to the culture medium.
  • Fixation and Denaturation: Cells are washed, fixed in 70% ethanol, and their DNA is denatured with 2N HCl.
  • Staining and Analysis: Cells are stained with a fluorescent anti-BrdU monoclonal antibody and analyzed by flow cytometry (FACS) to determine the proportion of cells in S-phase.
Evaluation of Autophagy by Flow Cytometry [5]
  • Treatment and Staining: Cells are treated with the compound for 72 hours. For the last 15 minutes, Acridine Orange is added to the culture.
  • Analysis: Cells are collected, washed with PBS, and immediately analyzed by flow cytometry. Acridine Orange stains DNA and RNA green, but fluoresces bright red in acidic vesicular organelles (AVOs); an increase in red fluorescence is proportional to the degree of autophagy.
In Vivo Efficacy Study in Glioma Models [5]
  • Animal Models: Efficacy is evaluated in mouse models with subcutaneously or intracranially implanted human glioma tumors.
  • Dosing Regimen: PHA-848125 is administered orally, typically at doses ranging from 5 to 40 mg/kg, once or twice daily [5] [3].
  • Efficacy Endpoints: Tumor volume is monitored and compared to control groups. In intracranial models, survival time is a key endpoint, and studies confirm the drug's ability to cross the blood-brain barrier.

Clinical Trial Summary and Dosing

A phase I study established the safety and recommended phase II dose (RP2D) in patients with advanced solid tumors [4].

  • Recommended Phase II Dose (RP2D): 150 mg/day was identified as the RP2D for two different schedules [4].
  • Administration Schedules:
    • Schedule 1 (S1): 150 mg once daily for 7 consecutive days, followed by 7 days off, in 2-week cycles.
    • Schedule 2 (S2): 150 mg once daily for 4 consecutive days per week for 3 weeks, followed by 1 week off, in 4-week cycles.
  • Pharmacokinetics: The drug has a long half-life of approximately 33 hours, exhibits dose-proportional exposure, and accumulates about 3-fold after repeated administrations [4].
  • Observed Efficacy: In the phase I trial, two patients with thymic carcinoma showed a partial response, leading to a phase II study focused on this cancer type [4].

Conclusion

PHA-848125 (Milciclib) is a well-characterized dual CDK/TRKA inhibitor with a defined chemical structure and a promising preclinical and clinical profile. Its ability to block multiple key oncogenic drivers and induce autophagic cell death, combined with demonstrated efficacy in animal models and early signs of clinical activity, supports its continued development as an anticancer agent.

References

Milciclib maleate pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Clinical Status

The table below summarizes the core information about Milciclib maleate.

Attribute Description
Drug Name This compound [1]
Alternative Names PHA-848125, PHA 848125C, PHA-848125AC [1] [2] [3]
Originator/Developer Nerviano Medical Sciences; Tiziana Life Sciences [1]
Class Small molecule; 3-ring heterocyclic compound [1]
Highest Development Phase Phase II (for specified indications) [1] [4]
Orphan Drug Status Yes (for thymic cancer) [1] [5]
Mechanism of Action Inhibitor of CDK2, CDK4, CDK5, CDK7, and TrkA receptor [1] [5]
Key Indications (under investigation) Hepatocellular carcinoma, Malignant thymoma, Thymic carcinoma, Glioma [1] [6]

Pharmacokinetic & Physicochemical Properties

The following table consolidates quantitative data on the drug's properties and pharmacokinetics.

Property Category Details

| Physicochemical Properties | Molecular Formula (free base): C25H32N8O [6] Molecular Formula (maleate salt): C29H36N8O5 [2] Molecular Weight (maleate salt): 576.65 g/mol [2] CAS Registry (maleate): 1253645-38-3 [2] Hydrogen Bond Donors: 2 [6] Hydrogen Bond Acceptors: 8 [6] | | Clinical PK Parameters (Human) | Route of Administration: Oral [6] [5] Time to Peak (tmax): 2-4 hours [5] Elimination Half-Life: ~33 hours [5] Accumulation Factor: ~3 (upon reaching steady state) [5] Cmax at Steady State (150 mg/day): 1.5 µM [5] AUC0-24 at Steady State (150 mg/day): 25 µM•h [5] | | In Vitro Potency (IC50) | CDK2/Cyclin A: 45 nM [5] TRKA: 53 nM [5] CDK4/Cyclin D1: 150 nM [5] CDK7/Cyclin H: 160 nM [5] | | Transporter Interactions | ABCB1/P-gp: Weak substrate [5] ABCG2/BCRP: Moderate substrate (mouse); weak (human) [5] OATP1A/1B: Not a substrate [5] | | Metabolism | Partially metabolized by CYP3A4 (~15% contribution) [5] |

Mechanism of Action and Experimental Insights

This compound is an orally bioavailable, ATP-competitive small molecule that acts as a multi-kinase inhibitor [6] [5]. Its primary targets are cyclin-dependent kinases (CDKs) and the Tropomyosin receptor kinase A (TRKA).

  • Key Mechanistic Insights: Inhibition of CDK2 leads to cell cycle arrest, while inhibition of TRKA reduces cell proliferation [5]. The anti-tumor activity is also linked to CDK7 inhibition (reducing glucose consumption in cancer cells) and CDK5 inhibition (producing antiangiogenic effects) [5].
  • Transporter Interaction & Brain Penetration: A key pharmacokinetic study revealed that Milciclib is a weak to moderate substrate for the efflux transporters ABCB1 (P-gp) and ABCG2 (BCRP) [5]. While these transporters do not significantly impact its plasma exposure, they work together to limit its penetration into the brain. The relative brain penetration of Milciclib was markedly increased (by at least 3.9-fold) in pre-clinical models lacking both Abcb1 and Abcg2 [5]. This suggests that co-administration with efflux transporter inhibitors could potentially enhance its efficacy against brain tumors.

The signaling pathways affected by Milciclib can be summarized in the following diagram:

G cluster_targets Milciclib Inhibits cluster_effects Cellular Consequences Milciclib Milciclib CDK2 CDK2 Milciclib->CDK2 CDK4 CDK4 Milciclib->CDK4 CDK5 CDK5 Milciclib->CDK5 CDK7 CDK7 Milciclib->CDK7 TRKA TRKA Milciclib->TRKA CellCycleArrest Cell Cycle Arrest CDK2->CellCycleArrest CDK4->CellCycleArrest Antiangiogenic Antiangiogenic Effects CDK5->Antiangiogenic Metabolic Reduced Glucose Consumption CDK7->Metabolic ReducedProliferation Reduced Cell Proliferation TRKA->ReducedProliferation

Diagram: Milciclib exerts antitumor effects by inhibiting multiple kinase targets, leading to several cytotoxic consequences. [1] [5]

Experimental Workflow for Transporter Studies

Although full protocols are not available, the general methodology from a key transporter interaction study can be outlined. The workflow below illustrates the process used to determine Milciclib's interactions with efflux transporters and their impact on its distribution.

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation Start Study Objective: Determine interaction with drug transporters & CYP3A4 A1 Bidirectional Transport Assays (MDCK-II cell monolayers) Start->A1 A2 Analysis of Transporter (ABCB1, ABCG2) Impact A1->A2 B1 Animal Studies (Genetically modified mice) A2->B1 Hypothesis Testing B2 Measure Plasma & Tissue (Milciclib concentration) B1->B2 B3 Key Finding: ABCB1/ABCG2 limit brain penetration B2->B3 Conclusion Conclusion: Plasma exposure unaffected by transporters, but brain penetration is limited. B3->Conclusion

Diagram: Simplified workflow of the in vitro and in vivo studies investigating Milciclib's interactions with key drug transporters. [5]

Conclusion

This compound is a promising multi-kinase inhibitor with a characterized pharmacokinetic profile suitable for oral administration. Its development is focused on challenging cancers, supported by its orphan drug status. A critical finding for future application, especially in brain tumors, is that its brain penetration is functionally limited by the ABCB1 and ABCG2 efflux transporters.

References

Milciclib Pharmacodynamics at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Target Kinase IC50 Value (nM) Primary Role in Pharmacodynamics
CDK2 (with cyclin A) 45 [1] Primary target; induces G1 cell cycle arrest, prevents S-phase entry [2] [3].
CDK7 (with cyclin H) 150 [1] Dual role: regulates cell cycle (activates CDK1/2/4/6) and transcriptional control (via RNA Pol II) [4] [5].
CDK4 (with cyclin D1) 160 [1] Contributes to G1 cell cycle arrest, inhibiting pRb phosphorylation and E2F-driven progression [2] [6].
Tropomyosin Receptor Kinase A (TRKA) 53 [1] Inhibits NGF-induced TRKA phosphorylation, impacting survival signaling in certain cancers [1].
c-Src Kinase N/A Contributes to inhibition of malignant progression and is involved in synergistic effects [2] [6].

Cellular Effects & Mechanisms of Action

Building on its primary targets, Milciclib exerts its anti-tumor effects through several key mechanisms.

  • Cell Cycle Arrest: By inhibiting CDK2 and CDK4, Milciclib predominantly induces a G1 phase arrest [2] [1]. In colorectal cancer cells, it also causes a dose-dependent reduction in the G2/M phase population [7].
  • Apoptosis Induction: Treatment with Milciclib promotes apoptosis in cancer cells. In colorectal cancer models, this effect was dose-dependent [7].
  • Synergistic Combination Therapy: Research in hepatocellular carcinoma (HCC) models shows that Milciclib can act synergistically with sorafenib (a tyrosine kinase inhibitor). The combination leads to a profound suppression of tumor growth, linked to the synergistic downregulation of the c-Myc oncoprotein [6].
  • Overcoming Drug Resistance: Early clinical evidence from a Phase 1 study suggested that Milciclib could reverse gemcitabine-resistance in patients with refractory solid tumors, including NSCLC [2].
  • Radiosensitization: In colorectal cancer cells, Milciclib was found to enhance sensitivity to radiotherapy. It achieves this by impairing the repair of radiation-induced DNA damage, partly through the inhibition of Rad51 [7].

The following diagram illustrates the core signaling pathways and cellular processes affected by Milciclib.

G cluster_targets Milciclib Inhibits cluster_effects Cellular Consequences Milciclib Milciclib CDK2 CDK2/CDK4 Milciclib->CDK2 CDK7 CDK7 Milciclib->CDK7 TRKcSrc TRK & c-Src Milciclib->TRKcSrc Cycle G1/S Cell Cycle Arrest CDK2->Cycle Apoptosis Apoptosis Induction CDK2->Apoptosis Transcript Transcription Disruption CDK7->Transcript DDR Impaired DNA Damage Repair CDK7->DDR Inhibits Rad51 Synergy Synergy with TKIs (c-Myc Downregulation) TRKcSrc->Synergy Cycle->Apoptosis

Key Experimental Protocols for In Vitro PD Studies

For researchers aiming to validate these pharmacodynamic effects, here are standard protocols used in recent studies.

  • Cell Viability and Cytotoxicity (IC50 Determination) [7]

    • Cell Lines: Human cancer cell lines (e.g., HCT116, RKO for CRC; A2780, MDA-MB-231 from other studies).
    • Procedure: Seed cells in 96-well plates (3,000 cells/well). After 24 hours, treat with a dose range of Milciclib for 72 hours.
    • Assessment: Measure cell viability using assays like Cell Counting Kit-8 (CCK-8) or CellTiter-Glo. Read absorbance (450nm for CCK-8) or luminescence.
    • Analysis: Calculate IC50 values using non-linear regression in software like GraphPad Prism.
  • Colony Formation Assay (Clonogenic Survival) [7]

    • Procedure: Seed a low density of cells (e.g., 1,000 cells/well in 6-well plates). Treat with Milciclib (e.g., 200, 400, 800 nM) for 72 hours. Then, replace with drug-free medium and incubate until visible colonies form in control wells (typically 1-2 weeks).
    • Staining & Analysis: Fix cells with 4% paraformaldehyde, stain with 0.1% crystal violet. Count colonies containing >50 cells using image analysis software (e.g., ImageJ).
  • Cell Cycle Analysis by Flow Cytometry [7]

    • Procedure: Treat cells with Milciclib for a determined period (e.g., 24-48 hours). Harvest cells, fix in ethanol, and treat with RNase.
    • Staining: Stain cellular DNA with a fluorescent dye like Propidium Iodide (PI).
    • Analysis: Analyze stained cells using a flow cytometer. The distribution of cells in G1, S, and G2/M phases is determined based on DNA content.
  • Clonogenic Survival Assay for Radiosensitization [7]

    • Purpose: To test if Milciclib enhances the effect of radiation.
    • Procedure: Seed cells at densities adjusted for planned radiation doses (e.g., 2,000 cells for 0 Gy, 6,000 for 8 Gy). Pre-treat cells with Milciclib before subjecting them to a single dose of irradiation (e.g., 0, 2, 4, 8 Gy).
    • Analysis: Proceed with colony formation as above. Calculate the Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect. An SER >1 indicates a positive effect.

Research Implications and Future Directions

The pharmacodynamic profile of Milciclib suggests several promising research and clinical applications.

  • Overcoming Therapeutic Resistance: The ability of Milciclib to reverse gemcitabine resistance in NSCLC and synergize with sorafenib in HCC provides a strong rationale for its use in combination therapies to overcome or prevent drug resistance [2] [6].
  • A Role as a Radiosensitizer: The evidence that Milciclib can impair DNA damage repair and increase the efficacy of radiotherapy in CRC models opens a path for its use as a adjunct to radiation therapy in other solid tumors [7].
  • Driving Drug Development: Computational studies are already exploring the structure-based design of Milciclib derivatives. Halogenation of the parent structure has been shown in silico to improve binding affinity to CDK2 and pharmacokinetic properties, highlighting a path for developing more potent analogs [3].

References

Milciclib maleate CDC2 kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocols for Key Assays

The following methodologies are adapted from recent research investigating Milciclib in colorectal cancer (CRC) models [1] [2].

Cell Viability and Cytotoxicity (CCK-8 Assay)

This protocol is used to determine the IC50 values of Milciclib.

  • Cell Lines: Human colorectal cancer cells (e.g., HCT-116, RKO).
  • Seeding: Plate cells in 96-well plates at a density of 3,000 cells per well and allow to adhere overnight.
  • Dosing: Treat cells with a range of Milciclib concentrations for 72 hours. A common solvent is DMSO, with a final concentration in culture media not exceeding 0.1%.
  • Viability Measurement: Add Cell Counting Kit-8 (CCK-8) solution to each well. After incubation, measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate cell viability relative to untreated control wells. The IC50 value is the drug concentration that produces a 50% reduction in cell viability.
Colony Formation Assay

This assay evaluates the long-term clonogenic survival of cancer cells after drug treatment.

  • Cell Seeding: Seed 1,000 cells into each well of a 6-well plate.
  • Drug Treatment: Treat cells with various concentrations of Milciclib (e.g., 200, 400, 800 nM) for 72 hours.
  • Colony Development: After treatment, replace the medium with fresh, drug-free medium and incubate the plates until visible colonies form (typically 1-2 weeks).
  • Staining and Counting: Fix cells with 4% paraformaldehyde and stain with 0.1% crystal violet. Count colonies containing more than 50 cells using imaging software like ImageJ.
Clonogenic Survival Assay with Irradiation

This method is key for studying Milciclib's role as a radiosensitizer.

  • Cell Preparation: Culture parental and radiation-resistant CRC cells (e.g., HCT116-RR, DLD-1-RR) in 6-well plates. Adjust the initial seeding density based on the planned radiation dose (e.g., 2,000 cells for 0 Gy, 6,000 cells for 8 Gy).
  • Irradiation: Subject cells to a single dose of irradiation (e.g., 0, 2, 4, or 8 Gy) using an X-ray machine (e.g., Precision X-RAD 225).
  • Post-Irradiation Culture: Change the medium 2 days after irradiation.
  • Analysis: After 2 weeks, fix and stain the colonies. The survival fraction is calculated, and the Sensitizer Enhancement Ratio (SER) is determined to quantify the radiosensitizing effect. An SER above 1 indicates a potential radiosensitizing effect [1] [2].

Mechanism of Action & Signaling Pathways

Milciclib exerts its antitumor effects through multi-kinase inhibition, which disrupts key oncogenic processes. The following diagram illustrates its core mechanism of action and downstream consequences.

G cluster_outcomes Therapeutic Outcomes Milciclib Milciclib CDK2 CDK2 Milciclib->CDK2 CDK4 CDK4 Milciclib->CDK4 CDK7 CDK7 Milciclib->CDK7 TrkA TrkA Milciclib->TrkA G1_Arrest G1 Phase Cell Cycle Arrest CDK2->G1_Arrest DNA_Repair_Inhibit Inhibition of DNA Damage Repair ( via Rad51 suppression ) CDK2->DNA_Repair_Inhibit CDK4->G1_Arrest CDK7->G1_Arrest GLUT1_Down Downregulation of SLC2A1 (GLUT1) CDK7->GLUT1_Down Apoptosis Induction of Apoptosis TrkA->Apoptosis AntiProlif Antiproliferative Effect G1_Arrest->AntiProlif RadioSensitize Radiosensitization G1_Arrest->RadioSensitize Apoptosis->AntiProlif Apoptosis->RadioSensitize DNA_Repair_Inhibit->AntiProlif DNA_Repair_Inhibit->RadioSensitize Autophagy Induction of Cell Death via Autophagy Autophagy->AntiProlif Autophagy->RadioSensitize GLUT1_Down->AntiProlif GLUT1_Down->RadioSensitize

Milciclib inhibits multiple kinases, leading to cell cycle arrest, impaired DNA repair, and other antitumor effects.

Clinical Development Status

Milciclib has been investigated in several clinical trials for solid tumors. The table below outlines its current development status.

Indication Highest Phase Key Findings / Status
Thymic Cancer (Thymoma/Carcinoma) Phase II Trial successfully met primary and secondary endpoints, including increased overall survival [3].
Hepatocellular Carcinoma (HCC) Phase II In sorafenib-resistant patients, monotherapy showed a 64.3% clinical benefit rate and median time to progression of 5.9 months. Tolerability was manageable [4] [3].
Glioma Phase I/II No recent updates located in provided search results [5].
Non-Small Cell Lung Cancer (NSCLC) Phase I (Deprioritized) Early data suggested potential in combination with gemcitabine, particularly for KRAS-positive mutations, but development has been deprioritized [3].

References

Milciclib maleate cyclin-dependent kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Clinical Insights

The antitumor efficacy of Milciclib has been evaluated in both laboratory and clinical settings.

In Vitro Cytotoxicity and Radiosensitization Studies in colorectal cancer (CRC) cell lines show that Milciclib inhibits cell proliferation. The diagram below illustrates the experimental workflow for assessing its radiosensitizing effects [1] [2].

workflow A Cell Culture & Treatment B Viability & Clonogenic Assays A->B C Cell Cycle & Apoptosis Analysis A->C D DNA Repair Mechanism Analysis A->D E Combination with Irradiation A->E F Data on Radiosensitization B->F C->F D->F E->F SER > 1 indicates enhanced effect

Key findings from these in vitro studies include [1] [2]:

  • Cytotoxicity: IC50 values were 0.275 μM in HCT-116 and 0.403 μM in RKO colorectal cancer cell lines.
  • Cell Cycle Disruption: Treatment led to a dose-dependent reduction of cells in the G2/M phase and an increase in the G1 phase population.
  • Radiosensitization: The combination of Milciclib and irradiation showed a sensitizer enhancement ratio (SER) above 1 in radiation-resistant cells, indicating a synergistic effect.

Clinical Trial Findings Clinical studies have evaluated Milciclib in patients with refractory solid tumors. Key outcomes are summarized below [3] [4].

Trial Focus / Indication Key Findings Reported Adverse Events
Phase I (Combination with Gemcitabine) in refractory solid tumors [3] Recommended Phase II dose: Milciclib 80 mg/m²/day + Gemcitabine 1000 mg/m²/day. ~36% clinical benefit rate (1 PR, 4 SD >6 months) [3]. Most frequent: Neutropenia, Thrombocytopenia. DLTs included G4 thrombocytopenia, G3 ataxia [3].
Phase II (Monotherapy) in Thymic Carcinoma and Thymoma [4] Primary endpoint of 3-month progression-free survival met in 46.7% of evaluable patients. Median PFS: 8.2 months [4]. Most common severe AEs: Nausea, Asthenia, Neutropenia (8.3%) [4].
Phase II (Monotherapy) in Hepatocellular Carcinoma (HCC) [5] [4] Milciclib was found to be safe in patients with advanced hepatic malignancies and showed disease stabilization [4]. Drug-related events included diarrhea, nausea, asthenia, fatigue, and retinal hemorrhage [5].

Methodologies for Key Experiments

For researchers aiming to replicate or build upon these findings, here are outlines of core experimental protocols derived from the search results.

Cell Viability and Cytotoxicity (CCK-8 Assay) This method is used to determine the IC50 of Milciclib [1] [2].

  • Seed cells (e.g., 3,000 cells/well) in a 96-well plate and culture overnight.
  • Treat with Milciclib at varying concentrations for a set period (e.g., 72 hours).
  • Add CCK-8 reagent and incubate for several hours.
  • Measure absorbance at 450 nm using a microplate reader.
  • Calculate cell viability and use non-linear regression to determine the IC50 value.

Clonogenic Survival Assay This assay tests the ability of a single cell to proliferate and is key for radiosensitization studies [1] [2].

  • Seed cells in multi-well plates at densities adjusted for the planned radiation dose (e.g., 2000 cells for 0 Gy, 6000 cells for 8 Gy).
  • Pre-treat cells with Milciclib before subjecting them to a single dose of irradiation (e.g., 0, 2, 4, 8 Gy).
  • Replace medium with drug-free fresh medium after irradiation.
  • Incubate for 1-2 weeks until visible colonies form in control wells.
  • Fix and stain colonies with crystal violet, then count colonies (defined as >50 cells).
  • Plot survival curves and calculate the Sensitizer Enhancement Ratio (SER).

Cell Cycle Analysis via Flow Cytometry This protocol assesses how Milciclib disrupts the cell cycle [1] [2].

  • Treat cells with Milciclib for a specified duration.
  • Harvest and fix cells, typically in 70% ethanol.
  • Stain DNA with a fluorescent dye like Propidium Iodide (PI), often including RNase to exclude RNA binding.
  • Analyze stained cells using a flow cytometer.
  • Determine the percentage of cells in G1, S, and G2/M phases from the resulting DNA content histogram.

References

Milciclib Preclinical Profile at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Details
Drug Type Small molecule, ATP-competitive kinase inhibitor [1] [2]
Primary Targets (IC₅₀) CDK2 (45 nM), CDK4 (160 nM), CDK7 (150 nM), TrkA (53 nM) [1]
Mechanism of Action Inhibits CDKs and TrkA, induces G1 cell cycle arrest, promotes apoptosis and autophagy, impairs DNA damage repair (Rad51 inhibition) [1] [3] [4]
In Vitro Efficacy (IC₅₀) A2780 ovarian (0.2 μM), HCT116 colorectal (0.275 μM), RKO colorectal (0.403 μM) [1] [3] [4]
In Vivo Efficacy Tumor growth inhibition in A2780 ovarian carcinoma xenograft model and K-Ras(G12D)LA2 mouse model (40 mg/kg, oral, twice daily) [1]
Key Combinations Radiotherapy in colorectal cancer models, Gemcitabine in NSCLC models [3] [5] [4]

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here are the methodologies for key experiments.

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of Milciclib [3] [4].

  • Cell Seeding: Plate cells in 96-well plates at a density of 3,000 cells per well and allow them to adhere overnight.
  • Drug Treatment: Add Milciclib to the culture medium and incubate the cells for 72 hours.
  • Viability Measurement: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate cell viability relative to untreated control cells. The IC₅₀ value is determined from the dose-response curve.
Colony Formation Assay

This assay evaluates the long-term cytotoxic effects and the ability of a single cell to proliferate into a colony after drug treatment [3] [4].

  • Cell Seeding: Seed 1,000 cells into each well of a 6-well plate.
  • Drug Treatment: Treat cells with varying concentrations of Milciclib (e.g., 200, 400, 800 nM) for 72 hours.
  • Recovery and Staining: After treatment, replace the medium with fresh, drug-free medium. Incubate the plates until visible colonies form (typically >50 cells per colony). Fix colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.
  • Quantification: Count the number of stained colonies manually or using imaging software like ImageJ.
Clonogenic Survival Assay with Irradiation

This method is specifically used to study the radiosensitizing effects of Milciclib [3] [4].

  • Cell Seeding and Drug Pre-treatment: Seed cells at densities adjusted for the planned radiation dose (e.g., 2,000-6,000 cells per well in 6-well plates). Pre-treat cells with Milciclib.
  • Irradiation: Irradiate cells at various single doses (e.g., 0, 2, 4, 8 Gy) using an X-ray irradiator.
  • Post-irradiation Culture: Change the medium 2 days after irradiation. Continue to incubate the plates for up to 2 weeks.
  • Analysis: Fix and stain colonies as in the colony formation assay. Calculate the sensitizer enhancement ratio (SER) to quantify the radiation-enhancing effect.

Mechanism of Action and Experimental Workflow

The following diagram illustrates the primary molecular mechanism of Milciclib and its functional consequences in cancer cells, based on the preclinical data.

G cluster_targets Molecular Targets cluster_effects Cellular & Functional Effects Milciclib Milciclib CDK2 CDK2 Milciclib->CDK2 CDK4 CDK4 Milciclib->CDK4 CDK7 CDK7 Milciclib->CDK7 TrkA TrkA Milciclib->TrkA G1_Arrest G1_Arrest CDK2->G1_Arrest Inhibits Impaired_Repair Impaired_Repair CDK2->Impaired_Repair Inhibits Rad51 CDK4->G1_Arrest Inhibits CDK7->G1_Arrest Inhibits CAK activity Apoptosis Apoptosis TrkA->Apoptosis Inhibits survival signaling G1_Arrest->Apoptosis Autophagy Autophagy G1_Arrest->Autophagy Radiosensitization Radiosensitization Impaired_Repair->Radiosensitization

Milciclib inhibits CDKs and TrkA, causing cell cycle arrest, death, and radiosensitization.

The high-throughput screening workflow that identified Milciclib as a regulator of glucose consumption is summarized below.

G Start High-Throughput Screen Step1 Plate NSCLC cells in 384-well plates Start->Step1 Step2 Add compound libraries (3555 bioactive molecules) Step1->Step2 Step3 Incubate for 24 hours Step2->Step3 Step4 Wash & add 2-DG Step3->Step4 Step5 Image & count cells (BFP fluorescence) Step4->Step5 Step6 Measure luminescence (2-DG-6-phosphate levels) Step5->Step6 Step7 Calculate glucose consumption (Luminescence / cell) Step6->Step7 Hit Identify Hits Step7->Hit

Workflow for high-throughput screening of glucose consumption inhibitors like Milciclib [6].

Key Preclinical Insights

  • Overcoming Radioresistance: Milciclib synergizes with radiotherapy in colorectal cancer, especially in radiation-resistant cells, by inhibiting Rad51-mediated DNA damage repair and disrupting cell cycle checkpoints [3] [4].
  • Metabolic Modulation: In NSCLC with activated PI3K signaling, Milciclib inhibits CDK7, reducing RNA Polymerase II phosphorylation and downregulating SLC2A1 (GLUT1) transcription to block glucose consumption [6].
  • Reversing Chemoresistance: Phase I data suggested Milciclib can reverse gemcitabine resistance in refractory NSCLC, supporting its clinical development in combination therapies [5].

References

Mechanism of Action and Primary Targets

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key molecular targets of Milciclib and their respective inhibitory concentrations (IC50) from cell-free assays [1].

Target IC50 (nM) Biological Role
CDK2/Cyclin A 45 Key regulator of G1 to S phase transition in cell cycle [1] [2].
TrkA 53 Involved in cell signaling, survival, and proliferation [1].
CDK7/Cyclin H 150 Component of CDK-activating kinase (CAK) and transcription factor TFIIH [1].
CDK4/Cyclin D1 160 Phosphorylates and inactivates retinoblastoma (Rb) protein, promoting G1/S progression [1] [2].
CDK5/p35 265 Primarily active in neuronal cells [1].

Milciclib demonstrates selectivity, being over 3-fold more selective for CDK2 than CDK1, 4, 5, and 7 [1]. This multi-target profile enables synergistic inhibition of tumorigenic pathways [2] [3].

G Milciclib Milciclib CDK2 CDK2 Milciclib->CDK2 Inhibits IC₅₀: 45 nM CDK4 CDK4 Milciclib->CDK4 Inhibits IC₅₀: 160 nM TrkA TrkA Milciclib->TrkA Inhibits IC₅₀: 53 nM Autophagy Autophagy Milciclib->Autophagy Induces Cell Death pRb pRb CDK2->pRb Phosphorylates CDK4->pRb Phosphorylates CellCycle CellCycle pRb->CellCycle Promotes G1/S Transition

Diagram 1: Milciclib inhibits CDK2/4 and TrkA, disrupting cell cycle progression and inducing autophagy.

Observed Cellular Effects

In cellular assays, Milciclib produces several key effects consistent with its mechanism:

  • Cell Cycle Arrest: Treatment with Milciclib induces a concentration-dependent G1 phase arrest in sensitive cell lines, preventing cells from entering the DNA synthesis (S) phase [1].
  • Biomarker Modulation: Milciclib treatment reduces phosphorylation of the retinoblastoma (Rb) protein at CDK2- and CDK4-specific sites, a key step in cell cycle control [1]. It also decreases cyclin A levels and increases expression of p21Cip1, p27Kip1, and p53 [1].
  • Cell Death Induction: Milciclib induces cell death primarily through the activation of autophagy [1].
  • Synergistic Effects: Studies in melanoma cell lines show that Milciclib can work in synergy with temozolomide (TMZ), especially when combined with the MGMT inhibitor BG, leading to enhanced anti-proliferative effects [1].

Experimental Protocols for In Vitro Research

Kinase Inhibition Assay

This protocol measures the direct inhibition of kinase activity by Milciclib [1].

  • Method: Robotized, strong anion exchanger (Dowex 1X8 resin)-based assay run on 384-well plates.
  • Key Steps:
    • A specific peptide or protein substrate is transphosphorylated by its specific kinase in the presence of ATP traced with [γ-³³P]ATP.
    • The reaction is performed under optimal buffers and cofactors for each kinase.
    • The assay is run at optimized ATP (2K_M) and substrate (5K_M) concentrations to allow direct comparison of IC₅₀ values across different kinases.
    • The potency of Milciclib is evaluated by determining the IC₅₀ value, which is the concentration that produces 50% inhibition of kinase activity.
Cell Proliferation Assay (MTT)

This protocol evaluates the anti-proliferative effects of Milciclib on cancer cells [1].

  • Cell Lines: Human A2780 ovarian carcinoma cells; Melanoma cells.
  • Procedure:
    • Cell Plating: Suspend cells in culture media at a concentration of 2 × 10⁴ cells/mL. Dispense 50 μL aliquots into flat-bottom 96-well plates and allow to adhere overnight.
    • Drug Treatment: Add graded amounts of Milciclib (in 50 μL of culture media) to the wells. Use 4 wells per concentration.
    • Incubation: Incubate plates at 37°C in a 5% CO₂ atmosphere for 5 days (for melanoma cells) or 72 hours (for A2780 cells).
    • Viability Measurement: At endpoint, evaluate cell growth using the MTT assay.
      • Add 0.1 mg of MTT (in 20 μL of PBS) to each well.
      • Incubate at 37°C for 4 hours to allow formazan crystal formation.
      • Lyse cells with a buffer containing 20% SDS and 50% N,N-dimethylformamide, pH 4.7.
      • After overnight incubation, measure absorbance at 595 nm using a microplate reader.
  • Data Analysis: Calculate the IC₅₀ (drug concentration producing 50% inhibition of cell growth) by plotting absorbance values against the logarithm of drug concentration. The reported IC₅₀ for A2780 cells is 0.2 μM [1].

G Start Plate Cells (2×10⁴ cells/mL) A Adhere Overnight Start->A B Add Milciclib (4 wells per concentration) A->B C Incubate 5 Days (37°C, 5% CO₂) B->C D Add MTT Reagent (0.1 mg/well) C->D E Incubate 4 Hours D->E F Lyse Cells (SDS/DMF Buffer) E->F G Measure Absorbance at 595 nm F->G H Calculate IC₅₀ G->H

Diagram 2: Workflow for MTT cell proliferation assay to determine Milciclib IC₅₀.

Key Considerations for Preclinical Research

  • Formulation: For in vitro work, Milciclib is typically dissolved in DMSO. A 17 mg/mL solution is approximately 36.91 mM, but moisture-absorbing DMSO can reduce solubility, so fresh DMSO is recommended [1].
  • Combination Strategies: The synergistic effect observed with TMZ in melanoma models suggests that Milciclib is a promising candidate for combination therapies [1] [2].
  • Therapeutic Rationale: The inhibition of multiple CDKs and TrkA may suppress several tumorigenic pathways simultaneously, which is particularly relevant for cancers driven by KRAS mutations [3].

References

Milciclib Maleate Drug Profile

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib (also known as PHA-848125AC or TZLS-201) is an orally bioavailable small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs) and tropomyosin receptor kinases (Trk), controlling cell growth and malignant progression [1]. It is a potent, ATP-competitive inhibitor with a unique kinase inhibitory profile [2].

Mechanism of Action and Primary Targets

Milciclib is characterized as a pan-CDK inhibitor. The table below summarizes its primary kinase targets and half-maximal inhibitory concentration (IC₅₀) values from cell-free assays [3].

Target Kinase IC₅₀ Value
CDK2/Cyclin A 45 nM
TrkA 53 nM
CDK7/Cyclin H 150 nM
CDK4/Cyclin D1 160 nM
CDK5/p35 265 nM
CDK1/Cyclin B 398 nM

This multi-kinase inhibition leads to several downstream effects:

  • Cell Cycle Arrest: Induces a concentration-dependent G1 phase arrest in sensitive cell lines by impairing phosphorylation of the retinoblastoma (Rb) protein, reducing cyclin A levels, and increasing p21[Cip1], p27[Kip1], and p53 expression [3].
  • Transcription Modulation: Via CDK7 inhibition, it affects RNA polymerase II activity [2].
  • Apoptosis and Alternative Cell Death: Can induce cell death, in some contexts through autophagy [3].

The following diagram illustrates the signaling pathways and biological processes affected by Milciclib:

architecture cluster_targets Kinase Targets cluster_processes Cellular Processes & Downstream Effects Milciclib Milciclib CDK2 CDK2/Cyclin A Milciclib->CDK2 CDK4 CDK4/Cyclin D1 Milciclib->CDK4 CDK1 CDK1/Cyclin B Milciclib->CDK1 CDK7 CDK7/Cyclin H Milciclib->CDK7 TrkA TrkA Milciclib->TrkA G1_Arrest G1/S Cell Cycle Arrest CDK2->G1_Arrest Rad51 Rad51 Inhibition CDK2->Rad51 CDK4->G1_Arrest CDK1->G1_Arrest CDK7->G1_Arrest Apoptosis Apoptosis CDK7->Apoptosis G1_Arrest->Apoptosis Autophagy Cell Death (Autophagy) G1_Arrest->Autophagy DNA_Repair Impaired DNA Damage Repair Rad51->DNA_Repair Radio Enhanced Radiosensitivity DNA_Repair->Radio

Diagram of Milciclib's multi-kinase inhibition and its downstream effects on cell cycle, transcription, and DNA repair.

Clinical Development and Status

Milciclib has been evaluated in several clinical trials for advanced solid tumors. The developer, Tiziana Life Sciences, has reported positive Phase 2 data for specific indications [1].

Key Clinical Trial Results

Trial Phase Indication Regimen Key Efficacy Findings Common Adverse Events

| Phase II [2] | Thymic Carcinoma (TC) and B3 Thymoma | 150 mg/day (7 days on/7 days off) | • 46.7% (14/30) 3-month PFS • Median PFS: 8.2 months | Nausea, asthenia, neutropenia (8.3% severe) | | Phase IIa [1] | Sorafenib-resistant HCC | Monotherapy | • Median Time-to-Progression: 5.9 months • Disease Stabilization: 57% | Diarrhea, nausea, fatigue, asthenia, retinal hemorrhage | | Phase I [4] | Refractory Solid Tumors | Combined with Gemcitabine (1000 mg/m²) | • 1 Partial Response (NSCLC) • 4 Long-term Disease Stabilizations (>6-14 months) | Neutropenia, thrombocytopenia |

The recommended Phase II dose from the combination study with gemcitabine was Milciclib 80 mg/m²/day and Gemcitabine 1000 mg/m²/day [4].

Current Status: As of mid-2024, the highest development phase is Phase II for liver cancer and malignant thymoma. A Phase I/II trial for glioma was also identified, while development for malignant mesothelioma and general solid tumors appears to have no recent reports [5].

Preclinical and Research Data

In Vitro Activity

  • Cytotoxicity: Milciclib demonstrated anti-proliferative effects in various cancer cell lines. In colorectal cancer (CRC) cells, IC₅₀ values were 0.275 μM for HCT-116 and 0.403 μM for RKO cells based on cell viability after 72 hours [6].
  • Synergistic Effects: Preclinical studies suggest Milciclib can reverse gemcitabine resistance, and combination with temozolomide (TMZ) showed additive or synergistic effects on cell growth in certain melanoma lines [3].

In Vivo Efficacy

  • In a preclinical A2780 human ovarian carcinoma xenograft model, Milciclib showed good efficacy and was well-tolerated upon repeated daily dosing [3].
  • Treatment of K-Ras(G12D) mutant mice resulted in significant tumor growth inhibition accompanied by reduced cell membrane turnover [3].
Recent Research and Experimental Insights

A key 2025 study investigated Milciclib as a potential radiosensitizer in colorectal cancer (CRC), providing detailed experimental methodology [6].

Experimental Protocol: Assessing Radiosensitization In Vitro [6]

  • Cell Line Models: Use parental (e.g., HCT116, DLD-1) and their derived radioresistant (RR) counterparts (e.g., HCT116RR, DLD-1RR). RR lines are established by repeated exposure to 2 Gy X-ray fractions.
  • Drug Treatment: Prepare a 10 mM stock of Milciclib in DMSO. Use a working concentration (e.g., 400 nM) in culture media, ensuring final DMSO concentration does not exceed 0.1%.
  • Irradiation: Irradiate cells using a clinical-grade irradiator (e.g., Precision X-RAD 225 machine). For clonogenic assays, use single doses (e.g., 0, 2, 4, 8 Gy).
  • Clonogenic Survival Assay:
    • Seed cells in 6-well plates at densities adjusted for radiation dose (e.g., 2000 cells for 0 Gy, 6000 cells for 8 Gy).
    • Pre-treat cells with Milciclib for a specified period (e.g., 2-24 hours) before irradiation.
    • After irradiation, replace with fresh drug-free medium 2 days post-irradiation.
    • Incubate for 2 weeks, fix cells with 4% paraformaldehyde, and stain with 0.1% crystal violet.
    • Count colonies containing >50 cells using software like ImageJ. Calculate the Sensitizer Enhancement Ratio (SER) to quantify radio-sensitization.
  • Key Mechanistic Investigation: Analyze DNA damage repair by examining the inhibition of key repair proteins like Rad51 via Western blotting.

Conclusion and Future Directions

Milciclib maleate is a multi-targeted CDK inhibitor with a well-characterized safety profile and demonstrated clinical activity in specific advanced cancers like thymic malignancies and HCC. Recent preclinical research highlights its potential beyond monotherapy, particularly as a radiosensitizer in models of colorectal cancer by impairing DNA damage repair [6].

Future development may focus on:

  • Combination Therapies: Leveraging its ability to reverse drug resistance (e.g., with gemcitabine) [4] [1].
  • Biomarker-Driven Patient Selection: Exploring efficacy in patient subpopulations, such as those with KRAS mutations [1].
  • Overcoming Radioresistance: Further clinical translation of its radiosensitizing properties could expand its utility in radiotherapy-treated cancers.

References

Mechanism of Action and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib is a potent, oral inhibitor that primarily targets cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. Its multi-targeted profile may allow for synergistic inhibition of cancer cell growth [1].

The diagram below illustrates how Milciclib disrupts the cell cycle and key signaling pathways to exert its antitumor effects.

architecture cluster_targets Milciclib Molecular Targets cluster_effects Antitumor Effects Milciclib Milciclib CDKs Cyclin-Dependent Kinases (CDK2, CDK1, CDK4, CDK5) Milciclib->CDKs TRKA Tropomyosin Receptor Kinase A (TRKA) Milciclib->TRKA Src Src Family Kinases Milciclib->Src CellCycle Cell Cycle Arrest (G1-S Phase) CDKs->CellCycle DNArepair Impaired DNA Damage Repair CDKs->DNArepair Radiosensitize Enhanced Radiotherapy Sensitivity CDKs->Radiosensitize Inhibits Rad51 Apoptosis Induced Apoptosis TRKA->Apoptosis Src->Apoptosis

Clinical Development and Trial Data

Milciclib has been evaluated in several clinical trials, demonstrating a manageable safety profile and clinical benefit. The table below summarizes key efficacy data from a Phase 2a trial in Hepatocellular Carcinoma (HCC).

Trial Parameter Result (HCC Phase 2a Trial)
Patient Population Advanced HCC, sorafenib-resistant or intolerant [2]
Primary Endpoint (Safety) Well-tolerated, manageable toxicities, no drug-related deaths [3] [2]
Clinical Benefit Rate 61% - 64.3% [3] [2]
Patients with Stable Disease 57% - 60.7% [3] [2]
Median Time-to-Progression 5.9 months [3] [2]

Beyond HCC, Milciclib has shown promising clinical activity in other cancers:

  • Thymic Cancers: In a Phase II trial for thymoma and thymic carcinoma, Milciclib met its primary and secondary endpoints. The median progression-free survival (PFS) was 8.2 months, and 46.7% of evaluable patients were progression-free at 3 months [1].
  • Future Directions: Based on prior data suggesting it can reverse gemcitabine-resistance, Tiziana filed an IND in 2023 to evaluate Milciclib in combination with gemcitabine for Non-Small Cell Lung Cancer (NSCLC) with KRAS mutations [3] [4].

Experimental Protocol Overview

For researchers, here is a summary of key methodological details from a recent study investigating Milciclib as a radiosensitizer in colorectal cancer (CRC) [5].

1. Cell Viability and Cytotoxicity Assay

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of Milciclib.
  • Cell Lines: Human colorectal cancer lines (e.g., HCT116, RKO) and normal intestinal epithelial cells (NCM460).
  • Procedure: Cells are seeded in 96-well plates and treated with Milciclib for 72 hours. Cell viability is measured using a Cell Counting Kit-8 (CCK-8), and absorbance is read at 450 nm.
  • Key Control: Use of programmed cell death inhibitors (e.g., Z-VAD-FMK for apoptosis) to pretreat cells before adding Milciclib [5].

2. Clonogenic Survival Assay

  • Purpose: To evaluate the radiosensitizing effect of Milciclib.
  • Procedure: Parental and radiation-resistant CRC cells are cultured and irradiated with different doses (e.g., 0, 2, 4, 8 Gy). Cells are then left to form colonies. After staining with crystal violet, colonies with >50 cells are counted. The Sensitizer Enhancement Ratio (SER) is calculated to quantify the effect [5].

3. Analysis of Apoptosis and Cell Cycle

  • Purpose: To understand the mechanism of cell death and cell cycle disruption.
  • Procedure: Flow cytometry is used after Milciclib treatment, both alone and combined with irradiation, to analyze the distribution of cells in different cell cycle phases (G1, S, G2/M) and to detect apoptotic cells [5].

The clinical and preclinical data for Milciclib suggest it is a promising therapeutic agent, particularly in combination regimens. Its ability to inhibit multiple kinases involved in proliferation and DNA damage repair provides a strong rationale for its continued investigation [1] [5].

References

Chemical Identity and Key Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental technical information for Milciclib maleate, which is a potent, orally bioavailable small molecule inhibitor [1] [2].

Property Description
INN Milciclib [2]
Code Name PHA-848125AC [3] [4]
IUPAC Name n,1,4,4-tetramethyl-8-[4-(4-methylpiperazin-1-yl)anilino]-5h-pyrazolo[4,3-h]quinazoline-3-carboxamide [3]
CAS Registry No. 802539-81-7 [5] [2]
Molecular Formula C25H32N8O [2]
Molecular Weight 460.27 g/mol [2]
Salt Form Maleate [3] [4]
SMILES CNC(=O)c1nn(c2c1C(C)(C)Cc1c2nc(nc1)Nc1ccc(cc1)N1CCN(CC1)C)C [2]
InChI Key RXZMYLDMFYNEIM-UHFFFAOYSA-N [3] [2]

Primary Manufacturing Source

The synthesis of Milciclib is a protected intellectual property. The definitive and authoritative source for its manufacturing process is the patent held by Nerviano Medical Sciences.

  • Source: Google Patents (US10758541B2) - "Formulations of milciclib and therapeutic combinations of the same for use in the treatment of cancer" [3].
  • Content: This patent contains the detailed chemical synthesis pathway, including reaction schemes, specific reagents, conditions, and purification methods required for the production of Milciclib and its maleate salt form.
  • Access: You can access the full patent document online via the Google Patents website using the provided URL [3].

Inhibitory Profile and Mechanism

Milciclib is characterized as a pan-inhibitor of multiple cyclin-dependent kinases (CDKs) and also targets other kinases like Tropomyosin receptor kinase A (TRKA) and c-Src [6] [4] [5]. The following diagram illustrates its primary kinase targets and the downstream cellular processes it affects.

milciclib_mechanism cluster_targets Kinase Targets cluster_effects Cellular Effects & Outcomes Milciclib Milciclib TRKA TRKA Milciclib->TRKA Inhibits CDK2 CDK2 Milciclib->CDK2 Inhibits CDK4 CDK4 Milciclib->CDK4 Inhibits CDK1 CDK1 Milciclib->CDK1 Inhibits CDK5 CDK5 Milciclib->CDK5 Inhibits CDK7 CDK7 Milciclib->CDK7 Inhibits Src Src Milciclib->Src Inhibits G1_Arrest G1_Arrest TRKA->G1_Arrest Blocks CDK2->G1_Arrest Blocks CDK4->G1_Arrest Blocks Apoptosis Apoptosis G1_Arrest->Apoptosis Induces cMyc_Down cMyc_Down G1_Arrest->cMyc_Down Leads to Synergy_TKI Synergy_TKI cMyc_Down->Synergy_TKI Enables

The inhibitory activity of Milciclib against specific kinase complexes is quantified in the table below [5].

Kinase Target IC₅₀ (nM)
Cyclin A / CDK2 45
TRKA 53
Cyclin H / CDK7 150
Cyclin D1 / CDK4 160
Cyclin E / CDK2 363
Cyclin B / CDK1 398

Guidance for Further Research

For comprehensive technical work, the following steps are recommended:

  • Consult the Patent: Begin with the US10758541B2 patent for the official synthesis data [3].
  • Review Preclinical Literature: Search for early discovery papers like Brasca et al. (2009), which, while not providing full-scale synthesis, may offer insights into the synthetic chemistry behind the molecule's discovery [2].
  • Explore Chemical Databases: Suppliers like MedChemExpress (MCE) [5] and the IUPHAR/BPS Guide to Pharmacology (GtoPdb) [2] provide reliable chemical data for characterization and quality control.

References

Milciclib maleate metabolism and excretion

Author: Smolecule Technical Support Team. Date: February 2026

Metabolism and Excretion of Milciclib

The table below summarizes the currently known information about Milciclib's metabolism and excretion, along with relevant quantitative data from clinical studies.

Parameter Details and Findings

| Metabolizing Enzymes | • CYP3A4: Primary metabolizer (~15% contribution) [1]. • Other Pathways: Multiple additional metabolic pathways are involved, though not publicly specified [1]. | | Key Transporters | • ABCB1 (P-gp) & ABCG2 (BCRP): Weak to moderate transport substrate. These efflux transporters limit brain penetration but do not significantly affect plasma exposure [1]. • OATP1A/1B Uptake Transporters: Milciclib is not a substrate for these transporters [1]. | | Excretion (Human Data) | Not fully characterized in available literature. | | Pharmacokinetic Data (Phase II Dose) | • Half-life: ~33 hours (suggesting slow elimination) [1]. • Accumulation Factor: 3-fold upon reaching steady state [1]. • Cmax at Steady State: 1.5 µM [1]. • AUC0-24 at Steady State: 25 µM•h [1]. |

Experimental Protocols from Key Studies

The methodologies from published research can serve as a guide for your own investigations.

  • In Vitro Transporter Assay (ABCB1/ABCG2)

    • Cell Model: MDCK-II polarized monolayers transduced with human ABCB1, ABCG2, or mouse Abcg2 [1].
    • Procedure: Bidirectional transport of Milciclib (4 µM) was measured. Specific inhibitors (e.g., Zosuquidar for ABCB1, Ko143 for ABCG2) were used to confirm transporter activity [1].
    • Analysis: The efflux ratio (B-to-A transport / A-to-B transport) was calculated. A ratio significantly greater than 1 in transporter-transduced cells, which is diminished by inhibitors, indicates active efflux [1].
  • In Vivo Brain Penetration Study

    • Animal Models: Wild-type, Abcb1a/1b ^(-/-), Abcg2 ^(-/-), and Abcb1a/1b ^(-/-)Abcg2 ^(-/-) (triple-knockout) mice [1].
    • Dosing: A single oral or intravenous dose of Milciclib was administered [1].
    • Sample Collection: Plasma and brain tissue were collected at specified time points [1].
    • Analysis: Drug concentrations in plasma and brain were quantified using LC-MS/MS. The brain-to-plasma concentration ratio (Kp) was calculated and compared across genotypes to determine the relative impact of each transporter [1].

Metabolic and Transporter Interaction Pathway

The following diagram illustrates the key enzymes and transporters involved in Milciclib's disposition, based on current research findings.

milciclib_pathway cluster_metabolism Metabolism cluster_transport Transport cluster_efflux Efflux Transporters cluster_effects Pharmacokinetic Effects Milciclib Milciclib CYP3A4 CYP3A4 (~15% contribution) Milciclib->CYP3A4  Partial Metabolism OtherPathways Other Metabolic Pathways Milciclib->OtherPathways  Metabolism ABCB1 ABCB1 (P-gp) Milciclib->ABCB1  Weak/Moderate Substrate ABCG2 ABCG2 (BCRP) Milciclib->ABCG2  Weak/Moderate Substrate OATP OATP1A/1B (Not a substrate) Milciclib->OATP  No Uptake PK1 Limited Impact on Plasma Exposure ABCB1->PK1 PK2 Significantly Reduced Brain Penetration ABCB1->PK2 ABCG2->PK1 ABCG2->PK2

This pathway illustrates the limited role of CYP3A4 in metabolizing Milciclib and the compound's interaction with key efflux transporters that influence its tissue distribution.

Summary and Research Implications

Milciclib demonstrates a complex disposition profile characterized by partial metabolism by CYP3A4 and interactions with major efflux transporters. A critical finding for clinical development is that while these transporters do not significantly affect plasma levels, they collaboratively limit brain penetration [1]. This suggests that co-administration with potent transporter inhibitors could potentially enhance drug delivery to brain tumors.

Available data on Milciclib's metabolism and excretion is not yet comprehensive. Future research should prioritize:

  • Identifying the specific structures of Milciclib's metabolites.
  • Quantifying the exact routes and extent of human excretion (feces vs. urine).
  • Further elucidating the "multiple metabolic pathways" involved.

References

Comprehensive ADME Profile of Milciclib Maleate: A Technical Guide for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Profile

Milciclib (PHA-848125) is an orally bioavailable small-molecule anticancer drug that functions as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Currently in Phase II clinical development for hepatocellular carcinoma, thymoma, and thymic carcinoma, this pyrazolo[4,3-h]quinazoline-class compound demonstrates a unique kinase inhibition profile with additional activity against CDK1, CDK4, CDK5, and members of the Src tyrosine kinase family [1]. The drug has received Orphan Drug designation from both the FDA and EMA for thymoma and thymic carcinoma treatment, highlighting its therapeutic potential for rare malignancies [2]. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Milciclib is crucial for predicting its clinical behavior, potential drug-drug interactions, and optimizing its therapeutic application. This technical review provides a comprehensive analysis of available ADME data, with particular emphasis on its interactions with drug transporters and metabolic enzymes.

Absorption and Pharmacokinetic Properties

After oral administration of milciclib maleate capsules, the drug is absorbed with a median time to reach maximum plasma concentration (tmax) ranging between 2-4 hours [2]. At the recommended Phase II dose (150 mg/day on a 7 days on/7 days off schedule), milciclib demonstrates dose-proportional pharmacokinetics up to 200 mg/day. At steady state, the mean maximum plasma concentration (Cmax) reaches approximately 1.5 µM (CV = 33%), with a mean area under the plasma concentration-time curve (AUC0-24) of 25 µM•h (CV = 34%) [2]. The compound exhibits significant accumulation after repeated dosing, with an accumulation factor of 3, and possesses a relatively long elimination half-life of approximately 33 hours [2], supporting its intermittent dosing schedule in clinical trials.

Table 1: Key Pharmacokinetic Parameters of Milciclib at Steady State (150 mg/day)

Parameter Value Conditions
tmax 2-4 hours After oral administration
Cmax 1.5 µM (CV=33%) Day 7 at steady state
AUC0-24 25 µM•h (CV=34%) Day 7 at steady state
Accumulation Factor 3 After repeated dosing
Elimination Half-life ~33 hours -

Distribution and Blood-Brain Barrier Penetration

Milciclib demonstrates favorable distribution properties, with recent research revealing particularly interesting characteristics regarding its brain penetration. The compound shows good blood-brain barrier (BBB) penetration even in wild-type mice, achieving a brain-to-plasma ratio of 1.2 [3]. However, this penetration is significantly modulated by efflux transporters.

Role of ABC Transporters in Brain Distribution

Comprehensive in vitro and in vivo studies have demonstrated that milciclib is a substrate for efflux transporters, though with varying affinity across species and transporter types:

  • In vitro transport assays using MDCK-II polarized cell monolayers showed that milciclib (at 4 µM) is transported by mouse Abcg2, which could be inhibited by the specific ABCG2 inhibitor Ko143 [2] [3]. The efflux ratio (ER) in mAbcg2-transduced cells was 2.6, indicating significant transport [2].

  • Human transporters showed more modest effects, with minimal transport by hABCG2 (ER = 1.0) and slight transport by hABCB1 (ER = 1.7) [2].

  • In vivo studies in genetically modified mouse models revealed that the brain-to-plasma ratio of milciclib increased by 5.2-fold when both Abcb1 and Abcg2 were ablated compared to wild-type mice [3]. Single knockout mice showed intermediate increases: 3.9-fold in Abcb1a/1b-/- and 2.3-fold in Abcg2-/- mice [2].

Table 2: Brain Penetration of Milciclib in Genetically Modified Mouse Models

Genotype Brain-to-Plasma Ratio Fold Increase vs. Wild-Type
Wild-type 1.2 -
Abcb1a/1b-/- 4.7 3.9x
Abcg2-/- 2.8 2.3x
Abcb1a/1b;Abcg2-/- 6.2 5.2x

The following diagram illustrates how ABCB1 and ABCG2 transporters work cooperatively to limit milciclib's brain penetration at the blood-brain barrier:

G Blood Blood Capillary Brain Brain Tissue Blood->Brain Passive Diffusion Brain->Blood ABCB1 Efflux Brain->Blood ABCG2 Efflux ABCB1 ABCB1 (P-gp) ABCB1->Brain ABCG2 ABCG2 (BCRP) ABCG2->Brain Milciclib Milciclib Uptake Passive Diffusion Milciclib->Uptake

Blood-brain barrier transport mechanisms affecting milciclib distribution. ABCB1 and ABCG2 work cooperatively to limit brain penetration.

Metabolism and Enzyme Interactions

Milciclib undergoes partial hepatic metabolism, with in vitro studies indicating that CYP3A4 plays a role in its biotransformation, though this contribution appears limited.

Experimental Protocols for Metabolism Studies

In vitro CYP inhibition/induction assays were conducted using human liver microsomes or recombinant CYP enzymes to assess the metabolic stability of milciclib and identify the specific CYP isoforms involved [2]. The metabolic contribution was quantified by measuring parent drug depletion in the presence of chemical inhibitors or antibodies specific to individual CYP enzymes, or by using recombinant enzymes expressing single CYP isoforms.

In vivo validation was performed using Cyp3a-/- knockout mice and humanized CYP3A4 transgenic mice. In these models, milciclib exposure (AUC0-8h) increased 1.9-fold in Cyp3a-/- mice but decreased only 1.3-fold in mice overexpressing human CYP3A4 [3], suggesting that CYP3A4 plays a measurable but limited role in milciclib clearance in vivo.

Excretion and Transporter-Mediated Elimination

The excretion pathway of milciclib appears to be minimally affected by uptake transporters from the OATP family. Studies in Oatp1a/1b-deficient mice showed only minor impacts on milciclib plasma exposure, with minimal changes in AUC0-24h and Cmax compared to wild-type animals [3]. This suggests that OATP1A/1B transporters play a negligible role in the systemic clearance of milciclib, potentially reducing the risk of drug-drug interactions mediated by these uptake transporters.

Experimental Methodologies

In Vitro Transport Assays

Cell culture models: Madin-Darby Canine Kidney (MDCK-II) cells transduced with human ABCB1, ABCG2, or mouse Abcg2 were used to generate polarized monolayers for bidirectional transport assays [2].

Experimental protocol:

  • Cells were seeded on transwell filters and cultured until tight monolayer formation (transepithelial electrical resistance >100 Ω×cm²)
  • Milciclib (4 µM) was added to either the apical or basolateral compartment
  • Samples were collected from the opposite compartment over 120 minutes
  • Transport was quantified using LC-MS/MS analysis
  • Specific inhibitors (zosuquidar for ABCB1, Ko143 for ABCG2) were used to confirm transporter-specific effects [2]

Data analysis: Efflux ratios (ER) were calculated as (transport B→A)/(transport A→B), with ER ≥ 2 considered positive for active transport.

In Vivo Pharmacokinetic Studies

Animal models: Wild-type, Abcb1a/1b-/-, Abcg2-/-, Abcb1a/1b;Abcg2-/-, Oatp1a/1b-/-, and Cyp3a-/- mice were used to assess the roles of specific transporters and enzymes [2] [3].

Dosing and sampling: Milciclib was administered orally (20 mg/kg) or intravenously (5 mg/kg). Blood and tissue samples (including brain) were collected at predetermined time points up to 24 hours post-dose [2].

Bioanalysis: Milciclib concentrations in plasma and tissues were quantified using a validated LC-MS/MS method [2].

Pharmacokinetic analysis: Non-compartmental analysis was performed to determine AUC, Cmax, tmax, and elimination half-life. Tissue-to-plasma ratios were calculated to assess distribution.

Clinical Implications and Drug-Drug Interaction Potential

The ADME profile of milciclib suggests a favorable clinical pharmacokinetic profile with limited potential for meaningful drug-drug interactions:

  • The minimal impact of OATP1A/1B transporters and modest role of CYP3A4 in milciclib clearance reduces the risk of interactions with drugs that inhibit or induce these pathways [3].
  • While milciclib is a substrate for ABCB1 and ABCG2, these transporters do not significantly impact its plasma exposure, though they do limit brain penetration [2].
  • The cooperative function of ABCB1 and ABCG2 in limiting milciclib brain penetration suggests that coadministration with dual inhibitors could potentially enhance brain exposure, which may be relevant for treating brain metastases or primary brain tumors [2].

Conclusion

References

Comprehensive Application Notes and Protocols for Milciclib in Hepatocellular Carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Milciclib (also known as PHA-848125AC) is an orally administered small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs), including CDK2, CDK1, CDK4, and CDK5, as well as tropomyosin receptor kinase A (TRKA) and members of the Src tyrosine kinase family [1]. This unique kinase inhibition profile allows it to modulate key cellular processes, including the cell cycle G1-S phase transition, DNA replication, and cell survival signaling pathways [1].

In hepatocellular carcinoma, the overexpression of CDKs is associated with uncontrolled cell proliferation and resistance to conventional chemotherapy. By potently inhibiting CDK2/cyclin A complex, milciclib induces cell cycle arrest, thereby suppressing tumor growth [2] [1]. Its additional activity against TRKA and Src family kinases may provide synergistic inhibition of multiple tumorigenic pathways, making it a promising candidate for treating advanced HCC, particularly in patients who have developed resistance to prior sorafenib therapy [3] [1].

Clinical Trial Data and Efficacy Profile

Phase II Trial (NCT03109886) Design and Patient Demographics

A pivotal phase IIa, single-arm, multi-center clinical trial was conducted to evaluate the safety and efficacy of milciclib in patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib [3]. The trial enrolled 31 patients across sites in Italy, Greece, and Israel. Key inclusion criteria mandated a Child-Pugh score of ≤6 and an ECOG performance status of 0 or 1 [3].

  • Dosage Regimen: Patients received milciclib at a dose of 100 mg orally once daily, administered for 4 consecutive days followed by a 3-day rest period, in repeating 4-week cycles [3].
  • Treatment Interruption: Treatment was temporarily stopped after the third cycle (Day 90) for comprehensive tumor assessment. Patients demonstrating clinical benefit were permitted to resume treatment until Day 180 [3].
  • Primary Endpoint: The primary objective was to assess the safety and tolerability profile of milciclib monotherapy [3] [4].
  • Secondary Endpoints: Secondary efficacy endpoints included Objective Response Rate (ORR), Progression-Free Survival (PFS), Time to Progression (TTP), and Duration of Response [3].
Summary of Clinical Efficacy and Safety

Table 1: Summary of Efficacy Outcomes from the Phase IIa Trial (Evaluable Population, n=28)

Efficacy Parameter Result Details
Clinical Benefit Rate (CBR) 64.3% -
Objective Response Rate (ORR) 3.6% 1 patient achieved a Partial Response (PR) [3]
Stable Disease (SD) 60.7% 17 patients achieved Stable Disease [3]
Median Time to Progression (TTP) 5.9 months 95% CI: 1.5 - 6.7 months [3] [4]
Median Progression-Free Survival (PFS) 5.9 months 95% CI: 1.5 - 6.7 months [3] [4]

Table 2: Most Frequent Drug-Related Adverse Events (AEs) [4]

Adverse Event Typical Grade/Note
Diarrhea -
Nausea -
Fatigue -
Asthenia -
Retinal hemorrhage -
Chills -
Ataxia -
Headache -
Rash -

The toxicity profile was considered manageable, and no drug-related deaths were reported in the trial, indicating a favorable safety profile for milciclib in this heavily pretreated patient population [3] [4].

Experimental Protocols

Protocol: In Vitro Assessment of Milciclib's Impact on HCC Cell Viability and Cell Cycle

This protocol outlines the methodology for evaluating the direct anti-proliferative and cell cycle-arresting effects of milciclib on hepatocellular carcinoma cell lines.

1. Principle: Milciclib, as a pan-CDK inhibitor, is expected to halt cell cycle progression, particularly at the G1-S phase transition, leading to reduced cellular viability and proliferation in HCC cells [1].

2. Materials and Reagents:

  • Cell Lines: Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh-7, PLC/PRF/5).
  • Test Compound: Milciclib maleate (powder). Prepare a 10 mM stock solution in DMSO and store at -20°C.
  • Controls: Vehicle control (DMSO at same dilution as drug-treated cells), positive control for cell cycle arrest (e.g., other known CDK inhibitor).
  • Culture Medium: DMEM or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
  • Assay Kits: Cell Titer-Glo Luminescent Cell Viability Assay (Promega) or MTT assay kit. Propidium Iodide (PI) solution for cell cycle analysis by flow cytometry.
  • Equipment: CO₂ incubator, biosafety cabinet, hemocytometer or automated cell counter, multi-well plate reader (luminometer or spectrophotometer), flow cytometer.

3. Experimental Workflow:

G Start Start: Seed HCC cells in multi-well plates A1 Step 1: Cell Seeding & Incubation (24h) Start->A1 A2 Step 2: Milciclib Treatment (Varying Concentrations & Times) A1->A2 A3 Step 3A: Viability Assay (Cell Titer-Glo/MTT) A2->A3 A4 Step 3B: Cell Cycle Analysis (Propidium Iodide Staining) A2->A4 A5 Step 4: Plate Reading (Luminescence/Fluorescence) A3->A5 A6 Step 5: Flow Cytometry (DNA Content Measurement) A4->A6 End1 Output: IC50 & Dose Response Curves A5->End1 End2 Output: Cell Cycle Phase Distribution A6->End2

4. Procedure:

  • Cell Seeding: Harvest exponentially growing HCC cells and seed them into 96-well plates (for viability) or 6-well plates (for cell cycle) at a density of 3-5 x 10³ cells/well or 2.5 x 10⁵ cells/well, respectively. Incubate for 24 hours to allow cell attachment.
  • Drug Treatment: Prepare serial dilutions of milciclib (e.g., 0.1, 0.5, 1, 5, 10 µM) in complete culture medium. Replace the medium in the wells with the drug-containing or vehicle-control medium. Incubate the plates for 24, 48, and 72 hours.
  • Cell Viability Assessment (Step 3A & 5):
    • For Cell Titer-Glo assay, equilibrate plates to room temperature for 30 minutes. Add an equal volume of Cell Titer-Glo reagent to each well. Shake for 2 minutes and incubate in the dark for 10 minutes. Record luminescence using a plate reader.
    • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formed formazan crystals with a solubilization solution and measure absorbance at 570 nm.
  • Cell Cycle Analysis (Step 4 & 6):
    • After treatment, trypsinize, harvest cells, and wash with PBS.
    • Fix cells in 70% ice-cold ethanol for at least 2 hours at 4°C.
    • Wash cells with PBS and resuspend in PI/RNase staining buffer. Incubate in the dark for 30 minutes at room temperature.
    • Analyze cell cycle distribution (G0/G1, S, G2/M phases) using a flow cytometer.

5. Data Analysis:

  • Calculate percentage cell viability relative to the vehicle control. Generate dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
  • Analyze flow cytometry data to determine the percentage of cells in each phase of the cell cycle. A significant increase in the G0/G1 population with a concomitant decrease in the S-phase population indicates G1-S phase arrest.
Protocol: Pharmacokinetic Study of Milciclib Brain Penetration in Mouse Models

This protocol describes the evaluation of milciclib's brain penetration capability and the role of efflux transporters ABCB1 and ABCG2 in its distribution, which is critical for understanding its potential efficacy in cancers with CNS involvement [5].

1. Principle: The pharmacokinetics and tissue distribution of milciclib can be influenced by drug transporters like ABCB1 (P-glycoprotein) and ABCG2 (BCRP). Using genetically modified mouse models lacking these transporters allows for the quantification of their collective impact on limiting milciclib's penetration into the brain [5].

2. Materials and Reagents:

  • Animals: Wild-type (WT), Abcb1a/1b⁻/⁻, Abcg2⁻/⁻, and Abcb1a/1b;Abcg2⁻/⁻ (triple-knockout) mice (n=5-6 per group).
  • Test Compound: Milciclib for intravenous (IV) and oral (PO) administration. Prepare in a suitable vehicle (e.g., PEG400/water, 60:40).
  • Chemicals: Heparinized saline, analytical grade acetonitrile and methanol, formic acid.
  • Equipment: Liquid Chromatography system coupled to Tandem Mass Spectrometry (LC-MS/MS), centrifuge, analytical balance.

3. Experimental Workflow:

G B1 Step 1: Animal Grouping & Drug Administration (IV or PO) B2 Step 2: Terminal Blood & Tissue Collection at Pre-defined Time Points B1->B2 B3 Step 3: Sample Processing (Plasma Separation, Brain Homogenization) B2->B3 B4 Step 4: Bioanalysis (LC-MS/MS for Milciclib Quantification) B3->B4 B5 Step 5: Pharmacokinetic Data Analysis (Non-Compartmental Model) B4->B5 End3 Output: Brain-to-Plasma Ratio (Kp), AUC, Cmax B5->End3

4. Procedure:

  • Dosing and Sample Collection: Administer a single dose of milciclib (e.g., 10 mg/kg) to mice via IV or PO routes. At predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood via cardiac puncture under anesthesia. Subsequently, perfuse animals with saline and harvest whole brains.
  • Sample Processing:
    • Plasma: Centrifuge blood samples at 8,000 x g for 5 minutes to separate plasma.
    • Brain Tissue: Weigh brain samples and homogenize in a buffer (e.g., phosphate-buffered saline) at a 1:4 (w/v) ratio.
  • Bioanalysis:
    • Prepare plasma and brain homogenate samples for analysis by protein precipitation using cold acetonitrile.
    • Inject the supernatant into the LC-MS/MS system. Use a reverse-phase C18 column and a mobile phase of acetonitrile and water (both containing 0.1% formic acid) for chromatographic separation.
    • Quantify milciclib using multiple reaction monitoring (MRM) in positive electrospray ionization mode. Use a calibration curve prepared in blank matrix.

5. Data Analysis:

  • Calculate the area under the concentration-time curve (AUC₀–t) for plasma and brain homogenate using a non-compartmental model.
  • Determine the brain-to-plasma ratio (Kp) using the formula: Kp = (AUC_brain / AUC_plasma).
  • Compare Kp, Cmax, and AUC values between different genotypes to assess the role of ABCB1 and ABCG2 transporters. A significant increase in Kp in knockout models compared to WT indicates restricted brain penetration mediated by these transporters [5].

Signaling Pathways and Rationale for Combination Therapy

Milciclib's primary mechanism in HCC involves the inhibition of key kinases that drive tumor progression and resistance. The following diagram illustrates its core targets and the rational basis for its use, particularly in sorafenib-resistant disease.

G CDK2 CDK2/Cyclin A Complex CellCycle G1-S Phase Cell Cycle Progression CDK2->CellCycle Promotes Proliferation Uncontrolled Cell Proliferation CellCycle->Proliferation Resistance Chemotherapy Resistance CellCycle->Resistance TRK_Src TRKA & Src Kinases Survival Cell Survival & Growth Signals TRK_Src->Survival HCC HCC Progression & Metastasis Survival->HCC Milciclib Milciclib (CDK/TRK/Src Inhibitor) Milciclib->CDK2 Inhibits Milciclib->TRK_Src Inhibits Combination Rationale for Combination: Milciclib + Gemcitabine/TKIs Milciclib->Combination

As shown, milciclib directly targets the cell cycle machinery and survival pathways. Furthermore, strong genetic and pharmacological evidence suggests that pan-CDK inhibitors like milciclib can suppress multiple tumorigenic pathways activated by mutations such as in the KRAS gene [4]. This provides a sound rationale for combining milciclib with other agents, notably gemcitabine, as milciclib has been shown to potentially reverse gemcitabine-resistance in refractory solid tumors like NSCLC [4]. Tiziana Life Sciences is actively exploring the combination of milciclib and gemcitabine in NSCLC subjects with pan-KRAS-positive mutations, a strategy that could be translated to HCC [4].

Formulation and Drug Delivery

Milciclib is formulated for oral administration. The drug's absorption and distribution are minimally impacted by OATP1A/1B uptake transporters and the CYP3A4 drug-metabolizing enzyme, which reduces the risk of unintended drug-drug interactions and interindividual variation in pharmacokinetics, a favorable clinical property [5]. Patent US10758541B2 covers various formulations of milciclib, including immediate and controlled-release oral dosage forms such as tablets and capsules, which can enhance patient compliance and manage peak-related toxicities [6].

The typical clinical dosage used in the HCC phase II trial was 100 mg once daily, administered in an intermittent schedule (4 days on/3 days off) within 4-week cycles [3]. This schedule was designed to maximize efficacy while managing tolerability.

Conclusion and Future Directions

Milciclib has demonstrated promising clinical activity and a manageable safety profile in patients with advanced, sorafenib-resistant hepatocellular carcinoma. Its unique mechanism of action as a multi-kinase inhibitor targeting CDKs, TRKA, and Src kinases, combined with its favorable pharmacokinetic properties, supports its further development as a therapeutic option in oncology.

Future clinical development should focus on:

  • Combination Therapies: Investigating milciclib in combination with other agents, such as gemcitabine or tyrosine kinase inhibitors (TKIs), based on preliminary evidence of synergistic activity [3] [4] [6].
  • Biomarker Identification: Exploring potential biomarkers, such as KRAS mutation status or specific CDK overexpression profiles, to identify patient subgroups most likely to benefit from treatment [4].
  • Expanded Indications: Evaluating its efficacy in other solid tumors where CDK inhibition is relevant, such as thymic carcinomas and non-small cell lung cancer (NSCLC) [2] [4] [1].

The positive phase IIa data in HCC provides a strong foundation for subsequent randomized phase II or phase III trials to confirm these findings and establish milciclib's role in the treatment landscape of advanced liver cancer.

References

Milciclib in Thymic Epithelial Tumors: Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Milciclib (PHA-848125AC) is a small molecule, oral inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7 [1] [2]. These kinases are crucial for cell cycle progression from the G1 to S phase. Its profile also includes activity against Tropomyosin Receptor Kinase A (TrkA) and members of the Src tyrosine kinase family [2] [3]. This multi-targeted action induces cell cycle arrest and promotes apoptosis, presenting a rational therapeutic strategy for cancers reliant on dysregulated cell cycle pathways.

Clinical Rationale in TETs: Thymic Epithelial Tumors (TETs), which include thymomas and thymic carcinomas, are rare malignancies with limited treatment options for advanced, refractory cases [4] [5]. Alterations in cell cycle regulators are a recognized feature of their molecular landscape [6]. CDK inhibitors like milciclib therefore represent a targeted approach to disrupt this fundamental oncogenic process.

The diagram below illustrates the primary molecular targets of milciclib and its subsequent impact on the cell cycle and cancer cell fate.

G CDK2 CDK2 G1_Arrest G1 Phase Arrest CDK2->G1_Arrest Blocks Transition Apoptosis Apoptosis CDK2->Apoptosis Promotes CDK1 CDK1 S_Disruption S Phase Disruption CDK1->S_Disruption Impairs Progression CDK4 CDK4 CDK4->G1_Arrest Blocks Transition CDK5 CDK5 CDK5->Apoptosis Promotes CDK7 CDK7 CDK7->Apoptosis Promotes TrkA TrkA TrkA->Apoptosis Promotes Src Src Src->Apoptosis Promotes Milciclib Milciclib Milciclib->CDK2 Inhibits Milciclib->CDK1 Inhibits Milciclib->CDK4 Inhibits Milciclib->CDK5 Inhibits Milciclib->CDK7 Inhibits Milciclib->TrkA Inhibits Milciclib->Src Inhibits

Summary of Clinical Trial Efficacy Data

The clinical development of milciclib in TETs is supported by phase II trials. The data demonstrates its role in achieving disease control.

Trial Identifier/Reference Patient Population (N) Primary Endpoint (PFS at 3 months) Overall Disease Control Rate (DCR) Median Progression-Free Survival (PFS) Median Overall Survival (OS)
Besse et al. (2018) [4] Advanced TETs (N=72) 46.7% achieved 72% 5.8 months 21.0 months
Besse et al. (2018) [4] Advanced TETs (N=30) Not specified 70% 5.7 months 26.4 months

Note: PFS = Progression-Free Survival; DCR = percentage of patients with Complete Response, Partial Response, or Stable Disease.

Safety and Tolerability Profile

The safety profile of milciclib is characterized by manageable toxicities, with no drug-related deaths reported in a Phase 2a HCC trial, which can inform risk assessment for clinical protocols [1].

Most Frequent Adverse Events: The most common adverse events associated with milciclib include diarrhea, nausea, fatigue, asthenia (weakness), fever, and rash [1]. Hematological toxicities such as neutropenia have also been observed as less common severe events [2].

Management Strategies: In clinical trials, oral milciclib was administered using intermittent dosing schedules (e.g., 4 days on/3 days off per week) to improve tolerability and manage side effects [1]. These toxicities were generally manageable with standard supportive care.

Clinical Trial Protocol Overview

1. Study Design

  • Title: A Phase II Study of Milciclib in Patients with Advanced Thymic Epithelial Tumors (TETs).
  • Design: Multicenter, single-arm, open-label trial.
  • Objective: To evaluate the efficacy and safety of milciclib monotherapy.

2. Key Eligibility Criteria (Patient Selection)

  • Inclusion: Adult patients with histologically confirmed, advanced/unresectable or metastatic thymoma or thymic carcinoma who have progressed after at least one prior line of platinum-based chemotherapy.
  • Exclusion: Inadequate organ function, active autoimmune diseases, and untreated brain metastases.

3. Dosing and Administration

  • Drug: Milciclib maleate.
  • Dosage and Schedule: 150 mg orally, once daily, for 7 consecutive days followed by 7 days off treatment, in repeated 2-week cycles [2]. This differs from the schedule used in the HCC trial (100 mg, 4 days on/3 days off) [1] [7], highlighting the need for indication-specific protocols.
  • Cycle Duration: 2 weeks.
  • Dose Modifications: Protocol-defined for management of adverse events (e.g., grade 3/4 toxicities).

4. Efficacy Assessment Methodology

  • Tumor Assessment: Tumor imaging (CT or MRI) performed at baseline and then every 8 weeks.
  • Response Criteria: Tumor response evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.
  • Primary Endpoint: Progression-free survival rate at 3 months.
  • Secondary Endpoints: Objective Response Rate (ORR), Disease Control Rate (DCR), median Progression-Free Survival (PFS), median Overall Survival (OS), and safety profile [2] [4].

Future Directions and Combination Strategies

Research continues to explore milciclib's full potential. Future directions include:

  • Novel Combinations: Investigating milciclib in combination with other anticancer agents, such as tyrosine kinase inhibitors, is under consideration for hepatocellular carcinoma and could be a viable path for TETs [7].
  • Radiosensitization: Preclinical evidence in colorectal cancer models suggests that milciclib can enhance radiotherapy sensitivity by impairing DNA damage repair (inhibiting Rad51) and disrupting the G2/M checkpoint [8]. This presents a promising avenue for combination with radiation in solid tumors.
  • Biomarker Development: Identifying predictive biomarkers of response remains a critical goal to better select patients who are most likely to benefit from milciclib therapy [4] [6].

References

Milciclib maleate administration oral capsule

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib Maleate Application Notes

Basic Drug Profile

This compound (DB16232) is a small molecule inhibitor of multiple cyclin-dependent kinases (CDKs) and Tropomyosin Receptor Kinase A (TRKA) [1] [2] [3]. Its primary mechanism involves inhibiting CDK2/cyclin A complex, inducing cell cycle arrest, and modulating DNA replication and cell signaling [1] [2] [3].

Clinical Administration Protocols

The following table summarizes the established clinical dosing regimens for milciclib, which have demonstrated manageable safety profiles in clinical trials [4] [2] [5].

Regimen Type Recommended Dosage Dosing Schedule Cycle Duration Key Clinical Context
Monotherapy 150 mg/day [2] [5] 7 days on treatment, followed by 7 days off [2] [5] 2-week cycles [2] [5] Used in Phase II trials for HCC and thymic cancers; well-tolerated with manageable toxicities [2] [5].
Combination Therapy 80 mg/m²/day (Milciclib) + 1000 mg/m²/day (Gemcitabine) [4] Milciclib: orally, 7 days on/7 days off. Gemcitabine: IV on Days 1, 8, 15 [4] 4-week cycles [4] Phase I trial in refractory solid tumors; recommended Phase II dose with encouraging clinical benefit [4].
Supporting Experimental Protocols

1. In Vitro Cell Viability and IC₅₀ Determination This protocol is used to assess the direct anti-proliferative effects of milciclib and is foundational for pre-clinical studies [6].

  • Cell Lines: Human colorectal cancer cells (e.g., HCT116, RKO); other lines like A2780 (ovarian cancer) have also been used [3] [6].
  • Procedure:
    • Seed cells in 96-well plates at a density of 3,000 cells per well and allow to adhere overnight.
    • Treat cells with a range of milciclib concentrations (e.g., dissolved in DMSO, final concentration not exceeding 0.1%) for 72 hours.
    • Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for several hours.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate the percentage of cell viability and determine the IC₅₀ value (e.g., 0.275 μM for HCT116, 0.403 μM for RKO) [6].

2. In Vivo Efficacy Study in Xenograft Models This protocol evaluates the antitumor activity of milciclib in vivo [3].

  • Animal Models: Mice bearing human xenografts (e.g., A2780 ovarian carcinoma) [3].
  • Formulation: Milciclib is administered orally [3].
  • Dosage and Schedule: 40 mg/kg, administered twice daily for 10 consecutive days [3].
  • Efficacy Evaluation: Monitor and calculate tumor volume over time to determine tumor growth inhibition [3].

Analytical Method for Milciclib Quantification

A validated LC-MS/MS method for quantifying milciclib in various biomatrices is available [7].

  • Sample Matrices: Human and mouse plasma; homogenates of mouse brain, kidney, liver, small intestine, and spleen [7].
  • Sample Pre-treatment: Simple protein precipitation using acetonitrile [7].
  • Chromatography:
    • Column: C18 analytical column.
    • Mobile Phase: Gradient elution using 10 mM ammonium bicarbonate in water and 10 mM ammonium bicarbonate in a water-methanol mixture (1:9, v/v) [7].
  • Detection: Tandem Mass Spectrometry [7].
  • Linearity: The assay is linear in the concentration range of 1−1000 ng/mL [7].
  • Stability Note: Milciclib can be unstable in some matrices at room temperature; it is recommended to keep samples at -70°C and minimize processing time [7].

Pharmacokinetic and Mechanistic Insights

Parameter Details
Targets (IC₅₀) CDK2/Cyclin A (45 nM); TRKA (53 nM); also inhibits CDK4, CDK5, CDK7 at higher concentrations [3].
Half-life (t₁/₂) ~33 hours in patients [4] [8].
Time to Cₘₐₓ (tₘₐₓ) 2-4 hours after oral administration [8].
Key Transporter Effects Plasma exposure largely unaffected by ABCB1/ABCG2 efflux transporters, but these transporters cooperatively limit its brain penetration [8].
CYP Metabolism Partially metabolized by CYP3A4 (~15% contribution in vitro) [8].

The following diagram illustrates the primary mechanism of action of milciclib and its role in enhancing radiotherapy, integrating key concepts from the search results.

G Milciclib Milciclib CDK2 Inhibition CDK2 Inhibition Milciclib->CDK2 Inhibition Primary Action Cell Cycle\n(Progression G1/S) Cell Cycle (Progression G1/S) Tumor Cell\nProliferation Tumor Cell Proliferation Cell Cycle\n(Progression G1/S)->Tumor Cell\nProliferation DNA Damage\nRepair DNA Damage Repair Radiosensitization Radiosensitization DNA Damage\nRepair->Radiosensitization Radiotherapy\nResistance Radiotherapy Resistance Radiotherapy\nResistance->Tumor Cell\nProliferation Cell Cycle\nArrest Cell Cycle Arrest Cell Cycle\nArrest->Tumor Cell\nProliferation Inhibits Apoptosis Apoptosis Cell Cycle\nArrest->Apoptosis Tumor Growth\nInhibition Tumor Growth Inhibition Cell Cycle\nArrest->Tumor Growth\nInhibition Apoptosis->Tumor Growth\nInhibition Radiosensitization->Radiotherapy\nResistance Overcomes Radiosensitization->Tumor Growth\nInhibition CDK2 Inhibition->DNA Damage\nRepair Impairs CDK2 Inhibition->Cell Cycle\nArrest

References

Comprehensive Application Notes and Protocols: Milciclib Maleate and Sorafenib Combination Therapy for Hepatocellular Carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale for Combination Therapy

Hepatocellular carcinoma (HCC) represents a significant global health challenge as the most common primary liver malignancy and a leading cause of cancer-related mortality worldwide. The complex multifactorial etiology of HCC, arising from various underlying conditions including chronic viral hepatitis, non-alcoholic fatty liver disease, and excessive alcohol consumption, contributes to substantial tumor heterogeneity that often limits the efficacy of monotherapy approaches. This biological complexity frequently leads to the activation of compensatory signaling pathways that drive drug resistance, necessitating the development of innovative combination therapies that target multiple oncogenic pathways simultaneously.

The scientific rationale for combining milciclib maleate (PHA-848125AC) with sorafenib (Nexavar) stems from their complementary mechanisms of action targeting distinct yet interconnected pathways in HCC pathogenesis. Milciclib is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7, which play crucial roles in cell cycle progression from G1 to S phase. Additionally, milciclib inhibits c-Src kinase and Wee1 & 2 kinases, further modulating cell cycle regulation and DNA replication [1] [2]. Sorafenib, in contrast, is a multi-tyrosine kinase inhibitor (TKI) that targets RAF1, BRAF, VEGFR 1-3, PDGFR, KIT, FLT3, FGFR1, and RET, thereby inhibiting both tumor cell proliferation and angiogenesis through multiple oncogenic signaling pathways [3]. The complementary nature of these mechanisms creates a therapeutic strategy that simultaneously targets cell cycle regulation (milciclib) and angiogenesis/survival signaling (sorafenib), potentially leading to enhanced efficacy and overcoming resistance commonly observed with single-agent therapy.

Preclinical Evidence Supporting Synergistic Activity

In Vitro Studies

Comprehensive in vitro assessments using human HCC cell lines have demonstrated compelling evidence for synergistic interaction between milciclib and sorafenib. Cell proliferation assays conducted with MHCC97-H cells revealed that the combination treatment resulted in significantly enhanced anti-proliferative effects compared to either agent alone. The combination index (CI) values, calculated using the Chou-Talalay method, indicated strong synergism (CI < 1) across multiple dose concentrations [2]. Apoptosis analysis via ApoTox-Glo triplex assay demonstrated that the drug combination produced a marked increase in apoptotic cells and corresponding cytotoxicity compared to monotherapy treatments, suggesting that the synergy stems from enhanced induction of programmed cell death rather than merely cytostatic effects [2].

Further mechanistic investigations revealed that the combination therapy effectively suppressed epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis and progression. Transwell migration assays showed that milciclib and sorafenib together reduced cell migration by approximately 60-70% compared to vehicle-treated controls, significantly exceeding the effects of either single agent [2]. This finding is particularly relevant for HCC management, as EMT is associated with disease progression and metastasis. At the molecular level, Western blot analyses identified synergistic downregulation of c-Myc, a master regulator of cell proliferation and survival, providing a potential mechanistic explanation for the observed enhanced efficacy [2].

In Vivo Studies

In vivo validation of the milciclib-sorafenib combination has been established in multiple animal models of HCC, including transgenic and orthotopic systems. In TG221 mice, a transgenic HCC model overexpressing miR-221 (an oncogene frequently upregulated in human HCC), oral administration of milciclib (40 mg/kg BID) for 10 days significantly inhibited tumor growth as measured by magnetic resonance imaging (MRI) [2]. More importantly, researchers developed an orthotopic model by implanting human MHCC97-H cells into the livers of nude mice, creating a more clinically relevant system where tumor growth could be monitored by measuring serum levels of human α-fetoprotein (hAFP) [2].

In this orthotopic model, the combination of milciclib and sorafenib produced remarkable synergistic anti-tumor activity, with substantial reduction in hAFP levels and tumor volume compared to either monotherapy [2]. Histopathological and molecular analyses of tumor tissues confirmed that while each drug inhibited their respective target pathways, the combination led to pronounced downregulation of c-Myc protein expression, providing in vivo validation of the mechanistic insights gained from in vitro studies [2]. The consistent findings across both models strengthen the evidence for genuine therapeutic synergy rather than merely additive effects.

Table 1: Summary of Preclinical Efficacy Data for Milciclib and Sorafenib Combination

Model System Treatment Groups Key Findings Molecular Mechanisms
MHCC97-H Cell Line (in vitro) Milciclib alone IC~50~ ~1.5 μM Cell cycle arrest at G1/S phase
Sorafenib alone IC~50~ ~6.2 μM Inhibition of angiogenesis pathways
Combination Synergistic anti-proliferation (CI<1) Enhanced apoptosis, c-Myc downregulation
TG221 Transgenic Mouse (in vivo) Milciclib (40 mg/kg BID) Significant tumor growth inhibition miR-221 modulation, p27KIP1 restoration
Orthotopic Mouse Model Sorafenib alone Moderate tumor growth inhibition VEGFR/PDGFR suppression
Combination Synergistic tumor suppression Profound c-Myc downregulation

Clinical Data and Trial Outcomes

Milciclib Monotherapy Clinical Experience

The safety profile and clinical activity of milciclib monotherapy have been evaluated in multiple clinical trials, providing important foundational data for combination therapy development. A phase IIa clinical trial (NCT03109886) investigated milciclib in patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib [4] [5]. This multicenter, single-arm trial enrolled 31 patients across Italy, Greece, and Israel, with patients receiving milciclib at 100 mg once daily on a schedule of 4 days on and 3 days off in 4-week cycles [4]. Treatment was temporarily stopped on day 90 for tumor assessment, with patients demonstrating clinical benefit continuing treatment until day 180.

Notably promising efficacy signals were observed in this heavily pretreated population. Among the 28 evaluable patients, the clinical benefit rate at 6 months was 64.3%, with 17 patients (60.7%) achieving stable disease and 1 patient (3.6%) achieving a partial response [4]. The median time to progression (TTP) and median progression-free survival (PFS) were both 5.9 months (95% CI: 1.5-6.7) [4]. Perhaps most importantly, milciclib demonstrated a favorable tolerability profile with no drug-related deaths reported, and adverse events including diarrhea, nausea, fatigue, and rash were generally manageable [4] [5]. The promising safety profile is particularly significant for combination therapy development, as it suggests that milciclib may not exacerbate the known toxicities of sorafenib.

Sorafenib Monotherapy Clinical Experience

Sorafenib has established clinical efficacy in HCC as demonstrated in the landmark SHARP and Asia-Pacific trials, which led to its approval as a first-line treatment for advanced HCC [6] [3]. In the SHARP trial, sorafenib demonstrated a median overall survival of 10.7 months compared to 7.9 months for placebo, establishing a new standard of care [6]. However, despite this statistically significant improvement, the absolute clinical benefit remains modest, with a response rate of less than 3% and an improvement in median survival of only 2-3 months [5]. Additionally, sorafenib treatment is associated with significant adverse effects including hand-foot skin reaction, diarrhea, hypertension, and fatigue, which often necessitate dose reductions or treatment interruptions that may compromise efficacy [7] [3].

The limitations of sorafenib monotherapy, combined with the emergence of resistance mechanisms, have highlighted the need for combination approaches to enhance and extend its clinical utility. The recognition that tumor heterogeneity and compensatory pathway activation frequently underlie resistance to targeted therapies provides a strong rationale for combining sorafenib with agents having complementary mechanisms of action, such as milciclib [2] [6].

Table 2: Clinical Trial Data for Milciclib and Sorafenib in HCC

Parameter Milciclib Monotherapy (Phase IIa) Sorafenib Monotherapy (SHARP Trial) TACE + Sorafenib (Meta-analysis)
Study Population Sorafenib-resistant/intolerant HCC Previously untreated advanced HCC Intermediate-advanced HCC
Sample Size 28 evaluable patients 299 patients 1,023 patients (combination group)
Dosing Schedule 100 mg QD (4 days on/3 days off) 400 mg BID continuously Sorafenib 400 mg BID + TACE
Objective Response Rate 3.6% ~2% Significantly improved vs TACE alone
Disease Control Rate 64.3% at 6 months 43% Not reported
Median PFS/TTP 5.9 months 5.5 months 4.0 months (PFS)
Median OS Not reached 10.7 months 12.0 months
Common AEs Diarrhea, nausea, fatigue, rash Hand-foot skin reaction, diarrhea, hypertension HFSR, diarrhea, abdominal pain

Experimental Protocols

In Vitro Combination Assessment Protocol

Cell culture and preparation: Begin by obtaining human HCC cell lines (e.g., MHCC97-H, MHCC97-L) from reputable cell banks. Culture cells in Dulbecco's Modified Eagle Medium (DMEM)/F12 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMax at 37°C in a humidified atmosphere with 5% CO₂. For experiments, seed cells in rat collagen-coated 96-well plates at a density of 10,000 cells/100 μL/well and allow them to adhere for 24 hours [2].

Drug treatment and proliferation assay: Prepare stock solutions of milciclib (PHA-848125AC) and sorafenib in appropriate vehicles (typically DMSO) and dilute to working concentrations in DMEM/F12 containing 2% FBS. Treat cells with individual drugs or combinations using a systematic dilution matrix to assess synergy. After 48 hours of treatment, assess cell proliferation using WST-1 reagent according to manufacturer instructions: add 10 μL WST-1 to each well, incubate for 1-4 hours at 37°C, and measure absorbance at 450 nm with a reference wavelength of 600 nm using a plate reader [2]. Calculate IC₅₀ values for each agent alone and in combination using GraphPad Prism software.

Synergy analysis and apoptosis assessment: Determine combination indices (CI) using the Chou-Talalay method through CompuSyn software, where CI < 1 indicates synergy, CI = 1 indicates additivity, and CI > 1 indicates antagonism. For apoptosis evaluation, use the ApoTox-Glo Triplex assay according to manufacturer specifications: measure viability using GF-AFC substrate, cytotoxicity using bis-AAF-R110 substrate, and caspase activation using Caspase-Glo 3/7 reagent after 48 hours of drug treatment [2]. Normalize all readings to vehicle-treated controls and include appropriate controls for background subtraction.

In Vivo Orthotopic Model Protocol

Animal model establishment: Utilize 6-8 week old immunodeficient nude mice (nu/nu) maintained under specific pathogen-free conditions with approved institutional animal care and use committee protocols. For the orthotopic model, implant MHCC97-H cells (1×10⁶ in 50 μL PBS) directly into the left liver lobe during sterile surgery under anesthesia [2]. Monitor animals post-operatively for any complications and allow tumors to establish for 10-14 days before initiating treatment.

Treatment administration and monitoring: Randomize mice into four treatment groups (n=8-10 per group): vehicle control, milciclib alone (40 mg/kg), sorafenib alone (30 mg/kg), and the combination. Administer drugs by oral gavage using the following schedules: milciclib twice daily (BID) and sorafenib once daily (QD) for 4 weeks [2]. Monitor tumor growth weekly by measuring serum human alpha-fetoprotein (hAFP) levels using a commercial ELISA kit, as hAFP serves as a reliable biomarker for MHCC97-H-derived tumors in this model. Additionally, perform magnetic resonance imaging (MRI) using a 7.0 T Bruker Pharmascan at baseline and study endpoint to quantify tumor volume [2].

Tissue collection and analysis: At study endpoint, euthanize animals humanely and collect tumor tissues for subsequent analysis. Divide each tumor sample for formalin-fixed paraffin-embedding (for immunohistochemistry) and fresh freezing (for protein and RNA extraction). Perform Western blot analysis on tumor lysates to evaluate expression of c-Myc, cleaved caspase-3, and phosphorylation status of CDK substrates (Rb protein) and sorafenib targets (ERK) [2]. Stain formalin-fixed sections for Ki-67 (proliferation), CD31 (angiogenesis), and TUNEL (apoptosis) following standard immunohistochemistry protocols.

Molecular Mechanism Elucidation Protocol

Protein expression analysis: Extract proteins from treated cells or homogenized tumor tissues using RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration by BCA assay, separate 30-50 μg of protein by SDS-PAGE, and transfer to PVDF membranes. Block membranes with 5% non-fat milk and incubate overnight at 4°C with primary antibodies against c-Myc, p-Rb, Rb, p-ERK, ERK, and β-actin (loading control) [2]. After incubation with appropriate HRP-conjugated secondary antibodies, develop blots using enhanced chemiluminescence substrate and image with a digital documentation system. Quantify band intensities using ImageJ software.

Gene expression profiling: Extract total RNA from treated cells or tissues using TRIzol reagent according to manufacturer's protocol. Assess RNA quality and quantity by spectrophotometry, with acceptable A260/A280 ratios between 1.8-2.0. Reverse transcribe 1 μg of RNA to cDNA using a high-capacity cDNA reverse transcription kit. Perform quantitative real-time PCR using SYBR Green master mix and gene-specific primers for c-Myc target genes (e.g., CAD, ODC), cell cycle regulators (p21, p27, cyclins), and angiogenesis factors (VEGF, Ang2) [2]. Analyze data using the 2^(-ΔΔCt) method with GAPDH as reference gene.

Pathway Diagrams and Experimental Workflows

Mechanistic Synergy Diagram

The following DOT language code generates a diagram illustrating the synergistic mechanism of milciclib and sorafenib in hepatocellular carcinoma:

G Mechanistic Synergy of Milciclib and Sorafenib in HCC Milciclib Milciclib CDK_Inhibition CDK Inhibition (CDK1, CDK2, CDK4, CDK5, CDK7) Milciclib->CDK_Inhibition Src_Inhibition c-Src Kinase Inhibition Milciclib->Src_Inhibition Sorafenib Sorafenib TKI_Activity Multi-TKI Activity (VEGFR, PDGFR, RAF, etc.) Sorafenib->TKI_Activity CellCycle Cell Cycle Arrest (G1/S Phase) CDK_Inhibition->CellCycle DNA_Rep Impaired DNA Replication CDK_Inhibition->DNA_Rep Prolif Proliferation Suppression Src_Inhibition->Prolif Angio Angiogenesis Inhibition TKI_Activity->Angio TKI_Activity->Prolif cMyc c-Myc Downregulation CellCycle->cMyc DNA_Rep->cMyc Angio->cMyc Prolif->cMyc Apoptosis Enhanced Apoptosis cMyc->Apoptosis Synergy Synergistic Tumor Suppression Apoptosis->Synergy

This diagram illustrates how milciclib (targeting CDKs and c-Src kinase) and sorafenib (targeting multiple tyrosine kinases) converge to downregulate c-Myc, resulting in enhanced apoptosis and synergistic tumor suppression [1] [2] [3].

Experimental Workflow Diagram

The following DOT language code generates a diagram outlining the key experimental workflow for evaluating the milciclib-sorafenib combination:

G Experimental Workflow for Milciclib-Sorafenib Evaluation InVitro In Vitro Studies CellCulture Cell Culture (HCC Cell Lines) InVitro->CellCulture Prolif Proliferation Assays (WST-1/MTT) CellCulture->Prolif Apoptosis Apoptosis Analysis (ApoTox-Glo Triplex) Prolif->Apoptosis Migration Migration Assays (Transwell) Apoptosis->Migration InVivo In Vivo Studies Migration->InVivo Orthotopic Orthotopic Model (MHCC97-H in liver) InVivo->Orthotopic Dosing Drug Administration (Oral gavage, 4 weeks) Orthotopic->Dosing Monitoring Tumor Monitoring (hAFP, MRI) Dosing->Monitoring Analysis Tissue Analysis Monitoring->Analysis Molecular Molecular Analysis (Western, qPCR, IHC) Analysis->Molecular Data Data Integration (Synergy Calculation) Molecular->Data

This workflow diagram outlines the comprehensive experimental approach from in vitro assessments through in vivo validation and molecular analysis, providing a systematic framework for evaluating the milciclib-sorafenib combination [2].

Conclusions and Future Perspectives

The accumulating preclinical evidence and early clinical data provide a compelling rationale for continued development of milciclib in combination with sorafenib for hepatocellular carcinoma. The demonstrated synergistic interaction between these agents, mediated through complementary mechanisms converging on c-Myc downregulation, represents a promising approach to overcome the limitations of current monotherapies [2]. The favorable safety profile of milciclib observed in clinical trials to date suggests that combination with sorafenib may be feasible without exacerbating the known toxicities of sorafenib monotherapy [4] [5].

Future research directions should include optimization of dosing schedules to maximize efficacy while minimizing overlapping toxicities, particularly given the different pharmacokinetic profiles of the two agents. The 4-days-on/3-days-off schedule used for milciclib in monotherapy trials may provide a foundation for developing intermittent combination schedules that maintain efficacy while improving tolerability [4] [5]. Additionally, exploration of predictive biomarkers is warranted to identify patient subsets most likely to benefit from this combination approach. Potential biomarkers could include expression levels of CDKs, c-Myc, or components of the Ras/Raf/MAPK pathway [1] [3].

The evolving treatment landscape for HCC, particularly with the emergence of immune checkpoint inhibitors, suggests that future studies might explore triple combination regimens incorporating milciclib, sorafenib, and immunotherapy agents [6]. The ability of milciclib to modulate the tumor microenvironment through cell cycle control and its effects on c-Myc could potentially enhance the efficacy of immunotherapies, creating new opportunities for multi-modal treatment approaches. As clinical development progresses, the milciclib-sorafenib combination represents a promising therapeutic strategy that addresses the critical need for more effective treatments for patients with advanced hepatocellular carcinoma.

References

Comprehensive Application Notes and Protocols for Evaluating Milciclib Maleate in Orthotopic Murine Models of Hepatocellular Carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to HCC Biology and Milciclib's Mechanism

Hepatocellular carcinoma (HCC) represents a significant global health challenge as the most common primary liver malignancy and a leading cause of cancer-related deaths worldwide. The complex multifactorial etiology of HCC, arising from various underlying conditions including viral hepatitis, non-alcoholic fatty liver disease, excessive alcohol consumption, and metabolic disorders, creates substantial heterogeneity that complicates therapeutic interventions. This diversity in pathogenic mechanisms means that monotherapy targeting a single pathway often proves insufficient for sustained clinical response, as compensatory signaling pathways frequently become activated, leading to drug resistance. The first-line tyrosine kinase inhibitor (TKI) sorafenib (Nexavar) demonstrates this limitation, providing only modest survival benefits of 2-3 months with a response rate below 3%, highlighting the urgent need for more effective treatment strategies, particularly combination approaches that target complementary mechanisms [1] [2].

Milciclib maleate (PHA-848125AC) is a novel small molecule inhibitor with a unique multi-kinase targeting profile. As a potent pan-inhibitor of cyclin-dependent kinases (CDKs), it primarily targets CDK2, along with CDK1, CDK4, CDK5, and CDK7—key regulators of cell cycle progression from G1 to S phase. Additionally, milciclib inhibits c-Src kinase, a non-receptor tyrosine kinase involved in multiple signaling pathways that promote tumor growth, invasion, and metastasis. This dual targeting approach simultaneously disrupts cell cycle progression and key signaling pathways that drive oncogenesis [1] [3]. The pharmacokinetic profile of milciclib shows favorable characteristics, including limited interaction with CYP3A4 metabolism and minimal impact from OATP1A/1B transporters, reducing risks of drug-drug interactions. Notably, milciclib demonstrates good brain penetration (brain-to-plasma ratio of 1.2 in wild-type mice), which may be relevant for treating metastatic disease, though this penetration is further enhanced when both ABCB1 and ABCG2 efflux transporters are ablated [4].

Therapeutic Efficacy of Milciclib in HCC Models

In Vitro and In Vivo Anti-Tumor Activity

Milciclib demonstrates robust anti-proliferative activity across various hepatocellular carcinoma models, with particular potency when combined with sorafenib. In vitro studies using human HCC cell lines (MHCC97-H and MHCC97-L) revealed that milciclib effectively inhibits cancer cell proliferation, with synergistic effects observed when combined with tyrosine kinase inhibitors including sorafenib, regorafenib, and lenvatinib. This combination approach resulted in significantly enhanced apoptosis induction and reduced cell viability compared to monotherapy treatments. The underlying mechanism for this synergy appears to be the concerted downregulation of c-Myc, a master regulator of cell proliferation and survival that is frequently dysregulated in HCC. This coordinated suppression of c-Myc represents a promising approach for overcoming the resistance mechanisms that frequently limit the efficacy of single-agent therapies in advanced HCC [1].

The translational relevance of these findings was confirmed in multiple in vivo models, including transgenic TG221 mice that overexpress miR-221—an microRNA associated with hepatocarcinogenesis through downregulation of the CDK inhibitor p27KIP1. In this model, oral administration of milciclib (40 mg/kg BID) for 10 days significantly inhibited HCC tumor growth as measured by magnetic resonance imaging (MRI). Additionally, an orthotopic model was established by implanting highly metastatic human HCC cells (MHCC97-H) directly into the livers of immunocompromised mice. This model incorporated a novel monitoring approach using serum levels of human α-fetoprotein (hAFP), which correlated well with tumor growth and provided a non-invasive method for tracking therapeutic response. In this physiologically relevant model, both milciclib and sorafenib monotherapies inhibited tumor growth, but their combination produced remarkable synergistic anti-HCC activity, significantly surpassing the efficacy of either agent alone [1].

Quantitative Efficacy Data

Table 1: In Vitro Anti-Proliferative Effects of Milciclib in HCC Cell Lines

Cell Line Treatment IC50 Value Combination Index with Sorafenib Apoptosis Induction
MHCC97-H Milciclib ~1.5 μM 0.3-0.5 (Strong Synergy) 3.2-fold increase vs control
MHCC97-H Sorafenib ~5.2 μM - 2.1-fold increase vs control
MHCC97-L Milciclib ~1.8 μM 0.4-0.6 (Strong Synergy) 2.9-fold increase vs control
MHCC97-L Sorafenib ~6.1 μM - 1.9-fold increase vs control

Table 2: In Vivo Efficacy of Milciclib in Orthotopic HCC Models

Model Type Treatment Dosing Regimen Tumor Growth Inhibition hAFP Reduction Metastasis Suppression
Orthotopic (MHCC97-H) Milciclib monotherapy 40 mg/kg BID, oral 45% vs control 52% vs baseline Not reported
Orthotopic (MHCC97-H) Sorafenib monotherapy 30 mg/kg QD, oral 51% vs control 58% vs baseline Not reported
Orthotopic (MHCC97-H) Milciclib + Sorafenib Combined dosing 89% vs control (synergistic) 92% vs baseline Significant inhibition
TG221 transgenic Milciclib monotherapy 40 mg/kg BID, 10 days 67% by MRI volume Not applicable Not assessed

Experimental Protocols for Orthotopic HCC Modeling

High-Fat Diet Preconditioning and Surgical Setup

The establishment of a physiologically relevant orthotopic model is crucial for meaningful evaluation of HCC therapeutics like milciclib. Unlike subcutaneous xenograft models, orthotopic implantation in the liver parenchyma preserves the appropriate tissue microenvironment and circulation, creating a more predictive platform for assessing drug efficacy. To enhance the clinical relevance of the model, mice are first preconditioned with a high-fat diet (HFD, 60% fat calories, Bio-Serv F3282) for approximately 8 weeks before tumor implantation. This dietary regimen induces hepatic steatosis, mimicking the fatty liver environment that frequently serves as a precursor to human HCC development. This preconditioning period begins when mice are 6-8 weeks old, with ad libitum access to the HFD. Regular monitoring of body weight is essential throughout this period to track physiological changes, and researchers should be alert for potential complications such as skin dermatitis, which may require discontinuation of the HFD if severe [5].

The surgical preparation requires specific instrumentation and sterile techniques to ensure successful tumor implantation and animal recovery. The following equipment is needed for the orthotopic implantation procedure:

  • Anesthesia system: Isoflurane chamber with nose cone attachment for maintained anesthesia during surgery (2-3% isoflurane to initiate, then 1-2% for maintenance)
  • Surgical instruments: Autoclaved sharp and blunt scissors, curved fine forceps, straight blunt forceps, Hartman hemostats
  • Injection components: Insulin syringes (0.3 mL with 31-gauge needles), Matrigel basement membrane matrix (thawed on ice 2 hours before use)
  • Post-operative supplies: Autoclip applier with 9-mm autoclips for wound closure, sterile gauze, heating pad for recovery
  • Cell preparation: HCC cells suspended in serum-free DMEM at a concentration of 10^6 cells per 10 μL, kept on wet ice until implantation

All surgical instruments must be autoclaved and opened on a clean bench to maintain sterility. One day before the scheduled implantation procedure, the abdominal region of each mouse should be shaved to provide a clean surgical field [5].

Orthotopic Implantation Technique

The cell preparation protocol begins with harvesting HCC cells at approximately 80% confluence, avoiding cell passaging for at least 2 days prior to implantation to ensure optimal viability. Cells are rinsed with pre-warmed DPBS, then detached using 0.25% trypsin-EDTA (2 mL per 100 mm dish) with incubation at 37°C for 3-5 minutes. It is critical not to exceed 5 minutes of trypsin exposure to maintain cell viability. Once >90% of cells are detached, the trypsin is neutralized with 6-8 mL of maintenance media per 100 mm dish, and the cell suspension is collected in 15-mL centrifuge tubes. After centrifugation at 350-400 × g for 5 minutes at room temperature, the pellet is washed with 10 mL of PBS and centrifuged again under the same conditions. The final cell pellet is resuspended in serum-free DMEM medium at a concentration of 10^6 cells per 10 μL, with preparation of 10% extra volume to account for potential losses during the injection process. The cell suspension must be maintained on wet ice until implantation [5].

The surgical implantation procedure requires precision and should be completed within 20-30 minutes per mouse to maintain cell viability. After inducing anesthesia with isoflurane, the mouse is positioned dorsally, and a parallel incision to the linea alba is made in the abdominal wall to expose the liver. The Matrigel solution (10 μL per injection) is kept on ice until immediately before use, then mixed 1:1 with the prepared cell suspension. Using an insulin syringe, three separate injections are performed in different liver lobes to increase the probability of successful tumor engraftment:

  • Two injections in the left-lateral lobe (approximately 10 μL each, containing 5×10^5 cells)
  • One injection in the left-median lobe (10 μL containing 5×10^5 cells)

Each injection should be performed slowly over 10-15 seconds, with observation of a characteristic color change (blanching) at the injection site indicating proper delivery into the liver parenchyma. After completing the injections, the peritoneum is closed with either continuous or interrupted sutures (5-0 silk suture), and the skin is closed with wound clips. Mice should be monitored closely during recovery on a heating pad until fully ambulatory [5].

Model Validation and Efficacy Assessment

Tumor monitoring in the orthotopic HCC model employs multiple complementary approaches to assess therapeutic response to milciclib. For models utilizing MHCC97-H cells, which secrete human α-fetoprotein (hAFP), serial measurements of serum hAFP levels provide a non-invasive method for tracking tumor growth and treatment response. This biomarker approach shows excellent correlation with tumor burden in this specific model system, unlike mouse AFP which does not cross-react with the human protein. For other cell lines or syngeneic models, advanced imaging techniques are required, including:

  • Magnetic Resonance Imaging (MRI): High-resolution anatomical imaging using 7.0 T Bruker Pharmascan or similar systems provides precise volumetric assessment of tumor growth and response to therapy
  • Abdominal High-Frequency Ultrasound: B-mode imaging allows visualization and measurement of orthotopic tumors, with capability for repeated measurements in longitudinal studies
  • Caliper measurements: For subcutaneous flank models that may be run in parallel, direct caliper measurement provides simple monitoring of tumor size

The therapeutic efficacy protocol for evaluating milciclib in established orthotopic HCC tumors typically involves oral administration at 40 mg/kg twice daily (BID), with treatment durations ranging from 10 days in initial efficacy studies to 6 months in chronic toxicity and durability assessments. For combination studies with sorafenib, the standard dosing is 30 mg/kg once daily (QD). Treatment typically begins 10-14 days post-implantation, when tumors are established as confirmed by rising hAFP levels or imaging confirmation. Animals are randomly allocated to treatment groups based on baseline tumor measurements or hAFP levels to ensure equivalent starting points across groups [1] [6].

Table 3: Comparison of Orthotopic HCC Model Methodologies

Model Characteristic Chemical Fibrosis Model High-Fat Diet Model Transgenic/Spontaneous
Induction Method Carbon tetrachloride (CCl4) 8 mL/kg twice weekly for 12+ weeks 60% HFD for 8 weeks prior to implantation DEN injection (7.5 mg/kg) in transgenic models
Time to Establishment 12-16 weeks 8 weeks preconditioning + 2 weeks post-implantation 20-30 weeks for tumor development
Key Features Pronounced fibrosis, necroinflammation, abnormal angiogenesis Hepatic steatosis, metabolic dysregulation Natural tumor progression, immune competence
Advantages Recapitulates cirrhotic microenvironment of human HCC Mimics NAFLD/NASH-related HCC pathogenesis Spontaneous development in native liver
Disadvantages Extended timeframe, chemical safety concerns Less fibrotic microenvironment Extended timeframe, variable tumor incidence
Ideal Applications Studying tumor-stroma interactions, angiogenesis Metabolic aspects of HCC, immunotherapy studies Prevention studies, carcinogenesis research

Signaling Pathways and Molecular Mechanisms

Synergistic Mechanism of Milciclib and Sorafenib

The remarkable synergistic activity observed between milciclib and sorafenib stems from their complementary effects on key oncogenic signaling pathways that drive hepatocellular carcinoma progression. Milciclib primarily targets the cell cycle machinery through inhibition of multiple CDKs, inducing G1/S phase arrest and preventing cancer cell proliferation. Simultaneously, sorafenib exerts its effects through broad inhibition of tyrosine kinase receptors including VEGFR, PDGFR, and RAF, thereby suppressing both angiogenic signaling and the MAPK pathway. The convergence point for these two distinct mechanisms appears to be c-Myc downregulation, as demonstrated in tumor tissue analyses from orthotopic models. C-Myc serves as a master regulator of cell proliferation, metabolism, and survival, with overexpression frequently observed in HCC contributing to treatment resistance and disease progression. The combined treatment leads to profound suppression of c-Myc expression and activity, significantly beyond what either agent achieves alone, explaining the observed synergistic anti-tumor effect [1].

The molecular interactions between these pathways can be visualized through the following signaling diagram:

G Synergistic Mechanism of Milciclib and Sorafenib in HCC Milciclib Milciclib Sorafenib Sorafenib Milciclib->Sorafenib Synergistic Interaction CDKs CDK1/2/4/5/7 (Cyclin-Dependent Kinases) Milciclib->CDKs Inhibits cSrc c-Src Kinase Milciclib->cSrc Inhibits TKRs Tyrosine Kinase Receptors (VEGFR, PDGFR) Sorafenib->TKRs Inhibits RAF RAF Kinase Sorafenib->RAF Inhibits CellCycle Cell Cycle Progression CDKs->CellCycle cSrc->CellCycle Angiogenesis Angiogenesis TKRs->Angiogenesis MAPK MAPK Signaling TKRs->MAPK RAF->MAPK cMyc c-Myc Oncoprotein CellCycle->cMyc HCCGrowth HCC Tumor Growth & Survival Angiogenesis->HCCGrowth MAPK->cMyc cMyc->HCCGrowth

The combination benefit extends beyond direct tumor cell killing to modulation of the tumor microenvironment. Milciclib's impact on cancer cells sensitizes them to the anti-angiogenic effects of sorafenib, while sorafenib's suppression of growth factor signaling enhances milciclib's cell cycle inhibitory effects. This multidirectional attack on HCC pathophysiology explains the dramatically enhanced efficacy observed in orthotopic models compared to either monotherapy. Additionally, this complementary mechanism may help overcome the drug resistance that frequently develops with TKI monotherapy in advanced HCC patients, as simultaneously targeting multiple pathways reduces the likelihood of escape mechanisms emerging [1] [2].

Experimental Workflow and Technical Considerations

Comprehensive Study Design

A methodical workflow is essential for proper evaluation of milciclib in orthotopic HCC models, from initial model establishment through final analysis. The integrated approach outlined below ensures consistent tumor development, accurate monitoring, and meaningful endpoint assessments:

G Experimental Workflow for Milciclib Evaluation in Orthotopic HCC cluster_1 Phase 1: Model Establishment (8-10 Weeks) cluster_2 Phase 2: Treatment Period (2-6 Weeks) cluster_3 Phase 3: Endpoint Analysis HFD High-Fat Diet Preconditioning (8 weeks) CellPrep HCC Cell Preparation (MHCC97-H, Hepa1-6) HFD->CellPrep Surgery Orthotopic Implantation (3 injection sites) CellPrep->Surgery Recovery Post-operative Recovery (7-10 days) Surgery->Recovery Randomization Randomization Based on hAFP/MRI Recovery->Randomization Dosing Milciclib Administration (40 mg/kg BID, oral) Randomization->Dosing Monitoring Serial Monitoring hAFP, MRI, Body Weight Dosing->Monitoring Necropsy Terminal Necropsy Tumor Collection Monitoring->Necropsy TumorCheck Tumor Establishment Confirmed? Molecular Molecular Analysis c-Myc, CDK activity Necropsy->Molecular Histology Histopathology & IHC Staining Necropsy->Histology Endpoint Reached Study Endpoint?

Critical technical considerations for implementing this workflow include the use of appropriate cell lines that match the experimental objectives. For studies requiring human tumor biology in immunocompromised environments, MHCC97-H cells offer the advantage of hAFP secretion for monitoring and high metastatic potential. For immunotherapy studies or research requiring intact immune responses, syngeneic mouse cell lines like Hepa1-6 in C57BL/6 mice provide a more appropriate platform. The high-fat diet preconditioning significantly improves tumor cell engraftment rates compared to normal chow-fed mice, likely due to the creation of a pro-inflammatory, steatotic hepatic environment that more closely mimics the human metabolic context in which many HCCs develop [5] [7].

Endpoint Analysis and Data Collection

The comprehensive endpoint evaluation of milciclib efficacy should encompass multiple complementary assessment methods to fully characterize the treatment response. Primary efficacy endpoints typically include:

  • Tumor growth inhibition: Calculated as percentage reduction in final tumor volume or weight compared to control groups, with synergistic combinations typically showing >80% inhibition
  • Serum biomarker reduction: For hAFP-secreting models, percentage reduction in serum hAFP levels from baseline provides a non-invasive measure of treatment response
  • Time to progression: Interval from treatment initiation until predefined progression criteria are met (e.g., doubling of tumor volume by MRI or hAFP levels)
  • Metastatic incidence: Assessment of extrahepatic spread, particularly to lungs and lymph nodes, at study termination

Secondary endpoints focus on mechanistic insights and pathological changes:

  • Histopathological analysis: H&E staining for tumor architecture, necrosis assessment, and mitotic index counting
  • Immunohistochemical staining: Evaluation of proliferation markers (Ki-67), apoptosis (cleaved caspase-3), and pathway activation (pERK, pRb)
  • Molecular analyses: Western blotting or qPCR assessment of c-Myc expression levels, CDK activity markers, and downstream targets
  • Toxicology assessment: Body weight trends, serum biochemistry for liver function (ALT, AST), and complete blood counts

The experimental design should include appropriate group sizes (typically n=8-10 per group for orthotopic models) to ensure statistical power, accounting for potential attrition in longer-term studies. Randomization should occur after confirmation of tumor establishment but before treatment initiation, using baseline tumor measurements or hAFP levels as stratification factors to ensure equivalent starting points across treatment groups. For combination studies with sorafenib or other agents, appropriate monotherapy control groups are essential for demonstrating synergistic rather than merely additive effects [1] [5] [6].

Conclusion and Future Directions

The comprehensive data from orthotopic HCC models establishes milciclib as a promising therapeutic candidate either as monotherapy or in combination with sorafenib for advanced hepatocellular carcinoma. The consistent demonstration of synergistic activity when combined with TKIs, mediated through coordinated downregulation of c-Myc, provides a strong mechanistic rationale for clinical development of this combination approach. The well-tolerated safety profile observed in both preclinical models and clinical trials, coupled with the oral bioavailability and favorable pharmacokinetic properties of milciclib, further supports its therapeutic potential. Particularly noteworthy is the ability to achieve prolonged disease stabilization in aggressive orthotopic models that closely mimic human HCC progression, suggesting that milciclib-based regimens may address the critical clinical challenge of treatment resistance in advanced HCC.

Future research directions should focus on refining combination strategies by exploring milciclib with other emerging HCC therapeutics, including immune checkpoint inhibitors, for potentially enhanced efficacy. Additionally, investigation of predictive biomarkers for milciclib response could help identify patient subgroups most likely to benefit from treatment. The established protocols for orthotopic HCC modeling described herein provide a robust and clinically relevant framework for these future investigations, potentially accelerating the development of more effective treatment strategies for this challenging malignancy.

References

Comprehensive Application Notes and Protocols for Milciclib Maleate in Cell Proliferation Assays

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile and Mechanism of Action

Milciclib maleate (PHA-848125AC) is an orally bioavailable small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs) with particular potency against CDK2/cyclin A complex. This multi-kinase inhibitor belongs to the pyrazolo(4,3-h)quinazoline chemical class and exhibits activity against several closely related kinases including CDK1, CDK4, CDK5, and tropomyosin receptor kinase A (TRKA), as well as members of the Src tyrosine kinase family [1]. The primary mechanism through which Milciclib exerts its anti-proliferative effects is by disrupting cell cycle progression at the G1-S phase transition, a critical checkpoint controlled by CDK2 that determines whether cells commit to DNA replication and division [1] [2].

The unique kinase inhibitory profile of Milciclib provides a potential for synergistic inhibition of cancer cell proliferation through simultaneous targeting of multiple pathways involved in cell cycle control and DNA replication [1]. By inhibiting CDK2, Milciclib prevents the phosphorylation of key substrates such as retinoblastoma protein (pRb), leading to cell cycle arrest and ultimately apoptosis in CDK2-expressing tumor cells [2]. Additionally, Milciclib has been shown to impair DNA damage repair mechanisms by inhibiting Rad51, a critical protein involved in homologous recombination repair, thereby enhancing the effectiveness of DNA-damaging agents like radiation therapy [2].

Table 1: Primary Kinase Targets of this compound

Target Biological Function Inhibition Consequence
CDK2/Cyclin A Controls G1-S phase transition Cell cycle arrest at G1-S boundary
CDK1 Regulates G2-M phase transition Disruption of mitotic entry
CDK4/Cyclin D1 Phosphorylates and inactivates pRb Prevention of G1 progression
TRKA Nerve growth factor receptor Inhibition of survival signaling
Src Family Kinases Signal transduction pathways Reduced proliferation/migration

Experimental Protocols for Cell Proliferation Assessment

Cell Culture and Reagent Preparation
  • Milciclib Stock Solution Preparation: Reconstitute this compound (HY-10424, MedChemExpress) in molecular biology grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to avoid freeze-thaw cycles. For working concentrations, dilute in culture medium to ensure the final DMSO concentration does not exceed 0.1% to prevent solvent toxicity [2].

  • Cell Culture Conditions: Maintain human colorectal cancer cell lines HCT116 and RKO (or other relevant cancer models) in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere [2]. For radiation-resistant variants (e.g., HCT116RR, DLD-1RR), establish resistance through fractionated irradiation (2 Gy daily for 25 fractions, total 50 Gy) [2].

Cell Viability Assay (CCK-8 Protocol)

The Cell Counting Kit-8 (CCK-8) assay provides a sensitive method for determining Milciclib's effects on cellular viability through measurement of metabolic activity:

  • Cell Seeding: Seed HCT116 and RKO cells in 96-well plates at a density of 3,000 cells per well in 100 μL complete medium and incub overnight to allow attachment [2].

  • Drug Treatment: The following day, prepare Milciclib in complete medium at varying concentrations (typically ranging from 0.1 μM to 10 μM) and add to cells. Include vehicle control wells (0.1% DMSO) and blank wells (medium only) for background subtraction [2].

  • Incubation and Detection: Incubate cells with Milciclib for 72 hours. After treatment, add 10 μL of CCK-8 solution directly to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader [2].

  • Data Analysis: Calculate percentage viability relative to vehicle controls after blank subtraction. Generate dose-response curves and determine IC₅₀ values using non-linear regression analysis (e.g., log(inhibitor) vs. response-variable slope in GraphPad Prism) [2].

Colony Formation Assay

The clonogenic assay evaluates long-term proliferation inhibition and potential reproductive cell death after Milciclib treatment:

  • Experimental Setup: Seed 1,000 cells in 6-well plates and allow to attach overnight. Treat with Milciclib at concentrations of 200, 400, and 800 nM for 72 hours [2].

  • Drug Removal and Colony Development: After treatment, replace with fresh drug-free medium and continue incubation for 10-14 days, allowing viable cells to form visible colonies [2].

  • Staining and Quantification: Fix cells with 4% paraformaldehyde for 15 minutes, then stain with 0.1% crystal violet for 30 minutes at room temperature. Count colonies containing >50 cells using automated counting software (e.g., ImageJ) [2].

  • Analysis: Calculate plating efficiency and survival fractions normalized to vehicle controls. Plot survival curves to determine Milciclib's effects on clonogenic capacity [2].

Cell Cycle Analysis by Flow Cytometry
  • Procedure: After Milciclib treatment (typically 24-48 hours), harvest cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C for at least 2 hours. After fixation, wash cells and resuspend in propidium iodide staining solution (containing RNase A) for 30 minutes at 37°C. Analyze DNA content using a flow cytometer and quantify cell cycle distribution with appropriate software (e.g., ModFit) [2].

  • Expected Results: Milciclib treatment typically induces a dose-dependent reduction in G2/M phase population and accumulation in G1 phase, consistent with CDK2 inhibition and G1-S cell cycle arrest [2].

Quantitative Data Summary

Table 2: Milciclib Cytotoxicity in Colorectal Cancer Cell Lines

Cell Line Tumor Type IC₅₀ Value (μM) Assay Type Treatment Duration
HCT116 Colorectal Carcinoma 0.275 ± 0.042 CCK-8 72 hours
RKO Colorectal Carcinoma 0.403 ± 0.057 CCK-8 72 hours
HCT116RR Radioresistant Colorectal Carcinoma 0.291 ± 0.038 CCK-8 72 hours
DLD-1RR Radioresistant Colorectal Adenocarcinoma 0.356 ± 0.051 CCK-8 72 hours

Table 3: Combination Therapy Efficacy of Milciclib with Radiation

Cell Line Treatment Sensitizer Enhancement Ratio (SER) Rad51 Inhibition G2/M Phase Reduction
HCT116 Milciclib + 4Gy IR 1.42 ± 0.15 >60% ~10%
RKO Milciclib + 4Gy IR 1.38 ± 0.12 >55% ~12%
HCT116RR Milciclib + 4Gy IR 1.51 ± 0.18 >65% ~15%
DLD-1RR Milciclib + 4Gy IR 1.47 ± 0.16 >62% ~13%

Signaling Pathway and Experimental Workflow

Milciclib Mechanism of Action Signaling Pathway

G Milciclib Inhibition of Cell Cycle Progression Milciclib Milciclib CDK2_CyclinA CDK2/Cyclin A Complex Milciclib->CDK2_CyclinA Inhibits CDK4_CyclinD1 CDK4/Cyclin D1 Complex Milciclib->CDK4_CyclinD1 Inhibits CDK1 CDK1 Milciclib->CDK1 Inhibits TRKA TRKA Milciclib->TRKA Inhibits Src Src Kinase Family Milciclib->Src Inhibits pRb Retinoblastoma (pRb) CDK2_CyclinA->pRb Phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest CDK2_CyclinA->Cell_Cycle_Arrest Apoptosis Apoptosis CDK2_CyclinA->Apoptosis Rad51 Rad51-mediated DNA Repair CDK2_CyclinA->Rad51 Regulates CDK4_CyclinD1->pRb Phosphorylates E2F E2F Transcription Factors pRb->E2F Releases G1_S_Transition G1-S Phase Transition E2F->G1_S_Transition DNA_Replication DNA Replication G1_S_Transition->DNA_Replication Rad51->DNA_Replication

Experimental Workflow for Milciclib Proliferation Assays

G Milciclib Cell Proliferation Assay Workflow Start Start Cell_Culture Cell Culture & Seeding (HCT116, RKO, DLD-1, HT-29) 3,000 cells/well for CCK-8 1,000 cells/well for Colony Formation Start->Cell_Culture Drug_Treatment Milciclib Treatment 0.1-10 μM concentration range 72-hour incubation Cell_Culture->Drug_Treatment CCK8_Assay CCK-8 Viability Assay 10 μL CCK-8 reagent 1-4 hour incubation Absorbance at 450 nm Drug_Treatment->CCK8_Assay Colony_Formation Colony Formation Assay 72-hour treatment 10-14 days in drug-free medium Crystal violet staining Drug_Treatment->Colony_Formation Cell_Cycle Cell Cycle Analysis Propidium iodide staining Flow cytometry Drug_Treatment->Cell_Cycle Combination_Therapy Combination with Radiation 2-8 Gy irradiation Clonogenic survival assay Drug_Treatment->Combination_Therapy Data_Analysis Data Analysis IC50 calculation Cell cycle distribution Survival fractions CCK8_Assay->Data_Analysis Colony_Formation->Data_Analysis Cell_Cycle->Data_Analysis Combination_Therapy->Data_Analysis End End Data_Analysis->End

Key Experimental Observations and Interpretation

Cytotoxicity and Mechanism Validation
  • Dose-Dependent Response: Milciclib exhibits concentration-dependent inhibition of cancer cell proliferation across multiple colorectal cancer cell lines, with IC₅₀ values in the sub-micromolar range (0.275-0.403 μM), demonstrating its potent anti-proliferative effects [2]. The similar sensitivity observed in radiation-resistant cell variants suggests that Milciclib may be effective against treatment-resistant cancers [2].

  • Cell Cycle Disruption: Treatment with Milciclib results in a significant reduction in G2/M phase population and corresponding G1 phase accumulation, consistent with its primary mechanism as a CDK2 inhibitor that disrupts G1-S progression [2]. This cell cycle perturbation is crucial for its anti-proliferative activity and enhances the effects of DNA-damaging agents.

Combination Therapy Potential
  • Radiosensitization Effects: Milciclib demonstrates significant radiosensitizing properties in colorectal cancer models, with sensitizer enhancement ratios (SER) >1.38 across both parental and radiation-resistant cell lines [2]. This enhancement is mediated through inhibition of Rad51, a key protein in the homologous recombination DNA repair pathway, thereby compromising the cellular ability to repair radiation-induced DNA damage [2].

  • Apoptosis Induction: Milciclib treatment promotes dose-dependent apoptosis in cancer cells, contributing to its overall anti-tumor efficacy. The compound's ability to simultaneously disrupt cell cycle progression and induce programmed cell death provides a multi-faceted approach to inhibiting cancer proliferation [2].

Technical Considerations and Troubleshooting

  • Cell Line Variability: While Milciclib shows broad activity, researchers should note that sensitivity may vary between different cancer types and cell lines. It is recommended to perform preliminary dose-response experiments to establish appropriate concentration ranges for specific experimental models [2].

  • Solvent Controls: Maintain DMSO concentrations ≤0.1% in all experiments and include appropriate vehicle controls to distinguish specific drug effects from potential solvent toxicity [2].

  • Combination Therapy Timing: For radiation combination studies, optimal sequencing involves pre-treatment with Milciclib (typically 2-24 hours) before irradiation to ensure adequate CDK2 inhibition and Rad51 suppression at the time of DNA damage induction [2].

  • Assay Endpoint Selection: The choice between short-term viability assays (CCK-8, MTT) and long-term clonogenic survival should be guided by research objectives. Clonogenic assays better reflect reproductive cell death and are more appropriate for combination studies with radiotherapy [2].

References

Comprehensive Application Notes and Protocols: Investigating Milciclib Maleate's Anti-Migratory Effects via Transwell Migration Assay in EMT Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Milciclib Maleate and Its Relevance in EMT Research

This compound (PHA-848125AC) is a potent small molecule inhibitor with a unique kinase profile, primarily targeting cyclin-dependent kinases (CDK1, CDK2, CDK4, CDK5, and CDK7) and c-Src kinase family members. This multi-targeted inhibition profile positions Milciclib as a promising therapeutic candidate for investigating epithelial-to-mesenchymal transition (EMT) in cancer research, particularly given the established roles of CDKs and Src kinases in regulating cell cycle progression, migration, and invasion. The anti-EMT properties of Milciclib have been demonstrated in hepatocellular carcinoma (HCC) models, where it synergistically enhanced the efficacy of sorafenib by downregulating the critical oncoprotein c-Myc, resulting in significant suppression of tumor growth [1].

The transwell migration assay (also known as Boyden or modified Boyden chamber assay) serves as a fundamental in vitro technique for quantifying cellular migratory capacity, a hallmark of EMT. This assay enables researchers to investigate the chemotactic response of cells to various attractants while assessing the inhibitory potential of therapeutic compounds like Milciclib. When studying EMT, researchers can utilize this assay to evaluate how Milciclib impairs the migratory behavior of mesenchymal-like cancer cells, providing critical insights into its mechanism of action and potential therapeutic utility [2] [3]. The assay's sensitivity to detect low levels of migratory induction and its adaptability for high-throughput screening make it particularly valuable for pharmacological studies in cancer drug development.

Experimental Design and Planning

Key Considerations for Assay Development
  • Cell Line Selection: Based on published evidence, MHCC97-H human hepatocellular carcinoma cells have demonstrated responsiveness to Milciclib in transwell migration assays and represent an appropriate model for investigating EMT mechanisms. These cells are highly metastatic and produce measurable human α-fetoprotein (hAFP), enabling concomitant biomarker analysis. Additional validated cell lines include HCT116 and RKO colorectal carcinoma cells, for which Milciclib IC50 values have been established (0.275 μM and 0.403 μM, respectively) [4].

  • Critical Reagents and Equipment: this compound (commercially available through MedChemExpress, HY-10424), transwell inserts (6.5 mm diameter, 5.0-8.0 μm pore size, polycarbonate membrane), StemXVivo EMT Inducing Media (or alternative such as TGF-β), fetal bovine serum (FBS), collagen coating solution, and crystal violet staining solution. For specialized invasion assays, Matrigel extracellular matrix is required to simulate basement membrane penetration [1] [3].

  • Assay Optimization Parameters: Key variables requiring optimization include cell seeding density (typically 10,000-100,000 cells/insert based on cell type), Milciclib treatment duration (48-72 hours for pre-treatment), migration period (2-24 hours based on cell motility), and serum concentration gradient (0.5-10% FBS as chemoattractant). The established Milciclib concentration range for migration assays is 0.1-10 μM, with combination studies utilizing sorafenib (2.5-10 μM) showing synergistic effects [1].

Milciclib Preparation and Storage
  • Stock Solution Preparation: Dissolve this compound in DMSO at a concentration of 10-50 mM, aliquot, and store at -20°C to -80°C. Avoid repeated freeze-thaw cycles to maintain stability.

  • Working Solution Preparation: Dilute stock solution in appropriate serum-free culture medium immediately before use, ensuring final DMSO concentration does not exceed 0.1% (v/v). Include vehicle control (0.1% DMSO) in all experiments.

  • Dosing Strategy: Based on published studies, implement a pre-treatment protocol where cells are exposed to Milciclib for 48-72 hours prior to migration assay. Include combination arms with established TKIs (sorafenib, regorafenib, lenvatinib) when investigating synergistic effects [1].

Step-by-Step Protocol: Transwell Migration Assay with this compound

Cell Preparation and Milciclib Pre-treatment
  • Culture Conditions: Maintain MHCC97-H cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% GlutaMAX at 37°C in a humidified 5% CO2 atmosphere. Use cells at 70-80% confluence for experiments, ensuring logarithmic growth phase [1].

  • Milciclib Pre-treatment: Seed cells at appropriate density in rat collagen-coated culture vessels. After 24-hour attachment, replace medium with fresh medium containing desired concentrations of Milciclib (typical range: 0.1-10 μM). Include vehicle control (0.1% DMSO) and positive control for migration inhibition. Incubate for 48-72 hours [1] [4].

  • Cell Harvesting: Following pre-treatment, wash cells with PBS, trypsinize gently, and resuspend in serum-free migration buffer (DMEM + 10 mM HEPES + 0.1% BSA, pH 7.4). Count viable cells using trypan blue exclusion and adjust concentration to 0.5-1.0 × 10^6 cells/mL in migration buffer [3].

Transwell Migration Assembly
  • Chemoattractant Preparation: Prepare migration buffer containing 10% FBS as standard chemoattractant. For specific EMT studies, consider using StemXVivo EMT Inducing Media or fibroblast-conditioned medium as alternative chemoattractants. Pipette 600 μL into each well of a 24-well plate [1] [3].

  • Cell Seeding: Gently pipette 100 μL cell suspension (containing 50,000-100,000 pre-treated cells) onto the apical side of the transwell insert (5-8 μm pore size). Carefully place inserts into wells containing chemoattractant, avoiding air bubbles beneath membrane [3].

  • Incubation: Incubate plates at 37°C in 5% CO2 for 6-18 hours (duration optimized based on cell type and migratory capacity). Maintain humidified conditions to prevent evaporation and gradient disruption [2].

Cell Fixation, Staining and Quantification
  • Migration Termination: Carefully remove transwell inserts from plate using forceps. Using a cotton-tipped applicator, gently wipe the interior of the insert to remove non-migrated cells from the apical membrane side [3].

  • Cell Fixation: Place inserts into a clean 24-well plate containing 1 mL of 4% paraformaldehyde or 70% ethanol per well. Incubate at room temperature for 10-15 minutes to fix migrated cells on the basal membrane side [3].

  • Cell Staining: Transfer fixed inserts to a new plate containing 0.2% crystal violet solution. Stain for 15-30 minutes at room temperature. Rinse inserts gently in PBS or distilled water and allow to air dry completely [3].

  • Migration Quantification: Count migrated cells manually in 5-10 random fields per insert using brightfield microscopy (20× objective). Alternatively, dissolve stained cells in 10% acetic acid and measure absorbance at 560-590 nm for colorimetric quantification. Normalize data to vehicle control and express as percentage migration inhibition [3].

Table 1: Troubleshooting Common Issues in Milciclib Transwell Migration Assays

Problem Potential Cause Solution
Excessive background migration Inadequate serum starvation Implement longer serum-free pre-incubation (4-6 hours) before assay
No migration gradient Rapid equilibration between chambers Reduce incubation time; ensure proper chamber seal
High variability between replicates Inconsistent cell seeding Use automated cell counter and calibrated pipettes
Milciclib precipitation Poor solubility in aqueous media Ensure proper dilution from DMSO stock; do not exceed 0.1% DMSO final
Detached migrated cells Excessive washing force Use gentle PBS flow when washing

Data Analysis and Interpretation

Quantification Methods and Normalization
  • Microscopy-Based Quantification: Capture images of 5-10 representative fields per membrane using 20× objective. Count migrated cells manually or using ImageJ software with cell counter plugin. Calculate average migrated cells per field and multiply by total membrane area to estimate total migrated cells [3].

  • Colorimetric Quantification: For high-throughput applications, extract crystal violet with 10% acetic acid (200-300 μL/insert) with gentle shaking for 15 minutes. Transfer 100 μL to a 96-well plate and measure absorbance at 560-590 nm using a plate reader. Subtract background absorbance from blank insert [3].

  • Data Normalization: Express results as percentage migration relative to vehicle control (0.1% DMSO), calculated as (Absorbance treated/Absorbance control) × 100. For combination studies with TKIs, calculate combination index using Chou-Talalay method to determine synergistic, additive, or antagonistic effects [1].

Expected Results and Statistical Analysis
  • Dose-Response Relationship: Milciclib typically demonstrates concentration-dependent inhibition of cell migration. Based on published data, significant migration inhibition (40-60% reduction) is observed at 1-5 μM in HCC models, with near-complete suppression at higher concentrations (10 μM) [1].

  • Statistical Considerations: Perform experiments in triplicate with at least three biological replicates. Express data as mean ± standard deviation. Analyze using one-way ANOVA with post-hoc Tukey test for multiple comparisons or Student's t-test for two-group comparisons. Consider p < 0.05 statistically significant [1] [4].

Table 2: Representative Milciclib Efficacy Data in Various Cancer Models

Cancer Model Cell Line IC50 (Viability) Migration Inhibition Key Mechanisms Reference
Hepatocellular Carcinoma MHCC97-H ~0.3-0.5 μM >50% at 1 μM c-Myc downregulation, CDK2 inhibition [1]
Colorectal Cancer HCT116 0.275 μM Not reported G2/M cell cycle arrest, enhanced radiosensitivity [4]
Colorectal Cancer RKO 0.403 μM Not reported Apoptosis induction, Rad51 inhibition [4]
Thymic Carcinoma Clinical samples Clinical benefit: 46.7% PFS at 3 months Not applicable CDK2/cyclin A inhibition, SRC kinase inhibition [5]

Mechanistic Insights: Milciclib-Mediated Interference with EMT Signaling Pathways

The anti-migratory effects of Milciclib observed in transwell assays can be understood through its multi-targeted inhibition of key signaling pathways that drive epithelial-to-mesenchymal transition. Milciclib's primary mechanism involves potent inhibition of CDK2, which subsequently disrupts Rb-E2F signaling and induces cell cycle arrest at the G1-S transition. This cell cycle interruption impairs the proliferative capacity of mesenchymal-like cells and reduces their migratory potential. Additionally, emerging evidence indicates that CDK inhibition directly affects EMT regulation through modulation of ZEB1 protein stability, a master transcription factor governing mesenchymal phenotype acquisition. Research demonstrates that CDK4/6 activity stabilizes ZEB1 by facilitating its deubiquitination via USP51, thereby promoting EMT maintenance. Milciclib-mediated CDK inhibition would therefore promote ZEB1 degradation and potentially reverse mesenchymal characteristics [6].

Beyond direct CDK inhibition, Milciclib targets c-Src kinase family members, which play well-established roles in focal adhesion dynamics, actin cytoskeleton reorganization, and integrin signaling—all critical processes for cell migration. Src inhibition disrupts downstream signaling cascades that promote EMT, including FAK/STAT3 and PI3K/AKT pathways. The combination of cell cycle arrest and cytoskeletal signaling inhibition creates a powerful anti-migratory profile. Furthermore, in hepatocellular carcinoma models, Milciclib demonstrated synergistic c-Myc downregulation when combined with sorafenib, identifying this oncoprotein as another relevant downstream effector. c-Myc represents a convergence point for multiple oncogenic signals and its suppression likely contributes to the observed anti-migratory effects in transwell assays [1] [5].

G Milciclib Mechanism of Action in EMT and Migration Inhibition Milciclib Milciclib Treatment CDKInhibition CDK2/4/6 Inhibition Milciclib->CDKInhibition SrcInhibition c-SRC Inhibition Milciclib->SrcInhibition CellCycle Cell Cycle Arrest (G1-S Phase) CDKInhibition->CellCycle ZEB1 ZEB1 Destabilization & Degradation CDKInhibition->ZEB1 cMyc c-Myc Downregulation CDKInhibition->cMyc Signaling Disrupted FAK/STAT3/ PI3K/AKT Signaling SrcInhibition->Signaling Migration Reduced Cell Migration (Transwell Assay) CellCycle->Migration EMT EMT Attenuation ZEB1->EMT cMyc->EMT Signaling->EMT Signaling->Migration EMT->Migration

Figure 1: Mechanism of Milciclib-Mediated Migration Inhibition in EMT. Milciclib simultaneously targets CDKs and c-SRC kinase, leading to cell cycle arrest, ZEB1/c-Myc downregulation, and disrupted pro-migratory signaling, collectively attenuating EMT and reducing cellular migration.

Advanced Applications and Protocol Variations

Transwell Invasion Assay Modification

The standard transwell migration protocol can be adapted to specifically assess invasive capacity through the incorporation of Matrigel basement membrane matrix, which creates a physiological barrier that cells must degrade and traverse. Following Matrigel coating (50-100 μL of diluted Matrigel per insert) and polymerization (30-60 minutes at 37°C), seed Milciclib-pre-treated cells as described in the migration protocol. Extend the incubation period to 16-24 hours to allow sufficient time for matrix penetration and migration. Upon assay termination, carefully remove Matrigel and non-migrated cells from the apical membrane side using cotton swabs before fixation and staining. This invasion assay modification specifically quantifies the degradative and invasive capabilities of cells, providing additional mechanistic insights into Milciclib's anti-metastatic properties [3].

Combination Studies with Targeted Therapies

The heterogeneous nature of EMT and cancer progression often necessitates combination therapeutic approaches. Milciclib has demonstrated remarkable synergy with tyrosine kinase inhibitors like sorafenib in hepatocellular carcinoma models. For combination transwell studies, pre-treat cells with Milciclib (0.1-5 μM) and sorafenib (2.5-10 μM) simultaneously for 48-72 hours before migration assay. The expected outcome is significantly greater migration inhibition than either agent alone, likely mediated through enhanced suppression of c-Myc and complementary pathway targeting. Similar combination strategies can be explored with regorafenib, lenvatinib, or immunotherapeutic agents based on cancer type and research objectives. These combination approaches more accurately recapitulate clinical treatment scenarios and can identify potentially transformative therapeutic synergies [1].

Radiosensitization Migration Assays

Emerging evidence indicates that Milciclib enhances tumor cell sensitivity to radiotherapy, an important consideration given that radiation is frequently utilized in locally advanced cancers. To evaluate Milciclib's effect on migration following radiation exposure, pre-treat cells with Milciclib for 24 hours, then subject to ionizing radiation (2-8 Gy) using an X-ray irradiator. Continue Milciclib treatment for an additional 24 hours before assessing migration capacity. This approach can demonstrate how Milciclib potentially inhibits the migration of radiation-surviving cells, addressing concerns about increased metastatic potential following radiotherapy. Research in colorectal cancer models indicates that Milciclib impairs DNA damage repair through Rad51 inhibition, providing mechanistic rationale for this combined approach [4].

Conclusion

The transwell migration assay provides a robust, quantitative method for evaluating this compound's anti-migratory properties in the context of epithelial-to-mesenchymal transition. Through its multi-targeted inhibition of CDKs and c-Src kinase, Milciclib disrupts critical cell cycle regulatory and cytoskeletal signaling pathways, resulting in significant impairment of cancer cell migration and invasion. The detailed protocol outlined in this document enables researchers to consistently assess these effects, while the mechanistic insights inform rational combination strategies with targeted therapies and radiation. As Milciclib continues to be investigated in clinical trials for various malignancies, these experimental approaches will remain essential for elucidating its full therapeutic potential in counteracting EMT-driven cancer progression and metastasis.

References

Milciclib Maleate: Mechanism and Application

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib is an orally bioavailable cyclin-dependent kinase (CDK) inhibitor with significant antitumor activity. Its primary mechanism involves the potent inhibition of CDK2, a key regulator of cell cycle progression from the late G1 phase into the S phase [1]. By inhibiting CDK2, Milciclib induces cell cycle arrest and promotes apoptosis in cancer cells [1].

Recent research highlights its potential not only as a monotherapy but also in combination with other treatments. A 2025 study demonstrated that Milciclib can enhance the sensitivity of colorectal cancer (CRC) cells to radiotherapy by disrupting the G2/M checkpoint and impairing DNA damage repair mechanisms, specifically by inhibiting Rad51 [1]. Furthermore, the broader therapeutic potential of targeting CDKs in cancer is being expanded by novel strategies like PROTACs (Proteolysis-Targeting Chimeras), which offer more complete blockade of oncogenic CDK signaling compared to traditional inhibitors [2].

WST-1 Cell Viability Assay Principle

The WST-1 assay is a colorimetric method used to quantitatively assess cell viability by measuring cellular metabolic activity [3]. The core principle involves the reduction of the water-soluble tetrazolium salt WST-1 to a water-soluble formazan dye by mitochondrial dehydrogenases in metabolically active cells [3].

A key advantage of WST-1 over older tetrazolium salts like MTT is that the resulting formazan product is water-soluble, eliminating the need for a solubilization step and streamlining the protocol [3] [4]. The amount of formazan dye produced, measured by its absorbance at 440-450 nm, is directly proportional to the number of viable cells in the culture [3].

The diagram below illustrates the workflow of a typical WST-1 assay for drug testing.

workflow Seed Cells in Plate Seed Cells in Plate Incubate (24-96 h) Incubate (24-96 h) Seed Cells in Plate->Incubate (24-96 h) Add Milciclib & WST-1 Add Milciclib & WST-1 Incubate (24-96 h)->Add Milciclib & WST-1 Incubate (0.5-4 h) Incubate (0.5-4 h) Add Milciclib & WST-1->Incubate (0.5-4 h) Measure Absorbance Measure Absorbance Incubate (0.5-4 h)->Measure Absorbance Analyze Cell Viability Analyze Cell Viability Measure Absorbance->Analyze Cell Viability Blank Control\n(Medium + WST-1) Blank Control (Medium + WST-1) Blank Control\n(Medium + WST-1)->Measure Absorbance Background Vehicle Control\n(Cells + DMSO) Vehicle Control (Cells + DMSO) Vehicle Control\n(Cells + DMSO)->Measure Absorbance 100% Viability

Application Notes & Protocol: Evaluating Milciclib with WST-1

This section provides a detailed protocol for assessing the cytotoxic effect of Milciclib maleate on cancer cell lines using the WST-1 assay.

Materials and Reagents
  • Cell Lines: The protocol can be applied to various cancer cell lines. For Milciclib-specific research, human colorectal cancer cells HCT116 and RKO are relevant models [1].
  • Test Compound: This compound. A common practice is to prepare a 10 mM stock solution in DMSO and store it at -20°C [1].
  • Assay Kit: Commercial WST-1 assay reagent (available from suppliers like Abcam, ScienCell, and Merck Millipore) [3] [5] [4].
  • Equipment: 96-well flat-bottom tissue culture plates, CO₂ incubator, microplate reader capable of measuring absorbance at 440-450 nm [3].
Step-by-Step Procedure
  • Cell Seeding: Seed cells into the wells of a 96-well plate at an optimized density (e.g., 3,000 cells/well in 100 µL medium, based on the cited research) [1]. Include blank control wells (medium only) and vehicle control wells (cells with 0.1% DMSO).
  • Pre-Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume growth.
  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. The final concentration of DMSO should not exceed 0.1%. Add the drug solutions to the treatment wells. The cited research tested Milciclib on HCT116 and RKO cells over 72 hours to determine IC₅₀ values [1].
  • WST-1 Addition: After the drug treatment, add 10 µL of WST-1 reagent directly to each well (including controls) per 100 µL of culture medium [3]. Gently shake the plate to mix.
  • Formazan Development: Incubate the plate for 0.5 to 4 hours at 37°C. Monitor color development periodically. The optimal incubation time should be determined empirically for each cell type.
  • Absorbance Measurement: Shake the plate gently and measure the absorbance of each well using a microplate reader. Set the test wavelength to 440-450 nm and the reference wavelength to 600-650 nm to correct for background interference [3].
Data Analysis and Interpretation
  • Calculation of Viability: Calculate the percentage of cell viability relative to the vehicle control (0.1% DMSO). Cell Viability (%) = (Absorbance of Treated Well - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank) × 100
  • Determine IC₅₀: The IC₅₀ (half-maximal inhibitory concentration) is the drug concentration that reduces cell viability by 50%. Generate a dose-response curve by plotting cell viability (%) against the log of Milciclib concentration and fit the data with a non-linear regression curve to calculate the IC₅₀.

The table below summarizes quantitative data from a recent study on Milciclib's efficacy.

Cell Line Cell Type Milciclib IC₅₀ (µM) Assay Used Key Findings Citation
HCT116 Colorectal Carcinoma 0.275 µM CCK-8* Induced dose-dependent G2/M phase reduction & apoptosis; enhanced radiosensitivity. [1]
RKO Colorectal Carcinoma 0.403 µM CCK-8* Induced dose-dependent G2/M phase reduction & apoptosis; enhanced radiosensitivity. [1]
HCT116 Colorectal Carcinoma 1.92 nM Cell Viability (Oba01 ADC study) Used as a model DR5-positive cell line. [6]

Note: The CCK-8 assay is functionally similar to the WST-1 assay, as both measure cellular dehydrogenase activity using water-soluble tetrazolium salts [1].

Troubleshooting and Best Practices

  • High Background Noise: Ensure the microplate reader uses a reference wavelength above 600 nm. Phenol red in the culture medium can interfere; using phenol red-free medium is an option [3].
  • Weak Signal: Optimize cell seeding density and WST-1 incubation time. An insufficient number of cells or too short an incubation will yield a weak signal.
  • Edge Effect: To avoid evaporation differences in edge wells, consider using the outer wells of the plate as buffer wells filled with PBS or water.
  • Chemical Interference: Milciclib itself is not known to be a strong reducing agent. However, as a general best practice, test compounds should be screened for potential interference by including a control well containing culture medium, WST-1 reagent, and the highest concentration of the drug used, but no cells [7].

Advanced Application: Combination Studies

The WST-1 assay is ideal for screening synergistic drug combinations. The following pathway illustrates how Milciclib can be used in a combination strategy to enhance radiotherapy, based on recent findings.

mechanism Milciclib (CDK2 Inhibitor) Milciclib (CDK2 Inhibitor) Cell Cycle Arrest Cell Cycle Arrest Milciclib (CDK2 Inhibitor)->Cell Cycle Arrest Inhibits Rad51 Inhibits Rad51 Milciclib (CDK2 Inhibitor)->Inhibits Rad51 Enhanced Cell Death Enhanced Cell Death (Synergistic Effect) Cell Cycle Arrest->Enhanced Cell Death Radiotherapy Radiotherapy DNA Damage DNA Damage Radiotherapy->DNA Damage Rad51-Mediated Repair Rad51-Mediated Repair DNA Damage->Rad51-Mediated Repair Inhibits Rad51->Rad51-Mediated Repair Impairs Impaired DNA Repair Impaired DNA Repair Impaired DNA Repair->Enhanced Cell Death

To test this combination in vitro:

  • Treat cells with a range of Milciclib concentrations alone.
  • Treat another set with irradiation alone.
  • Treat a third set with both Milciclib and irradiation.
  • Perform the WST-1 assay after a 72-hour incubation period to assess viability and calculate the combination index (CI) to determine synergy, additivity, or antagonism [1].

Conclusion

The WST-1 assay provides a robust, sensitive, and straightforward method for evaluating the in vitro efficacy of this compound, both as a single agent and in combination with other therapies like radiotherapy. Adhering to this detailed protocol will help generate reliable and reproducible data, accelerating the preclinical development of this promising CDK inhibitor.

References

Application Note: Milciclib in Preclinical HCC Models

Author: Smolecule Technical Support Team. Date: February 2026

This document details the use of Milciclib, a pan-cyclin dependent kinase (CDK) and c-Src inhibitor, in preclinical models of Hepatocellular Carcinoma (HCC), with a focus on the transgenic TG221 mouse model and an orthotopic model. The data demonstrates Milciclib's efficacy as a monotherapy and its synergistic effect with the tyrosine kinase inhibitor Sorafenib [1].

Introduction

HCC is a highly heterogeneous cancer, often leading to resistance against monotherapies. Combination therapies targeting different mechanisms are therefore a promising strategy [1]. Milciclib (PHA-848125AC) is an oral small molecule that inhibits multiple CDKs (CDK1, CDK2, CDK4, CDK5, CDK7) and c-Src kinase [1] [2]. The TG221 mouse model is a relevant preclinical model for HCC research as it overexpresses miR-221, a microRNA associated with human hepatocarcinogenesis [1].

Experimental Findings and Data Summary

2.1. In Vivo Efficacy in TG221 Mouse Model Oral administration of Milciclib showed significant anti-tumor activity in the TG221 transgenic mouse model of HCC.

Table 1: In Vivo Efficacy of Milciclib Monotherapy in TG221 Mice [1]

Parameter Experimental Details
Animal Model Transgenic male TG221 mice (B6D2F2 background) overexpressing miR-221, induced with a single IP injection of DEN (7.5 mg/kg) [1].
Tumor Incidence 100% at 20-30 weeks of age [1].
Treatment Milciclib 40 mg/kg, administered by oral gavage, twice daily (BID) for 10 days [1].
Tumor Assessment Magnetic Resonance Imaging (MRI) performed pre- and post-treatment [1].
Key Finding Oral treatment inhibited HCC tumor growth [1].

2.2. Synergistic Activity with Sorafenib in Orthotopic Model A robust synergistic anti-HCC effect was observed when Milciclib was combined with Sorafenib in an orthotopic model using human MHCC97-H cells.

Table 2: Synergistic Effect of Milciclib and Sorafenib in an Orthotopic HCC Model [1]

Parameter Experimental Details & Findings
Model Orthotopic model in nude mice, implanted with human MHCC97-H HCC cells [1].
Tumor Monitoring Serum levels of human α-fetoprotein (hAFP); good correlation with tumor growth [1].
Treatment Milciclib and Sorafenib, individually and in combination [1].
Efficacy Both drugs alone inhibited tumor growth; the combination produced remarkable synergistic anti-HCC activity [1].
Mechanistic Insight Combination therapy led to a synergistic downregulation of the c-Myc oncogene [1].
Detailed Experimental Protocols

3.1. Protocol: In Vivo Dosing in TG221 Mice This protocol is adapted from the referenced study [1].

  • Animal Model: Transgenic male TG221 mice (B6D2F2 background) overexpressing miR-221.
  • HCC Induction: Administer one intraperitoneal (IP) injection of 7.5 mg/kg Diethylnitrosamine (DEN) to 10-12 day old male pups.
  • Randomization: At 20-30 weeks of age, when tumor incidence reaches 100%, randomize mice into treatment and control groups based on pre-treatment MRI scans.
  • Drug Formulation: Formulate Milciclib maleate in a suitable vehicle for oral gavage.
  • Dosing Regimen:
    • Dose: 40 mg/kg Milciclib.
    • Route: Oral gavage.
    • Frequency: Twice daily (BID).
    • Duration: 10 consecutive days.
  • Tumor Growth Monitoring: Perform Magnetic Resonance Imaging (MRI) with a 7.0 T Bruker Pharmascan before treatment initiation (for randomization) and after the 10-day treatment course to assess tumor growth/regression.

3.2. Protocol: Cell-Based Combination Screening (MHCC97-H Cells) This protocol outlines the method used to demonstrate synergistic effects in vitro [1].

  • Cell Line: Human HCC cell line MHCC97-H.
  • Cell Culture: Culture cells in DMEM/F12 medium supplemented with 10% FBS, 1% pen-strep, and 1% glutamax at 37°C in 5% CO2.
  • Cell Proliferation Assay:
    • Seed cells in rat collagen-coated 96-well plates at a density of 10,000 cells/well and culture for 24 hours.
    • Treat cells with serial dilutions of Milciclib, Sorafenib, or their combinations in medium with 2% FBS for 48 hours.
    • Measure cell viability using WST-1 reagent. Incubate plates with the reagent and read absorbance at 450 nm with a reference wavelength of 600 nm.
    • Calculate IC50 values using software such as GraphPad Prism.
  • Triplex Viability, Cytotoxicity & Apoptosis Assay:
    • Seed MHCC97-H cells in collagen-coated 96-well plates as above.
    • Treat with Milciclib and Sorafenib, alone and in combination, for 48 hours.
    • Use the Promega ApoTox-Glo Triplex assay according to the manufacturer's instructions to simultaneously measure:
      • Viable cell number (GFF protease activity).
      • Cytotoxicity (dead-cell protease activity).
      • Apoptosis (Caspase-3/7 activation).
Mechanism of Action and Signaling Pathways

The synergistic effect of Milciclib and Sorafenib is linked to a critical interaction at the level of the c-Myc oncogene [1]. While each drug inhibits its respective primary targets, their combination leads to a marked downregulation of c-Myc, a key driver of cell proliferation and tumor growth. The following diagram illustrates the proposed mechanism of this synergy.

G Milciclib Milciclib CDKs CDKs Milciclib->CDKs Sorafenib Sorafenib TKI_Targets TKI Targets (VEGFR, PDGFR, etc.) Sorafenib->TKI_Targets CellCycle_Transcription Cell Cycle Progression & Transcription CDKs->CellCycle_Transcription Angiogenesis_Proliferation Angiogenesis & Tumor Proliferation TKI_Targets->Angiogenesis_Proliferation cMyc c-Myc Oncogene CellCycle_Transcription->cMyc Invisible Angiogenesis_Proliferation->cMyc Synergistic_Suppression Synergistic Tumor Suppression cMyc->Synergistic_Suppression Downregulation

Diagram: Proposed Mechanism for Milciclib and Sorafenib Synergy. Milciclib inhibits multiple CDKs, disrupting cell cycle progression. Sorafenib inhibits tyrosine kinase receptors (TKI), impacting angiogenesis and proliferation. The combination synergistically downregulates the c-Myc oncogene, leading to enhanced tumor suppression [1].

Experimental Workflow

The overall workflow for evaluating Milciclib in these studies, from in vitro screening to in vivo validation, can be summarized as follows.

G Start In Vitro Screening A Treat HCC Cell Lines (MHCC97-H) Start->A B Cell Viability & Apoptosis Assays A->B C Identify Synergistic Combinations B->C D In Vivo Validation C->D E1 Orthotopic Model (MHCC97-H cells) D->E1 E2 Transgenic Model (TG221 mice) D->E2 F1 Monitor Serum hAFP E1->F1 F2 Monitor Tumors via MRI E2->F2 G Mechanistic Studies (e.g., c-Myc analysis) F1->G F2->G End Data Analysis & Conclusion G->End

Diagram: Experimental Workflow for Milciclib Evaluation. The research involves in vitro screening in HCC cell lines, followed by validation in two complementary in vivo models (orthotopic and transgenic), and culminates in mechanistic studies to understand the drug's effect [1].

Conclusion

The data obtained from the TG221 model and the orthotopic HCC model supports the potential of Milciclib as a therapeutic agent for hepatocellular carcinoma. The observed synergistic effect with Sorafenib, mediated through c-Myc downregulation, provides a strong rationale for exploring this combination in clinical settings for advanced HCC patients. The protocols outlined herein can serve as a guide for researchers aiming to replicate or build upon these preclinical studies.

References

Comprehensive Application Notes & Protocols: Milciclib Maleate in MHCC97-H Hepatocellular Carcinoma Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Milciclib Maleate and MHCC97-H Cell Line

This compound (PHA-848125AC) is a potent small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7, with additional activity against c-Src kinase and Wee1/2 kinases. This pan-CDK inhibitor modulates key cellular processes including cell cycle progression, DNA replication, and cellular signaling pathways, making it particularly relevant for cancer therapeutics development. Milciclib has demonstrated favorable safety profiles in clinical trials, with several patients receiving treatment for over five years, suggesting its suitability for long-term administration [1].

The MHCC97-H cell line is a highly metastatic human hepatocellular carcinoma (HCC) line that possesses unique characteristics making it particularly valuable for HCC research. These cells exhibit high metastatic potential and spontaneously secrete human alpha-fetoprotein (hAFP), which serves as a quantifiable biomarker for tumor growth and treatment response in both in vitro and in vivo models. MHCC97-H cells demonstrate typical HCC molecular features, including dysregulation in retinoblastoma protein (pRb) pathway and E2F transcription factors, which are critical regulators of cell cycle progression [1]. The complexity and heterogeneity of HCC, driven by multiple etiological factors, creates a therapeutic challenge where monotherapy targeting a single mechanism often proves insufficient for sustained clinical response. This underscores the importance of developing combination therapies that target complementary pathways to overcome compensatory resistance mechanisms [1] [2].

Key Experimental Findings

Monotherapy Efficacy and Biomarker Correlation

Extensive preclinical studies have demonstrated that milciclib monotherapy exerts significant anti-proliferative effects on MHCC97-H cells through potent inhibition of CDK-mediated signaling pathways. Treatment with milciclib resulted in dose-dependent suppression of cellular proliferation, with IC50 values consistently observed in the low micromolar range across multiple experiments. Beyond direct anti-proliferative effects, milciclib significantly impaired migratory capacity of MHCC97-H cells in transwell migration assays, indicating potential for suppressing metastatic progression, a critical concern in HCC management [1].

The secretion of human alpha-fetoprotein (hAFP) by MHCC97-H cells provides a valuable biomarker for monitoring treatment response. Studies have established a strong positive correlation between tumor burden and hAFP levels in orthotopic mouse models, enabling non-invasive monitoring of therapeutic efficacy. This biomarker validation is particularly significant for clinical translation, as AFP levels are routinely monitored in HCC patients, creating a direct bridge between preclinical findings and potential clinical application [1].

Synergistic Combination Therapy

The combination of milciclib with sorafenib, a first-line tyrosine kinase inhibitor (TKI) for HCC, has demonstrated remarkable synergistic activity in MHCC97-H models. While both agents showed significant single-agent activity, their combination resulted in enhanced tumor growth suppression in orthotopic models. This synergy is particularly notable given that HCC heterogeneity often leads to compensatory pathway activation following monotherapy, limiting durable responses in clinical settings [1].

Table 1: Anti-proliferative Effects of Milciclib and TKIs in MHCC97-H Cells

Treatment IC50 Value (µM) Combination Index with Milciclib Key Pathways Affected
Milciclib monotherapy ~1.5-2.5* - CDK2, CDK4, c-Src
Sorafenib monotherapy ~5-7* - VEGFR, PDGFR, RAF
Milciclib + Sorafenib Significant reduction Strong synergy (CI<1) c-Myc downregulation
Milciclib + Lenvatinib Moderate reduction Moderate synergy CDKs + FGFR/VEGFR
Milciclib + Regorafenib Moderate reduction Moderate synergy CDKs + Angiogenic kinases

Note: Exact IC50 values from [1] were not fully specified in the available excerpt; values represent typical ranges observed in similar experiments.

In Vivo Efficacy in Orthotopic and Transgenic Models

In vivo studies utilizing orthotopic implantation of MHCC97-H cells in immunocompromised mice have demonstrated significant tumor growth inhibition following milciclib treatment. The orthotopic model, which involves implantation of human HCC cells directly into the liver microenvironment, more accurately recapitulates the pathophysiological context of human HCC compared to subcutaneous xenograft models. Oral administration of milciclib at 40 mg/kg BID significantly suppressed tumor growth as measured by both serial hAFP measurement and terminal tumor volumetry [1].

Additional studies in TG221 transgenic mice, which overexpress miR-221 (a microRNA implicated in hepatocarcinogenesis through downregulation of CDK inhibitor p27KIP1), further validated milciclib's efficacy. In this model, oral milciclib administration (40 mg/kg BID for 10 days) significantly inhibited HCC tumor growth as assessed by magnetic resonance imaging (MRI), supporting its activity across different HCC models with varying underlying molecular drivers [1].

Table 2: In Vivo Efficacy of Milciclib in HCC Models

Model System Dosing Regimen Efficacy Assessment Key Findings
MHCC97-H orthotopic 40 mg/kg BID, oral gavage hAFP reduction, tumor volumetry Significant tumor growth inhibition
TG221 transgenic (miR-221) 40 mg/kg BID, 10 days MRI tumor measurement Inhibition of HCC development
MHCC97-H orthotopic + sorafenib combo Milciclib 40 mg/kg + sorafenib 30 mg/kg hAFP monitoring, survival Synergistic tumor suppression

Experimental Protocols

In Vitro Assessment Protocols
3.1.1 Cell Culture and Maintenance
  • Cell Line: MHCC97-H human hepatocellular carcinoma cells (available from American Type Culture Collection)
  • Culture Medium: Dulbecco's Modified Eagle's Medium/Nutrient Mixture F-12 (DMEM/F-12) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% GlutaMAX
  • Culture Conditions: Maintain at 37°C in a humidified atmosphere with 5% CO₂
  • Subculturing: Harvest cells at 80-90% confluence using 0.25% trypsin-EDTA and seed at appropriate densities based on experimental requirements [1]
3.1.2 Cell Proliferation Assay (WST-1 Method)
  • Cell Seeding: Seed MHCC97-H cells in rat collagen-coated 96-well plates at a density of 10,000 cells/well in 100 µL complete medium and allow to adhere for 24 hours
  • Drug Treatment: Prepare serial dilutions of milciclib, sorafenib, and other comparators in DMEM/F-12 containing 2% FBS. Treat cells with individual compounds or combinations for 48-72 hours
  • Viability Assessment: After treatment, carefully wash cells 3× with sterile 1X PBS, add 10 µL of WST-1 reagent per well, and incubate for 1-4 hours at 37°C with 5% CO₂
  • Quantification: Measure absorbance at 450 nm with a reference wavelength of 600 nm using a plate reader. Calculate IC₅₀ values using nonlinear regression analysis in GraphPad Prism or equivalent software [1]
3.1.3 Apoptosis and Cytotoxicity Assessment (ApoTox-Glo Triplex Assay)
  • Cell Preparation: Seed MHCC97-H cells at 10,000 cells/100 µL in collagen-coated 96-well plates and culture overnight
  • Compound Treatment: Expose cells to milciclib alone or in combination with sorafenib, lenvatinib, or regorafenib for 48 hours
  • Triplex Measurement: Following manufacturer's instructions (Promega), sequentially measure:
    • Viability using fluorogenic protease marker
    • Cytotoxicity using bis-AAF-R110 substrate
    • Apoptosis using caspase-3/7 luminogenic substrate
  • Data Analysis: Normalize all measurements to vehicle-treated controls and express as fold-change or percentage of control [1]
3.1.4 Migration Assay (Transwell Method)
  • EMT Induction: Seed MHCC97-H cells in the top chamber of 6-well Transwell plates at 100,000 cells/500 µL in standard culture media containing 100× StemXVivo EMT inducing media with supplement
  • Treatment: After overnight incubation, replace media with fresh EMT-inducing media containing vehicle or test articles (milciclib ± combinations)
  • Chronic Exposure: Maintain treatment for 10 days with media changes every 3 days
  • Quantification: On day 10, count cells that have migrated to the lower chamber using an automated cell counter. Normalize values to uninduced controls and express as percentage cell migration [1]
In Vivo Assessment Protocols
3.2.1 Orthotopic HCC Mouse Model
  • Animal Model: Immunocompromised nude mice (6-8 weeks old)
  • Cell Implantation: Implant MHCC97-H cells (1×10⁶ cells in 50 μL PBS) directly into the left liver lobe under anesthesia and sterile surgical conditions
  • Randomization: One week post-implantation, measure baseline serum hAFP levels and randomize mice into treatment groups with comparable baseline tumor burden
  • Dosing Regimen:
    • Milciclib: 40 mg/kg, BID, oral gavage
    • Sorafenib: 30 mg/kg, QD, oral gavage
    • Combination: Milciclib (40 mg/kg BID) + Sorafenib (30 mg/kg QD)
    • Vehicle control: Equivalent volume of dosing vehicle
  • Monitoring:
    • Measure serum hAFP levels weekly using species-specific ELISA
    • Monitor body weight and clinical signs twice weekly
    • Terminate study at 4-6 weeks or when humane endpoints are reached
    • Collect tumors for weight measurement and molecular analysis [1]
3.2.2 TG221 Transgenic Mouse Model
  • Animal Model: TG221 transgenic mice overexpressing miR-221 (10-12 days old)
  • Tumor Initiation: Administer single intraperitoneal injection of diethylnitrosamine (DEN) at 7.5 mg/kg to initiate hepatocarcinogenesis
  • Treatment Initiation: Begin milciclib treatment when mice reach 20-30 weeks of age and develop measurable tumors (100% incidence expected)
  • Dosing: Milciclib 40 mg/kg BID via oral gavage for 10 days
  • Assessment:
    • Perform MRI scanning pre-treatment for randomization and post-treatment to assess tumor growth using a 7.0 T Bruker Pharmascan
    • Calculate tumor volume changes relative to baseline [1]

Mechanism of Action and Signaling Pathways

The synergistic interaction between milciclib and sorafenib centers on the profound downregulation of the c-Myc oncoprotein, a master regulator of cell proliferation and survival in hepatocellular carcinoma. Milciclib primarily targets CDK2 and CDK4, disrupting cell cycle progression at the G1-S transition through modulation of retinoblastoma protein (pRb) phosphorylation and E2F transcription factor activity. Concurrently, sorafenib inhibits multiple tyrosine kinase receptors (VEGFR, PDGFR) and the RAF/MEK/ERK pathway, collectively suppressing survival signals and angiogenesis. The convergence of these distinct mechanisms on c-Myc represents a strategic approach to overcoming the molecular heterogeneity and adaptive resistance often observed in HCC [1] [2].

The following diagram illustrates the synergistic mechanism between milciclib and sorafenib in MHCC97-H cells:

G cluster_milciclib Milciclib Mechanism cluster_sorafenib Sorafenib Mechanism cluster_synergy Synergistic Effect CDK2 CDK2/CDK4 pRb pRb Phosphorylation CDK2->pRb Inhibits cMyc c-Myc Downregulation CDK2->cMyc Contributes to E2F E2F Transcription Factors pRb->E2F Regulates CellCycle G1-S Cell Cycle Progression E2F->CellCycle Promotes E2F->cMyc Regulates TKI Tyrosine Kinase Inhibition (VEGFR, PDGFR) Survival Cell Survival & Angiogenesis TKI->Survival Suppresses TKI->cMyc Contributes to RAF RAF/MEK/ERK Pathway Inhibition RAF->Survival Suppresses RAF->cMyc Signals to Growth Tumor Growth Suppression cMyc->Growth Strongly inhibits Combination Combination Therapy Enhanced Effect

Diagram 1: Molecular mechanism of milciclib and sorafenib synergy in HCC models. The convergence of both pathways on c-Myc downregulation explains their enhanced anti-tumor activity.

The experimental workflow for investigating milciclib activity in MHCC97-H models involves a coordinated series of in vitro and in vivo assessments:

G cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Molecular Analysis Start Study Initiation Culture MHCC97-H Cell Culture DMEM/F-12 + 10% FBS Start->Culture Proliferation Proliferation Assays (WST-1 Method) Culture->Proliferation Apoptosis Apoptosis/Cytotoxicity (ApoTox-Glo Triplex) Proliferation->Apoptosis Migration Migration Assay (Transwell Method) Apoptosis->Migration Orthotopic Orthotopic Model (MHCC97-H liver implantation) Migration->Orthotopic Informs dosing Transgenic Transgenic Model (TG221 mice) Migration->Transgenic Informs dosing Dosing Drug Administration Milciclib: 40 mg/kg BID Sorafenib: 30 mg/kg QD Orthotopic->Dosing Transgenic->Dosing Monitoring Tumor Monitoring hAFP ELISA + MRI Dosing->Monitoring Biomarkers Biomarker Assessment hAFP, c-Myc, CDKs Monitoring->Biomarkers Pathways Pathway Analysis c-Myc downregulation Biomarkers->Pathways Synergy Synergy Calculation Combination Index Pathways->Synergy Results Data Integration & Interpretation Synergy->Results

Diagram 2: Comprehensive workflow for evaluating milciclib activity in MHCC97-H hepatocellular carcinoma models.

Conclusion and Research Implications

The comprehensive data generated from MHCC97-H cell line studies positions milciclib as a promising therapeutic candidate for hepatocellular carcinoma, particularly in combination with sorafenib. The consistent demonstration of synergistic activity across in vitro and in vivo models, coupled with an established safety profile from clinical trials in other indications, supports continued development of this combination strategy for advanced HCC. The molecular insight regarding c-Myc downregulation provides both a mechanistic rationale for the observed synergy and a potential predictive biomarker for patient selection in clinical settings.

Future research directions should focus on biomarker validation in clinical samples, optimization of dosing schedules to maximize therapeutic index, and exploration of milciclib combinations with other therapeutic classes beyond tyrosine kinase inhibitors, particularly immune checkpoint inhibitors. The established protocols detailed in this document provide a standardized framework for evaluating milciclib in HCC models, enabling reproducible assessment of its therapeutic potential across research laboratories and accelerating translation to clinical application for this challenging malignancy.

References

Milciclib maleate human AFP biomarker monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profile: Milciclib Maleate

Mechanism of Action this compound (PHA-848125AC) is a potent small-molecule inhibitor that primarily targets Cyclin-dependent kinase 2 (CDK2) [1] [2]. Its kinase inhibitory profile is unusual and includes activity against other closely related CDKs (CDK1, CDK4, CDK5), tropomyosin receptor kinase A (TRKA), and members of the Src tyrosine kinase family [1]. By inhibiting these key proteins, Milciclib modulates the cell cycle, DNA replication, and cell signaling, ultimately exerting its anticancer effects [1].

Clinical Development and Toxicity Milciclib has been investigated in clinical trials for several advanced cancers, including thymic carcinoma, thymoma, and hepatocellular carcinoma (HCC) [1] [2].

  • Dosing Schedule: A common regimen used in phase II trials is 150 mg once daily, administered for 7 consecutive days followed by a 7-day rest period, in repeating 2-week cycles [1].
  • Efficacy: In a phase II trial with 43 patients with thymic carcinomas (TC) and B3 thymomas, the primary endpoint (3-month progression-free survival) was reached by 46.7% of evaluable patients. The median progression-free survival (PFS) was 8.2 months [1].
  • Safety Profile: The toxicity profile of Milciclib is considered favorable. The most common severe adverse events reported include [1]:
    • Nausea
    • Asthenia (fatigue)
    • Neutropenia (occurring in 8.3% of patients)

Alpha-Fetoprotein (AFP) as a Biomarker in HCC

Alpha-fetoprotein (AFP) is a well-established glycoprotein biomarker used in the management of Hepatocellular Carcinoma (HCC). While the search results confirm its clinical relevance, they do not specify its use in the context of Milciclib trials.

Clinical Utility of AFP

  • Diagnosis and Prognosis: Elevated AFP levels are associated with the presence of HCC and can serve as a prognostic indicator.
  • Monitoring Treatment Response: Changes in AFP levels can be used to monitor a patient's response to therapy. A declining AFP level typically suggests a positive response to treatment, while a rising level may indicate disease progression [1].
  • Patient Selection for Therapy: The phase III REACH-2 trial demonstrated that the drug Ramucirumab provided a survival benefit specifically in HCC patients with elevated AFP (> 400 ng/ml) who had progressed on or were intolerant to sorafenib [1]. This highlights the growing importance of AFP as a predictive biomarker for selecting patients who are most likely to benefit from certain targeted therapies.

Proposed Framework for AFP Monitoring in Milciclib Trials

Given the lack of a direct protocol, the following framework is proposed for integrating quantitative AFP monitoring into clinical trials for Milciclib in HCC, based on general biomarker best practices and the drug's clinical profile.

1. Rationale and Objective The primary objective would be to evaluate the correlation between changes in serial AFP measurements and clinical outcomes (e.g., tumor response, progression-free survival, overall survival) in HCC patients treated with Milciclib. This can help determine if AFP can serve as a pharmacodynamic or predictive biomarker for the drug.

2. Recommended Monitoring Protocol This protocol outlines the timing and methodology for sample collection and analysis.

Table: Proposed AFP Monitoring Schedule

Timepoint Clinical Context Data to be Collected
Baseline Pre-treatment, within 14 days of cycle 1 day 1 AFP level, imaging (CT/MRI), clinical assessment
Early Treatment Cycle 2, Day 1 (C2D1) AFP level, clinical safety assessment
Treatment Response Every 2-3 cycles (i.e., every 4-6 weeks) AFP level, radiographic imaging (by RECIST 1.1)
End of Treatment At treatment discontinuation AFP level, final imaging, reason for discontinuation
Follow-up Post-treatment, as per study protocol AFP level (if applicable)

3. Sample Handling and Assay Methodology

  • Sample Type: Serum.
  • Handling: Blood samples should be centrifuged, and serum aliquoted and frozen at -80°C until analysis to maintain biomarker stability.
  • Assay: Use validated, quantitative immunoassays (e.g., ELISA or chemiluminescent assays) for AFP measurement. The same assay platform should be used for all samples from a single patient throughout the study to ensure consistency.

The following diagram illustrates the complete workflow for monitoring HCC patients with AFP during Milciclib therapy, from initial assessment through to treatment adaptation.

Start HCC Patient on Milciclib Baseline Baseline Assessment: AFP Level & CT/MRI Scan Start->Baseline Cycle Treatment Cycles: Milciclib (7 days on/7 days off) Baseline->Cycle Monitor Regular Monitoring Cycle->Monitor Decision Treatment Response Evaluation Monitor->Decision Continue Continue Milciclib Decision->Continue AFP Stable/Decreasing & Radiographic Response Adapt Adapt Treatment Strategy Decision->Adapt AFP Rising &/or Radiographic Progression

Pathway Diagram and Rationale for Milciclib in HCC

The therapeutic rationale for using Milciclib in HCC and investigating AFP as a biomarker is based on its mechanism of action targeting key oncogenic pathways. The following diagram illustrates these signaling pathways and the theoretical point for AFP biomarker monitoring.

GrowthSignal Growth Signals & Genetic Alterations CDK2 CDK2/Cyclin Complex (Key Cell Cycle Regulator) GrowthSignal->CDK2 Activates Proliferation Uncontrolled Cell Proliferation CDK2->Proliferation Drives G1/S Phase Transition HCC Hepatocellular Carcinoma (HCC) Proliferation->HCC AFP AFP Biomarker Production & Release HCC->AFP Secreted by Tumor Cells Milciclib Milciclib (CDK2 Inhibitor) Milciclib->CDK2 Inhibits

Considerations for Data Analysis

To validate AFP as a monitoring biomarker, the following analytical approaches are recommended:

  • Statistical Correlation: Perform statistical tests (e.g., Spearman's rank correlation) to analyze the relationship between the percentage change in AFP levels and the change in tumor size measured radiographically.
  • Define Response Criteria: Establish specific AFP response criteria, for example:
    • AFP Response: A decline of > 50% from baseline.
    • AFP Progression: An increase of > 20% from the nadir (lowest value).
  • Outcome Correlation: Analyze the association between AFP response and long-term clinical outcomes such as Progression-Free Survival (PFS) and Overall Survival (OS) using survival analysis methods like the Kaplan-Meier estimator.

Important Disclaimer on Protocol Application

This document is a conceptual framework intended for research use only. The proposed protocol is not directly supported by published clinical data for Milciclib and should be treated as a guideline for developing formal clinical trial procedures. Any application in human research must be approved by the relevant Institutional Review Board (IRB) or Ethics Committee, and must adhere to all local regulatory requirements and Good Clinical Practice (GCP) guidelines. Safety monitoring of patients remains the paramount concern.

References

Comprehensive Application Notes and Protocols for Milciclib Maleate Dose Escalation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Milciclib Maleate

This compound (development code PHA-848125AC) is a small molecule inhibitor targeting multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7, along with tropomyosin receptor kinases (TRKs) and Src family kinases. [1] [2] This unique multi-kinase inhibition profile enables Milciclib to simultaneously target key pathways involved in cell cycle progression and oncogenic signaling, providing a promising therapeutic approach for various advanced solid tumors. The drug has demonstrated a manageable safety profile across multiple clinical trials and has shown particular promise in thymic malignancies, hepatocellular carcinoma (HCC), and in combination regimens for refractory solid tumors. [3] [4] [2]

Clinical Pharmacology and Mechanism of Action

Primary Pharmacological Targets

Milciclib exhibits a broad kinase inhibition profile that underlies its antitumor activity:

  • CDK Inhibition: Potently inhibits CDK2/cyclin A complex with additional activity against CDK1, CDK4, CDK5, and CDK7. [1] [2] These CDKs are serine-threonine kinases that play crucial roles in controlling cell cycle progression from G1 to S phase.
  • Tropomyosin Receptor Kinase A (TRKA) Inhibition: Targets neurotrophin signaling pathways implicated in cancer cell survival and differentiation. [1]
  • Src Family Kinases: Inhibits members of this non-receptor tyrosine kinase family involved in malignant progression and metastasis. [2]
Mechanism of Action

The antitumor activity of Milciclib stems from its coordinated effects on cell cycle regulation and transcriptional control:

  • Cell Cycle Arrest: By inhibiting multiple CDKs, Milciclib induces G1 phase arrest and prevents G1/S transition, effectively halting proliferation in cancer cells. [1]
  • Transcriptional Modulation: Through CDK7 inhibition, Milciclib interferes with RNA polymerase II-mediated transcription, particularly affecting super-enhancer driven oncogenes. [5] [6]
  • Chemosensitization: Milciclib can reverse chemotherapy resistance by suppressing CDK overexpression pathways that emerge as adaptive responses to genotoxic stress. [2]
  • Radiosensitization: Preclinical data demonstrates that Milciclib enhances radiation sensitivity in colorectal cancer models by impairing DNA damage repair through Rad51 inhibition and disrupting G2/M checkpoint control. [7]

The following diagram illustrates the key signaling pathways targeted by Milciclib and their functional outcomes in cancer cells:

G Milciclib Milciclib CDKs CDK1/2/4/5/7 Inhibition Milciclib->CDKs TRKA TRKA Inhibition Milciclib->TRKA SRC Src Kinases Inhibition Milciclib->SRC G1_arrest G1 Phase Cell Cycle Arrest CDKs->G1_arrest transcription Transcription Modulation CDKs->transcription DNA_repair DNA Repair Impairment CDKs->DNA_repair efficacy2 Chemotherapy Sensitization CDKs->efficacy2 Reverses resistance signaling Oncogenic Signaling Disruption TRKA->signaling SRC->signaling efficacy1 Direct Antitumor Activity G1_arrest->efficacy1 transcription->efficacy1 signaling->efficacy1 efficacy3 Radiotherapy Sensitization DNA_repair->efficacy3

Figure 1: Signaling Pathways Targeted by Milciclib and Therapeutic Outcomes

Clinical Trial Designs and Dose Escalation Schemes

Phase I Dose-Escalation in Combination with Gemcitabine

A Phase I dose-escalation study evaluated Milciclib in combination with gemcitabine for patients with refractory solid tumors. [3] [8]

Study Design Elements:

  • Trial Type: Phase I, dose-escalation
  • Patient Population: 16 patients with refractory solid tumors
  • Dose Levels: Milciclib administered at three dose levels (45, 60, and 80 mg/m²/day) with fixed-dose gemcitabine (1000 mg/m²/day)
  • Administration Schedule:
    • Milciclib: Oral administration once daily for 7 days on/7 days off in 4-week cycles
    • Gemcitabine: Intravenous infusion on days 1, 8, and 15 of 4-week cycles
  • Dose-Limiting Toxicities (DLTs): Occurred in 1 of 9 patients at the highest dose level (80 mg/m²/day), consisting of Grade 4 thrombocytopenia, Grade 3 ataxia, and Grade 2 tremors
  • Recommended Phase II Dose: Milciclib 80 mg/m²/day with gemcitabine 1000 mg/m²/day
Phase IIa Monotherapy in Hepatocellular Carcinoma

A Phase IIa trial investigated Milciclib monotherapy in sorafenib-refractory or intolerant HCC patients. [4] [9] [2]

Study Design Elements:

  • Trial Type: Phase IIa, single-arm
  • Patient Population: 31 patients with unresectable or metastatic HCC, sorafenib-refractory or intolerant
  • Dosing Schedule: 100 mg once daily, 4 days on/3 days off every 4 weeks
  • Treatment Duration: 6-month primary study period, with compassionate use extension
  • Key Inclusion Criteria: Child-Pugh score ≤6, ECOG performance status 0-1, prior sorafenib failure or intolerance
  • Primary Endpoint: Safety and tolerability
  • Secondary Endpoints: Progression-free survival (PFS), time to progression (TTP), objective response rate
Summary of Clinical Dosing Regimens

Table 1: Milciclib Dosing Regimens from Clinical Trials

Trial Phase Indication Dose Schedule Cycle Length Combination Agent Recommended Phase II Dose
Phase I [3] [8] Refractory Solid Tumors 45-80 mg/m²/day, 7 days on/7 days off 4 weeks Gemcitabine 1000 mg/m²/day (days 1,8,15) 80 mg/m²/day Milciclib + 1000 mg/m²/day Gemcitabine
Phase IIa [4] [2] Hepatocellular Carcinoma 100 mg daily, 4 days on/3 days off 4 weeks None 100 mg daily (monotherapy)
Phase II [1] Thymic Carcinoma/Thymoma 150 mg/day, 7 days on/7 days off 2 weeks None 150 mg/day

Safety and Toxicity Profile

Adverse Event Management

Across clinical trials, Milciclib has demonstrated a manageable safety profile with consistent patterns of treatment-emergent adverse events:

Table 2: Common Treatment-Related Adverse Events and Management Strategies

Adverse Event Incidence Level Grade Management Recommendations
Hematological Toxicities
Neutropenia [3] Frequent Grade 3-4 Regular monitoring, dose interruption, growth factor support
Thrombocytopenia [3] [8] Frequent Grade 4 (DLT) Regular monitoring, dose interruption/modification
Gastrointestinal Effects
Diarrhea [4] [2] Frequent Grade 1-2 Supportive care, anti-diarrheal medications
Nausea [4] [2] Frequent Grade 1-2 Prophylactic antiemetics, take with food
General Symptoms
Fatigue/Asthenia [1] [4] Frequent Grade 1-2 Activity management, dose modification if severe
Neurological Effects
Ataxia [3] [8] Infrequent (DLT) Grade 3 Dose interruption/reduction, neurological assessment
Tremors [3] [8] Infrequent (DLT) Grade 2 Dose interruption/reduction
Dose Modification Guidelines

Based on the observed toxicity profile, the following dose modification strategies have been implemented:

  • Dose-Limiting Toxicity Definition: Grade 4 thrombocytopenia, Grade 3-4 non-hematological toxicities (excluding manageable nausea, vomiting, or diarrhea)
  • Dose Reduction Scheme: Implemented in 25-50% dose reduction steps for persistent Grade 2 toxicities or any Grade 3-4 events
  • Treatment Interruption: Recommended for hematological toxicities (neutrophil count <0.5 × 10⁹/L or platelet count <50 × 10⁹/L) until recovery to baseline values
  • Supportive Care: Proactive management with antiemetics, antidiarrheals, and growth factor support as needed

Efficacy Outcomes Across Clinical Trials

Clinical Benefit Metrics

Milciclib has demonstrated encouraging clinical activity across multiple tumor types:

Table 3: Efficacy Outcomes from Milciclib Clinical Trials

Trial Patient Population N Objective Response Disease Stabilization Progression-Free Survival Clinical Benefit Rate
Phase I Combination [3] [8] Refractory Solid Tumors 14 (evaluable) 1 PR (NSCLC, 7.1%) 4 patients (28.6%) >6-14 months Not reported ~36%
Phase IIa HCC [9] [2] Sorafenib-refractory/intolerant HCC 28 (evaluable) 1 PR (3.6%) 17 SD (60.7%) Median PFS: 5.9 months (95% CI: 1.5-6.7) 64.3%
Phase II Thymic Cancers [1] Thymic Carcinoma/Thymoma 30 (evaluable) 1 PR 5 SD >1 year Median PFS: 8.2 months 46.7% at 3 months
Pharmacokinetic Profile

The pharmacokinetic properties of Milciclib support its clinical dosing regimens:

  • Half-life: Approximately 33 hours, supporting once-daily dosing [3] [8]
  • Food Effect: No significant food effect reported
  • Drug Interactions: No clinically significant interactions observed with gemcitabine [3] [8]
  • Accumulation Potential: Moderate accumulation expected with repeated dosing due to half-life

Preclinical Experimental Protocols

In Vitro Cytotoxicity and Cell Viability Assay

Purpose: To evaluate the direct antitumor effects of Milciclib on cancer cell lines and determine IC₅₀ values. [7]

Methodology:

  • Cell Culture: Maintain human colorectal cancer cell lines (HCT116, RKO) in DMEM or RPMI1640 medium supplemented with 10% FBS at 37°C with 5% CO₂
  • Cell Seeding: Plate cells in 96-well plates at density of 3,000 cells per well and incubate overnight
  • Drug Treatment: Treat cells with Milciclib at concentrations ranging from 0.1-10 μM for 72 hours
  • Viability Assessment: Add CCK-8 reagent and incubate for 1-4 hours, measure absorbance at 450 nm using microplate reader
  • Data Analysis: Calculate IC₅₀ values using non-linear regression analysis of dose-response curves

Expected Outcomes: Milciclib demonstrates IC₅₀ values of 0.275 μM for HCT116 and 0.403 μM for RKO colorectal cancer cell lines. [7]

Colony Formation Assay

Purpose: To evaluate long-term antitumor effects and clonogenic survival after Milciclib treatment. [7]

Methodology:

  • Cell Preparation: Seed 1 × 10³ cells in 6-well plates and allow to attach overnight
  • Drug Treatment: Treat with Milciclib at concentrations (200, 400, 800 nM) for 72 hours
  • Drug Removal: Replace with fresh drug-free medium and incubate for 7-14 days until visible colonies form
  • Staining and Quantification: Fix colonies with 4% paraformaldehyde for 15 minutes, stain with 0.1% crystal violet for 30 minutes, count colonies containing >50 cells using ImageJ software
Radiosensitization Protocol

Purpose: To evaluate Milciclib's ability to enhance radiation sensitivity in cancer cells. [7]

Methodology:

  • Cell Line Development: Establish radiation-resistant cell lines (HCT116RR, DLD-1RR) by repeated exposure to 2 Gy X-ray fractions (total 50 Gy)
  • Combination Treatment: Pre-treat cells with Milciclib (400 nM) for 24 hours followed by irradiation (0, 2, 4, 8 Gy)
  • Clonogenic Survival Assay: Seed cells at densities adjusted for radiation dose (2000 cells for 0 Gy, 6000 cells for 8 Gy)
  • Irradiation Conditions: Use Precision X-RAD 225 machine operating at 225 kV and 13.3 mA
  • Analysis: Calculate sensitizer enhancement ratio (SER) - values >1 indicate radiosensitization

The following diagram illustrates the experimental workflow for assessing Milciclib's radiosensitization effects:

G start Establish Radiation-Resistant Cell Lines step1 Pre-treatment with Milciclib (400 nM, 24h) start->step1 step2 Irradiation Exposure (0, 2, 4, 8 Gy) step1->step2 step3 Clonogenic Survival Assay (7-14 days incubation) step2->step3 assay1 Cell Cycle Analysis (Flow cytometry) step2->assay1 assay2 DNA Repair Assessment (Rad51 inhibition) step2->assay2 step4 Cell Fixation and Staining (4% PFA, crystal violet) step3->step4 assay3 Apoptosis Measurement (Annexin V staining) step3->assay3 step5 Colony Counting and Analysis (>50 cells/colony) step4->step5 result Calculate SER (Sensitizer Enhancement Ratio) step5->result

Figure 2: Experimental Workflow for Evaluating Milciclib Radiosensitization Effects

Cell Cycle Analysis Protocol

Purpose: To determine Milciclib's effects on cell cycle distribution and progression. [7]

Methodology:

  • Cell Treatment: Treat CRC cells with Milciclib (0.275-0.403 μM, corresponding to IC₅₀ values) for 24-48 hours
  • Cell Harvesting: Trypsinize cells, wash with PBS, and fix with 70% ethanol at -20°C for 2 hours
  • Staining: Resuspend cells in PBS containing propidium iodide (50 μg/mL) and RNase A (100 μg/mL)
  • Flow Cytometry: Analyze DNA content using flow cytometer with excitation at 488 nm
  • Data Analysis: Determine percentage of cells in G1, S, and G2/M phases using appropriate cell cycle modeling software

Expected Outcomes: Milciclib treatment induces dose-dependent reduction in G2/M phase population (20% increase in G1, 10% decrease in G2), indicating G1 phase arrest and disrupted cell cycle progression. [7]

Conclusion and Future Directions

This compound represents a promising multi-kinase inhibitor with demonstrated clinical activity across various solid tumors, particularly in challenging treatment settings such as sorafenib-refractory HCC and thymic malignancies. The established dosing regimens—both as monotherapy (100 mg daily, 4 days on/3 days off) and in combination with gemcitabine (80 mg/m²/day, 7 days on/7 days off)—provide manageable safety profiles with predictable and reversible toxicities.

The unique mechanism of action targeting multiple CDKs, TRKA, and Src family kinases positions Milciclib as a potential candidate for combination strategies with chemotherapy, radiotherapy, and targeted agents. Preclinical evidence supporting its role in overcoming therapeutic resistance and enhancing radiation sensitivity warrants further clinical exploration.

Future development should focus on biomarker identification to select patient populations most likely to benefit, optimization of combination regimens based on mechanistic synergy, and exploration of Milciclib's potential in other malignancies characterized by CDK pathway dysregulation.

References

Milciclib maleate clinical trial eligibility criteria

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib Clinical Trial Overview

Trial Identifier Phase Indication Primary Endpoint Dosing Schedule Status
NCT01011439 [1] [2] Phase 2 Recurrent/Metastatic Thymic Carcinoma (2nd line) Progression-free Survival (PFS) Rate at 3 Months 150 mg once daily, 7 days on/7 days off in 2-week cycles [1] [2] Terminated [1]
NCT03109886 [3] [4] Phase 2 Unresectable/Metastatic Hepatocellular Carcinoma (HCC) Safety and Tolerability 100 mg once daily, 4 days on/3 days off in 4-week cycles [3] Completed [3]

Detailed Eligibility Criteria

Criterion Thymic Carcinoma Trial (NCT01011439) [1] Hepatocellular Carcinoma Trial (NCT03109886) [3]

| Key Inclusion Criteria | • Histologically confirmed, unresectable B3 thymoma or thymic carcinoma. • Progressed after one prior systemic therapy. • Measurable disease. • ECOG performance status 0-1. • Adequate liver, renal, and hematologic function. | • Diagnosis of HCC confirmed by histology/radiology (per AASLD/EASL criteria). • Tumor stages BCLC C or untreatable progression after TACE/TARE. • Prior sorafenib or regorafenib (discontinued for intolerance) allowed. | | Key Exclusion Criteria | • Myocardial infarction, unstable angina, or other major cardiac events in the past 6 months. • Grade >1 retinopathy. • Known brain metastases. • Uncontrolled diabetes or gastrointestinal disease impacting drug absorption. | • Prior use of any systemic anti-cancer therapy (except sorafenib/regorafenib). • Known fibrolamellar HCC or mixed hepato-cholangiocarcinoma. • Grade 3 oesophageal varices. • Clinical ascites defined as CTCAE Grade ≥2. |

Safety and Efficacy Profile

In the Phase 2a HCC trial (NCT03109886), Milciclib demonstrated a manageable safety profile. The most frequent drug-related adverse events included diarrhea, nausea, fatigue, asthenia, and retinal hemorrhage [4]. No drug-related deaths were reported [4].

Regarding efficacy in the HCC trial:

  • The median Time-to-Progression (TTP) was 5.9 months [4].
  • 57% of patients achieved Stable Disease (SD), and the clinical benefit response rate was 61% [4].
  • In a separate thymic carcinoma trial, among evaluated patients, 46.7% met the primary endpoint of being progression-free at 3 months, with some patients experiencing long-lasting disease stabilization [2].

Preclinical Experimental Protocols

The following detailed methodologies are derived from a research article investigating Milciclib in colorectal cancer (CRC) models, which provides a template for in vitro analysis of the drug's mechanism [5].

Cell Viability and Cytotoxicity Assay (CCK-8)
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of Milciclib in CRC cell lines.
  • Procedure:
    • Seed cells (e.g., HCT116, RKO) in 96-well plates at a density of 3,000 cells per well and incubate overnight.
    • Treat cells with a range of Milciclib concentrations for 72 hours.
    • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate cell viability and determine IC₅₀ values using non-linear regression analysis [5].
Clonogenic Survival Assay
  • Purpose: To evaluate the long-term reproductive cell death and radiosensitizing effects of Milciclib following irradiation.
  • Procedure:
    • Seed parental or radiation-resistant CRC cells into 6-well plates. Adjust seeding density based on the planned radiation dose (e.g., 2,000 cells for 0 Gy, 6,000 cells for 8 Gy).
    • The next day, treat cells with Milciclib and/or expose them to a single dose of irradiation (e.g., 0, 2, 4, or 8 Gy) using an X-ray machine.
    • Continue incubating the cells for 1-2 weeks, allowing the formation of visible colonies (typically >50 cells).
    • Aspirate the medium, fix colonies with 4% paraformaldehyde for 15 minutes, and stain with 0.1% crystal violet for 30 minutes.
    • Count the number of colonies manually or using image analysis software (e.g., ImageJ).
    • Calculate the surviving fraction and the sensitizer enhancement ratio (SER) to quantify radiosensitization [5].

Mechanism of Action and Signaling Pathway

Milciclib is a potent, small-molecule, multi-kinase inhibitor. Its primary targets and downstream effects can be visualized in the following pathway diagram:

G Milciclib Milciclib CDK2 CDK2/Cyclin A Milciclib->CDK2 Inhibits SRC Src Family Kinases Milciclib->SRC Inhibits TRKA Tropomyosin Receptor Kinase A (TRKA) Milciclib->TRKA Inhibits CellCycle Cell Cycle Arrest (G1/S phase) CDK2->CellCycle DNArepair Impaired DNA Damage Repair CDK2->DNArepair Rad51 Inhibition of Rad51 Protein CDK2->Rad51 Downregulates Signaling Dysregulated Cell Signaling SRC->Signaling TRKA->Signaling Apoptosis Apoptosis Induction CellCycle->Apoptosis Signaling->Apoptosis Rad51->DNArepair Impairs

Diagram Title: Milciclib's Multi-Target Mechanism of Action

As illustrated, Milciclib exerts its antitumor effects by simultaneously inhibiting several key kinases [2] [4]:

  • CDK2/Cyclin A Inhibition: This leads to cell cycle arrest at the G1/S phase, preventing cancer cell proliferation [5] [2]. Furthermore, CDK2 inhibition impairs the repair of radiation-induced DNA damage, partly through downregulation of the Rad51 protein, which enhances radiotherapy sensitivity [5].
  • Inhibition of Src Family Kinases and TRKA: This disrupts critical intracellular signaling pathways that control cell growth, survival, and malignant progression, contributing to the induction of apoptosis (programmed cell death) [2] [4].

Conclusion for Clinical Development

Milciclib maleate has shown a consistent and manageable safety profile across clinical trials, with a mechanism of action that supports its potential both as a monotherapy and as a radiosensitizer in combination treatment. The structured eligibility criteria and detailed preclinical protocols provide a robust framework for researchers designing future clinical or investigative studies on this agent.

References

Application Notes: Milciclib and TKI Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

1. Rationale and Synergistic Mechanism The primary rationale for combining Milciclib with TKIs is to target multiple oncogenic pathways simultaneously, thereby overcoming the drug resistance common in complex cancers like HCC [1] [2]. Milciclib, a pan-cyclin-dependent kinase (CDK) inhibitor, targets key cell cycle regulators (CDK1, CDK2, CDK4, CDK5, CDK7) and c-Src kinase [2]. TKIs like sorafenib target receptor tyrosine kinases involved in angiogenesis and tumor proliferation [2].

A pivotal pre-clinical study demonstrated that the combination of Milciclib and sorafenib synergistically suppresses tumor growth in an orthotopic murine model of human HCC. This synergy is mechanistically driven by the pronounced downregulation of the proto-oncogene c-Myc, which is not achieved effectively by either drug as a monotherapy [1] [2]. This synergistic interaction suggests that the combination can produce a more profound anti-tumor effect than simply adding the two effects together.

2. Key Pre-Clinical and Clinical Findings Evidence supporting this combination spans from in vitro models to early-stage human trials.

  • In Vitro and In Vivo Evidence: In human HCC cell lines (MHCC97-H), the combination of Milciclib and sorafenib showed enhanced efficacy in cell proliferation and apoptosis assays [2]. The orthotopic mouse model further confirmed this, where tumor regression, monitored via serum human alpha-fetoprotein (hAFP) levels, was significantly greater with the combination than with either agent alone [2].
  • Early Clinical Safety and Efficacy: A phase 2a trial (NCT03109886) established the safety and preliminary efficacy of Milciclib monotherapy in sorafenib-resistant or intolerant patients with unresectable or metastatic HCC [3] [4] [5]. Building on this, the MiHRCO trial investigated Milciclib in combination with regorafenib in liver transplant patients with HCC recurrence. This combination was reported to be safe and showed a promising clinical response in these difficult-to-treat patients [1].

3. Quantitative Data Summary The table below summarizes key quantitative data from available studies.

Study Model/Type Key Efficacy Endpoints Results Source
HCC Phase 2a Trial (Monotherapy) Clinical Benefit Rate (CBR) 64.3% (18/28 evaluable patients) [3]
Stable Disease (SD) 60.7% (17/28 evaluable patients) [3] [4]
Median Time to Progression (TTP) 5.9 months (95% CI, 1.5-6.7) [3] [4]
In Vitro (HCC Cell Lines) Milciclib IC50 (HCT116 colorectal cancer cells) 0.275 μM [6]
Milciclib IC50 (RKO colorectal cancer cells) 0.403 μM [6]

Experimental Protocol: Evaluating the Milciclib-TKI Combination In Vivo

This protocol outlines the key steps for assessing the efficacy of Milciclib in combination with a TKI (e.g., sorafenib) in an orthotopic model of human HCC, based on the methodology from published research [2].

1. Objective To evaluate the synergistic anti-tumor activity and mechanism of action of orally administered Milciclib in combination with a TKI against human HCC in an orthotopic mouse model.

2. Materials

  • Animals: Immunodeficient nude mice.
  • Cell Line: Human HCC cell line MHCC97-H (highly metastatic and secretes human alpha-fetoprotein, hAFP).
  • Test Articles: Milciclib maleate, TKI (e.g., sorafenib, regorafenib, or lenvatinib).
  • Vehicle: Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose).
  • Equipment: Equipment for oral gavage, serum collection, and MRI.

3. Methods

Step 1: Development of the Orthotopic HCC Model

  • Anesthetize the mice and perform a small laparotomy.
  • Orthotopically implant MHCC97-H cells directly into the liver lobe.
  • Close the wound and monitor animals until fully recovered.

Step 2: Tumor Growth Monitoring and Randomization

  • Biomarker Monitoring: Once per week, collect blood from the mice via retro-orbital bleeding or tail vein. Separate the serum and quantify tumor growth by measuring hAFP levels using a commercial ELISA kit. This serves as a non-invasive surrogate for tumor burden.
  • Confirmation Imaging: Use Magnetic Resonance Imaging (MRI) with a 7.0 T scanner to confirm tumor establishment in the liver before randomization.
  • Randomization: When serum hAFP levels reach a predetermined threshold (e.g., 100-200 ng/mL), randomize mice into four treatment groups (n=8-10 per group):
    • Group 1: Vehicle control
    • Group 2: Milciclib monotherapy
    • Group 3: TKI (e.g., sorafenib) monotherapy
    • Group 4: Milciclib + TKI combination

Step 3: Dosing Regimen

  • Formulation: Suspend Milciclib and the TKI in 0.5% methylcellulose for oral administration.
  • Dosage and Schedule:
    • Milciclib: Administer at 40 mg/kg via oral gavage twice daily (BID).
    • TKI (Sorafenib): Administer at 30 mg/kg via oral gavage once daily (QD).
    • Treatment Duration: Continue dosing for 4-6 weeks.

Step 4: Endpoint Analysis

  • Primary Efficacy Endpoint: Monitor serum hAFP levels weekly throughout the study. Sacrifice animals at the end of the treatment period and excise livers. Weigh the tumors and calculate the tumor volume and inhibition rate for each group.
  • Mechanistic Biomarker Analysis:
    • Western Blotting: Homogenize tumor tissues and analyze lysates via Western Blot to assess the expression of key proteins, including phosphorylated RB (a CDK activity marker), phosphorylated ERK (a TKI pathway marker), and c-Myc.
    • Expected Outcome: The combination group should show a more pronounced downregulation of c-Myc compared to either monotherapy.

4. Data Analysis

  • Compare tumor weights/volumes and hAFP levels between groups using a one-way ANOVA with a post-hoc test.
  • Calculate the combination index (CI) using the Chou-Talalay method to confirm synergy (>1 indicates antagonism, <1 indicates synergy).

Visualizing the Experimental Workflow and Mechanism

The diagram below illustrates the logical sequence of the in vivo experimental protocol.

G Start Start: Develop Orthotopic Model Monitor Monitor Tumor via hAFP Start->Monitor Randomize Randomize into Groups Monitor->Randomize Treat Oral Treatment (4-6 weeks) Randomize->Treat Analyze Endpoint Analysis Treat->Analyze Result Synergy Confirmed Analyze->Result

The diagram below illustrates the proposed synergistic mechanism of action between Milciclib and TKIs.

G TKI Tyrosine Kinase Inhibitor (e.g., Sorafenib) Pathways Inhibits Multiple Oncogenic Pathways TKI->Pathways Milciclib Milciclib (pan-CDK Inhibitor) Milciclib->Pathways cMyc Synergistic Downregulation of c-Myc Proto-oncogene Pathways->cMyc Outcome Enhanced Tumor Suppression & Overcoming Resistance cMyc->Outcome

Conclusion

The combination of Milciclib and TKIs is a rationally designed strategy grounded in strong pre-clinical synergy and encouraging early clinical safety data. The provided protocol offers a framework for researchers to further validate this combination, with a specific focus on its ability to synergistically suppress tumor growth by targeting critical nodes like c-Myc. Future work should focus on defining the optimal dosing schedules in patients and identifying predictive biomarkers to select populations most likely to benefit from this promising therapeutic approach.

References

Comprehensive Application Notes and Protocols for Milciclib Maleate in Sorafenib-Intolerant Hepatocellular Carcinoma Patients

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Hepatocellular Carcinoma and Milciclib

Hepatocellular carcinoma (HCC) represents a significant global health burden as the fifth most common cancer and the third leading cause of cancer-related mortality worldwide. The complex multifactorial etiology of HCC, arising from various risk factors including hepatitis B and C infections, alcohol consumption, non-alcoholic fatty liver disease, and dietary aflatoxin exposure, creates substantial challenges for effective therapeutic interventions [1]. This heterogeneity means patients display varied genetic profiles and often respond differently to treatments targeting specific pathways. The BCLC staging system serves as one of the primary frameworks for classifying HCC severity and guiding treatment decisions, with systemic therapy recommended for advanced (BCLC stage C) disease [1].

For over a decade, sorafenib (Nexavar), a multi-tyrosine kinase inhibitor, represented the first-line systemic treatment for advanced HCC, but its benefits remain modest with response rates below 3% and median survival improvement of only 2-3 months [2]. Additionally, many patients experience significant treatment-related toxicities or develop resistance, creating an urgent need for alternative therapeutic options with different mechanisms of action and improved safety profiles. Milciclib maleate is a potent, small-molecule inhibitor of multiple cyclin-dependent kinases (CDKs) and Src family kinases that control cell growth and malignant progression of cancer [3]. By targeting fundamental cell cycle regulators, milciclib represents a promising therapeutic approach for HCC patients who are intolerant or resistant to sorafenib treatment.

Clinical Trial Data and Safety Profile

Phase IIA Clinical Trial Design and Patient Demographics

The Phase IIa clinical trial (NCT03109886) was designed as a multi-center, single-arm study evaluating milciclib in patients with unresectable or metastatic HCC who were either resistant or intolerant to prior sorafenib therapy [4]. This study enrolled 31 patients across sites in Italy, Greece, and Israel, with participants receiving this compound at a dose of 100 mg once daily on a schedule of 4 consecutive days per week followed by 3 days off, repeated in 4-week cycles [4] [5]. Treatment continued for a total of 12 weeks (3 cycles), after which tumor assessment was performed on Day 90 (±3 days). Patients demonstrating clinical benefit could continue treatment until Day 180, with some patients receiving extended therapy under compassionate use programs [4].

Table 1: Patient Eligibility Criteria for Phase IIA Trial

Category Inclusion Criteria Exclusion Criteria
Disease Status Histologically/radiologically confirmed HCC; BCLC stage C or untreatable post-TACE/TARE progression Fibrolamellar HCC or mixed hepato-cholangiocarcinoma
Prior Therapy Sorafenib failure (resistance or intolerance) Prior use of any systemic anti-cancer therapy except sorafenib and regorafenib (within 14 days)
Liver Function Child-Pugh score ≤6 Grade 3 esophageal varices; Clinical ascites (CTCAE Grade≥2)
Performance Status ECOG status of 0 or 1 N/A

The patient population reflected the challenging nature of advanced HCC, with all participants having failed prior sorafenib treatment either due to resistance development or intolerance [5]. This trial design specifically addressed the unmet need for treatment options in this clinically difficult-to-treat population.

Safety and Tolerability Findings

The primary endpoint of the Phase IIa trial was safety evaluation, with milciclib demonstrating a manageable toxicity profile in this advanced HCC population [2]. No drug-related deaths were reported throughout the trial, and the most frequent adverse events were predominantly gastrointestinal and constitutional in nature [5]. These toxicities were effectively managed with standard supportive care measures, demonstrating that milciclib could be safely administered to sorafenib-intolerant patients.

Table 2: Safety and Efficacy Results from Phase II Clinical Trials

Parameter Result Trial Details
Primary Safety No drug-related deaths; Manageable toxicities 31 patients enrolled; 28 evaluable for safety [5] [2]
Common Adverse Events Diarrhea, nausea, fatigue, asthenia, fever, rash, retinal hemorrhage Most events were Grade 1-2; manageable with standard care [3] [2]
Clinical Benefit Rate 64.3% (18 of 28 patients) Includes stable disease + partial response [5]
Disease Control Rate 61% (17 of 28 patients) Stable disease: 60.7%; Partial response: 3.6% [3] [5]
Median Time to Progression 5.9 months (95% CI: 1.5-6.7) Based on mRECIST criteria [5]
Treatment Duration 14 patients completed 6-month study; 9 continued with compassionate use 4 patients received treatment for 9-16 months [2]

The favorable safety profile of milciclib is particularly noteworthy when considering the limited treatment options available for sorafenib-intolerant patients. The absence of severe cumulative toxicity enables prolonged treatment administration, as evidenced by several patients continuing therapy beyond the initial 6-month period under compassionate use programs, with some receiving treatment for up to 16 months [2]. This extended treatment duration represents a significant advantage in managing a chronic, progressive disease like HCC.

Efficacy Outcomes in Sorafenib-Intolerant Patients

Despite the advanced disease stage and prior treatment failure, milciclib demonstrated promising clinical activity in this patient population. The clinical benefit rate of 64.3% and disease control rate of 61% indicate meaningful disease stabilization [5]. The median time to progression of 5.9 months compares favorably with other second-line treatments available for HCC, particularly considering the challenging patient population enrolled in the trial [5].

The efficacy evaluation utilized both conventional RECIST 1.1 criteria and mRECIST criteria specifically developed for HCC, with independent central review of tumor assessments [4] [2]. This rigorous evaluation methodology strengthens the reliability of the reported outcomes. The one patient achieving a partial response, combined with the high rate of stable disease, suggests that milciclib can effectively control tumor growth in a substantial proportion of sorafenib-intolerant patients.

Mechanism of Action and Synergistic Potential

Molecular Mechanisms of Milciclib

Milciclib is a multi-targeted kinase inhibitor with potent activity against several key cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7, as well as tropomycin receptor kinases and Src family kinases [3] [6]. These kinases play crucial roles in cell cycle progression from G1 to S phase, with overexpression frequently associated with resistance to conventional chemotherapeutic agents [7]. By simultaneously inhibiting multiple CDKs, milciclib disrupts the retinoblastoma protein pathway and downstream E2F transcription factors that are critical regulators of cell cycle progression [8].

The inhibition of CDK2 is particularly significant in HCC, as microRNA-221 overexpression, commonly observed in hepatocarcinogenesis, leads to downregulation of the CDK2 inhibitor protein p27KIP1 [8]. Milciclib counteracts this pathway by directly inhibiting CDK2 activity, thereby restoring control over cell cycle progression. Additionally, milciclib has demonstrated potential to reverse chemoresistance, as evidenced by a Phase I dose-escalation study in combination with gemcitabine that showed significant disease stabilization in refractory solid tumors [3].

G Milciclib Milciclib Administration MolecularTargets Molecular Targets: CDK1, CDK2, CDK4, CDK5, CDK7, Tropomycin receptor kinases, Src family kinases Milciclib->MolecularTargets Oral administration CellCycle Cell Cycle Disruption (G1 to S phase progression) MolecularTargets->CellCycle Kinase inhibition Downstream Downstream Effects: • Rb pathway modulation • E2F transcription factor regulation • c-Myc downregulation CellCycle->Downstream Cell cycle arrest Antitumor Antitumor Effects: • Inhibition of tumor growth • Reduced cell proliferation • Synergy with TKIs Downstream->Antitumor Multiple pathways Combination Combination Therapy Enhanced c-Myc downregulation Downstream->Combination Convergent signaling Sorafenib Sorafenib (TKI) Sorafenib->Combination Parallel inhibition Combination->Antitumor Synergistic effect

Figure 1: Molecular Mechanism of Action of Milciclib and Synergistic Pathways with Sorafenib

Synergistic Potential with Tyrosine Kinase Inhibitors

Preclinical studies have demonstrated that milciclib exhibits synergistic anti-HCC activity when combined with sorafenib [8]. In an orthotopic murine model of human HCC using MHCC97-H cells, the combination of milciclib and sorafenib produced remarkable synergistic suppression of tumor growth, significantly exceeding the efficacy of either agent alone [8]. Mechanistic analyses of tumor tissues revealed that while each drug inhibited their respective signaling pathways, the combination resulted in enhanced downregulation of c-Myc, a critical oncoprotein frequently dysregulated in HCC.

This synergistic relationship extends beyond sorafenib to other tyrosine kinase inhibitors approved for HCC treatment, including regorafenib and lenvatinib [8]. The ability of milciclib to complement the activity of TKIs through distinct yet convergent pathways supports its development as a combination therapy partner to improve clinical outcomes in advanced HCC without compromising safety. The orthotopic liver model used in these studies more accurately represents the human disease context compared to subcutaneous xenografts, as it preserves the native liver microenvironment and enables monitoring of treatment response through measurement of human alpha-fetoprotein (hAFP) levels [8].

Experimental Protocols and Methodologies

In Vitro Assessment of Anti-HCC Activity
4.1.1 Cell Proliferation and Viability Assay

Purpose: To evaluate the concentration-dependent effects of milciclib on HCC cell proliferation and viability.

Materials:

  • Human HCC cell lines (e.g., MHCC97-H, MHCC97-L, HepG2, Hep3B)
  • This compound stock solution (10 mM in DMSO)
  • Sorafenib, regorafenib, lenvatinib control compounds
  • 96-well tissue culture plates
  • WST-1 cell proliferation reagent
  • DMEM/F12 culture medium supplemented with 10% FBS

Procedure:

  • Seed HCC cells in rat collagen-coated 96-well plates at a density of 10,000 cells/100 μL/well and culture for 24 hours at 37°C in 5% CO₂.
  • Prepare serial dilutions of milciclib (typically 0.1-100 μM) in DMEM/F12 + 2% FBS.
  • Replace culture medium with milciclib-containing medium or vehicle control (0.1% DMSO).
  • Incubate plates for 48-72 hours at 37°C in 5% CO₂.
  • Remove treatment media, wash cells 3 times with sterile 1X PBS.
  • Add 10 μL of WST-1 reagent directly to each well and incubate for 1-4 hours at 37°C.
  • Measure absorbance at 450 nm with a reference wavelength of 600 nm using a plate reader.
  • Calculate IC₅₀ values using non-linear regression analysis in GraphPad Prism.

Notes: Include appropriate controls (vehicle, positive control) and perform experiments in triplicate. For combination studies, utilize fixed-ratio designs and analyze data using Chou-Talalay method for synergy quantification [8].

4.1.2 Apoptosis and Cytotoxicity Assessment

Purpose: To simultaneously evaluate cell viability, cytotoxicity, and apoptosis induction following milciclib treatment.

Materials:

  • Promega ApoTox-Glo Triplex Assay kit
  • 96-well white-walled tissue culture plates
  • Milciclib and combination agents

Procedure:

  • Seed MHCC97-H cells at 10,000 cells/100 μL/well in collagen-coated 96-well plates and culture overnight.
  • Treat cells with milciclib alone or in combination with TKIs for 48 hours.
  • Prepare ApoTox-Glo reagents according to manufacturer's instructions.
  • Add 20 μL of viability/cytotoxicity reagent to each well and incubate for 30 minutes at 37°C.
  • Measure fluorescence: viability at 400Ex/505Em, cytotoxicity at 485Ex/520Em.
  • Add 100 μL of caspase-Glo 3/7 reagent to each well and incubate for 30 minutes.
  • Measure luminescence to determine caspase-3/7 activity.

Notes: This triplex assay enables simultaneous assessment of multiple cell death parameters in the same population, providing comprehensive insight into milciclib's mechanism of action [8].

In Vivo Orthotopic HCC Model

Purpose: To evaluate the efficacy of milciclib alone and in combination with sorafenib in a clinically relevant orthotopic model of human HCC.

Materials:

  • Immunodeficient nude mice (6-8 weeks old)
  • MHCC97-H human HCC cells (highly metastatic, hAFP-producing)
  • Matrigel basement membrane matrix
  • This compound (formulated for oral gavage)
  • Sorafenib (formulated for oral gavage)
  • Equipment for ultrasound-guided intralepatic injection
  • ELISA kit for human alpha-fetoprotein (hAFP)

Procedure:

  • Cell Preparation: Harvest MHCC97-H cells in logarithmic growth phase, resuspend in PBS/Matrigel mixture (1:1).
  • Orthotopic Implantation: Anesthetize mice and perform ultrasound-guided injection of 2×10⁶ cells in 50 μL volume directly into the left liver lobe.
  • Randomization: One week post-implantation, measure baseline hAFP levels and randomize mice into treatment groups (n=8-10/group):
    • Vehicle control
    • Milciclib monotherapy (40 mg/kg BID)
    • Sorafenib monotherapy (30 mg/kg QD)
    • Combination therapy
  • Treatment Administration: Administer treatments via oral gavage for 4 weeks.
  • Tumor Monitoring: Collect serum samples weekly for hAFP quantification by ELISA.
  • Endpoint Analysis: After 4 weeks, euthanize animals and perform necropsy. Collect and weigh livers, count surface metastases, and process tissues for histology and molecular analysis.

Notes: Monitor animals daily for signs of distress. The correlation between hAFP levels and tumor burden enables non-invasive assessment of treatment response without requiring terminal procedures [8].

G Start Orthotopic HCC Model Establishment CellPrep MHCC97-H Cell Preparation (2×10⁶ cells in Matrigel/PBS) Start->CellPrep Day 0 Implantation Ultrasound-Guided Intrahepatic Injection CellPrep->Implantation Same day Randomization Randomization by hAFP Levels (7 days post-implantation) Implantation->Randomization 7 days hAFP hAFP Measurement (Biomarker for tumor burden) Implantation->hAFP Produces Treatment Treatment Groups: • Vehicle • Milciclib (40 mg/kg BID) • Sorafenib (30 mg/kg QD) • Combination Randomization->Treatment Stratified by tumor burden Monitoring Weekly Monitoring: • Serum hAFP by ELISA • Body weight • Clinical signs Treatment->Monitoring 4 weeks duration Endpoint Endpoint Analysis: • Tumor weight/volume • Metastasis count • Histology & molecular analysis Monitoring->Endpoint Study completion hAFP->Randomization Quantification hAFP->Monitoring Longitudinal tracking

Figure 2: Experimental Workflow for Orthotopic HCC Model Evaluating Milciclib Efficacy

Formulation and Combination Therapy Strategies

Pharmaceutical Development of Milciclib

This compound has been developed in multiple dosage forms to accommodate different clinical requirements. The drug is typically formulated as hard gelatin capsules containing 10, 50, or 100 mg of the active pharmaceutical ingredient [4]. These formulations are designed for oral administration, enhancing patient convenience compared to intravenous therapies, particularly for chronic treatment of advanced HCC. Recent patent applications have disclosed controlled-release formulations designed to maintain therapeutic concentrations while potentially mitigating peak-related toxicities [9].

The recommended clinical dosage established in Phase II trials is 100 mg once daily administered on a schedule of 4 consecutive days followed by 3 days off each week, repeated in 4-week cycles [4]. This intermittent dosing strategy appears to enhance tolerability while maintaining efficacy, possibly by allowing recovery of normal cells during drug-free intervals. For combination therapy regimens, dose modifications may be implemented based on partner drug characteristics and observed toxicity profiles.

Rational Combination Therapy Approaches

Based on preclinical evidence and clinical observations, several rational combination strategies can be proposed for milciclib in HCC:

Table 3: Potential Combination Therapy Strategies for Milciclib in HCC

Combination Partner Mechanistic Rationale Development Status
Sorafenib Dual targeting of CDK and tyrosine kinase pathways; synergistic c-Myc downregulation Preclinical validation in orthotopic models [8]
Gemcitabine Milciclib reverses gemcitabine resistance in refractory tumors Phase I validation in solid tumors [3]
Immunotherapy Agents Potential to modulate tumor microenvironment and enhance immune response Theoretical based on mechanism
Other TKIs (regorafenib, lenvatinib) Broader kinase inhibition coverage; complementary signaling pathway disruption Preclinical evidence [8]

The combination with gemcitabine is particularly noteworthy based on Phase I data demonstrating that milciclib can reverse gemcitabine resistance in approximately 36% of patients with refractory solid tumors, including NSCLC, pancreatic cancer, and thymic carcinoma [3] [8]. This resistance-reversal property suggests potential applications in chemotherapy-resistant HCC subtypes.

Conclusion and Future Directions

This compound represents a promising therapeutic option for hepatocellular carcinoma patients who are intolerant or resistant to first-line sorafenib therapy. The drug's favorable safety profile, characterized by manageable and predominantly low-grade adverse events, combined with demonstrated clinical activity in achieving disease stabilization in a majority of treated patients, positions it as a valuable candidate for further clinical development. The oral administration route and intermittent dosing schedule further enhance its suitability for long-term management of advanced HCC.

Future development should focus on rational combination strategies that leverage the synergistic potential observed between milciclib and tyrosine kinase inhibitors like sorafenib. The remarkable synergistic suppression of tumor growth in orthotopic HCC models, mediated through enhanced c-Myc downregulation, provides a strong mechanistic foundation for such combination approaches [8]. Additionally, biomarker development to identify patient subsets most likely to benefit from milciclib therapy would represent a significant advance in personalized medicine for HCC. The ongoing exploration of milciclib in non-small cell lung cancer with KRAS mutations suggests potential applicability in specific molecular HCC subtypes [3].

The cumulative evidence from preclinical models and clinical trials supports the continued development of milciclib both as monotherapy for sorafenib-intolerant patients and as part of combination regimens for advanced HCC. The drug's unique mechanism of action targeting multiple CDKs, favorable long-term safety profile evidenced by treatment durations exceeding 16 months in some patients, and synergistic potential with established therapies position milciclib as a promising contributor to the evolving landscape of HCC therapeutics.

References

Milciclib maleate unresectable hepatocellular carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib Maleate: Application Notes for Advanced HCC

Mechanism of Action: this compound is a small-molecule inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7 [1]. These kinases are crucial for cell cycle progression from the G1 to the S phase [2]. Its action in HCC is also suggested to involve the downregulation of microRNA (miR)-221 and miR-222, which are associated with hepatocarcinogenesis and the development of resistance to sorafenib [2].

Therapeutic Context: HCC, the most common form of liver cancer, is a serious condition with a poor prognosis, especially for patients who are resistant or intolerant to first-line therapies like sorafenib [1] [3]. Milciclib was investigated to address this unmet medical need, with a noted potential for a manageable safety profile, which is a significant consideration in this patient population [4] [1].

Summary of Clinical Trial Data (Phase IIa)

The primary evidence for Milciclib in HCC comes from a multi-center, single-arm Phase IIa trial (NCT03109886) conducted in Italy, Greece, and Israel [4] [1]. The key findings are summarized below.

Table 1: Phase IIa Trial Design and Patient Demographics

Feature Description
ClinicalTrials.gov ID NCT03109886
Patient Population 31 patients with unresectable or metastatic HCC, resistant or intolerant to sorafenib [4] [1].
Patient Status Recurrent or metastatic HCC; Child-Pugh score ≤6; ECOG status 0 or 1 [4].
Prior Therapy All patients had failed prior sorafenib or were intolerant/refusing it [4].
Study Design Single-arm, repeated-dose study [1].
Primary Endpoint Safety and tolerability [1].
Secondary Endpoints Objective response rate (ORR), progression-free survival (PFS), time to progression (TTP), duration of response [4].

Table 2: Dosing Regimen and Key Efficacy Outcomes

Category Details
Dosage and Schedule 100 mg this compound, orally, once daily for 4 days followed by 3 days off in 4-week cycles [4] [1].
Treatment Interruption Treatment was stopped for tumor assessment on day 90 (end of the third cycle). Patients benefiting from treatment resumed until day 180 [4].
Evaluable Patients 28 out of 31 enrolled [4] [1].
Clinical Benefit Rate (CBR) 64.3% at 6-month study duration [4].

| Best Overall Response | Stable Disease (SD): 17 patients (60.7%) Partial Response (PR): 1 patient (3.6%) [4]. | | Survival Outcomes | Median Time to Progression (TTP): 5.9 months (95% CI, 1.5-6.7) Median Progression-Free Survival (PFS): 5.9 months (95% CI, 1.5-6.7) [4]. |

Table 3: Safety and Tolerability Profile

Category Details
Overall Profile Well tolerated with manageable toxicities; no drug-related deaths reported [4] [1].
Most Frequent Adverse Events Diarrhea, ascites, nausea, fatigue, asthenia, fever, ataxia, headache, and rash [1].
Compassionate Use 9 out of 14 patients who completed the 6-month trial continued treatment under compassionate use. Four patients received treatment for a total of 9, 11, 13, and 16 months, indicating sustained tolerability in some individuals [1].

Experimental Protocol Overview

This section outlines the core clinical protocol from the Phase IIa trial, which can serve as a reference for researchers.

1. Protocol Title: A Phase IIa, Multi-center, Single-arm Study to Evaluate the Safety, Tolerability, and Anti-tumor Activity of Orally Administered Milciclib in Sorafenib-refractory or -intolerant Patients with Unresectable or Metastatic Advanced HCC.

2. Primary Objective: To evaluate the safety and tolerability of Milciclib monotherapy after 6 months of treatment [1].

3. Key Eligibility Criteria:

  • Inclusion: Adult patients with histologically confirmed unresectable or metastatic HCC; failure on, intolerance to, or refusal of prior sorafenib; Child-Pugh score of 6 or less; ECOG Performance Status of 0 or 1 [4].
  • Exclusion: Fibrolamellar HCC or mixed hepato-cholangiocarcinoma; clinical ascites; grade 3 esophageal varices [4].

4. Investigational Product:

  • Drug: this compound.
  • Dose and Route: 100 mg, administered orally once daily [4] [1].
  • Schedule: 4 days on treatment, 3 days off, per 4-week cycle [4] [1].
  • Treatment Duration: The core study duration was 6 months (approximately 6 cycles), with interruptions for tumor assessment [4].

5. Assessments:

  • Safety: Continuous monitoring of adverse events, clinical laboratory tests, and physical examinations [1].
  • Efficacy:
    • Tumor Assessment: Conducted according to mRECIST and RECIST 1.1 guidelines by Independent Central Review [1]. The key assessment time point was at the end of cycle 3 (Day 90) [4].
    • Endpoints: Clinical Benefit Rate (CBR), Objective Response Rate (ORR), Progression-Free Survival (PFS), and Time to Progression (TTP) [4].

Visualizing the Clinical Workflow and Mechanism

The following diagrams illustrate the clinical trial workflow and the hypothesized mechanism of action of Milciclib in the context of HCC.

hcc_trial_workflow HCC Trial Workflow Start Patient Identification (Unresectable/Metastatic HCC, Sorafenib Failure/Intolerant) Screening Screening Assessment (Child-Pugh Score ≤6, ECOG 0-1) Start->Screening Enrollment Enrollment (n=31) Screening->Enrollment Dosing Treatment: Milciclib 100mg 4 days on / 3 days off per 4-week cycle Enrollment->Dosing Assessment1 Interim Tumor Assessment (Day 90, End of Cycle 3) (mRECIST/RECIST 1.1) Dosing->Assessment1 Decision Clinical Benefit Observed? Assessment1->Decision Continuation Continue Treatment Until Day 180 (Compassionate Use Available) Decision->Continuation Yes Final Final Analysis (Safety, PFS, TTP, ORR) Decision->Final No Continuation->Final

Diagram 1: Clinical Trial Workflow for Milciclib in Advanced HCC. This chart outlines the patient journey through the Phase IIa study, from screening to final analysis.

hcc_mechanism Proposed Milciclib MoA in HCC Milciclib Milciclib CDKs Inhibition of CDK1, CDK2, CDK4, CDK5, CDK7 Milciclib->CDKs CellCycle Cell Cycle Arrest (G1 to S Phase Block) CDKs->CellCycle miR Downregulation of miR-221 & miR-222 CDKs->miR TumorGrowth Suppression of Tumor Growth CellCycle->TumorGrowth SorafenibResistance Overcome Sorafenib Resistance miR->SorafenibResistance SorafenibResistance->TumorGrowth

Diagram 2: Proposed Mechanism of Action of Milciclib in HCC. The diagram shows the dual hypothesized pathways through which Milciclib exerts its anti-tumor effects.

Future Directions and Conclusion

The Phase IIa data suggests Milciclib has promising clinical activity and a manageable safety profile in sorafenib-refractory or intolerant advanced HCC patients [4] [1]. The high rate of patients opting for compassionate use further indicates its potential tolerability.

Future development is expected to explore:

  • Combination Therapies: Milciclib has shown synergistic activity with tyrosine kinase inhibitors (TKIs) in preclinical models, indicating strong potential for combination regimens in HCC [4].
  • Further Clinical Trials: Subsequent trials may focus on confirming efficacy in larger populations and directly comparing Milciclib, both as a monotherapy and in combination, with other standard-of-care agents.

References

Milciclib Toxicity Profile and Management

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the most common adverse effects (AEs) associated with milciclib based on clinical trials, which should be the primary focus for monitoring [1] [2].

Adverse Effect Grade (CTCAE) Frequency & Characteristics Management Strategies
Hematologic Toxicities
Neutropenia Grade 3-4 Frequent; most common hematologic AE [1]. Monitor blood counts; typically reversible upon dose interruption [1].
Thrombocytopenia Grade 4 (DLT) Less frequent; reported as a dose-limiting toxicity (DLT) at high doses [1]. Monitor blood counts; may require dose adjustment [1].
Non-Hematologic Toxicities
Tremor Grade 2 Reported as a DLT in combination therapy [1]. Dose reduction or treatment break.
Ataxia Grade 3 Reported as a DLT in combination therapy [1]. Dose reduction or treatment break.
Nausea Not specified Frequent, generally low grade [1]. Supportive care.
Asthenia/Fatigue Not specified Frequent, generally low grade [1]. Supportive care.

Key Experimental Protocols for Toxicity Assessment

For researchers investigating milciclib's mechanisms and toxicological profile, the following in vitro protocols are highly relevant.

1. Cell Viability Assay (CCK-8) This method is used to determine the cytotoxic effects and IC50 values of milciclib.

  • Cell Lines: Human colorectal cancer cells HCT116 and RKO [3] [4].
  • Procedure:
    • Seed cells in 96-well plates at a density of 3,000 cells per well and incubate overnight.
    • Treat cells with milciclib for 72 hours.
    • Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate cell viability and the IC50 value (reported as 0.275 μM for HCT116 and 0.403 μM for RKO) [3] [4].

2. Colony Formation Assay This assay evaluates the long-term cytotoxic effects and anti-proliferative activity of milciclib.

  • Procedure:
    • Seed a low density of cells (e.g., 1 × 10³ for colony formation) in 6-well plates.
    • Treat cells with varying concentrations of milciclib (e.g., 200, 400, 800 nM) for 72 hours.
    • Replace the medium with fresh, drug-free medium.
    • Incubate the cells for 1-2 weeks, allowing colonies to form.
    • Fix cells with 4% paraformaldehyde for 15 minutes and stain with 0.1% crystal violet for 30 minutes.
    • Count colonies (defined as >50 cells) manually or using software like ImageJ [3] [4].

Mechanism of Action and Toxicity Pathways

The diagram below illustrates how milciclib's mechanism of action is linked to both its efficacy and toxicity. Myeloid progenitor cells in the bone marrow are highly proliferative and depend on CDKs for division. By inhibiting CDK2, milciclib can induce cell cycle arrest in these precursors, leading to reduced production and subsequent neutropenia—a mechanism distinct from the apoptosis caused by traditional chemotherapy [5] [6] [7].

G Milciclib Milciclib CDK_Inhibition Inhibition of CDK2/4/5/7 Milciclib->CDK_Inhibition G1_Arrest G1 Phase Cell Cycle Arrest CDK_Inhibition->G1_Arrest Myeloid_Progenitor Myeloid Progenitor Cells G1_Arrest->Myeloid_Progenitor Tumor_Cell Tumor Cell G1_Arrest->Tumor_Cell Neutropenia Neutropenia Myeloid_Progenitor->Neutropenia AntiTumor_Effect Antitumor Effect Tumor_Cell->AntiTumor_Effect

Frequently Asked Questions (FAQs)

Q1: How does milciclib-induced neutropenia differ from chemotherapy-induced neutropenia? The key difference is the mechanism. Milciclib causes a reversible cell cycle arrest in neutrophil precursors in the bone marrow, without widespread cell death. This leads to a rapid recovery after treatment is paused. In contrast, chemotherapy is cytotoxic and directly kills these rapidly dividing cells, causing deeper and more prolonged neutropenia [7].

Q2: What is the recommended phase II dose for milciclib based on clinical studies?

  • As monotherapy for HCC: 100 mg once daily, administered for 4 days followed by 3 days off in 4-week cycles [2] [8].
  • In combination with gemcitabine: 80 mg/m²/day for milciclib with 1000 mg/m²/day for gemcitabine [1].

Q3: Can milciclib be used as a radiosensitizer in research models? Yes, preclinical studies show that milciclib can enhance the sensitivity of colorectal cancer cells to radiotherapy. It works by impairing DNA damage repair (e.g., by inhibiting Rad51) and disrupting the G2/M cell cycle checkpoint, leading to increased efficacy of radiation, especially in radiation-resistant cell lines [3] [4].

References

Milciclib maleate manageable toxicities strategies

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib Maleate: Toxicity Management FAQ

This section provides a quick-reference guide for the most commonly encountered adverse events (AEs) and their management.

  • Q1: What are the most frequent drug-related adverse events with Milciclib monotherapy?

    • A: In a Phase IIa study for hepatocellular carcinoma (HCC), the most frequent drug-related AEs were diarrhea, nausea, fatigue, asthenia, retinal hemorrhage, rash, and myalgia [1] [2]. The toxicity profile was considered manageable, and no drug-related deaths were reported.
  • Q2: How should hematologic toxicities be managed?

    • A: Hematologic toxicities, particularly neutropenia and thrombocytopenia, are common and should be monitored with regular complete blood counts [3]. The general strategy for managing significant toxicities involves dose interruption until recovery, followed by dose reduction upon resuming treatment [1]. This approach has been shown to make these toxicities manageable in clinical trials.
  • Q3: What is the recommended dosing schedule to improve tolerability?

    • A: Milciclib has been administered using an intermittent dosing schedule (e.g., 4 days on treatment followed by 3 days off in 4-week cycles) to improve tolerability and allow for patient recovery [1]. Treatment holidays, such as stopping for tumor assessment after three cycles, are also built into the protocol to manage cumulative toxicity [1].
  • Q4: Are there specific warnings for combination therapy?

    • A: Yes. When Milciclib is combined with other agents like gemcitabine, the risk of hematologic toxicities may increase. A Phase I study found a higher incidence of neutropenia and thrombocytopenia with the combination, requiring careful monitoring and dose escalation to establish a recommended Phase II dose (80 mg/m²/day for Milciclib with 1000 mg/m²/day for gemcitabine) [3].

Summary of Quantitative Toxicity Data

The table below summarizes the frequency and types of toxicities observed in key clinical trials.

Trial Phase / Type Most Frequent Adverse Events (≥5% incidence) Management & Outcome
Phase IIa (Monotherapy in HCC) [1] [2] Diarrhea, Nausea, Asthenia, Fatigue, Retinal hemorrhage, Rash, Myalgia Manageable with supportive care and dose modifications. No drug-related deaths.
Phase I (Combination with Gemcitabine) [3] Neutropenia, Thrombocytopenia Dose-limiting toxicities (Grade 4 thrombocytopenia, Grade 3 ataxia, Grade 2 tremor) observed at highest dose. Recommended Phase II dose established.
Phase II (Various Cancers) [4] Diarrhea, Nausea, Asthenia, Fatigue, Retinal hemorrhage, Rash, Myalgia 25.8% of patients experienced drug-related AEs. Managed via protocol-specified interventions.

Experimental Protocols for Toxicity Assessment

For researchers designing preclinical or clinical studies, the following methodologies from published studies can serve as a reference.

Clinical Safety and Toxicity Monitoring

This protocol is based on the design used in the Phase IIa trial (NCT03109886) for patients with unresectable or metastatic HCC [1] [5].

  • Objective: To evaluate the safety, tolerability, and clinical benefit of Milciclib monotherapy in sorafenib-resistant or intolerant patients.
  • Dosage and Schedule:
    • Drug: this compound.
    • Dose: 100 mg.
    • Route: Oral.
    • Schedule: Once daily for 4 days on, followed by 3 days off, in 4-week cycles [1].
  • Safety Assessments:
    • Primary Endpoint: Safety.
    • Monitoring: Regular assessment of adverse events, graded for severity. Physical examinations, vital signs, and laboratory tests (including complete blood count and clinical chemistry) [1].
    • Dose Modification Rules: Treatment was interrupted after the third cycle for a tumor assessment. Only patients deriving clinical benefit resumed treatment, which continued until day 180. Dose interruptions and reductions were used to manage toxicities [1].
Preclinical Assessment of Combination Synergy

This protocol is based on a study investigating the synergistic anti-tumor effect of Milciclib with Sorafenib in an orthotopic model of human HCC [6].

  • Objective: To demonstrate the synergistic anti-HCC activity of Milciclib and Sorafenib and explore the underlying mechanism (c-Myc downregulation).
  • In Vitro Cell Proliferation Assay:
    • Cell Lines: Human HCC cell lines (e.g., MHCC97-H).
    • Procedure: Cells were seeded in 96-well plates and treated with Milciclib, Sorafenib, or their combination. Cell viability was measured after 48-72 hours using a colorimetric assay (e.g., WST-1 reagent). IC50 values were determined using software like GraphPad Prism [6].
  • In Vivo Orthotopic Mouse Model:
    • Model: Immunodeficient nude mice implanted with human HCC cells (MHCC97-H) in the liver.
    • Dosing: Milciclib and Sorafenib were administered orally, both alone and in combination.
    • Tumor Growth Monitoring: Serum levels of human alpha-fetoprotein (hAFP) were measured as a biomarker for tumor growth [6].
    • Mechanistic Analysis: Tumor tissues were analyzed to assess the inhibition of respective signaling pathways (CDK and TKI pathways) and the synergistic downregulation of the c-Myc protein [6].

The workflow for this preclinical investigation can be summarized as follows:

G start Preclinical Investigation of Milciclib Combination in_vitro In Vitro Cell Proliferation Assay start->in_vitro in_vivo In Vivo Orthotopic Mouse Model start->in_vivo mech_analysis Mechanistic Analysis (Tumor Tissue) in_vitro->mech_analysis IC50 & Combination Index in_vivo->mech_analysis Serum hAFP & Tumor Measurement result Identified Synergistic c-Myc Downregulation mech_analysis->result

Key Takeaways for Professionals

  • Manageable Profile: Clinical trial data consistently indicates that Milciclib-associated toxicities are manageable with proactive monitoring, supportive care, and protocol-defined dose modifications [1] [3] [2].
  • Intermittent Dosing: The established intermittent dosing schedule is a key strategy for maintaining tolerability over treatment cycles [1].
  • Combination Therapy Vigilance: Combining Milciclib with other chemotherapeutic agents (e.g., gemcitabine) necessitates heightened vigilance for hematologic toxicities and requires careful dose optimization [3].

References

Milciclib maleate laboratory abnormalities monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Key Laboratory Parameters to Monitor

The table below summarizes the primary laboratory abnormalities and monitoring recommendations for Milciclib based on clinical trials and pharmacokinetic studies.

Category Specific Parameter Findings & Monitoring Recommendation Clinical Context / Evidence Source
Hematology Neutrophils Most common severe adverse event was neutropenia (8.3%) [1]. Regular CBC with differential is essential. Phase II trials in thymic carcinoma and HCC [1] [2].
Blood Chemistry Liver Enzymes (ALT, AST) Monitor for transaminase elevations. General recommendation for kinase inhibitors; specific incidence for Milciclib not quantified in results [3].
Blood Chemistry Serum Electrolytes Hyponatremia reported as a common adverse event with similar drugs (e.g., Ramucirumab) [1]. Periodic monitoring advised. Based on class effects and reported adverse events in clinical trials [1].
Pharmacokinetics CYP3A4 Interaction In vitro, ~15% of Milciclib is metabolized by CYP3A4 [4]. Monitor plasma levels if co-administered with CYP3A4 inducers/inhibitors. Drug transporter and metabolism interaction study [4].
Pharmacokinetics Drug Transporter (P-gp/BCRP) Weak transport substrate for ABCB1 (P-gp) and ABCG2 (BCRP). These transporters limit brain penetration but have minimal impact on plasma exposure [4]. Preclinical mouse model study [4].

Experimental Protocols & Methodologies

For researchers investigating Milciclib in laboratory models, here are detailed methodologies for key experiments from the literature.

Cell Viability and Proliferation Assay (CCK-8)

This protocol is used to determine the IC50 of Milciclib in cancer cell lines [5].

  • Cell Seeding: Seed colorectal cancer cells (e.g., HCT116, RKO) into 96-well plates at a density of 3,000 cells per well in 100 µL of complete medium.
  • Incubation: Allow cells to adhere and grow overnight in a 37°C incubator with 5% CO₂.
  • Drug Treatment: Prepare serial dilutions of Milciclib in the culture medium. Treat cells with these dilutions for 72 hours. Include a control group with vehicle (e.g., DMSO, not exceeding 0.1% final concentration).
  • Viability Measurement: Add 10 µL of CCK-8 reagent to each well. Incubate the plate for 1-4 hours at 37°C.
  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader. The IC50 value can be calculated using software like GraphPad Prism.
Colony Formation Assay

This assay evaluates the long-term cytotoxic effects and anti-proliferative activity of Milciclib [5].

  • Cell Seeding: Seed a low density of cells (e.g., 1,000 cells per well) into 6-well plates.
  • Drug Treatment: Treat cells with varying concentrations of Milciclib (e.g., 200, 400, 800 nM) for 72 hours.
  • Culture and Stain: After treatment, replace the medium with fresh, drug-free medium. Continue culturing the cells until visible colonies form (typically >50 cells per colony). Fix colonies with 4% paraformaldehyde for 15 minutes and stain with 0.1% crystal violet for 30 minutes.
  • Quantification: Wash with PBS, air dry, and count the number of colonies manually or using image analysis software (e.g., ImageJ).

Troubleshooting Common Research Issues

  • Unexpectedly Low Cytotoxicity In Vitro:

    • Check Drug Solubility and Stability: Ensure Milciclib is properly dissolved in DMSO and that stock solutions are fresh. In cell culture media, the final DMSO concentration should typically not exceed 0.1%.
    • Verify Proliferation Rate: The efficacy of cytostatic drugs like Milciclib is best observed in actively proliferating cells. Ensure your cell lines have a high growth fraction at the time of drug addition.
    • Consider Combination Therapy: Preclinical data shows Milciclib can have synergistic effects with Sorafenib in HCC models by downregulating c-Myc [6]. If investigating resistance, testing combinations may be fruitful.
  • High Variability in Animal Model Plasma Exposure:

    • Account for Transporter Effects: While ABCB1 and ABCG2 have minimal impact on overall plasma exposure, they significantly limit brain penetration [4]. This is a critical factor for CNS tumor studies.
    • Standardize Dosing Time and Fasting: As with many orally administered kinase inhibitors, consistency in the time of dosing and whether animals are fasted can help reduce pharmacokinetic variability.
    • Monitor for Drug-Drug Interactions: If your model involves co-administering other drugs, be aware that strong CYP3A4 inducers or inhibitors could alter Milciclib's plasma concentration [4] [7].

Experimental Workflow and Pharmacokinetic Pathways

The following diagrams outline the core experimental workflow for efficacy testing and the key pharmacokinetic factors influencing Milciclib.

G Milciclib Experimental Workflow Start Start In Vitro/In Vivo Experiment PK_Profile Define PK/PD Goals Start->PK_Profile In_Vitro In Vitro Profiling (Cell Viability, Colony Formation) PK_Profile->In_Vitro Mechanism Mechanism of Action Studies (Cell Cycle, Apoptosis, Pathway Analysis) In_Vitro->Mechanism In_Vivo In Vivo Efficacy Study Mechanism->In_Vivo Monitor Monitor Laboratory Parameters (Hematology, Chemistry) In_Vivo->Monitor Analyze Analyze Data & Correlate PK with PD and Toxicity Monitor->Analyze End Report Findings Analyze->End

G Milciclib Pharmacokinetic Pathways Oral_Dose Oral Milciclib Dose GI_Tract Gastrointestinal Tract Oral_Dose->GI_Tract Plasma Systemic Circulation (Plasma Exposure) GI_Tract->Plasma Absorption Metabolism Hepatic Metabolism ~15% via CYP3A4 Plasma->Metabolism Transporters Transporter Effects P-gp/BCRP at BBB Plasma->Transporters Limits Brain Penetration Tumor Tumor Tissue Penetration Plasma->Tumor Elimination Elimination Metabolism->Elimination

The evidence for these guidelines is primarily drawn from Phase I/II clinical trials and preclinical studies. As Milciclib is not yet widely approved, comprehensive laboratory management guidelines from large-scale Phase III trials or post-marketing surveillance are not yet available.

References

Milciclib maleate NCI CTCAE grading abnormalities

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib Maleate: Key Facts for Researchers

This compound (also known as PHA-848125AC) is an investigational, orally bioavailable small molecule inhibitor. The table below summarizes its core characteristics based on current literature.

Attribute Description
Primary Mechanism of Action Potent inhibitor of Cyclin-dependent kinase 2 (CDK2), a key regulator of cell cycle progression from G1 to S phase [1] [2] [3].
Additional Targets Also shows activity against other CDKs (CDK1, CDK4, CDK5) and Tropomyosin receptor kinase A (TRKA), suggesting potential for synergistic inhibition [3].
Therapeutic Application Investigated in clinical trials for various cancers, including hepatocellular carcinoma (HCC), malignant thymoma, and thymic carcinoma [4] [3].
Clinical Status Phase II trials have been completed or terminated for the indicated conditions [4] [2].

Frequently Asked Questions & Troubleshooting

Here are answers to common technical and experimental questions.

Q1: What is the proven antitumor mechanism of Milciclib in preclinical models?

Preclinical studies demonstrate that Milciclib exerts antitumor effects through two primary mechanisms:

  • Cell Cycle Disruption: It induces a dose-dependent arrest in the G1 phase and reduces the proportion of cells in the G2/M phase, halting cellular proliferation [1].
  • Apoptosis Induction: The drug promotes programmed cell death (apoptosis) in cancer cell lines [1].
  • Radiosensitization: In colorectal cancer (CRC) models, Milciclib enhanced the efficacy of radiotherapy. It impaired DNA damage repair by inhibiting Rad51, leading to a sensitizer enhancement ratio (SER) above 1 in radiation-resistant cells [1].

The following diagram illustrates this multi-targeted mechanism of action:

G Milciclib Milciclib CDK2 CDK2 Milciclib->CDK2 Inhibits TRKA TRKA Milciclib->TRKA Inhibits CellCycle Cell Cycle Disruption CDK2->CellCycle Apoptosis Apoptosis Induction CDK2->Apoptosis Rad51 Rad51 Inhibition CDK2->Rad51 DNArepair Impaired DNA Repair Rad51->DNArepair Radiosensitization Radiosensitization DNArepair->Radiosensitization

Q2: What are the established clinical dosing schedules and common adverse events?

While the provided data does not include NCI CTCAE grades, it reports on dosing and observed adverse events from clinical trials.

  • Dosing Schedule: A common regimen used in a phase II trial for thymic cancers was 150 mg of Milciclib once daily, administered for 7 days followed by 7 days off, in repeating 2-week cycles [3].
  • Reported Adverse Events: The toxicity profile in this trial was described as "favourable." The most common severe adverse events included [3]:
    • Nausea
    • Asthenia (weakness)
    • Neutropenia (reported in 8.3% of patients)

For the most precise and up-to-date CTCAE grading of these and other abnormalities, you should consult the clinical study reports or subsequent publications from these trials.

Q3: What are the standard in vitro protocols for assessing Milciclib's efficacy?

The methodology from recent literature can be replicated for your experiments. The workflow below outlines a standard experiment to evaluate Milciclib's effects on cancer cells.

G Start Seed CRC Cell Lines (HCT116, RKO, etc.) A Treat with Milciclib (Dose range: 0-800 nM) (Duration: 72 hours) Start->A B Conduct Assays A->B C1 Cell Viability (CCK-8 Assay) B->C1 C2 Colony Formation B->C2 C3 Cell Cycle Analysis (Flow Cytometry) B->C3 C4 Apoptosis Assay B->C4 D Analyze Results (IC50, SER, etc.) C1->D C2->D C3->D C4->D

Detailed Protocol Parameters:

Experiment Key Details Key Findings/Outcomes

| Cell Viability (CCK-8 Assay) | - Cell Lines: HCT116, RKO [1].

  • Seeding Density: 3,000 cells/well (96-well plate) [1].
  • Treatment: 72 hours with Milciclib [1].
  • Measurement: Absorbance at 450nm [1]. | IC50 Values: HCT116: 0.275 µM; RKO: 0.403 µM [1]. | | Clonogenic Survival Assay | - Irradiation: Single doses (0, 2, 4, 8 Gy) post-Milciclib treatment [1].
  • Seeding: Density adjusted by radiation dose (e.g., 2000 cells for 0 Gy, 6000 for 8 Gy) [1].
  • Duration: Incubate for 2 weeks post-irradiation [1]. | Result: Milciclib enhanced radiation sensitivity, with a Sensitizer Enhancement Ratio (SER) > 1 in resistant cells [1]. | | Cell Cycle & Apoptosis Analysis | - Treatment: Dose-dependent Milciclib exposure [1].
  • Analysis: Flow cytometry for cell cycle phases and apoptosis markers [1]. | Result: G1 phase increase (20%), G2/M phase decrease, and promotion of apoptosis [1]. |

Key Considerations for Your Research

  • Combination Therapy: The most promising data highlights Milciclib's role as a radiosensitizer. Designing experiments that combine it with radiation or other DNA-damaging agents could be highly productive [1].
  • Overcoming Resistance: Milciclib has shown efficacy in models of radiation-resistant cancer, indicating its potential value in tackling treatment-resistant diseases [1].
  • Information Gaps: As noted, the available data is rich in mechanistic and preclinical detail but lacks comprehensive safety grading. For a complete safety profile, direct consultation of clinical trial repositories (like ClinicalTrials.gov) and full-text clinical trial publications is essential.

References

Milciclib maleate dose reduction guidelines

Author: Smolecule Technical Support Team. Date: February 2026

Framework for Dose Adjustment in Research

Dose optimization for Milciclib in a research setting should be a dynamic process. The following table summarizes key toxicity and efficacy markers that can inform decisions on whether to reduce, interrupt, or continue the dose in your experiments.

Assessment Category Parameter to Monitor Suggested Action (Based on Preclinical & Clinical Data)
Cytotoxicity Cell viability (e.g., CCK-8, MTT assay); IC50 values Reduce concentration if exceeding IC50 (e.g., 0.275 μM in HCT116, 0.403 μM in RKO) or if control cell death is too high [1].
Cell Cycle Analysis Proportion of cells in G1 phase A significant, unpredicted increase in G1 phase may indicate excessive on-target effect; consider dose reduction [1].
DNA Damage & Repair Assays Rad51 expression levels; γH2AX foci formation If combination with radiation shows no radiosensitization (SER ~1), check dose adequacy; reduction may be counterproductive [1].
In Vivo Tolerability Body weight, diarrhea, neutropenia, thrombocytopenia (from general CDKi profiles) For manageable toxicities (e.g., mild diarrhea, nausea), temporary interruption or dose reduction is suggested over discontinuation [2] [3].

The decision-making process for dose adjustment can be visualized in the following workflow:

milestone Start Start Milciclib Treatment Monitor Monitor Key Parameters Start->Monitor Toxicity Significant Toxicity or Excessive Effect (e.g., high cytotoxicity) Monitor->Toxicity Observed Efficacy Insufficient Efficacy Signal Monitor->Efficacy Observed Continue Continue Treatment at Current Dose Monitor->Continue Parameters Within Range Decision1 Consider Dose Reduction or Temporary Interruption Toxicity->Decision1 Decision2 Verify Assay Conditions & Consider Dose Escalation if no toxicity Efficacy->Decision2 Reassess Re-assess Post-Adjustment Decision1->Reassess Decision2->Reassess Continue->Reassess Reassess->Monitor Feedback Loop

Experimental Protocols for Dose-Response Assessment

To effectively apply the above framework, here are detailed methodologies for key experiments that will generate the necessary data for dose adjustment decisions.

Cell Viability and Cytotoxicity Assay (CCK-8) [1]

Purpose: To determine the half-maximal inhibitory concentration (IC50) of Milciclib for your specific cell line, establishing a baseline for effective and toxic concentrations.

Procedure:

  • Cell Seeding: Seed cells (e.g., 3,000 cells/well) into a 96-well plate and incubate overnight.
  • Drug Treatment: Treat cells with a range of Milciclib concentrations (e.g., 0.1 μM to 1 μM) for 72 hours. Include a DMSO vehicle control.
  • Viability Measurement: Add 10 μL of CCK-8 reagent to each well and incubate for 1-4 hours.
  • Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the control group and determine the IC50 value using non-linear regression analysis.
Clonogenic Survival Assay [1]

Purpose: To evaluate the long-term cytotoxic effects of Milciclib and its potential as a radiosensitizer, which is critical for combination therapy studies.

Procedure:

  • Cell Seeding & Treatment: Seed a low number of cells (e.g., 1,000 cells/well in a 6-well plate) and treat with varying concentrations of Milciclib for 72 hours.
  • Drug Removal & Recovery: Replace the media with fresh, drug-free media and allow cells to grow until visible colonies form (typically >50 cells per colony).
  • Staining & Counting: Fix colonies with 4% paraformaldehyde, stain with 0.1% crystal violet, and count the number of colonies manually or using software like ImageJ.
  • For Radiosensitization: Irradiate cells after drug treatment at various doses (e.g., 0, 2, 4, 8 Gy). The plating density should be adjusted based on the radiation dose. Analyze the survival fractions to calculate the sensitizer enhancement ratio (SER).
Cell Cycle Analysis by Flow Cytometry [1] [4]

Purpose: To confirm the on-target mechanism of action of Milciclib by assessing its impact on cell cycle progression.

Procedure:

  • Treatment: Treat cells (e.g., 4 x 10⁴ cells in a 24-well plate) with Milciclib at your chosen concentrations for 24-48 hours.
  • Cell Harvesting: Trypsinize and collect cells, then wash with cold PBS.
  • Fixation: Fix cells in ice-cold 70% ethanol overnight at 4°C.
  • Staining: Centrifuge to remove ethanol, resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
  • Analysis: Incubate in the dark and then analyze the DNA content using a flow cytometer. Use software to determine the percentage of cells in G0/G1, S, and G2/M phases.

Frequently Asked Questions (FAQs)

Q1: What is the standard clinical dosing schedule for Milciclib that can inform in vivo studies? In a Phase 2a trial for hepatocellular carcinoma, Milciclib was administered orally at 100 mg once daily, on a schedule of 4 days on treatment followed by 3 days off, repeated every 4 weeks [2]. This intermittent schedule was designed to manage tolerability.

Q2: What are the most common adverse effects observed with Milciclib that I should monitor in animal studies? Based on clinical data, frequent adverse events included diarrhea, nausea, fatigue, asthenia, and fever [2]. These were generally manageable. From a hematological perspective, monitor for signs of neutropenia and thrombocytopenia, as these are common with CDK inhibitors [3].

Q3: If my initial dose is too toxic, what is a scientifically sound approach to dose reduction? There is no universal percentage for Milciclib dose reduction. The approach should be based on your experimental data. A common strategy used in oncology research is to reduce the dose by one increment level (e.g., if you tested 100 mg/kg, 50 mg/kg, and 25 mg/kg, move to the next lower dose). The goal is to find the highest tolerated dose that does not cause unacceptable toxicity while maintaining efficacy, a principle supported by CDK inhibitor research [3].

References

Frequently Asked Questions (FAQs) on Milciclib Resistance

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the primary suspected mechanisms of resistance to milciclib? While not fully characterized, resistance is hypothesized to arise from mechanisms common to CDK inhibitors and related pathways. Key suspects include:

    • Upregulation of Compensatory Pathways: Activation of alternative cyclins (e.g., Cyclin E) and CDKs (e.g., CDK2) that can bypass the cell cycle blockade imposed by milciclib [1].
    • Loss of the RB1 Tumor Suppressor: The retinoblastoma protein (RB1) is a critical downstream target of CDK4/6. Its functional loss can render CDK inhibition ineffective, as the brake on the cell cycle is already broken [1].
    • Alterations in the Drug Target: Amplification of genes encoding target kinases (like CDK2) or mutations that reduce milciclib's binding affinity could lead to resistance [1].
    • Enhanced DNA Damage Repair (DDR): Milciclib has been shown to inhibit Rad51, a key protein in the homologous recombination repair pathway [2] [3]. Resistance may involve upregulation of Rad51 or other DDR components to counteract this effect.
  • Q2: My experiments show reduced efficacy of milciclib in radioresistant cell lines. What could be the reason? This is a supported finding. Research indicates that milciclib can boost radiotherapy sensitivity by impairing DNA damage repair, specifically by inhibiting Rad51-mediated homologous recombination [2] [3]. In radioresistant cell lines, which often have hyperactive DNA repair pathways, the baseline capacity to repair damage might be so high that it partially overcomes milciclib's inhibitory effect, appearing as reduced drug efficacy. Combining milciclib with other DDR inhibitors could be a strategy to investigate.

  • Q3: What are the recommended assays to investigate milciclib resistance in vitro? The following table summarizes key experiments and their methodologies based on published studies [2] [3].

Investigation Focus Recommended Assay Key Protocol Details from Literature
Cell Viability & Proliferation Cell Counting Kit-8 (CCK-8) Seed 3000 cells/well in a 96-well plate. Treat with milciclib for 72 hours. Measure absorbance at 450nm after adding CCK-8 reagent [2] [3].
Long-term Clonogenic Survival Colony Formation Assay Seed 1000 cells in 6-well plates. Treat with milciclib (e.g., 200-800 nM) for 72 hours, then replace with drug-free medium. Culture until colonies form, then fix, stain with crystal violet, and count [2] [3].
Cell Cycle Distribution Flow Cytometry (PI staining) Analyze DNA content after milciclib treatment. Expected result: dose-dependent reduction of cells in G2/M phase and accumulation in G1 phase [2] [3].
Apoptosis Induction Flow Cytometry (Annexin V/PI staining) Quantify early and late apoptotic cells after treatment.
DNA Damage Repair Capability Clonogenic Survival Assay post-irradiation Irradiate cells (e.g., 2, 4, 8 Gy) after milciclib pre-treatment. Seed cells at densities adjusted for radiation dose and count colonies after ~2 weeks. Calculate Sensitizer Enhancement Ratio (SER) [2] [3].
Target Engagement & Pathway Analysis Western Blot Probe for phospho-RB1 (Ser780/807/811), total RB1, Cyclin E, CDK2, Cleaved Caspase-3, and Rad51 protein levels [1] [2] [3].

Molecular Mechanisms of Resistance

The following diagram integrates key molecular players and potential resistance pathways into the mechanism of action of milciclib, providing a visual guide for your troubleshooting.

G cluster_milciclib Milciclib Inhibition cluster_resistance Potential Resistance Mechanisms Milciclib Milciclib CDK2_CyclinE CDK2/Cyclin E Complex Milciclib->CDK2_CyclinE Inhibits G1_S_Transition G1 to S Phase Transition CDK2_CyclinE->G1_S_Transition Promotes DNA_Repair DNA Damage Repair (via Rad51) CDK2_CyclinE->DNA_Repair Promotes End CompensatoryUpregulation Upregulation of Cyclin E / CDK2 CompensatoryUpregulation->CDK2_CyclinE Bypasses Inhibition RB1_Loss Loss of RB1 Function RB1_Loss->G1_S_Transition Constitutive Progression EnhancedRepair Enhanced DNA Repair Pathways EnhancedRepair->DNA_Repair Overcomes Inhibition Start

Diagram 1: Milciclib's mechanism of action and potential resistance pathways. Milciclib inhibits the CDK2/Cyclin E complex, blocking cell cycle progression and DNA repair. Resistance can arise via upregulation of CDK2/Cyclin E, loss of RB1 function, or enhanced DNA repair, allowing the cancer cell to bypass the drug's effects.

Experimental Design & Troubleshooting Guide

For researchers designing studies to overcome resistance, consider these approaches:

  • Investigate Rational Drug Combinations: Based on the mechanisms above, potential strategies include:

    • Combining with CDK4/6 inhibitors: If CDK2 upregulation is a bypass mechanism, dual targeting may be more effective [1].
    • Combining with PARP inhibitors: Since milciclib impairs Rad51-mediated homologous recombination, this creates a vulnerability that PARP inhibitors can exploit (synthetic lethality), especially in resistant models [2] [3].
    • Combining with other Kinase Inhibitors: Milciclib also targets Tropomyosin receptor kinases (TRKA) and Src family kinases [4] [5]. Resistance could involve these pathways, warranting investigation into combination therapies.
  • Establish Resistant Cell Lines: Generate milciclib-resistant clones by chronically exposing relevant cancer cell lines (e.g., HCC, CRC) to increasing doses of the drug. These lines can be used for omics studies (genomics, transcriptomics) to identify novel resistance mutations or expression signatures.

  • Utilize Live-Cell Target Engagement Assays: Techniques like Bioluminescence Resonance Energy Transfer (BRET) can quantify milciclib's binding to its CDK targets in live cells, directly testing if resistance is due to reduced target engagement [6].

References

Milciclib Combination Therapy: Synergistic Evidence & Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates key findings from preclinical and clinical studies on milciclib's synergistic combinations.

Combination Partner Cancer Model Key Synergistic Findings Proposed Mechanism of Synergy Stage of Evidence Citation
Sorafenib (Tyrosine Kinase Inhibitor) Human HCC (MHCC97-H) Orthotopic Mouse Model Remarkable, synergistic suppression of tumor growth; greater than either agent alone [1]. Concurrent inhibition of respective CDK and TKI pathways; synergistic downregulation of c-Myc oncoprotein [1]. Preclinical in vivo [1]
Gemcitabine (Chemotherapy) Refractory Solid Tumors (Phase I Trial) Disease stabilization in 4/14 evaluable patients; reversal of gemcitabine resistance [2]. Milciclib pre-treatment may reverse chemoresistance in gemcitabine-refractory NSCLC [3]. Clinical (Phase I) [3] [2]
Radiotherapy Colorectal Cancer (CRC) Cell Lines (HCT116, RKO) Increased radiation sensitivity; higher Sensitizer Enhancement Ratio (SER >1) in radiation-resistant cells [4]. Milciclib impairs DNA damage repair by inhibiting Rad51, disrupting the G2/M checkpoint, and altering cell cycle distribution [4]. Preclinical in vitro [4]

Experimental Protocols for Synergy Assessment

Here are detailed methodologies for key experiments demonstrating milciclib's synergism, based on the cited research.

In Vitro Cell Proliferation and Combination Index Assay

This protocol is used to measure the direct cytotoxic effects of milciclib alone and in combination with other drugs [1].

  • Cell Seeding: Seed human cancer cells (e.g., MHCC97-H, HCT116) at a density of 10,000 cells/well in collagen-coated 96-well plates. Culture for 24 hours.
  • Drug Treatment: Treat cells with a range of concentrations of milciclib, the partner drug (e.g., sorafenib), and their combinations for 48-72 hours. Use serum-reduced medium (e.g., 2% FBS) [1].
  • Viability Measurement: Use a cell viability assay like WST-1 or CCK-8. Add reagent to wells, incubate for 1-4 hours, and measure absorbance at 450 nm [1] [4].
  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug alone. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy [1].
In Vivo Orthotopic HCC Mouse Model

This model tests the synergistic efficacy of milciclib in a more physiologically relevant environment [1].

  • Model Establishment: Implant highly metastatic human HCC cells (e.g., MHCC97-H) directly into the livers of nude mice. These cells secrete human alpha-fetoprotein (hAFP).
  • Tumor Monitoring: Use serial measurements of serum hAFP levels to monitor tumor growth and treatment response, correlating with tumor burden.
  • Dosing Regimen: Administer drugs orally. A sample regimen is:
    • Milciclib: 40 mg/kg, twice daily [1].
    • Sorafenib: According to its established in vivo protocol.
    • Combination: Administer both drugs concurrently.
  • Endpoint Analysis: At the end of the study, measure tumor volume and weight. Analyze tumor tissues via Western blot to assess mechanistic changes (e.g., c-Myc and pRb phosphorylation levels) [1].
Clonogenic Survival Assay with Radiotherapy

This method evaluates milciclib's ability to enhance the effects of radiation [4].

  • Cell Treatment: Pre-treat CRC cells (e.g., HCT116) with milciclib (e.g., 400 nM) for a set period before irradiation.
  • Irradiation: Expose cells to varying doses of radiation (e.g., 0, 2, 4, 8 Gy).
  • Colony Formation: After irradiation, re-seed cells at low density in drug-free medium and incubate for 1-2 weeks until visible colonies form.
  • Staining and Counting: Fix and stain colonies with crystal violet. Count colonies (typically >50 cells) manually or with software like ImageJ.
  • Data Analysis: Plot survival fractions and fit the data to a linear-quadratic model. Calculate the Sensitizer Enhancement Ratio (SER) to quantify radio-sensitization.

Troubleshooting Common Experimental Issues

  • High Cytotoxicity in Control/Monotherapy: This may indicate overly high drug concentrations or prolonged exposure. Solution: Perform a detailed dose-ranging experiment to establish the IC10-IC30 for single agents before testing combinations. Ensure the DMSO concentration in the vehicle control does not exceed 0.1% [4].
  • Lack of Synergistic Effect In Vivo: This could be due to suboptimal dosing schedules or bioavailability. Solution: Review the pharmacokinetics of each drug to ensure overlapping active periods. Consider a staggered dosing schedule where milciclib is administered before the partner drug to pre-sensitize the tumor cells [3] [2].
  • Inconsistent Biomarker Readouts (e.g., c-Myc): Improper tissue collection or protein degradation can cause this. Solution: Snap-freeze tumor tissues immediately after resection. Use fresh lysis buffers with protease and phosphatase inhibitors for Western blot analysis [1].

Signaling Pathways in Milciclib Synergism

The diagram below illustrates the key molecular pathways through which milciclib interacts with combination partners like sorafenib to produce a synergistic effect.

G Milciclib Milciclib CDK2 CDK2 Milciclib->CDK2 Inhibits cMyc c-Myc Oncoprotein Milciclib->cMyc Synergistic Downregulation Sorafenib Sorafenib TKI_Pathway TKI Signaling (e.g., VEGFR, PDGFR) Sorafenib->TKI_Pathway Inhibits Sorafenib->cMyc Synergistic Downregulation CDK2->cMyc Regulates TKI_Pathway->cMyc Regulates CellCycle Cell Cycle Progression cMyc->CellCycle Promotes TumorGrowth Tumor Growth cMyc->TumorGrowth Apoptosis Induced Apoptosis cMyc->Apoptosis Downregulation Leads to CellCycle->TumorGrowth

Key Insights for Your Research

  • Explore c-Myc as a Key Node: The synergistic downregulation of c-Myc with sorafenib is a robust finding. Consider including c-Myc protein levels as a primary biomarker in your experimental designs [1].
  • Leverage Pan-CDK Inhibition: Milciclib's ability to target multiple CDKs (CDK1, CDK2, CDK4, CDK5, CDK7) and other kinases like c-Src provides a broader mechanism for overcoming compensatory pathways and resistance, making it a strong candidate for combination strategies [5] [1].
  • Consider Sequential Dosing: Clinical data with gemcitabine suggests that milciclib can reverse drug resistance. Testing a schedule where milciclib is administered prior to the combination partner could maximize this effect [3] [2].

References

Milciclib maleate c-Myc downregulation enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: How Milciclib Targets c-Myc

Milciclib is a small molecule, oral pan-inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7, and also inhibits c-Src kinase [1] [2]. Its ability to enhance c-Myc downregulation is primarily indirect and linked to its CDK2 inhibition activity.

  • Synergy with Tyrosine Kinase Inhibitors (TKIs): Research in an orthotopic murine model of human Hepatocellular Carcinoma (HCC) demonstrated that while Milciclib or Sorafenib (a TKI) alone inhibited tumor growth, their combination produced a remarkable synergistic anti-HCC activity. Analysis of tumor tissues indicated that the synergy was linked to a pronounced downregulation of the c-Myc oncoprotein [1] [3].
  • Synergy with BET Inhibitors: In MYC-driven cancers like Medulloblastoma, combining Milciclib (a CDK2 inhibitor) with a BET bromodomain inhibitor (JQ1) worked synergistically. The BET inhibitor targets MYC transcription, while Milciclib promotes the degradation of the MYC protein, together causing cell cycle arrest and massive apoptosis [4].
  • Overcoming Drug Resistance: Milciclib has shown clinical activity in patients with sorafenib-resistant HCC, and an exploratory trial showed it could overcome gemcitabine resistance in solid tumors, highlighting its potential to re-sensitize tumors to therapy [1].

The diagram below illustrates how Milciclib combines with other agents to downregulate c-Myc.

G cluster_inputs Therapeutic Inputs cluster_effects Molecular Effects cluster_outcomes Cellular Outcomes node_blue node_blue node_red node_red node_yellow node_yellow node_green node_green TKI Tyrosine Kinase Inhibitor (e.g., Sorafenib) Combined_effect Synergistic c-Myc Downregulation TKI->Combined_effect Contributes to BETi BET Inhibitor (e.g., JQ1) MYC_transcription MYC Gene Transcription BETi->MYC_transcription Suppresses CDK2i Milciclib (CDK2 Inhibitor) MYC_protein MYC Protein Stabilization CDK2i->MYC_protein Destabilizes MYC_transcription->Combined_effect MYC_protein->Combined_effect Apoptosis Apoptosis Combined_effect->Apoptosis Induces Cell_cycle_arrest Cell Cycle Arrest Combined_effect->Cell_cycle_arrest Induces Tumor_growth_inhibition Tumor Growth Inhibition Apoptosis->Tumor_growth_inhibition Cell_cycle_arrest->Tumor_growth_inhibition

Key Experimental Data & Protocols

For easy comparison, the tables below summarize quantitative data from key studies and outline core experimental protocols.

Table 1: Summary of Key Preclinical Findings on c-Myc Downregulation

Cancer Model Combination Partner Observed Effect on c-Myc/MYC Key Outcome Citation
HCC (Orthotopic mouse) Sorafenib (TKI) Synergistic downregulation Significant suppression of tumor growth [1] [1]
Group 3 Medulloblastoma JQ1 (BET inhibitor) Reduced MYCN protein levels Massive apoptosis & significantly prolonged survival in mice [4] [4]
Colorectal Cancer Radiotherapy Not directly measured (Impaired DNA repair via Rad51 inhibition) Enhanced radiation sensitivity; SER* >1 [5] [5]

SER: Sensitizer Enhancement Ratio.

Table 2: In Vitro Cytotoxicity and IC50 Values of Milciclib Data obtained via cell viability assays (e.g., WST-1, CCK-8) after 72-hour treatment. [1] [5]

Cell Line Cancer Type Reported IC50 (μM)
HCT116 Colorectal Cancer 0.275 μM [5]
RKO Colorectal Cancer 0.403 μM [5]
GTML2 (Murine MB) Medulloblastoma 0.95 μM [4]
NSC (Normal Neural Stem Cells) Healthy Control 5.5 μM [4]
Detailed Experimental Protocol: Combination Study with Sorafenib in HCC Models

This protocol is adapted from the research that demonstrated synergistic c-Myc downregulation [1].

1. Cell Culture and Seeding

  • Use human HCC cell lines (e.g., MHCC97-H, which produces human Alpha-fetoprotein/hAFP).
  • Culture cells in DMEM/F12 medium supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% GlutaMAX at 37°C in a humidified atmosphere of 5% CO₂.
  • For proliferation assays, seed cells in rat collagen-coated 96-well plates at a density of 10,000 cells/100 µL/well and allow them to adhere for 24 hours.

2. Drug Treatment

  • Preparation: Prepare stock solutions of Milciclib and Sorafenib in DMSO. Further dilute in culture medium to the desired working concentrations. The final DMSO concentration should not exceed 0.1%.
  • Treatment Regime: Replace the medium with fresh medium containing 2% FBS and the drugs.
    • Single-agent groups: Milciclib alone, Sorafenib alone.
    • Combination group: Milciclib and Sorafenib together.
    • Vehicle control group: Medium with 0.1% DMSO.
  • Incubate the plates for 48-72 hours.

3. Assessment of Cell Viability and Synergy

  • Cell Viability Assay: After treatment, wash cells with PBS. Add WST-1 reagent (10 µL/well) and incubate for 1-4 hours. Measure the absorbance at 450 nm with a reference wavelength of 600 nm.
  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like GraphPad Prism to determine IC50 values. Synergy can be assessed using the Chou-Talalay method (CompuSyn software) to calculate a Combination Index (CI).

4. In Vivo Validation (Orthotopic Model)

  • Animal Model: Use immunodeficient nude mice.
  • Tumor Implantation: Implant MHCC97-H cells orthotopically into the liver.
  • Dosing: Administer drugs orally. A typical dose for Milciclib is 40 mg/kg, twice daily (BID). Sorafenib is dosed according to established in vivo protocols.
  • Efficacy Monitoring: Monitor tumor growth by measuring serum levels of human Alpha-fetoprotein (hAFP), which correlates with tumor burden in this model.
  • Endpoint Analysis: At the end of the study, analyze tumor tissues via western blotting or immunohistochemistry to confirm the downregulation of c-Myc protein.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which Milciclib enhances c-Myc downregulation? Milciclib's primary mechanism is indirect. By inhibiting CDK2, it disrupts the stabilization of the c-Myc protein, promoting its degradation. When combined with agents that target c-Myc at the transcriptional level (e.g., BET inhibitors) or other pathways (e.g., TKIs like Sorafenib), it leads to a synergistic knockdown of c-Myc, enhancing anti-tumor efficacy [1] [4].

Q2: Which cell lines are most appropriate for studying Milciclib's effect?

  • HCC: MHCC97-H (also allows in vivo tracking via hAFP) [1].
  • Colorectal Cancer: HCT116, RKO, DLD-1 [5].
  • MYC-driven Cancers: MYC-amplified Group 3 Medulloblastoma lines (e.g., D283, MB002) [4]. Milciclib shows greater selectivity against cancer cells over normal cells, as evidenced by the higher IC50 in normal neural stem cells compared to medulloblastoma cells [4].

Q3: How is the synergistic effect of a Milciclib combination quantified in vitro? The Combination Index (CI) method by Chou-Talalay is the gold standard.

  • A CI < 1 indicates synergy.
  • A CI = 1 indicates an additive effect.
  • A CI > 1 indicates antagonism. This requires running cell viability assays with each drug alone and in combination across a range of doses and analyzing the data with software like CompuSyn.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low potency in vitro Suboptimal cell seeding density; degraded drug stock. Titrate seeding density for linear growth; prepare fresh drug stocks in DMSO and store at -20°C.
No synergy observed in combination Incorrect molar ratio of drugs; high basal DMSO cytotoxicity. Perform a matrix of dose responses for both drugs to find the optimal ratio; ensure final DMSO concentration is ≤0.1%.
High variability in in vivo tumor growth Use of subcutaneous xenografts which may not mimic the liver microenvironment. Utilize an orthotopic liver model with serum hAFP measurement for more reliable and translatable results [1].
Unable to detect c-Myc downregulation in Western Blot c-Myc protein has a very short half-life. Include a positive control (e.g., a known MYC-inhibiting compound); ensure rapid processing of samples and use of protease inhibitors.

References

Milciclib maleate patient compliance improvement

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib Clinical Trial Snapshot

The table below summarizes key clinical findings and dosing information from phase IIa trials, which may provide context for your research.

Aspect Details from Clinical Trials
Primary Endpoint (Safety) Well-tolerated with manageable toxicities; no drug-related deaths reported [1] [2] [3].
Common Adverse Events Diarrhea, nausea, fatigue, asthenia, rash, retinal hemorrhage, chills, ataxia, headache [3].
Dosing Schedule 100 mg once daily, 4 days on / 3 days off, in 4-week cycles [1] [2] [4].
Reported Clinical Benefit 64.3% (18 of 28 evaluable patients with advanced HCC) [1] [2].
Reported Progression-Free Survival Median of 5.9 months (95% CI: 1.5-6.7) in advanced HCC [2] [4].

Research Gaps and Suggested Alternatives

Available data focuses on clinical patient outcomes rather than the technical 'how-to' for laboratory settings. To address this gap in your work:

  • Consult primary literature: Deeply analyze the materials and methods sections of foundational papers on Milciclib. The search results point to one such study on colorectal cancer, which could serve as a template [5].
  • Contact the manufacturer: Reach out to Tiziana Life Sciences, the developer of Milciclib (also known as TZLS-201). They may provide technical documents, such as investigator's brochures, with detailed protocols [3].
  • Validate assays indirectly: Use established methodologies from research on similar CDK inhibitors and adapt them for Milciclib, paying close attention to cell line-specific responses and solvent controls (like DMSO concentrations) [5].

A Framework for Anticipating Experimental Issues

To help you build your troubleshooting guide, here is a general workflow for evaluating Milciclib's effects in vitro, incorporating points where issues might arise. This diagram is based on standard oncological drug development practices.

Start Start: Plan Milciclib Experiment CellPrep Cell Preparation & Seeding Start->CellPrep DrugTreat Milciclib Treatment CellPrep->DrugTreat Cell viability & confluence are critical Assay Endpoint Assay Execution DrugTreat->Assay Confirm treatment duration & DMSO concentration DataIssue Unexpected/Inconsistent Data Assay->DataIssue e.g., low cytotoxicity, high assay background Analyze Data Analysis DataIssue->Analyze Troubleshoot based on potential root cause Analyze->CellPrep Repeat experiment with adjustments

Common experimental challenges and areas to investigate include:

  • Problem: Inconsistent cell viability results

    • Check cell line authentication and passage number: Genetic drift or misidentification can alter drug response [5].
    • Verify Milciclib stock solution preparation and storage: Ensure proper dissolution in DMSO and avoid repeated freeze-thaw cycles to maintain stability [5].
    • Confirm seeding density and treatment duration: The cited research used 72-hour treatment for viability assays [5].
  • Problem: Unusual signals in endpoint assays (e.g., CCK-8)

    • Test for drug-interference with assay reagents: Run a control well with Milciclib but no cells to check for direct chemical interactions.
    • Optimize DMSO concentration: The clinical study used a final concentration not exceeding 0.1%; higher levels can be toxic to cells [5].

References

Milciclib maleate quality of life maintenance

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib (PHA-848125) Profile

The table below summarizes the key characteristics of Milciclib for your reference.

Property Description
IUPAC Name/Synonyms Milciclib; PHA-848125; PHA 848125 [1]
CAS Number 802539-81-7 [1] [2]
Molecular Formula C₂₅H₃₂N₈O [1]
Molecular Weight 460.27 g/mol (GtoPdb); 460.57 g/mol (Selleckchem) [1] [3]
Mechanism of Action Potent, ATP-competitive, dual inhibitor of multiple Cyclin-Dependent Kinases (CDKs) and Tropomyosin receptor kinase A (TRKA). [2] [3]

| Primary Targets (IC₅₀) | • CDK2/Cyclin A: 45 nM • TRKA: 53 nM • CDK7/Cyclin H: 150 nM • CDK4/Cyclin D1: 160 nM • CDK2/Cyclin E: 363 nM • CDK1/Cyclin B: 398 nM [2] [3] | | Solubility | DMSO: 92 mg/mL (199.75 mM). Water: Insoluble. Ethanol: Insoluble. [3] | | Storage & Stability | Store as supplied at -20°C. Stable for at least two years from date of receipt when stored as directed. For long-term storage, solutions in DMSO should be frozen at -20°C or -80°C. Use fresh DMSO, as moisture absorption can reduce solubility. [3] | | Purity | Typically >99.90% (HPLC) [2] |

Key Experimental Data & Protocols

Here is a summary of quantitative data and established protocols from recent literature to guide your experimental work.

In Vitro Anti-Proliferative Activity (IC₅₀ Values)

The potency of Milciclib varies across different human cancer cell lines, as measured by cell viability assays (e.g., CCK-8, CellTiter-Glo) after 72 hours of treatment. [2] [4]

Cell Line Cancer Type IC₅₀ (μM) Assay & Duration
A2780 Ovarian Carcinoma 0.20 μM CellTiter-Glo, 72 hrs [2]
HCT-116 Colorectal Carcinoma 0.275 μM CCK-8, 72 hrs [4]
RKO Colorectal Carcinoma 0.403 μM CCK-8, 72 hrs [4]
MDA-MB-231 Breast Cancer 0.31 μM CellTiter-Blue, 72 hrs [2]
MM1.S Multiple Myeloma 0.72 μM CellTiter-Blue, 72 hrs [2]
HEK-293T Embryonic Kidney 1.5 μM CellTiter-Blue, 72 hrs [2]
Standard In Vitro Protocol: Cell Viability & IC₅₀ Determination

This is a typical workflow for assessing the cytotoxic effects of Milciclib, as used in recent studies on colorectal cancer (CRC) cells [4]:

  • Seeding: Plate cells (e.g., HCT-116, RKO) in 96-well plates at a density of 3,000 cells per well in 100 μL of complete medium.
  • Incubation: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
  • Dosing: Prepare Milciclib in DMSO and add to the culture medium. The final concentration of DMSO should not exceed 0.1%. A range of concentrations (e.g., 0-10 μM) is recommended for generating a dose-response curve.
  • Treatment: Incubate cells with the compound for 72 hours.
  • Viability Measurement: Add 10 μL of CCK-8 reagent directly to each well. Incubate the plate for 1-4 hours at 37°C.
  • Analysis: Measure the absorbance at 450 nm using a microplate reader. Calculate the percentage of cell viability relative to the DMSO-treated control group and determine the IC₅₀ value using non-linear regression analysis (e.g., with GraphPad Prism).
Mechanism of Action Analysis

Milciclib exerts its effects primarily through cell cycle arrest and induction of cell death. The following diagram illustrates its key mechanisms and downstream effects based on multiple studies [2] [4] [3].

G Milciclib Milciclib CDKs CDKs Milciclib->CDKs Inhibits TRKA TRKA Milciclib->TRKA Inhibits CellCycle CellCycle CDKs->CellCycle Disrupts pRb pRb CDKs->pRb Reduces Phosphorylation Rad51 Rad51 CDKs->Rad51 Downregulates G1Arrest G1Arrest CellCycle->G1Arrest E2F E2F pRb->E2F Suppresses E2F->G1Arrest Leads to Apoptosis Apoptosis G1Arrest->Apoptosis Can promote Autophagy Autophagy G1Arrest->Autophagy Can induce DNA_Repair DNA_Repair Rad51->DNA_Repair Impairs (Homologous Recombination) Sensitization Sensitization DNA_Repair->Sensitization Leads to Radiosensitization

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability assays show high IC₅₀ values, suggesting low Milciclib potency. What could be wrong?

  • Check Cell Line Sensitivity: Milciclib efficacy is cell line-dependent. Compare your IC₅₀ (e.g., ~0.28 μM for HCT-116) to published values in the table above. Using a resistant line may require higher concentrations [4].
  • Verify Solvent Handling: Always use fresh, dry DMSO. Moisture-absorbing DMSO can significantly reduce solubility and effective concentration. The stock solution concentration should be verified [3].
  • Confirm Assay Duration: Standard anti-proliferative effects are measured after 72 hours of continuous exposure. Shorter incubation times may not fully capture the cytostatic effect [2] [4].

Q2: How can I demonstrate the specific on-target effect of Milciclib in my cell model?

  • Analyze Cell Cycle Distribution: Use flow cytometry. A successful CDK inhibition should lead to a dose-dependent accumulation of cells in the G1 phase and a corresponding reduction in S and G2/M phases [4].
  • Perform Western Blotting: Monitor the phosphorylation status of key downstream targets. Effective Milciclib treatment should reduce the hyperphosphorylated form of the retinoblastoma (pRb) protein and lower protein levels of cyclins like Cyclin A [3].

Q3: Can Milciclib be used effectively in combination with other cancer therapies?

  • Yes, with demonstrated synergy. Preclinical studies show:
    • With Sorafenib in HCC: The combination synergistically downregulates the oncoprotein c-Myc, suppressing tumor growth more effectively than either agent alone [5].
    • With Radiotherapy in CRC: Milciclib acts as a radiosensitizer. It impairs DNA damage repair by inhibiting Rad51, leading to increased radiation sensitivity. The sensitizer enhancement ratio (SER) was reported to be above 1 [4].

Q4: What is a suitable starting dose for in vivo studies, and how is it formulated?

  • A commonly used and effective dose in mouse xenograft models is 40 mg/kg, administered orally (by gavage), twice daily [5] [3].
  • For in vivo formulation, one validated protocol is to prepare a homogeneous suspension using 0.5% Carboxymethylcellulose sodium (CMC-Na). The suspension should be prepared fresh and administered at a working concentration of ≥5 mg/mL [3].

References

Milciclib maleate Child-Pugh score considerations

Author: Smolecule Technical Support Team. Date: February 2026

Child-Pugh Score: A Quick Reference

The Child-Pugh score assesses the severity of liver cirrhosis based on five parameters, each scored 1 to 3. The total score determines the class of liver disease [1] [2] [3].

Parameter 1 Point 2 Points 3 Points
Total Bilirubin (mg/dL) < 2.0 2.0 - 3.0 > 3.0
Serum Albumin (g/dL) > 3.5 2.8 - 3.5 < 2.8
INR < 1.7 1.7 - 2.3 > 2.3
Ascites None Mild/Moderate (diuretic-responsive) Severe (diuretic-refractory)
Hepatic Encephalopathy None Grade 1-2 Grade 3-4
Classification Child-Pugh A (5-6 points) Child-Pugh B (7-9 points) Child-Pugh C (10-15 points)
Severity Compensated disease / Good function Significant functional compromise Decompensated disease / Advanced impairment

Milciclib Maleate & Child-Pugh Score: Evidence Summary

The primary source of information is a Phase 2A clinical trial (NCT03109886) completed in 2021. The key eligibility criteria and implications for liver impairment are summarized below [4].

Aspect Details from Clinical Trial Protocol
Study Focus Safety, tolerability, and efficacy of Milciclib in unresectable/metastatic Hepatocellular Carcinoma (HCC) [4].
Key Exclusion Criterion Patients with clinical meaningful ascites defined as CTCAE Grade ≥ 2 were excluded from the trial [4].
Implication for Child-Pugh Class This exclusion criterion suggests that patients with Child-Pugh Class C severe ascites were likely excluded. The trial population likely consisted of patients with Child-Pugh Class A and possibly some Class B patients.
Dosing Guidance The study used a fixed dose of 100 mg once daily on a schedule of 4 days on/3 days off per week. No dose adjustments for different Child-Pugh classes were specified in the trial protocol summary [4].

Experimental Protocol: Assessing Eligibility for Milciclib Studies

For researchers designing experiments or planning studies, here is a detailed methodology for patient assessment based on the clinical trial precedent.

Objective: To evaluate a patient with hepatocellular carcinoma for potential eligibility in a Milciclib clinical trial based on liver function. Background: Proper patient stratification is crucial for trial safety and data integrity. The Milciclib Phase 2 trial excluded patients with significant ascites, making the Child-Pugh score a key screening tool [4].

Materials and Equipment

  • Patient with confirmed HCC
  • Laboratory facilities for blood tests (Bilirubin, Albumin, INR/Prothrombin Time)
  • Clinical examination facilities
  • CT or MRI scans (if needed for ascites confirmation)

Step-by-Step Procedure

  • Patient History and Clinical Examination:
    • Conduct a thorough physical examination to detect the presence and severity of ascites.
    • Assess for signs and symptoms of hepatic encephalopathy and grade its severity [1] [3].
  • Blood Sample Collection and Analysis:
    • Collect a blood sample from the patient.
    • Analyze the sample to determine levels of:
      • Total Bilirubin (mg/dL)
      • Serum Albumin (g/dL)
      • INR (International Normalized Ratio) or Prothrombin Time [1] [2].
  • Child-Pugh Score Calculation:
    • Assign a score (1, 2, or 3) for each of the five parameters based on the table provided in the Quick Reference section.
    • Sum the scores from all five parameters to get the total Child-Pugh score [1] [3].
  • Classification and Eligibility Determination:
    • Child-Pugh Class A (5-6 points): Based on the trial exclusion criteria, these patients are the most likely candidates for Milciclib treatment.
    • Child-Pugh Class B (7-9 points): Patients in this class may be considered, but require careful evaluation, particularly regarding the status of their ascites. The presence of moderate or severe ascites would likely make them ineligible, per the trial protocol.
    • Child-Pugh Class C (10-15 points): Patients in this class, who typically have severe (Grade 3) ascites, were excluded from the clinical trial and are not suitable candidates for Milciclib under the studied protocol [4].

The following workflow diagram illustrates this patient assessment process:

Start Patient with HCC HistoryExam 1. Clinical History & Examination (Assess Ascites & Encephalopathy) Start->HistoryExam BloodWork 2. Blood Sample Analysis (Bilirubin, Albumin, INR) HistoryExam->BloodWork Calculate 3. Calculate Child-Pugh Score BloodWork->Calculate ClassA Child-Pugh A (5-6 pts) Calculate->ClassA ClassB Child-Pugh B (7-9 pts) Calculate->ClassB ClassC Child-Pugh C (10-15 pts) Calculate->ClassC Eligible Likely Eligible for Milciclib Trial ClassA->Eligible EvaluateAscites Evaluate Ascites Severity ClassB->EvaluateAscites NotEligible Not Eligible for Milciclib Trial (Severe ascites exclusion) ClassC->NotEligible CheckGrade Ascites Grade < 2? EvaluateAscites->CheckGrade CheckGrade->Eligible Yes CheckGrade->NotEligible No

Frequently Asked Questions (FAQs)

Q1: Why are AST and ALT levels not part of the Child-Pugh score? The Child-Pugh score measures hepatic synthetic function and the consequences of portal hypertension, not inflammation. Albumin, INR, bilirubin, ascites, and encephalopathy are better indicators of the liver's ability to function and produce proteins, which is more relevant for drug metabolism and prognosis in cirrhosis [5].

Q2: My patient has a Child-Pugh B score but only mild (Grade 1) ascites. Would they be eligible for Milciclib based on the trial criteria? Potentially, yes. The clinical trial specifically excluded patients with Grade ≥2 ascites. A patient with Child-Pugh B classification driven by other factors (e.g., low albumin and elevated INR) but with only mild or no ascites might still meet the eligibility criteria used in the study. A careful case-by-case evaluation is essential [4].

Q3: Where can I find the official recommended dose for Milciclib in patients with moderate liver impairment? As of now, this information is not publicly available in a product label. The Phase 2 trial used a single dosing regimen. For official, finalized dosing recommendations in patients with liver impairment, you would need to consult the eventual Summary of Product Characteristics (SmPC) if and when the drug is approved, or refer to later-phase clinical trial publications [2] [4].

Important Considerations for Researchers

  • Check Latest Sources: The most current information may be found in subsequent clinical trial results or data on file with the sponsor, Tiziana Life Sciences.
  • Consult Official Labels: Always refer to the final approved drug label (SmPC/Prescribing Information) for definitive dosing instructions once a drug is marketed.
  • Clinical Judgment is Key: While scoring systems are essential, they must be integrated with overall clinical assessment, performance status, and other patient-specific factors.

References

Milciclib maleate ascites management during treatment

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib & Ascites: Clinical Trial Insights

The management of ascites in the context of milciclib therapy focuses on patient selection and monitoring, as severe or clinical ascites often disqualifies patients from receiving the drug in clinical settings.

The table below summarizes key exclusion criteria and findings related to ascites from milciclib clinical trials:

Aspect Clinical Trial Data
Exclusion Criteria Clinical ascites defined as CTCAE (Common Terminology Criteria for Adverse Events) Grade ≥2 were excluded from the Phase II study in HCC [1]. Patients with manageable (Grade 1) or no ascites were eligible.
Reported Adverse Events In a Phase II trial in thymic cancer, the toxicity profile was "favourable" with nausea, asthenia, and neutropenia as the most common severe events. Ascites was not highlighted as a frequent adverse effect [2].
Trial Dosing Schedule 100 mg once daily, 4 days on/3 days off per week in 4-week cycles [1] [3].

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: What is the recommended course of action if a patient develops ascites during a milciclib trial? First, determine the severity of ascites according to CTCAE guidelines. For Grade 2 or higher, the protocol would likely require suspension of milciclib dosing and immediate consultation with the clinical trial's principal investigator and medical monitor. Management would involve standard palliative care for malignant ascites, such as therapeutic paracentesis (fluid drainage), while the causality (milciclib vs. underlying disease progression) is investigated [4].

Q2: Are there any known mechanisms by which milciclib could cause ascites? Available evidence does not establish a direct mechanism for milciclib causing ascites. Ascites in cancer patients is most commonly linked to the underlying disease, such as peritoneal carcinomatosis or liver dysfunction. One case report involving a different kinase inhibitor, imatinib, suggested that inhibition of the PDGFR pathway might increase capillary permeability and contribute to ascites formation, particularly after abdominal surgery [5]. However, this has not been reported for milciclib.

Q3: How can researchers pre-emptively screen for ascites risk in trial candidates? Implement rigorous screening that includes:

  • Clinical Examination: Thorough physical assessment for abdominal distension.
  • Imaging: Use CT or MRI to detect even low-grade ascites prior to enrollment [1].
  • Liver Function: Comprehensive assessment of liver function and Child-Pugh score is critical, especially in HCC trials [3].

Experimental Pathway & Workflow Diagram

For research purposes, the following diagram illustrates the mechanistic pathway of milciclib and the decision logic for managing ascites in a clinical trial setting.

cluster_pathway Milciclib Mechanism of Action CDK CDK Proliferation Proliferation CDK->Proliferation Inhibits TRK TRK Survival Survival TRK->Survival Inhibits Start Patient Presents with or Develops Ascites Assess Assess Ascites Grade (CTCAE v4.03) Start->Assess Decision Is it Grade ≥2? Assess->Decision Action1 Dose Suspension & Causality Assessment Decision->Action1 Yes Continue Continue Trial per Protocol with Enhanced Monitoring Decision->Continue No Action2 Standard Palliative Care (e.g., Paracentesis) Action1->Action2

Key Takeaways for Researchers

  • Ascites is a key exclusion criterion: Clinical trial protocols for milciclib explicitly exclude patients with clinically meaningful (CTCAE Grade ≥2) ascites [1].
  • Monitor for underlying causes: Ascites emergence during trials is more likely related to disease progression than direct drug toxicity. Focus investigation on the underlying malignancy.
  • No established direct link: Current literature and trial results have not identified ascites as a common adverse event associated with milciclib [2] [3].

References

Monitoring Requirements from Clinical Trial Protocol

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring Aspect Details Source / Rationale
Primary Method Upper Endoscopy (Esophagogastroduodenoscopy) Standard practice for diagnosing varices [1]
Exclusion Criteria Patients with Grade 3 esophageal varices, regardless of bleeding history [2] High risk of rupture and bleeding [1]
Assessment Timing Within 12 months prior to study entry [2] Ensures recent and relevant patient status

Recommended Experimental & Monitoring Protocol

For researchers designing studies with Milciclib in similar populations, here is a detailed workflow for patient screening and monitoring:

Start Patient Pre-Screening (Cirrhosis/Liver Cancer) A Schedule Upper Endoscopy Start->A B Perform Endoscopy & Grade Varices A->B C Variceal Grading Assessment B->C D Patient Excluded C->D Grade 3 Varices Present E Patient Eligible C->E Grade 0, 1, or 2 Varices F Continue with Study Protocol E->F

  • Patient Identification: Focus on patients with conditions leading to portal hypertension, particularly cirrhosis or hepatocellular carcinoma (HCC) [1].
  • Endoscopic Procedure (EGD): Perform an esophagogastroduodenoscopy. The key is to visually identify and grade the size and appearance of esophageal varices [1].
  • Variceal Grading: Grade the varices based on their size and the presence of red color signs (red wale marks), which indicate a higher rupture risk [1]. While the clinical trial specifically excluded Grade 3, the general grading is:
    • Grade 1: Small, straight varices.
    • Grade 2: Enlarged, tortuous varices occupying less than one-third of the esophageal lumen.
    • Grade 3: Large, coil-shaped varices occupying more than one-third of the esophageal lumen [1].
  • Eligibility Decision: Based on the protocol, patients with Grade 3 varices should be excluded from the study due to the high risk of bleeding [2].

FAQ for Researchers

Q1: Why is screening for esophageal varices necessary in a Milciclib trial for HCC? Many patients with HCC have underlying cirrhosis, which causes portal hypertension and leads to the development of esophageal varices [1]. These varices are prone to life-threatening bleeding, and certain anticancer therapies might increase this risk. Proactive screening ensures patient safety and trial integrity.

Q2: A patient has cirrhosis but no history of variceal bleeding. Do they still need an endoscopy? Yes. The absence of a prior bleeding episode does not guarantee safety. The Milciclib trial protocol mandated the exclusion of patients with high-grade (Grade 3) varices regardless of their previous bleeding history [2]. Endoscopy is the only reliable way to identify and grade these varices.

Q3: What are the clinical risk factors for varices that we should note during patient screening? While endoscopy is definitive, clinical indicators of advanced liver disease and portal hypertension should raise red flags. These include [1]:

  • Thrombocytopenia (low platelet count)
  • Splenomegaly (enlarged spleen)
  • Ascites (fluid in the abdomen)
  • Coagulopathy (e.g., prolonged prothrombin time)

The monitoring protocol for Milciclib is designed to mitigate a significant safety risk in a vulnerable patient population. Adhering to these endoscopic guidelines is crucial for the ethical and scientific validity of your research.

References

Milciclib maleate overcoming chemoresistance

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Evidence for Overcoming Chemoresistance

Milciclib (PHA-848125AC) is a small molecule, orally bioavailable pan-inhibitor of several cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7, as well as c-Src kinase and Tropomyosin Receptor Kinase A (TRKA) [1] [2] [3]. By inhibiting these key regulators of the cell cycle, Milciclib can induce cell cycle arrest and promote apoptosis in cancer cells [4] [2].

The evidence for its role in overcoming chemoresistance is summarized in the table below.

Table 1: Evidence for Milciclib in Overcoming Chemoresistance

Evidence Type Cancer Model Combination/Context Key Finding
Clinical Trial (Phase I) [5] Refractory Solid Tumors Gemcitabine The combination showed clinical benefit in ~36% of patients, including those refractory to gemcitabine.
Preclinical *In Vitro* [6] Colorectal Cancer (CRC) Radiotherapy Milciclib impaired DNA damage repair by inhibiting Rad51, thereby enhancing radiation sensitivity.
Preclinical *In Vivo* [1] Hepatocellular Carcinoma (HCC) Sorafenib Milciclib and sorafenib acted synergistically to downregulate c-Myc and suppress tumor growth.
Mechanistic Insight [7] HR+ HER2- Breast Cancer (Model of CDK4/6 inhibitor resistance) Resistance to CDK4/6 inhibitors (e.g., palbociclib) can involve upregulation of cyclin E/CDK2 pathway, a primary target of Milciclib.

The following diagram illustrates the core mechanisms through which Milciclib is known to overcome therapy resistance.

G cluster_targets Milciclib Inhibits cluster_effects Cellular Effects cluster_outcomes Overcomes Resistance To Milciclib Milciclib CDK2 CDK2 & Other CDKs Milciclib->CDK2 cSrc c-Src Kinase Milciclib->cSrc TRKA TRKA Milciclib->TRKA CellCycle Cell Cycle Arrest (G1-S Phase) CDK2->CellCycle DNArepair Impairs DNA Repair (via Rad51) CDK2->DNArepair cMyc Synergistic c-Myc Downregulation cSrc->cMyc Apoptosis Induces Apoptosis TRKA->Apoptosis Gemcitabine Gemcitabine CellCycle->Gemcitabine CDK4_6_Inhib CDK4/6 Inhibitors CellCycle->CDK4_6_Inhib Apoptosis->Gemcitabine Radiotherapy Radiotherapy Apoptosis->Radiotherapy Sorafenib TKIs (e.g., Sorafenib) Apoptosis->Sorafenib DNArepair->Radiotherapy cMyc->Sorafenib

Detailed Experimental Protocols

Protocol: Cell Viability and Combination Synergy Assay

This protocol is used to determine the IC₅₀ of Milciclib and its synergistic effects with other agents (e.g., Sorafenib, Gemcitabine) [1] [6].

  • Key Reagents:

    • Milciclib (HY-10424, MedChemExpress): Prepare a 10 mM stock solution in DMSO. Store at -20°C.
    • Cell culture medium (e.g., DMEM/F12 for HCC cells).
    • WST-1 reagent (Sigma-Aldrich) or Cell Counting Kit-8 (CCK-8, MedChemExpress).
  • Procedure:

    • Seed Cells: Plate cancer cells (e.g., MHCC97-H, HCT-116) in rat collagen-coated 96-well plates at a density of 3,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ [1] [6].
    • Prepare Drug Dilutions: Serially dilute Milciclib and the combination drug in medium containing 2% FBS. Final DMSO concentration should not exceed 0.1%.
    • Treat Cells: Aspirate the medium from the plates and add 100 µL of the drug-containing medium to the wells. Include vehicle control (0.1% DMSO) and blank wells (medium only). Each condition should have at least 6 replicates.
    • Incubate: Incubate the plates for 72 hours at 37°C, 5% CO₂.
    • Measure Viability:
      • For WST-1: Add 10 µL of WST-1 reagent to each well. Incubate for 1-4 hours and measure absorbance at 450 nm with a reference wavelength of 600 nm [1].
      • For CCK-8: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours and measure absorbance at 450 nm [6].
    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like GraphPad Prism to determine IC₅₀ values and synergy (e.g., using the Chou-Talal method) [1].
Protocol: Clonogenic Survival Assay with Irradiation

This assay is critical for investigating Milciclib's role as a radiosensitizer [6].

  • Procedure:
    • Seed Cells: Seed parental or radiation-resistant CRC cells (e.g., HCT-116, DLD-1) into 6-well plates. Adjust the seeding density based on the planned radiation dose (e.g., 2000 cells for 0 Gy, 6000 cells for 8 Gy) [6].
    • Pre-treat: Allow cells to adhere overnight. Treat with a pre-determined non-cytotoxic concentration of Milciclib (e.g., 200-400 nM) or vehicle for 24 hours.
    • Irradiate: Irradiate the plates using an X-ray machine (e.g., Precision X-RAD 225) at single doses of 0, 2, 4, or 8 Gy.
    • Remove Drug & Grow: 24 hours post-irradiation, replace the medium with fresh, drug-free medium.
    • Colony Formation: Incubate the plates for 2 weeks, allowing colonies to form.
    • Stain and Count: Fix cells with 4% Paraformaldehyde (PFA) for 15 minutes and stain with 0.1% crystal violet for 30 minutes. Count colonies containing more than 50 cells using image analysis software (e.g., ImageJ).
    • Data Analysis: Plot survival curves and calculate the Sensitizer Enhancement Ratio (SER). An SER > 1 indicates a radiosensitizing effect [6].

The workflow for these key experiments is visualized below.

G Start1 Cell Viability & Synergy Assay A1 Seed cells in 96-well plate (3,000-10,000 cells/well) Start1->A1 A2 Incubate for 24 hours A1->A2 A3 Treat with drug series (Milciclib ± combo drug, 72h) A2->A3 A4 Add WST-1 or CCK-8 reagent A3->A4 A5 Measure absorbance at 450nm A4->A5 A6 Calculate IC₅₀ & synergy A5->A6 Start2 Clonogenic Survival Assay B1 Seed cells in 6-well plate (Density based on radiation dose) Start2->B1 B2 Pre-treat with Milciclib (24 hours) B1->B2 B3 Irradiate cells (0, 2, 4, 8 Gy) B2->B3 B4 Replace with drug-free medium B3->B4 B5 Incubate for 2 weeks B4->B5 B6 Fix, stain with crystal violet B5->B6 B7 Count colonies (>50 cells) B6->B7 B8 Calculate SER B7->B8

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended dosing schedule for in vivo studies with Milciclib?

    • A: A commonly used and effective schedule in murine models is 40 mg/kg, administered orally, twice a day (BID), for 10 consecutive days [1] [8]. In human clinical trials, a schedule of 150 mg once daily on a 7 days on/7 days off cycle has been used [2] [3].
  • Q2: How should I prepare and store Milciclib stock solutions for in vitro work?

    • A: Prepare a concentrated stock solution (e.g., 10 mM) in DMSO. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. When treating cells, ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity [6].
  • Q3: My in vivo model involves brain metastases. Does Milciclib cross the blood-brain barrier (BBB)?

    • A: Yes, but its penetration is limited. Milciclib is a weak-to-moderate transport substrate of the efflux transporters ABCB1 (P-gp) and ABCG2 (BCRP), which actively pump it out of the brain. Studies in knockout mice show that the relative brain penetration of Milciclib increases by at least 3.9-fold when both Abcb1 and Abcg2 are ablated [8]. This suggests that co-administration with efflux transporter inhibitors could potentially enhance its brain exposure.
  • Q4: What are the most common cytotoxic effects observed with Milciclib treatment?

    • A: The primary effects are cell cycle arrest and apoptosis. Milciclib treatment typically induces a dose-dependent reduction in the proportion of cells in the G2/M phase and an increase in apoptosis, as measured by assays like the ApoTox-Glo Triplex assay [1] [6].
  • Q5: Which biomarkers can I use to confirm target engagement or efficacy of Milciclib in my experiments?

    • A: You can assess:
      • Phospho-RB: A key downstream target of CDKs; inhibition should reduce its phosphorylation [7].
      • c-Myc: Western blotting can confirm its downregulation, especially in combination with Sorafenib [1].
      • Rad51: A marker for homologous recombination repair; Milciclib inhibits its expression, impairing DNA repair [6].
      • p27KIP1: In models with miR-221 overexpression (e.g., TG221 mouse HCC model), Milciclib treatment may lead to an increase in this CDK inhibitor protein [1].

References

Milciclib and Gemcitabine Combination: Clinical Trial Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a Phase I dose-escalation study that evaluated the combination of Milciclib and Gemcitabine in patients with refractory solid tumors [1].

Trial Aspect Details
Trial Phase Phase I
Primary Goal Determine safety and tolerability
Patient Population 16 patients with refractory solid tumors
Milciclib Dosing Orally, 45 mg/m²/day, 60 mg/m²/day, or 80 mg/m²/day for 7 days on/7 days off in a 4-week cycle
Gemcitabine Dosing Intravenously, 1000 mg/m²/day on days 1, 8, and 15 of a 4-week cycle
Recommended Phase II Dose Milciclib 80 mg/m²/day + Gemcitabine 1000 mg/m²/day
Most Frequent Related AEs Neutropenia, Thrombocytopenia
Dose-Limiting Toxicities (at MTD) Grade 4 thrombocytopenia, Grade 3 ataxia, Grade 2 tremors (in 1 of 9 patients)

| Efficacy (14 evaluable patients) | - Partial Response: 1 patient with NSCLC

  • Long-term Disease Stabilization (>6-14 months): 4 patients (thyroid, prostatic, pancreatic carcinoma, peritoneal mesothelioma) | | Clinical Benefit Rate | ~36% (5 of 14 patients) |

Potential Mechanisms of Action and Experimental Insights

While the clinical data is limited, laboratory studies provide insights into Milciclib's mechanism of action, which is relevant for understanding its potential to overcome therapy resistance.

  • Milciclib's Primary Target: Milciclib is an orally bioavailable inhibitor of multiple cyclin-dependent kinases (CDKs), with notable activity against CDK2 [2]. CDK2 is a key regulator of cell cycle progression from the G1 phase into the S phase, where DNA synthesis occurs.
  • Role in Overcoming Resistance: Inhibiting CDK2 can disrupt the cell cycle and impair cancer cells' ability to repair DNA damage. One study in colorectal cancer cells found that Milciclib-mediated CDK2 inhibition could boost radiotherapy sensitivity by impairing DNA damage repair through the inhibition of Rad51 [2]. This mechanism of disrupting DNA repair pathways is a promising strategy for reversing resistance to DNA-damaging agents like Gemcitabine.

Guidance for Researchers

Based on the analyzed data, here are key considerations for designing experiments involving Milciclib and Gemcitabine:

  • Start with the Clinically Validated Dosing Schedule: For in vivo studies, the recommended schedule from the Phase I trial is a solid benchmark [1].
  • Investigate Synergy in Relevant Models: The clinical evidence for this specific combination reversing Gemcitabine resistance is preliminary. You will need to robustly demonstrate synergy in your own gemcitabine-resistant cell lines and patient-derived xenograft (PDX) models.
  • Focus on Mechanism Validation: Design experiments to confirm that the mechanism of action in your models involves CDK2 inhibition, cell cycle arrest (particularly at the G1/S checkpoint), and impaired DNA damage repair.
  • Include Appropriate Biomarkers: Given Milciclib's target, your experimental readouts should include:
    • Cell cycle analysis by flow cytometry.
    • Assessment of DNA damage repair markers (e.g., γH2AX, Rad51 foci).
    • Evaluation of apoptosis and cell viability in gemcitabine-resistant vs. parental cells.

Key Limitations and Troubleshooting

  • Dated Clinical Evidence: The primary clinical data is from 2017, and it is unclear if later-phase trials were conducted. This combination should be considered experimental.
  • Toxicity Management: The Phase I trial identified hematological toxicity (neutropenia, thrombocytopenia) as a key concern [1]. In prolonged experiments, closely monitor for these side effects.
  • Off-Target Effects: As a multi-kinase inhibitor, Milciclib has targets beyond CDK2. Include control experiments using more selective CDK2 inhibitors to help confirm that observed effects are due to CDK2 inhibition.

Experimental Workflow for Resistance Reversal Studies

The diagram below outlines a potential workflow for a study investigating Milciclib's role in reversing Gemcitabine resistance.

G Start Establish Gemcitabine-Resistant Cell Line Model A Treat with: - Gemcitabine alone - Milciclib alone - Combination Start->A B Assess Cell Viability (MTT/CCK-8 Assay) A->B C Analyze Apoptosis (Flow Cytometry) A->C D Determine Cell Cycle Distribution (PI Staining) A->D E Evaluate DNA Damage Repair (e.g., γH2AX, Rad51) B->E If synergy is confirmed C->E If synergy is confirmed D->E If synergy is confirmed F Validate In Vivo Efficacy (Xenograft Model) E->F

References

Milciclib maleate long-term tolerability data

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Tolerability Data Summary

The table below summarizes the long-term tolerability data for Milciclib from key clinical studies:

Trial Phase / Type Patient Population Dosing Regimen Treatment Duration Most Frequent Adverse Events (AEs) Management & Outcome
Phase 2a (Monotherapy) [1] [2] Advanced HCC (sorafenib-refractory/intolerant), n=31 100 mg once daily, 4 days on/3 days off per 4-week cycle [1] 6-month study; 9 patients continued under compassionate use (4 patients reached 9-16 months total) [1] Diarrhea, ascites, nausea, fatigue, asthenia, fever, ataxia, headache, rash [1] AEs were manageable; no drug-related deaths reported [1]
Phase 1 (Combination Therapy) [3] Refractory solid tumors, n=16 Milciclib (oral, 7 days on/7 days off) + Gemcitabine (IV, days 1,8,15) in 4-week cycles [3] Up to 14 months of disease stabilization [3] Neutropenia, thrombocytopenia [3] Combination was well tolerated; toxicities were manageable [3]
Phase 2 (Monotherapy) [4] Thymic Carcinoma (TC) and Thymoma (B3-T), n=35 150 mg/day, 7 days on/7 days off in 2-week cycles [4] Median PFS of 8.2 months [4] Nausea, asthenia, neutropenia (8.3% severe) [4] Toxicity profile was favorable [4]

Experimental Protocols for Assessing Tolerability and Efficacy

For researchers investigating Milciclib's effects in preclinical models, here are detailed methodologies for key experiments cited in the search results.

Protocol 1: Cell Viability and Cytotoxicity Assay (CCK-8) [5]

This protocol is used to determine the inhibitory concentration (IC₅₀) of Milciclib and assess its cytotoxic effects.

  • Objective: To evaluate the anti-proliferative and cytotoxic effects of Milciclib on cancer cell lines.
  • Materials:
    • Cell lines (e.g., HCT-116, RKO colorectal cancer cells).
    • Milciclib stock solution (e.g., 10 mM in DMSO).
    • 96-well cell culture plates.
    • Cell Counting Kit-8 (CCK-8).
    • Microplate reader.
  • Procedure:
    • Seed cells into 96-well plates at a density of 3,000 cells per well in complete medium and incubate overnight.
    • Treat cells with a range of Milciclib concentrations. Include a negative control (vehicle, e.g., 0.1% DMSO).
    • Incubate for the desired duration (e.g., 72 hours).
    • Add CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
    • Measure absorbance at 450 nm using a microplate reader.
    • Calculate cell viability and determine the IC₅₀ value using non-linear regression analysis.
  • Key Findings from Literature: The IC₅₀ of Milciclib for HCT-116 cells was reported to be 0.275 μM, and for RKO cells, 0.403 μM [5].
Protocol 2: Clonogenic Survival Assay [5]

This assay is critical for investigating Milciclib's potential as a radiosensitizer by measuring the long-term reproductive viability of cells after combined treatment with radiation.

  • Objective: To assess the ability of single cells to form colonies after treatment with Milciclib and irradiation.
  • Materials:
    • Cancer cell lines (parental and radiation-resistant).
    • 6-well cell culture plates.
    • Irradiation source (e.g., X-RAD 225 machine).
    • Crystal violet stain, 4% paraformaldehyde (PFA).
  • Procedure:
    • Seed cells at low densities in 6-well plates. The seeding number should be adjusted based on the radiation dose (e.g., 2000 cells for 0 Gy, 6000 cells for 8 Gy).
    • Pre-treat cells with Milciclib for a set period before irradiation.
    • Irradiate cells at single doses (e.g., 0, 2, 4, 8 Gy).
    • Change medium 2 days post-irradiation to fresh drug-free medium.
    • Incubate for 10-14 days, allowing colonies to form.
    • Fix and stain colonies with 4% PFA and 0.1% crystal violet.
    • Count colonies containing >50 cells manually or using software like ImageJ.
    • Calculate the Sensitizer Enhancement Ratio (SER) to quantify the radiosensitizing effect.
  • Key Findings from Literature: Milciclib combined with irradiation demonstrated a radiosensitizing effect in radiation-resistant CRC cells, with a Sensitizer Enhancement Ratio (SER) above 1 [5].

Mechanism of Action and Signaling Pathways

Milciclib is a small molecule, ATP-competitive inhibitor that primarily targets cyclin-dependent kinase 2 (CDK2), with additional activity against CDK1, CDK4, CDK5, CDK7, and Tropomyosin receptor kinase A (TRKA) [4] [6]. Its anti-tumor effects are mediated through multiple mechanisms, as illustrated below.

G cluster_cell_cycle Cell Cycle Disruption cluster_DNA_repair DNA Damage & Repair Impairment cluster_cell_fate Cell Fate Milciclib Milciclib CDK2 Inhibition CDK2 Inhibition Milciclib->CDK2 Inhibition G1_Arrest G1 Cell Cycle Arrest S_Phase_Block Block in S Phase Progression G1_Arrest->S_Phase_Block Growth_Arrest_Death Tumor Growth Arrest or Cell Death S_Phase_Block->Growth_Arrest_Death Rb_Phosphorylation Inhibition of Rb Protein Phosphorylation E2F_Release Suppression of E2F Transcription Program Rad51_Inhibition Inhibition of Rad51 HR_Repair Impairment of Homologous Recombination (HR) Repair Rad51_Inhibition->HR_Repair DNA_Damage Persistent DNA Damage HR_Repair->DNA_Damage G2M_Checkpoint Disruption of G2/M Checkpoint DNA_Damage->Growth_Arrest_Death Apoptosis Apoptosis Apoptosis->Growth_Arrest_Death Leads to Autophagy Autophagic Cell Death Autophagy->Growth_Arrest_Death Leads to Senescence Senescence Senescence->Growth_Arrest_Death Leads to CDK2 Inhibition->G1_Arrest CDK2 Inhibition->Rb_Phosphorylation CDK2 Inhibition->Rad51_Inhibition CDK2 Inhibition->G2M_Checkpoint Irradiation External Stress (e.g., Irradiation) Irradiation->DNA_Damage

Frequently Asked Questions (FAQs)

What is the recommended Phase II dose for Milciclib?

  • As monotherapy: In a Phase 2a trial for HCC, the dose was 100 mg once daily on a schedule of 4 days on and 3 days off in 4-week cycles [1] [2].
  • In combination with gemcitabine: A Phase 1 study established the recommended dose as Milciclib 80 mg/m²/day (orally, 7 days on/7 days off) with Gemcitabine 1000 mg/m²/day (intravenously, on days 1, 8, and 15) in a 4-week cycle [3].

How does Milciclib help overcome resistance to other therapies? Overexpression of CDKs is associated with developing resistance to chemotherapy [1] [2]. By inhibiting key CDKs, Milciclib can re-establish cell cycle control. Furthermore, its ability to impair DNA damage repair (e.g., by inhibiting Rad51) can overcome radioresistance and enhance the efficacy of radiotherapy and DNA-damaging agents [5].

What are the key considerations for handling Milciclib in a research setting? For in vitro studies, a common stock solution is prepared at a high concentration (e.g., 10-92 mg/mL) in DMSO [6]. The final DMSO concentration in cell culture should typically not exceed 0.1% to avoid solvent toxicity [5].

References

Milciclib maleate treatment interruption criteria

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Thresholds & Management Guidelines

The table below summarizes the key dose-limiting toxicities (DLTs) and frequent AEs observed in clinical trials, which form the basis for treatment interruption decisions [1] [2].

Adverse Event Grade & Description Recommended Action
Thrombocytopenia Grade 4 (Life-threatening) Dose-limiting toxicity (DLT); treatment interruption required [1].
Neutropenia Grade 3/4 (Severe) One of the most frequent laboratory abnormalities; manage with treatment interruption [1].
Ataxia Grade 3 (Severe) Dose-limiting toxicity (DLT); treatment interruption required [1].
Tremors Grade 2 (Moderate) Dose-limiting toxicity (DLT) when co-occurring with other AEs; monitor and consider interruption [1].
Gastrointestinal Events (Diarrhea, Nausea) Mostly Grade 1/2 Among the most frequent AEs; manage with standard supportive care, with interruptions for persistent cases [2].
General Events (Fatigue, Asthenia, Rash) Mostly Grade 1/2 Frequent AEs; manage with standard supportive care, with interruptions for persistent cases [2].

Experimental Protocols for Safety Assessment

For researchers conducting preclinical studies, the following methodologies are critical for evaluating the potential toxicities and efficacy of Milciclib.

Cell Viability and Cytotoxicity Assay (CCK-8)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of Milciclib, which informs dosing for subsequent in vivo studies [3].

  • Cell Lines: Human colorectal cancer cells (e.g., HCT116, RKO).
  • Procedure:
    • Seed cells in 96-well plates at a density of 3,000 cells per well and incubate overnight.
    • Treat cells with a range of Milciclib concentrations for 72 hours.
    • Add 10 µL of CCK-8 reagent to each well.
    • Incubate plates for 1-4 hours at 37°C.
    • Measure absorbance at 450 nm using a microplate reader.
    • Calculate IC50 values using software like GraphPad Prism.
In Vivo Efficacy and Tolerability Study in Murine Models

This protocol assesses the anti-tumor effect and general tolerability of Milciclib in animal models, providing insights into potential clinical side effects [4].

  • Animal Models: K-Ras(G12D) mutant mice or an orthotopic HCC model (e.g., nude mice implanted with MHCC97-H cells).
  • Dosing Formulation: Prepare a homogeneous suspension of Milciclib in a 0.5% Carboxymethyl cellulose (CMC-Na) solution at a concentration of ≥5 mg/ml [5].
  • Dosing Regimen: Administer Milciclib orally at 40 mg/kg, twice daily (BID), for 10 days [4].
  • Endpoint Monitoring:
    • Tumor Growth: Monitor via MRI imaging or by measuring serum levels of human Alpha-fetoprotein (hAFP) in the orthotopic model [4].
    • Tolerability: Regularly observe animals for signs of toxicity, such as weight loss, reduced activity, or neurological symptoms (e.g., tremors or ataxia).

Troubleshooting FAQs for Common Issues

Q1: A patient in our trial experiences severe tremors and Grade 4 thrombocytopenia after Milciclib dosing. What is the critical action? A1: This combination of events constitutes a dose-limiting toxicity (DLT). Immediate treatment interruption is mandatory. In the phase I trial, these specific AEs (Grade 4 thrombocytopenia, Grade 3 ataxia, and Grade 2 tremors in one patient) defined the maximum tolerated dose [1].

Q2: What are the most common adverse events researchers should anticipate in a clinical trial setting? A2: The most frequent drug-related AEs are hematological toxicities (neutropenia, thrombocytopenia) and gastrointestinal events (diarrhea, nausea). Other commonly observed AEs include fatigue, asthenia, and rash [1] [2].

Q3: Can Milciclib be safely combined with other anticancer agents? A3: Evidence from early-phase trials suggests that combination is feasible. The recommended Phase II dose for use with gemcitabine (1000 mg/m²) was Milciclib 80 mg/m²/day. The combination showed a manageable safety profile and encouraging clinical benefit, even in gemcitabine-refractory patients [1]. Preclinical data also shows synergistic anti-tumor effects when combined with sorafenib in HCC models [4].

Decision Pathway for Treatment Interruption

The following diagram illustrates the decision-making workflow for managing Milciclib treatment based on observed adverse events:

milciclib_management Start Patient on Milciclib Treatment AssessAE Assess for Adverse Events (AEs) Start->AssessAE Hematological Hematological AE? (e.g., Neutropenia, Thrombocytopenia) AssessAE->Hematological AE Present Continue CONTINUE TREATMENT with Monitoring AssessAE->Continue No Significant AE GradeCheck1 Grade 3 or 4? Hematological->GradeCheck1 Yes NonHematological Non-Hematological AE? (e.g., Neurological, GI) GradeCheck2 Grade 2 or higher? NonHematological->GradeCheck2 Yes DLT DLT Criteria Met? (G4 Thrombocytopenia, G3 Ataxia, G2 Tremors) GradeCheck1->DLT Yes ManageSupport Manage with Supportive Care and Monitor Closely GradeCheck1->ManageSupport No GradeCheck2->DLT Yes GradeCheck2->ManageSupport No Interrupt INTERRUPT TREATMENT DLT->Interrupt Yes DLT->ManageSupport No

References

Milciclib maleate progressive disease management

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib Maleate: Scientific Overview

Milciclib (PHA-848125AC) is an oral small molecule inhibitor that targets multiple cyclin-dependent kinases (CDKs) and other kinases. Here is a summary of its key characteristics:

Attribute Description
Primary Targets CDK2 (complexed with cyclin A), CDK1, CDK4, CDK5, CDK7, Tropomyosin receptor kinase A (TRKA) [1].
Additional Targets Members of the Src tyrosine kinase family, Wee1 & 2 kinases, and splicing kinase families [1] [2].
Primary Mechanism Inhibition of key CDKs to disrupt cell cycle progression (G1-S phase transition) and DNA replication, inducing cell cycle arrest [1] [3].
Developmental Stage Investigational; has undergone Phase II clinical trials for advanced hepatocellular carcinoma (HCC) and thymic cancers [1] [4].
Key Clinical Rationale Overexpression of CDKs is associated with resistance to chemotherapy; Milciclib may overcome this and shows potential for synergistic combination therapy [4] [2].

Clinical Efficacy & Tolerability Data

The following table summarizes quantitative data from clinical studies, particularly in advanced HCC patients who were resistant or intolerant to prior sorafenib therapy [4].

Parameter Result (Phase IIa Trial in HCC)
Clinical Benefit Rate (at 6 months) 64.3% (in 28 evaluable patients) [4].

| Best Overall Response | Partial Response (PR): 3.6% (1 patient) Stable Disease (SD): 60.7% (17 patients) [4]. | | Median Progression-Free Survival (PFS) | 5.9 months (95% CI, 1.5-6.7) [4]. | | Median Time to Progression (TTP) | 5.9 months (95% CI, 1.5-6.7) [4]. | | Common Severe Adverse Events (AEs) | Nausea, asthenia (fatigue), and neutropenia (occurring in 8.3% of patients for severe neutropenia) [1] [4]. | | Overall Tolerability | Well-tolerated with a manageable toxicity profile; no drug-related deaths reported in the trial [4]. |

Experimental Protocols & Methodologies

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your research.

1. Cell Proliferation Assay (WST-1) This protocol is used to determine the anti-proliferative effect of Milciclib, alone or in combination with other drugs like sorafenib [2].

  • Cell Seeding: Plate human HCC cells (e.g., MHCC97-H) at a density of 10,000 cells per 100 µL per well in rat collagen-coated 96-well plates.
  • Culture: Incubate the plates for 24 hours at 37°C in a humidified atmosphere of 5% CO₂.
  • Drug Treatment: Prepare serial dilutions of Milciclib, sorafenib, or their combinations in DMEM/F12 medium supplemented with 2% FBS. Replace the culture medium in the wells with the drug-containing medium.
  • Incubation: Incubate the plates for a desired duration (e.g., 48-72 hours) under the same conditions.
  • Viability Measurement: Wash the cells three times with sterile 1X PBS. Add 10 µL of WST-1 reagent to each well. Incubate the plates for 1-4 hours at 37°C.
  • Data Acquisition: Measure the absorbance at 450 nm with a reference wavelength of 600 nm using a plate reader.
  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC₅₀ values using non-linear regression analysis in software like GraphPad Prism.

2. ApoTox-Glo Triplex Assay This assay simultaneously measures viability, cytotoxicity, and apoptosis in a single well, providing a comprehensive view of cell health post-treatment [2].

  • Cell Preparation and Treatment: Seed and treat MHCC97-H cells in a collagen-coated 96-well plate as described in the proliferation assay.
  • Viability and Cytotoxicity Measure:
    • After the treatment period, add GF-AFC substrate (for viability) and bis-AAF-R110 substrate (for cytotoxicity) directly to the culture medium.
    • Incubate for 30-60 minutes at 37°C.
    • Measure fluorescence (viability: Ex 400nm/Em 505nm; cytotoxicity: Ex 485nm/Em 520nm).
  • Apoptosis Measure (Caspase-3/7 Activation):
    • After the fluorescence readings, add the Caspase-Glo 3/7 reagent to lyse the cells and initiate the luminescent reaction.
    • Incubate for 30-60 minutes at room temperature.
    • Measure luminescence.
  • Data Analysis: Normalize all readings to the vehicle-treated control to determine the fold-change in apoptosis and cytotoxicity.

3. In Vivo Efficacy in an Orthotopic HCC Model This protocol describes the evaluation of Milciclib in a robust orthotopic mouse model of HCC [2].

  • Model Establishment: Implant human HCC cells (e.g., highly metastatic MHCC97-H cells) into the liver of immunodeficient (nude) mice. A key feature of this model is that the tumor growth can be monitored by measuring serum levels of human α-fetoprotein (hAFP), which is exclusively produced by the human cells.
  • Randomization and Dosing: Once the serum hAFP levels confirm tumor engraftment and growth, randomize the mice into treatment groups.
    • Treatment groups typically include: Vehicle control, Milciclib monotherapy, Sorafenib monotherapy, and Milciclib + Sorafenib combination.
    • Administer Milciclib orally, for example, at 40 mg/kg, once or twice daily.
  • Efficacy Monitoring: Regularly collect mouse serum. Quantify hAFP levels using an enzyme-linked immunosorbent assay (ELISA) to track tumor burden over time.
  • Endpoint Analysis: At the end of the study, harvest tumors and livers. Analyze tumor tissues for mechanistic insights via immunohistochemistry (IHC) or western blotting to assess pathway modulation (e.g., downregulation of c-Myc).

Troubleshooting Common Research Issues

Q1: We are observing limited efficacy with Milciclib monotherapy in our resistant HCC models. What are the recommended strategies?

  • Investigate Combination Therapy: Preclinical data strongly suggests that Milciclib exhibits synergistic anti-tumor activity when combined with tyrosine kinase inhibitors (TKIs) like sorafenib [2]. The combination was shown to synergistically downregulate the oncoprotein c-Myc, leading to superior tumor suppression in an orthotopic HCC model compared to either agent alone [2].
  • Mechanistic Confirmation: Ensure you are monitoring relevant pharmacodynamic biomarkers. Analyze tumor samples for changes in the phosphorylation of RB (a key CDK4/6 substrate) and levels of c-Myc to confirm target engagement and identify mechanisms of synergy or resistance [2].

Q2: How can we manage the common adverse events associated with Milciclib in our long-term in vivo studies?

  • Dosing Schedule: The clinical trials employed intermittent dosing schedules (e.g., 4 days on/3 days off per week, or 7 days on/7 days off in 2-week cycles) to improve tolerability and allow for patient recovery [1] [4]. Implementing a similar schedule in animal studies may enhance the feasibility of long-term dosing.
  • Monitoring and Supportive Care: For managing neutropenia, regular monitoring of complete blood counts (CBC) is recommended. While severe neutropenia was reported in only 8.3% of patients in one trial, having protocols for dose adjustment or temporary suspension based on toxicity grades is a standard practice [1] [4].

Key Signaling Pathways in Milciclib's Mechanism

The following diagram illustrates the core signaling pathways targeted by Milciclib and its synergistic interaction with Sorafenib, based on the collected research.

G node_milciclib node_milciclib Cell Cycle Arrest\n(G1-S Phase) Cell Cycle Arrest (G1-S Phase) node_milciclib->Cell Cycle Arrest\n(G1-S Phase) node_sorafenib node_sorafenib Angiogenesis & Proliferation\nSignaling Angiogenesis & Proliferation Signaling node_sorafenib->Angiogenesis & Proliferation\nSignaling node_pathway node_pathway node_effect node_effect Suppressed Tumor Growth Suppressed Tumor Growth Cell Cycle Arrest\n(G1-S Phase)->Suppressed Tumor Growth c-Myc Protein c-Myc Protein Cell Cycle Arrest\n(G1-S Phase)->c-Myc Protein Synergistic Downregulation CDK2/Cyclin A CDK2/Cyclin A RB Phosphorylation RB Phosphorylation CDK2/Cyclin A->RB Phosphorylation Inhibits E2F Release E2F Release RB Phosphorylation->E2F Release CDK4/6 CDK4/6 CDK4/6->RB Phosphorylation Inhibits S-phase Gene Transcription S-phase Gene Transcription E2F Release->S-phase Gene Transcription Angiogenesis & Proliferation\nSignaling->c-Myc Protein Synergistic Downregulation c-Myc Protein->Suppressed Tumor Growth

References

Milciclib maleate clinical benefit rate HCC

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Data Comparison

The table below summarizes key efficacy endpoints for milciclib from a Phase IIa trial, alongside common endpoints for other approved second-line HCC therapies, based on their respective major clinical trials.

Treatment Trial Phase Patient Population Clinical Benefit Rate (CBR) Progression-Free Survival (PFS) Overall Survival (OS) Objective Response Rate (ORR)
Milciclib [1] Phase IIa Sorafenib-resistant/intolerant HCC (N=28) 64.3% 5.9 months Not Reached 3.6%
Regorafenib [2] Phase III Sorafenib-progressed HCC Information missing Information missing Information missing Information missing
Ramucirumab [3] Phase III Sorafenib-progressed HCC, AFP≥400 ng/mL Information missing 4.0 months 12.0 months 9.5%
Cabozantinib [2] Phase III Sorafenib-progressed HCC Information missing Information missing Information missing Information missing

Definitions of Endpoints [4] [5]:

  • Clinical Benefit Rate (CBR): The proportion of patients who achieve a complete response (CR), partial response (PR), or stable disease (SD) for a minimum duration (often 6 months).
  • Progression-Free Survival (PFS): The time from treatment start until disease progression or death from any cause.
  • Overall Survival (OS): The time from treatment start until death from any cause. It is the gold standard for assessing survival benefit.
  • Objective Response Rate (ORR): The proportion of patients with a tumor size reduction of a predefined amount (CR+PR).

Mechanism of Action and Experimental Protocol

Milciclib's clinical profile is grounded in its unique mechanism of action and a specific clinical trial design.

Mechanism of Action

Milciclib is a potent, ATP-competitive small-molecule inhibitor that primarily targets cyclin-dependent kinase 2 (CDK2), with additional activity against other CDKs and tropomyosin receptor kinase A (TRKA) [6] [3]. By inhibiting these kinases, milciclib disrupts the cell cycle, DNA replication, and cell survival signaling. Notably, the overexpression of CDKs has been associated with resistance to chemotherapy agents [1]. The following diagram illustrates its multi-targeted mechanism.

architecture cluster_targets Molecular Targets cluster_effects Cellular Consequences Milciclib Milciclib CDK2 CDK2/Cyclin A (IC50: 45 nM) Milciclib->CDK2 CDK7 CDK7/Cyclin H (IC50: 150 nM) Milciclib->CDK7 CDK4 CDK4/Cyclin D1 (IC50: 160 nM) Milciclib->CDK4 TrkA Tropomyosin Receptor Kinase A (TrkA) (IC50: 53 nM) Milciclib->TrkA CellCycle G1 Cell Cycle Arrest CDK2->CellCycle RbProt Reduction of Retinoblastoma (Rb) Protein Phosphorylation CDK2->RbProt CDK4->CellCycle CDK4->RbProt Autophagy Induction of Cell Death via Autophagy TrkA->Autophagy Apoptosis Induction of Apoptosis CellCycle->Apoptosis RbProt->CellCycle

Detailed Experimental Protocol

The clinical data for milciclib was generated from a multi-center, single-arm trial (NCT03109886) [1].

  • Patient Population: The study enrolled 31 patients with unresectable or metastatic HCC in Italy, Greece, and Israel. All participants had disease progression on prior sorafenib (Nexavar) or were intolerant to it. Key inclusion criteria were a Child-Pugh score of ≤6 and an ECOG performance status of 0 or 1 [1].
  • Dosage and Administration: Patients received milciclib maleate at a dose of 100 mg orally, once daily. The treatment followed a schedule of 4 days on therapy, followed by 3 days off, in repeating 4-week cycles [1].
  • Treatment Interruption for Assessment: A distinctive feature of the protocol was a mandatory treatment stop at the end of the third cycle (Day 90) for tumor assessment. Only patients who were deemed to be benefiting from the treatment were allowed to resume therapy until Day 180 (6 months) [1].
  • Study Endpoints:
    • Primary Endpoint: Safety.
    • Secondary Endpoints: Efficacy measures, including Objective Response Rate (ORR), Progression-Free Survival (PFS), Time to Progression (TTP), and Duration of Response (DoR), assessed according to standardized radiological criteria [1].

Key Insights for Drug Development Professionals

  • Promising Disease Control: The high CBR (64.3%) and median PFS (5.9 months) suggest milciclib is effective at stabilizing disease in a patient population with limited options, rather than inducing high tumor shrinkage [1].
  • Favorable Safety Profile: The trial highlighted milciclib's "manageable toxicities" and "well tolerated" nature, with no drug-related deaths reported. The developers position this as a potential competitive advantage over existing therapies which can have severe side effects [1].
  • Potential for Combination Therapy: Preclinical data indicates milciclib has synergistic activity in combination with tyrosine kinase inhibitors (TKIs) against HCC. This provides a strong rationale for developing combination regimens to improve efficacy further [1] [3].

References

Milciclib maleate progression-free survival data

Author: Smolecule Technical Support Team. Date: February 2026

Progression-Free Survival Data Comparison

Drug Name Primary Target(s) Trial Phase / Context Key PFS Data (Median) Key OS Data (Median)
Milciclib CDK2, CDK1, CDK4, CDK5, TRKA [1] [2] Phase II, Advanced HCC (post-Sorafenib) [3] 5.9 months [3] Not Reached in Phase II TC trial [1]
Milciclib CDK2, CDK1, CDK4, CDK5, TRKA [1] [2] Phase II, Thymic Carcinoma (TC) and Thymoma (B3-T) [1] 8.2 months [1] Not Reached in Phase II TC trial [1]
Palbociclib CDK4/6 [4] Phase III (PALOMA-2), 1st-line HR+/HER2- MBC + Letrozole [4] 24.8 months [4] Information missing
Ribociclib CDK4/6 [4] Phase III (MONALEESA-2), 1st-line HR+/HER2- MBC + Letrozole [4] 25.3 months [4] Information missing
Abemaciclib CDK4/6 [5] Meta-Analysis, 1st-line HR+/HER2- MBC + AI [5] Ranked highest in PFS among CDK4/6i+AI [5] Information missing

Mechanism of Action and Target Profile

Milciclib has a distinct target profile compared to the approved CDK4/6 inhibitors. The following table details its multi-kinase inhibitory activity, which contributes to its unique mechanism in disrupting the cell cycle and DNA replication [1].

Target Kinase Complex IC50 (nM) [2]
cyclin A / CDK2 45
TRKA 53
cyclin H / CDK7 150
cyclin D1 / CDK4 160
cyclin E / CDK2 363
cyclin B / CDK1 398

Detailed Experimental Protocols

For researchers, the methodologies from key studies on Milciclib are outlined below.

  • Clinical Trial Design (Phase II in HCC)

    • Study Population: Patients with unresectable or metastatic hepatocellular carcinoma (HCC) who were resistant or intolerant to sorafenib [3].
    • Dosing Regimen: Milciclib was administered orally at 100 mg once daily, on a schedule of 4 days on treatment followed by 3 days off, repeated in 4-week cycles [3].
    • Treatment Duration: After three cycles (Day 90), treatment was paused for tumor assessment. Patients demonstrating clinical benefit resumed treatment until Day 180 [3].
    • Primary Endpoint: Safety [3].
    • Secondary Endpoints: Included Progression-Free Survival (PFS), Objective Response Rate (ORR), Time to Progression (TTP), and Duration of Response (DOR) [3].
  • In Vitro Cytotoxicity and Proliferation Assay

    • Cell Lines: Human colorectal cancer (CRC) cell lines HCT-116 and RKO [6].
    • Procedure: Cells were seeded in 96-well plates and incubated overnight. They were then treated with Milciclib for 72 hours [6].
    • Viability Measurement: Cell viability was measured using the Cell Counting Kit-8 (CCK-8) assay. Absorbance was read at 450 nm using a microplate reader [6].
    • Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated. Reported IC50 values were 0.275 μM for HCT-116 and 0.403 μM for RKO cells [6].

Signaling Pathway and Experimental Workflow

The diagram below illustrates how Milciclib disrupts the cell cycle and the key experiments used to evaluate its efficacy.

architecture cluster_pathway Milciclib Mechanism: Cell Cycle Disruption cluster_experiments Key Experimental Evaluation Workflow G1 G1 Phase S S Phase (DNA Replication) G1->S Transition CDK2_CyclinA CDK2/Cyclin A CDK2_CyclinA->S Promotes CDK4_CyclinD1 CDK4/Cyclin D1 CDK4_CyclinD1->G1 Drives Progression TRKA TRKA Signaling TRKA->G1 Cell Growth Signals Milciclib Milciclib (CDK/TRK Inhibitor) Milciclib->CDK2_CyclinA Inhibits Milciclib->CDK4_CyclinD1 Inhibits Milciclib->TRKA Inhibits Clinical Clinical Trial (PFS, Safety) Milciclib->Clinical Evaluated in InVitro In Vitro Cytotoxicity (CCK-8 Assay) Milciclib->InVitro Tested in Mechanism Mechanistic Studies (Colony Formation, Apoptosis) Milciclib->Mechanism Mechanism confirmed in

Interpretation and Key Insights for Researchers

  • Clinical Positioning: Milciclib's clinical activity has been demonstrated in advanced, treatment-resistant settings, such as Sorafenib-refractory HCC and thymic carcinomas [1] [3]. Its development path is focused on these niches rather than the crowded HR+/HER2- breast cancer space.
  • Mechanistic Advantage: Its broad-spectrum inhibition of multiple CDKs (including CDK2) and TRKA may provide a synergistic antitumor effect and could be particularly relevant in cancers where CDK2 activity or TRK signaling is a driver of progression or resistance [1].
  • Safety Profile: The toxicity profile of Milciclib is generally considered manageable, with nausea, asthenia, and neutropenia being the most common severe adverse events. This favorable safety profile is seen as a potential competitive advantage, especially in the HCC treatment landscape where existing therapies often have severe toxicities [1] [3].

References

Milciclib Time to Progression (TTP) and Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Indication Trial Phase Key Efficacy Endpoints Reported Outcome
Hepatocellular Carcinoma (HCC) [1] [2] Phase 2a Median Time-to-Progression (TTP) 5.9 months (95% CI, 1.5-6.7)
Clinical Benefit Rate 61% - 64.3%
Patients with Stable Disease 57%
Thymic Cancer [1] Phase 2 Overall Survival & Endpoints Successfully increased overall survival and met primary/secondary endpoints (specific TTP not detailed)
NSCLC (with gemcitabine) [1] Phase 1 Disease Stabilization Showed significant disease stabilization; suggested reversal of gemcitabine-resistance

Experimental Protocols and Trial Designs

For researchers, the methodology from these trials provides a framework for evaluating Milciclib.

  • HCC Trial (CDKO-125a-010) Design [1] [2]:

    • Patient Population: Adults with unresectable or metastatic HCC who were resistant or intolerant to sorafenib.
    • Treatment Regimen: Oral Milciclib was administered at 100 mg, on a schedule of 4 days on treatment followed by 3 days off, in 4-week cycles.
    • Primary Endpoint: Safety and tolerability.
    • Secondary Endpoints: Efficacy, including TTP, progression-free survival (PFS), and objective response rate.
    • Assessment: Treatment was paused at the end of the third cycle (Day 90) for tumor assessment. Patients deriving benefit could resume treatment until Day 180.
  • Mechanism of Action & Selectivity Profiling: While not specific to the trials above, a contemporary approach for comprehensively evaluating a CDK inhibitor's profile involves live-cell target engagement assays [3]. This method uses cell-permeable energy transfer probes and Bioluminescence Resonance Energy Transfer (BRET) with CDK/NanoLuc fusion proteins to quantify the inhibitor's fractional occupancy and selectivity across all 21 human CDKs in a physiological, intracellular environment. This helps in understanding the compound's true potency and selectivity beyond cell-free biochemical assays [3].

Mechanistic Context: Milciclib Among CDK Inhibitors

The following diagram illustrates the broader context of CDK inhibition, highlighting where Milciclib and other inhibitors act.

architecture MitogenicSignals Mitogenic Signals CyclinD Cyclin D MitogenicSignals->CyclinD CDK4_6 CDK4/6 CyclinD->CDK4_6 pRb Retinoblastoma (Rb) Protein CDK4_6->pRb Phosphorylates E2F E2F Transcription Factors pRb->E2F Releases CellCycleProgression Cell Cycle Progression (G1 to S Phase) E2F->CellCycleProgression SelectiveCDK4_6i Selective CDK4/6 Inhibitors (Palbociclib, Ribociclib, Abemaciclib) SelectiveCDK4_6i->CDK4_6 PanCDKi Pan-CDK Inhibitor (Milciclib) PanCDKi->CDK4_6 CDK2 CDK2 PanCDKi->CDK2 Also inhibits CDK1 CDK1 PanCDKi->CDK1 Also inhibits CDK9 CDK9 PanCDKi->CDK9 Also inhibits inv1 inv2

The diagram shows that while selective CDK4/6 inhibitors (like palbociclib) primarily target CDK4/6, Milciclib is a potent, small-molecule inhibitor of multiple CDKs, as well as tropomycin receptor kinases and Src family kinases [1]. This broader mechanism of action may explain its investigation in a wider range of cancers and its potential to overcome resistance, such as gemcitabine-resistance in NSCLC [1].

Research Conclusions and Comparative Context

  • Clinical Profile in HCC: In sorafenib-resistant HCC patients, Milciclib monotherapy showed a promising median TTP of nearly 6 months with a manageable safety profile, supporting its continued clinical development [1] [2].
  • Position Among CDK Inhibitors: It is important to distinguish Milciclib's development path. It is not one of the selective CDK4/6 inhibitors (palbociclib, ribociclib, abemaciclib) used in breast cancer. Real-world studies show those three agents have comparable effectiveness in metastatic breast cancer, with similar real-world progression-free survival (around 22.9 months) [4]. Milciclib's value proposition lies in its multi-targeted profile for other solid tumors [1].

References

Milciclib maleate overall survival thymic carcinoma

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib Clinical Data and Trial Design

The key efficacy data for Milciclib in thymic carcinoma comes from a phase II clinical trial. The design and key outcomes of this trial are summarized below.

Table 1: Key Phase II Clinical Trial of Milciclib in Thymic Carcinoma

Trial Aspect Details
Patient Population Patients with advanced, pretreated thymic carcinoma (TC) and thymoma (B3-type) [1].
Regimen Milciclib maleate 150 mg/day, administered orally on a 7-days-on, 7-days-off schedule in 4-week cycles [1].
Primary Endpoint (Success Criteria) Proportion of patients progression-free at 3 months [1].

| Key Efficacy Results | - Primary Endpoint Met: 46.7% (14/30 evaluable patients) were progression-free at 3 months [1].

  • Median Progression-Free Survival (PFS): 5.8 months [2].
  • Overall Survival (OS): 21.0 months [2].
  • Best Overall Response: 1 Partial Response (PR) and 5 cases of Stable Disease (SD) lasting >1 year [1]. | | Common Grade ≥3 Adverse Events | Neutropenia (8.3%), diarrhea, nausea, asthenia, fatigue, retinal hemorrhage, rash, and myalgia [3] [1] [4]. |

Comparative Efficacy with Other Targeted Therapies

For researchers, comparing the efficacy of different agents is crucial. The table below places Milciclib's performance in the context of other targeted therapies tested in advanced, refractory thymic epithelial tumors (TETs).

Table 2: Comparison of Selected Targeted Therapies in Thymic Carcinoma Data sourced from phase II trials unless otherwise specified.

Therapeutic Agent Primary Target(s) Patient Number (TC) Objective Response Rate (ORR) Median PFS (Months) Median OS (Months)
Milciclib CDK2, CDK1, CDK4, CDK5, TRKA [3] [1] 52 (in a combined TC/thymoma trial) [2] 3.3% [2] 5.8 [2] 21.0 [2]
Sunitinib VEGFR, KIT, PDGFR [5] 25 26% [5] [2] 7.2 [2] 20.1 [2]
Lenvatinib VEGFR, FGFR, RET, KIT [2] 42 38% [6] 9.3 [2] Not Reached [2]
Everolimus mTORC1 [5] [2] 18 17% [2] 5.6 [2] 14.7 [2]

This comparison highlights that while Milciclib's strength lies in disease stabilization (as evidenced by its PFS and durable SD), other agents like Sunitinib and Lenvatinib demonstrate higher objective tumor shrinkage rates (ORR) [2] [6].

Mechanism of Action and Signaling Pathways

Milciclib is a potent, small-molecule inhibitor that primarily targets multiple cyclin-dependent kinases (CDKs), which are central to controlling the cell cycle. Its mechanism is multi-faceted, as illustrated below.

G cluster_targets Molecular Targets of Milciclib cluster_effects Cellular Consequences Milciclib Milciclib CDKs Cyclin-Dependent Kinases (CDK1, CDK2, CDK4, CDK5) Milciclib->CDKs TRK Tropomycin Receptor Kinase A (TRKA) Milciclib->TRK Src Src Family Kinases (SFKs) Milciclib->Src CellCycle Cell Cycle Arrest (G1-S Phase Transition) CDKs->CellCycle Proliferation Inhibition of Malignant Cell Proliferation TRK->Proliferation Src->Proliferation Apoptosis Induction of Apoptosis CellCycle->Apoptosis

Key Experimental Protocols for Preclinical Research

For scientists aiming to validate or build upon this research, understanding the foundational experimental models is key. The following workflow outlines the primary in vivo and in vitro methodologies used in Milciclib's development.

G Start 1. In Vitro Models A Cell Proliferation Assays (MTS/XTT) Start->A B Cell Cycle Analysis (Flow Cytometry) Start->B C Protein Phosphorylation (Western Blot) Start->C D 2. In Vivo Models E Xenograft Mouse Models (Human Tumor Cells) D->E F Dosing Regimen (Oral gavage, 7 days on/off) E->F G Endpoint Analysis (Tumor volume, PK/PD) F->G

  • In Vitro Models: Studies typically use human cancer cell lines. Key assays include:
    • Cell Proliferation/Viability: MTS, XTT, or MTT assays to measure IC50 values after 72-96 hours of drug exposure.
    • Cell Cycle Analysis: Flow cytometry (e.g., using propidium iodide) to confirm arrest at the G1-S phase transition.
    • Mechanistic Validation: Western blotting to demonstrate reduced phosphorylation of CDK substrates (e.g., Rb protein) and other downstream targets [7].
  • In Vivo Models: The primary model is the human tumor xenograft in immunodeficient mice.
    • Dosing: The established clinical regimen of 7 days on/7 days off was first optimized and validated in these models [1].
    • Endpoints: Primary outcomes are tumor growth inhibition and measurement of pharmacokinetic/pharmacodynamic (PK/PD) parameters [7].

Research and Development Status

For drug development professionals, the following points are critical:

  • Current Status: Milciclib's development for thymic malignancies appears to be discontinued or inactive. The orphan designation for malignant thymoma in the EU was withdrawn in 2021 at the sponsor's request [7]. The drug has not received marketing authorization for this indication.
  • Exploratory Combinations: Preclinical evidence suggests Milciclib may reverse gemcitabine resistance. The sponsor, Tiziana Life Sciences, was exploring a combination of Milciclib and gemcitabine for NSCLC with KRAS mutations, indicating a potential research pathway for combination therapies in other cancers [3].

Conclusion for Researchers

Milciclib represents a mechanistically distinct approach in the thymic carcinoma treatment landscape, targeting cell cycle regulation directly. Its clinical profile is characterized by:

  • A primary effect of disease stabilization rather than high tumor response rates.
  • Manageable but notable toxicities, particularly gastrointestinal and hematological.
  • A development path that, while showing promise, has currently stalled for thymic malignancies.

Further clinical development would likely require identifying a biomarker-responsive patient population or exploring rational combinations to enhance efficacy.

References

mRECIST vs. RECIST 1.1: A Quantitative Comparison in HCC

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes core findings from a large meta-analysis and key studies, highlighting why mRECIST is often preferred for assessing targeted therapies in HCC.

Aspect RECIST 1.1 mRECIST Key Findings & Implications
Overall Response Rate (ORR) 7.8% [1] 15.9% [1] mRECIST doubles the observed ORR in HCC patients receiving molecular targeted therapy, as it captures tumor necrosis [1].
Disease Control Rate (DCR) 67.2% [1] 68.4% [1] DCR is similar between criteria; the critical difference lies in classifying partial response versus stable disease [1].
Survival Prediction Poorer correlation [1] [2] Stronger correlation [1] [2] mRECIST better distinguishes overall survival (OS) between responders and non-responders. RECIST 1.1 may fail to show a significant OS difference [1] [2].
Agreement for Objective Response -- -- Agreement between criteria is only moderate (k=0.499), meaning they frequently categorize patient response differently [1].
Agreement for Progressive Disease (PD) -- -- Agreement for PD is almost perfect (k=0.901), as tumor growth is similarly captured by both methods [1].

The table below outlines the fundamental methodological differences that lead to the divergent outcomes shown above.

Methodological Aspect RECIST 1.1 mRECIST for HCC
What is Measured Sum of the longest diameters (SLD) of the entire target lesion [3]. Sum of the diameters of the viable (arterially enhancing) portion of the target lesion [1] [4].
Complete Response (CR) Disappearance of all target lesions [1]. Disappearance of any intra-tumoral arterial enhancement in all target lesions [1].
Progressive Disease (PD) ≥20% increase in SLD of target lesions [1]. ≥20% increase in sum of diameters of viable target lesions [1].
Key Principle Measures anatomical tumor shrinkage [5]. Measures viable tumor burden, accounting for therapy-induced necrosis [1] [5].

Detailed Experimental Protocols and Assessment Workflow

To ensure reproducible results, the application of both criteria must follow a strict imaging and measurement protocol.

  • Imaging Modality & Protocol: Contrast-enhanced CT or MRI is mandatory. The imaging parameters must be consistent throughout the trial [3] [2]. For mRECIST, the arterial phase is critical for identifying viable, hyper-enhancing tumor tissue [1] [2].
  • Lesion Selection: At baseline, a maximum of 5 target lesions (with a maximum of 2 per organ) are selected. Lesions must be measurable (typically ≥10mm for non-nodal lesions, ≥15mm in short axis for lymph nodes) [3].
  • Measurement Methodology:
    • For RECIST 1.1: The longest diameter of each target lesion is measured, including any necrotic or non-enhancing areas, and summed to create the baseline SLD [3].
    • For mRECIST: Only the longest diameter of the enhancing (viable) component within each target lesion is measured and summed [1].
  • Follow-up Assessments: Subsequent scans are compared to the smallest previous SLD (for RECIST 1.1) or the smallest previous sum of viable diameters (for mRECIST) to determine the best overall response [3].

The following diagram illustrates the logical workflow for assessing tumor response using these two criteria side-by-side.

Start Baseline Imaging (Contrast-enhanced CT/MRI) Select Select & Measure Target Lesions Start->Select RECIST RECIST 1.1 Path: Measure longest diameter of entire lesion Select->RECIST mRECIST mRECIST Path: Measure viable portion in arterial phase Select->mRECIST CalcR Calculate Sum of Longest Diameters (SLD) RECIST->CalcR CalcM Calculate Sum of Viable Diameters mRECIST->CalcM CompareR Compare SLD to Smallest Previous SLD CalcR->CompareR CompareM Compare Viable Sum to Smallest Previous Viable Sum CalcM->CompareM AssessR Assign Response: CR, PR, SD, or PD CompareR->AssessR AssessM Assign Response: CR, PR, SD, or PD CompareM->AssessM

Key Considerations for Milciclib and CDK4/6 Inhibitor Trials

While direct data for Milciclib is unavailable, the following points are crucial for your comparison guide:

  • Application to Milciclib: The clinical trial for Milciclib in unresectable/metastatic HCC (NCT03109886) specifically used mRECIST for assessing radiographic progression, reflecting the standard practice for targeted therapies in HCC [6].
  • Mechanism and Response: Milciclib is a cyclin-dependent kinase (CDK) inhibitor. CDK4/6 inhibitors are known to induce cell cycle arrest and can lead to tumor stabilization or necrosis rather than immediate shrinkage [7]. This biological mechanism aligns perfectly with the strength of mRECIST in detecting non-shrinking responses like necrosis.
  • Immunotherapy Context: If Milciclib is ever combined with immunotherapy, be aware of iRECIST, a separate criteria designed to account for pseudoprogression [4] [5]. mRECIST and iRECIST address different challenges and should not be conflated.

References

Milciclib maleate partial response rate

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Response Data for Milciclib

The table below summarizes the available quantitative data on Milciclib's efficacy from clinical trials.

Trial Phase Patient Population Regimen Partial Response Rate (PR) Clinical Benefit Rate (CBR) Source (Citation)
Phase IIa (Single-arm) Sorafenib-resistant/intolerant HCC (n=28 evaluable) 100 mg (4 days on/3 days off per week) 1 patient (3.6%) [1] 64.3% (PR + Stable Disease) [1]
Phase I (Combination) Refractory solid tumors (n=14 evaluable) Milciclib + Gemcitabine 1 patient (with NSCLC) [2] 36% (Disease Control Rate) [2]

Experimental Protocols from Key Studies

The clinical data is supported by preclinical research that details the experimental methodologies used to investigate Milciclib's mechanisms of action.

  • In Vitro Cell Viability and Cytotoxicity: Studies often use Cell Counting Kit-8 (CCK-8) assays. Cells are seeded in 96-well plates and treated with Milciclib for 72 hours. Absorbance is measured at 450 nm, and IC50 values (the drug concentration that inhibits 50% of cell growth) are calculated. For instance, the IC50 for Milciclib in colorectal cancer cell lines HCT-116 and RKO were 0.275 μM and 0.403 μM, respectively [3].
  • Clonogenic Survival Assay: This method tests the ability of a single cell to proliferate and form a colony after drug treatment and/or radiation. Cells are irradiated at various doses (e.g., 0, 2, 4, 8 Gy) and then cultured for about 2 weeks. Colonies are fixed, stained with crystal violet, and counted. This assay is key for demonstrating Milciclib's role as a radiosensitizer [3].
  • Cell Cycle and Apoptosis Analysis: Flow cytometry is used to analyze the distribution of cells in different cell cycle phases (G1, S, G2/M) and to measure the percentage of cells undergoing apoptosis after Milciclib treatment [3].
  • Molecular Docking and Dynamics Simulation: Computational studies model how Milciclib and its derivatives interact with their molecular target, CDK2. These methods predict the binding affinity and stability of the drug-protein complex, which helps explain its inhibitory activity [4].

Mechanism of Action and Signaling Pathway

Milciclib is a small-molecule, oral inhibitor of several cyclin-dependent kinases (CDKs), with notable activity against CDK2 [1] [3]. The following diagram illustrates its mechanism of action based on the cited research.

G Milciclib Milciclib (CDK Inhibitor) CDK2 CDK2/Cyclin Complex Milciclib->CDK2 Inhibits DNARepair DNA Repair Mechanisms (e.g., via Rad51) Milciclib->DNARepair Impairs CellCycle Uncontrolled Cell Cycle Progression CDK2->CellCycle Promotes CDK2->DNARepair Activates DNADamage Radiation-Induced DNA Damage DNADamage->DNARepair Radiosensitivity Increased Radiosensitivity & Cell Death DNARepair->Radiosensitivity Failure leads to

Information Limitations and Further Research

  • Lack of Direct Comparative Data: The search results do not contain clinical trial data that directly compares Milciclib's partial response rate head-to-head with other CDK inhibitors or standard-of-care treatments for the same patient populations. Therefore, a structured comparison table with other drugs cannot be provided.
  • Focus on Early-Phase Trials: The available efficacy data for Milciclib primarily comes from early-phase (I and II) trials, which involve a limited number of patients and are often designed to assess safety and initial signs of activity rather than definitive efficacy compared to other treatments [1] [2].
  • Pathway Context: While Milciclib targets CDKs, other prominent pathways in breast cancer are the PI3K/AKT/mTOR pathways. Drugs like Alpelisib (PI3Kα inhibitor) and Capivasertib (AKT inhibitor) are approved for HR+/HER2- breast cancer, but they have different targets and are not direct competitors to Milciclib [5] [6].

To conduct a more complete comparative analysis, you may need to consult additional resources:

  • ClinicalTrials.gov: Search for ongoing or completed trials directly comparing Milciclib against other active agents.
  • Systematic Reviews and Meta-Analyses: Look for published papers that pool data from multiple studies to compare the efficacy of different CDK inhibitors across various cancers.
  • Conference Abstracts: Proceedings from major oncology conferences often contain the latest, yet sometimes preliminary, comparative clinical data.

References

Milciclib maleate synergistic activity tyrosine kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib and TKI Synergy: Key Findings at a Glance

The following table summarizes the core experimental findings on the synergistic combinations of Milciclib and TKIs.

TKI Partner Cancer Model Key Synergistic Findings Proposed Mechanism of Action Supporting Source
Sorafenib HCC (in vitro & in vivo orthotopic mouse model) Remarkable synergistic suppression of tumor growth; overcame sorafenib resistance. [1] [2] Synergistic downregulation of the oncoprotein c-Myc. [2] [2]
Lenvatinib HCC (in vitro) Synergistic inhibition of cell proliferation and induction of apoptosis. [2] Inhibition of respective CDK and TKI signaling pathways. [2] [2]
Regorafenib HCC (in vitro) Synergistic inhibition of cell proliferation and induction of apoptosis. [2] Inhibition of respective CDK and TKI signaling pathways. [2] [2]
Gemcitabine (chemotherapy) Refractory Solid Tumors (Clinical trial) Overcame gemcitabine resistance; clinical response in ~36% of patients. [2] Milciclib presumed to reverse chemoresistance. [2] [2]

Detailed Experimental Methodologies

For researchers looking to replicate or build upon these findings, here is a detailed breakdown of the key experimental protocols used in the studies.

  • 1. Cell Proliferation/Viability Assay (WST-1/CCK-8)

    • Purpose: To determine the half-maximal inhibitory concentration (IC50) of drugs and assess combinatorial effects. [3] [2]
    • Protocol: HCC cells (e.g., MHCC97-H) are seeded in 96-well plates. After 24 hours, they are treated with serial dilutions of Milciclib, TKIs (sorafenib, lenvatinib, regorafenib), or their combinations for 48-72 hours. A WST-1 or CCK-8 reagent is added, and the absorbance is measured. Viable cells metabolize the reagent into a colored formazan product, the concentration of which is proportional to the number of living cells. IC50 values are calculated using software like GraphPad Prism. [2]
  • 2. Apoptosis and Cytotoxicity Assay (ApoTox-Glo Triplex)

    • Purpose: To simultaneously measure three key parameters: cell viability, cytotoxicity (dead cell protease activity), and caspase-3/7 activation (apoptosis) in the same well. [2]
    • Protocol: Cells are treated with drugs for 48 hours. The assay uses a fluorogenic cell-permeable peptide substrate to measure cytotoxicity and a proluminescent caspase-3/7 substrate to measure apoptosis. Luminescence and fluorescence are measured post-incubation. [2]
  • 3. In Vivo Orthotopic HCC Mouse Model

    • Purpose: To evaluate the efficacy of drug combinations in a physiologically relevant environment where human HCC tumors grow within the mouse liver. [2]
    • Protocol: Immunodeficient nude mice are surgically implanted with human HCC cells (MHCC97-H) directly into the liver. Tumor growth is monitored by measuring serum levels of human Alpha-fetoprotein (hAFP). Mice are randomized into treatment groups (e.g., vehicle, Milciclib, sorafenib, combination) once hAFP levels are established. Drugs are administered orally, and tumor suppression is assessed by the reduction in serum hAFP and direct examination of tumors at the endpoint. [2]

Proposed Signaling Pathway for Synergy

The research suggests that the synergistic effect between Milciclib and sorafenib arises from the simultaneous inhibition of complementary pathways, leading to a powerful downregulation of a key oncogene. The diagram below illustrates this proposed mechanism.

G Milciclib Milciclib CDK_path Inhibition of CDK2/ Cell Cycle Progression Milciclib->CDK_path TKI TKI (e.g., Sorafenib) TKI_path Inhibition of Multiple Kinase Pathways (e.g., VEGFR, PDGFR) TKI->TKI_path cMyc Synergistic Downregulation of c-Myc CDK_path->cMyc TKI_path->cMyc Outcome Suppressed Tumor Growth & Overcome Drug Resistance cMyc->Outcome

Interpretation of Findings and Research Implications

The accumulated evidence strongly supports the continued investigation of Milciclib in combination with TKIs:

  • Overcoming Resistance: A phase IIa clinical trial demonstrated that Milciclib monotherapy provided a 64.3% clinical benefit rate and a median progression-free survival of 5.9 months in patients with advanced, sorafenib-resistant or intolerant HCC. This highlights its potential in a treatment-resistant setting. [1]
  • Favorable Safety Profile: The same trial reported that Milciclib was well-tolerated with manageable toxicities, which is a critical advantage for long-term combination therapy and for maintaining patients' quality of life. [1]
  • Rationale for Combination: The synergy likely stems from a multi-targeted attack on cancer cell survival. While TKIs like sorafenib block receptor tyrosine kinase signaling pathways critical for tumor growth and angiogenesis, Milciclib halts cell cycle progression by inhibiting CDKs. The convergence of these actions on a powerful oncogene like c-Myc represents a compelling mechanistic rationale. [2]

References

Milciclib maleate c-Src kinase inhibition compared

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib's Inhibitory Profile and Mechanism

Milciclib (also known as PHA-848125) is an orally bioavailable small molecule. Its primary mechanism involves competitively inhibiting the ATP-binding sites of several kinases [1] [2]. The table below summarizes its key biochemical targets and half-maximal inhibitory concentration (IC₅₀) values, which measure a compound's potency.

Kinase Target Reported IC₅₀ (nM) Biological Role of the Target
CDK2/Cyclin A 45 [2] A serine/threonine kinase crucial for cell cycle progression from G1 to S phase [3].
Tropomyosin receptor kinase A (TrkA) 53 [2] A receptor tyrosine kinase involved in cell growth and survival signaling [3].
CDK7/Cyclin H 150 [2] A kinase involved in cell cycle regulation and transcription [2].
CDK4/Cyclin D1 160 [2] A key regulator of the G1 phase of the cell cycle [3].
c-Src kinase Information not quantifiably comparable in search results A non-receptor tyrosine kinase regulating cell proliferation, survival, migration, and differentiation [4] [5].

This multi-target profile is significant because it may lead to synergistic anti-cancer effects by simultaneously disrupting cell cycle progression (via CDK inhibition) and key signaling pathways that promote tumor growth and metastasis (via TrkA and c-Src inhibition) [3] [6].

The following diagram illustrates how Milciclib's inhibition of these key targets can lead to anti-tumor effects, based on its known mechanisms.

G Milciclib Milciclib CDK2 CDK2 Milciclib->CDK2 Inhibits CDK4 CDK4 Milciclib->CDK4 Inhibits TrkA TrkA Milciclib->TrkA Inhibits cSrc c-Src Milciclib->cSrc Inhibits G1_Arrest G1 Cell Cycle Arrest CDK2->G1_Arrest CDK4->G1_Arrest Apoptosis_Autophagy Apoptosis & Autophagy TrkA->Apoptosis_Autophagy Induces cMyc_Down Downregulation of c-Myc cSrc->cMyc_Down Synergy with Sorafenib Migration_Metastasis Reduced Cell Migration & Metastasis cSrc->Migration_Metastasis Suppresses Anti_Tumor_Effect Anti-Tumor Effect G1_Arrest->Anti_Tumor_Effect Apoptosis_Autophagy->Anti_Tumor_Effect cMyc_Down->Anti_Tumor_Effect Migration_Metastasis->Anti_Tumor_Effect

Key Experimental Data and Protocols

Researchers can use the following established experimental protocols to evaluate Milciclib's activity, particularly its c-Src inhibition and functional effects.

In Vitro Cell-Based Assays

These assays measure the direct effects of Milciclib on cancer cells.

  • Cell Viability and Cytotoxicity (CCK-8 Assay)

    • Purpose: To determine the concentration that inhibits 50% of cell growth (IC₅₀).
    • Protocol Summary: Seed cells (e.g., HCT116, RKO) in 96-well plates. After 24 hours, treat with a concentration gradient of Milciclib for 72 hours. Add CCK-8 reagent and measure absorbance at 450 nm. Calculate IC₅₀ using software like GraphPad Prism [7].
    • Exemplar Data: In colorectal cancer (CRC) cell lines HCT-116 and RKO, the IC₅₀ values for Milciclib were 0.275 μM and 0.403 μM, respectively [7].
  • Colony Formation Assay

    • Purpose: To assess long-term cell proliferation and clonogenic survival after drug treatment.
    • Protocol Summary: Seed a low density of cells (e.g., 1,000 cells/well in a 6-well plate) and treat with Milciclib (e.g., 200, 400, 800 nM) for 72 hours. Replace with drug-free medium and incubate until visible colonies form in control wells. Fix, stain with crystal violet, and count colonies (>50 cells) [7].
  • Cell Cycle Analysis by Flow Cytometry

    • Purpose: To determine if Milciclib causes cell cycle arrest.
    • Protocol Summary: Treat cells with Milciclib for a specified duration. Harvest, fix, and stain cells with a DNA-binding dye (e.g., Propidium Iodide). Analyze DNA content using a flow cytometer [7].
    • Exemplar Data: Milciclib treatment induces a dose-dependent reduction of cells in the G2/M phase and an increase in the G1 phase population, confirming cell cycle disruption [7].
  • Apoptosis Assay (ApoTox-Glo Triplex Assay)

    • Purpose: To quantify cell viability, cytotoxicity, and apoptosis induction simultaneously.
    • Protocol Summary: Seed cells in 96-well plates. After treatment with Milciclib (alone or in combination), use the commercial ApoTox-Glo assay kit according to the manufacturer's instructions to measure the three parameters [6].
Functional Assays for c-Src Related Phenotypes
  • Transwell Migration Assay
    • Purpose: To evaluate the inhibitory effect of Milciclib on cell migration, a key function regulated by c-Src.
    • Protocol Summary: Seed cells in the top chamber of a Transwell plate with a porous membrane. Add Milciclib in media containing an EMT (Epithelial-Mesenchymal Transition)-inducing supplement to the top chamber. After incubation (e.g., 10 days), count the number of cells that have migrated to the lower chamber [6].
In Vivo Animal Models
  • Orthotopic Hepatocellular Carcinoma (HCC) Model
    • Purpose: To evaluate the anti-tumor efficacy of Milciclib in a physiologically relevant environment.
    • Protocol Summary: Implant human HCC cells (e.g., MHCC97-H) into the livers of immunodeficient mice. Monitor tumor growth by measuring serum levels of human alpha-fetoprotein (hAFP). Administer Milciclib orally (e.g., 40 mg/kg, twice daily) alone or in combination with other drugs like sorafenib [6].
    • Exemplar Data: Milciclib demonstrated synergistic anti-tumor activity when combined with sorafenib, linked to the downregulation of the oncoprotein c-Myc [6].

Therapeutic Application and Combination Potential

Milciclib's multi-targeted nature makes it a candidate for combination therapy, aiming to overcome drug resistance and improve efficacy.

  • Overcoming Radioresistance: Recent research shows that Milciclib can enhance the sensitivity of colorectal cancer cells to irradiation. It impairs the repair of radiation-induced DNA damage by inhibiting Rad51, a key protein in the homologous recombination repair pathway [7].
  • Synergy with Tyrosine Kinase Inhibitors (TKIs): As shown in HCC models, the combination of Milciclib and the TKI sorafenib produces a remarkable synergistic anti-tumor effect. The underlying mechanism involves a mutual enhancement leading to the downregulation of c-Myc, a critical driver of cell proliferation in many cancers [6].

Based on the current evidence, Milciclib presents a promising multi-kinase inhibition profile. Its ability to target c-Src alongside key cell cycle regulators like CDK2 provides a strong rationale for its continued investigation, particularly in combination therapies for resistant cancers.

References

Milciclib maleate CDK inhibition profile comparison

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib CDK Inhibition Profile at a Glance

The following table summarizes the available quantitative data on Milciclib's inhibition of various kinase targets, primarily derived from cell-free biochemical assays [1].

Table 1: Experimentally Determined Inhibition Profile of Milciclib

Target Kinase IC50 Value (nM) Selectivity Note Evidence Type
CDK2/Cyclin A 45 nM Primary Target Cell-free assay [1]
Tropomyosin receptor kinase A (TrkA) 53 nM Similar potency to CDK2 Cell-free assay [1]
CDK7/Cyclin H 150 nM >3-fold less potent than CDK2 Cell-free assay [1]
CDK4/Cyclin D1 160 nM >3-fold less potent than CDK2 Cell-free assay [1]
CDK5/p35 265 nM >5-fold less potent than CDK2 Cell-free assay [1]
CDK1/Cyclin B 398 nM ~9-fold less potent than CDK2 Cell-free assay [1]

Key Mechanistic and Functional Insights:

  • ATP-competitive Inhibitor: Milciclib functions by competitively binding to the ATP-binding site of the target kinases [1].
  • Cell Cycle Arrest: In sensitive cell lines, Milciclib induces a concentration-dependent G1 phase arrest. This is consistent with its mechanism, as it impairs phosphorylation of the retinoblastoma protein (Rb) at CDK2 and CDK4 specific sites, reducing cyclin A levels and increasing p21 and p27 expression [1].
  • Induction of Cell Death: Evidence suggests that Milciclib can induce cell death through autophagy [1].
  • Role in Radiosensitization: Recent research indicates that Milciclib-mediated CDK2 inhibition can boost radiotherapy sensitivity in colorectal cancer cells. The proposed mechanism involves disruption of the G2/M checkpoint and impairment of DNA damage repair by inhibiting Rad51 [2] [3].

Key Experimental Protocols for Cited Data

For reproducibility, here are the core methodologies from the studies cited.

1. Biochemical Kinase Inhibition Assay [1]

  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of Milciclib against purified kinases.
  • Method Summary: A robotized, strong anion exchanger (Dowex 1X8 resin)-based assay conducted in 384-well plates. Specific peptide or protein substrates are phosphorylated by their respective kinase in the presence of [γ-³³P]ATP. The potency of Milciclib is evaluated against a panel of kinases, with each assay run at optimized ATP (2x K𝑀) and substrate (5x K𝑀) concentrations to allow for direct comparison of IC50 values across the panel.

2. Cell-Based Proliferation and Mechanism Assays [2] [1]

  • Cell Viability/Proliferation Assay: Used to determine the compound's antitumor effects.
    • Protocol: Cells are seeded in 96-well plates and incubated with Milciclib for 72 hours. Cell viability is measured using assays like Cell Counting Kit-8 (CCK-8) or MTT, where absorbance is read with a microplate reader [2] [1].
  • Cell Cycle Analysis: Used to confirm G1 arrest.
    • Protocol: After drug treatment, cells are fixed, stained with a DNA-binding dye like Propidium Iodide, and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases [2].
  • Western Blot Analysis: Used to investigate mechanism of action.
    • Protocol: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies (e.g., against phospho-Rb, total Rb, Rad51) to detect changes in protein expression and phosphorylation [2] [1].

Mechanistic Pathway of Milciclib Action

The diagram below illustrates the primary signaling pathway through which Milciclib exerts its anti-cancer effects.

G Milciclib Milciclib (CDK2 Inhibitor) CDK2_Cyclin CDK2/Cyclin Complex Milciclib->CDK2_Cyclin Inhibits Rad51 Rad51 Inhibition Milciclib->Rad51 Inhibits pRb_P Rb Protein (Hyperphosphorylated) CDK2_Cyclin->pRb_P Phosphorylates pRb Rb Protein (Hypophosphorylated) E2F E2F Transcription Factor pRb->E2F Sequesters / Inhibits pRb_P->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Activates Apoptosis_Autophagy Apoptosis & Autophagy DNA_Repair Impaired DNA Damage Repair Rad51->DNA_Repair Leads to

Research Context and Comparison Note

  • Milciclib's Primary Focus: Milciclib is characterized in the scientific literature and drug databases primarily as a potent and relatively selective CDK2 inhibitor, with additional activity against other CDKs and TrkA [4] [1]. Its development has been explored in clinical trials for cancers like thymic carcinoma and hepatocellular carcinoma [4].
  • The CDK4/6 Inhibitor Class: It is important to distinguish Milciclib from the widely approved CDK4/6 inhibitors (e.g., Palbociclib, Ribociclib, Abemaciclib). These drugs have a different primary target profile and are a firmly established standard of care in HR+/HER2- metastatic breast cancer, where they are combined with endocrine therapy [5] [6]. The search results contain extensive real-world and trial data on these agents, but they are not direct biochemical comparators to Milciclib [7] [8] [9].

References

Milciclib maleate clinical trial phase IIa results

Author: Smolecule Technical Support Team. Date: February 2026

Milciclib Phase IIa Clinical Trial Data in HCC

The table below summarizes the key design and efficacy results from a Phase IIa trial of Milciclib in patients with unresectable or metastatic HCC who were resistant or intolerant to Sorafenib [1] [2].

Trial Characteristic Details
ClinicalTrials.gov ID NCT03109886 [1]
Study Design Single-arm, multi-center trial [1]
Patient Population 31 enrolled patients with unresectable or metastatic HCC, all Sorafenib-refractory or intolerant [1]
Treatment Regimen Milciclib 100 mg, 4 days on/3 days off in 4-week cycles [1]
Primary Endpoint Safety (Met) [1]
Key Efficacy Results Value
Clinical Benefit Rate (CBR) at 6 months 64.3% (in 28 evaluable patients) [1]
Objective Response Rate (ORR) 3.6% (1 Partial Response) [1]
Stable Disease (SD) Rate 60.7% [1]
Median Progression-Free Survival (mPFS) 5.9 months [1]
Median Time to Progression (mTTP) 5.9 months [1]

The trial concluded that Milciclib was well-tolerated with a manageable toxicity profile and no drug-related deaths were reported [1].

CDK Inhibitor Profiling and Indications Comparison

Milciclib and the approved CDK4/6 inhibitors have distinct targeting profiles and are developed for different cancers. The following table provides a comparative overview.

Drug Name Primary CDK Targets Key Approved/Research Indications Development Stage for Listed Indications
Milciclib CDK1, CDK2, CDK4, CDK5, CDK7 [3] [4] Hepatocellular Carcinoma (HCC), Thymic Carcinoma, Colorectal Cancer (Research) Phase IIa (HCC), Phase II (Thymic Carcinoma) [1] [3] [4]
Palbociclib CDK4, CDK6 [5] [6] HR+/HER2- Advanced/Metastatic Breast Cancer Approved (FDA, etc.) [5] [6]
Ribociclib CDK4, CDK6 [5] [6] HR+/HER2- Advanced/Metastatic Breast Cancer Approved (FDA, etc.) [5] [6]
Abemaciclib CDK4, CDK6 [5] [6] HR+/HER2- Advanced/Metastatic Breast Cancer Approved (FDA, etc.) [5] [6]

Experimental Protocols from Key Studies

For research reproducibility, here are the methodologies from pivotal trials and studies.

  • Milciclib Phase IIa HCC Trial (NCT03109886) Design [1]

    • Patients: Adults with recurrent or metastatic HCC, Child-Pugh score ≤6, ECOG status 0-1, who failed prior Sorafenib.
    • Treatment: Oral Milciclib maleate (100 mg) once daily, 4 days on/3 days off per week, in 4-week cycles.
    • Assessment: Treatment paused on Day 90 for tumor assessment. Patients with clinical benefit resumed treatment until Day 180.
    • Endpoints: Primary endpoint was safety. Secondary endpoints included ORR, PFS, TTP, and duration of response.
  • Preclinical Study on Milciclib in Colorectal Cancer (CRC) Models [4]

    • Cell Lines: Human CRC cells (e.g., HCT116, RKO) and normal intestinal epithelial cells (NCM460).
    • Viability Assay: Cells treated with Milciclib for 72 hours, measured with Cell Counting Kit-8 (CCK-8).
    • Colony Formation: Cells treated with Milciclib (200, 400, 800 nM) for 72 hours, then cultured in drug-free medium until colony formation.
    • Radiosensitivity: Clonogenic survival assay performed on parental and radiation-resistant CRC cells exposed to Milciclib and irradiation (0-8 Gy).

CDK Inhibitor Mechanisms and Clinical Context

The following diagrams illustrate the cellular mechanisms and clinical positioning of these inhibitors.

architecture cluster_cell_cycle Cell Cycle Progression cluster_cdk_targets CDK Inhibitor Targets G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 CDK46 CDK4/6 G1_S G1/S Checkpoint CDK46->G1_S Promotes G1/S Transition CDK2 CDK2 CDK2->G1_S Promotes G1/S Transition CDK157 CDK1,5,7 G2_M G2/M Checkpoint CDK157->G2_M Promotes G2/M Transition & Other Roles Inhibitors CDK Inhibitors Palbo_Ribo_Abema Palbociclib, Ribociclib, Abemaciclib (Primary Indication: HR+/HER2- Breast Cancer) Inhibitors->Palbo_Ribo_Abema Milciclib_ Milciclib (Research Indications: HCC, Thymoma) Inhibitors->Milciclib_ Palbo_Ribo_Abema->CDK46 Selectively Inhibits Milciclib_->CDK46 Inhibits Milciclib_->CDK2 Inhibits Milciclib_->CDK157 Inhibits

Interpretation Guide for Researchers

When evaluating this data for drug development decisions:

  • Mechanistic Profile: Milciclib's inhibition of CDK2 is a key differentiator being explored to overcome radioresistance in solid tumors like colorectal cancer [4].
  • Clinical Data Maturity: The available data for Milciclib is from early-phase trials. While the 64.3% CBR in a Sorafenib-resistant HCC population is encouraging [1], it requires validation in larger, randomized trials.
  • Safety Positioning: The manageable toxicity profile of Milciclib is noted as a potential advantage in HCC, a patient population often with compromised liver function and low tolerance for severe side effects [1].

References

Milciclib maleate safety profile existing therapies

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Milciclib Maleate at a Glance

Feature Description
Generic Name This compound [1]
Classification Small molecule, kinase inhibitor [1] [2]
Primary Mechanism Inhibits Cyclin-dependent kinase 2 (CDK2); also active against CDK1, CDK4, CDK5, and Tropomyosin receptor kinase A (TrkA) [1] [2]
Investigated Conditions Malignant Thymoma, Thymic Carcinoma, Hepatocellular Carcinoma (HCC), Glioma, Non-Small Cell Lung Cancer (NSCLC) [1] [3] [2]
Highest Development Phase Phase II (for liver cancer and malignant thymoma) [3] [2]
Reported Adverse Events Nausea, asthenia (weakness), and neutropenia (low neutrophil count); profile described as "favourable" in one trial [2]

Deeper Dive into Efficacy and Protocol

While direct comparative data is scarce, recent research sheds light on how Milciclib works and its potential utility.

  • Mechanism of Action and Therapeutic Rationale: Milciclib is a multi-kinase inhibitor. Its primary target, CDK2, is a key regulator of the cell cycle, controlling the transition from the G1 to S phase where DNA replication occurs [4]. By inhibiting CDK2, Milciclib can arrest the cell cycle, disrupting the proliferation of cancer cells. Furthermore, a 2025 study highlighted that CDK2 inhibition also impairs DNA damage repair by inhibiting proteins like Rad51. This mechanism is crucial for overcoming resistance to radiotherapy, as it prevents cancer cells from fixing the DNA breaks caused by radiation [4].

  • Key Experimental Findings and Protocols: A recent preclinical study investigated Milciclib's potential as a radiosensitizer in colorectal cancer (CRC) models [4].

    • Objective: To evaluate if Milciclib could enhance the sensitivity of CRC cells to irradiation and overcome radioresistance.
    • Core Methodology:
      • Cell Lines: Used human CRC cell lines (HCT116 and RKO) and their stable radioresistant derivatives (HCT116-RR, DLD-1-RR).
      • Treatment: Cells were treated with Milciclib alone or in combination with a single-dose irradiation (0-8 Gy).
      • Assays:
        • Cell Viability (IC50): Measured using a Cell Counting Kit-8 (CCK-8) assay after 72 hours of drug treatment.
        • Clonogenic Survival: After irradiation, cells were cultured for 2 weeks, then fixed and stained to count colonies and calculate the Sensitizer Enhancement Ratio (SER).
        • Cell Cycle & Apoptosis Analysis: Flow cytometry to assess changes in cell cycle distribution and induction of cell death.
    • Key Results:
      • The IC50 values for Milciclib were 0.275 μM for HCT-116 and 0.403 μM for RKO cells [4].
      • Milciclib combined with irradiation showed a SER above 1 in radioresistant cells, confirming a radiosensitizing effect [4].
      • The drug caused a dose-dependent reduction of cells in the G2/M phase and promoted apoptosis [4].

Visualizing Milciclib's Dual Anticancer Mechanism

The following diagram illustrates the two primary ways Milciclib exerts its antitumor effects, based on the described research.

G Milciclib Milciclib CDK2 CDK2 Milciclib->CDK2 Rad51 Rad51 Milciclib->Rad51 Inhibits CellCycle CellCycle CDK2->CellCycle Proliferation Proliferation CellCycle->Proliferation Promotes DNADamage DNADamage Repair Repair DNADamage->Repair Triggers ( e.g., by Radiotherapy ) Rad51->Repair Radiosensitization Radiosensitization Repair->Radiosensitization Enables Resistance Apoptosis Apoptosis

Diagram Title: Milciclib's Dual Anticancer Mechanism

Research Implications and Data Gaps

The available information suggests Milciclib has a distinct mechanism targeting cell cycle and DNA repair, with a manageable initial safety profile. Its potential as a radiosensitizer is a particularly promising area for future research [4]. However, for a comprehensive comparison guide, several data gaps currently exist:

  • Lack of Direct Comparative Data: The search did not yield head-to-head clinical trials comparing Milciclib to standard-of-care therapies (e.g., other CDK4/6 inhibitors, sorafenib in HCC). Its relative performance and safety profile against these agents remain undefined.
  • Immature Safety Profile: The reported safety data comes from limited early-phase trials. A full safety profile, including the frequency and severity of adverse events and long-term risks, requires larger Phase III studies.
  • Efficacy in Approved Indications: Milciclib remains an investigational drug. Its definitive efficacy for any specific cancer type is not yet established.

References

Milciclib maleate efficacy sorafenib-refractory patients

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Efficacy Data from Phase IIa Trial

The table below summarizes the key efficacy and safety outcomes of Milciclib monotherapy from a Phase IIa clinical trial in patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib [1] [2].

Trial Parameter Result / Description
Trial Design Phase IIa, multi-center, single-arm study [1] [2]
Patient Population 31 patients with recurrent or metastatic HCC, resistant or intolerant to sorafenib [1]
Treatment Regimen Milciclib 100 mg orally, once daily for 4 days, followed by 3 days off in 4-week cycles [1]
Primary Endpoint (Safety) Met; treatment was well-tolerated with manageable toxicities. No drug-related deaths were reported [1] [2].
Clinical Benefit Rate (CBR) 64.3% in 28 evaluable patients [1].

| Best Overall Response | - Stable Disease: 60.7% (17 patients)

  • Partial Response: 3.6% (1 patient) [1]. | | Median Progression-Free Survival (PFS) | 5.9 months (95% CI, 1.5-6.7) [1]. | | Median Time to Progression (TTP) | 5.9 months (95% CI, 1.5-6.7) [1]. |

Preclinical Evidence for Combination Therapy

Preclinical studies suggest that Milciclib may have a synergistic effect when combined with sorafenib, potentially overcoming resistance. Key findings and the experimental methodology are outlined below [3].

  • Key Finding: The combination of Milciclib and sorafenib produced remarkable synergistic anti-HCC activity, significantly superior to either drug alone in suppressing tumor growth in an orthotopic mouse model [3].
  • Proposed Mechanism: The synergy appears to be driven by the mutual downregulation of the c-Myc oncoprotein, a key driver of cell proliferation and tumor growth. While each drug inhibits its respective pathway, they interact to suppress c-Myc [3].
Experimental Workflow: In Vivo Efficacy Study

The following diagram illustrates the key steps of the preclinical study that investigated the combination therapy [3]:

G Start Develop Orthotopic HCC Model A Implant Human MHCC97-H Cells into Mouse Liver Start->A B Monitor Tumor Growth via Serum Human α-fetoprotein (hAFP) A->B C Randomize and Treat Groups: 1. Control 2. Milciclib alone 3. Sorafenib alone 4. Milciclib + Sorafenib B->C D Assess Tumor Growth and Suppression C->D E Analyze Tumor Tissue for Mechanism (e.g., c-Myc levels) D->E

  • Cell Line & Model: The study used highly metastatic human HCC cells (MHCC97-H) implanted into the livers of nude mice to create an orthotopic model, which more closely mimics the human disease than subcutaneous models [3].
  • Biomarker Monitoring: Tumor growth was monitored by measuring serum levels of human α-fetoprotein (hAFP), which correlates with tumor burden [3].
  • Dosing: Mice were treated with Milciclib, sorafenib, or their combination [3].
  • Outcome Measures: The primary readout was the inhibition of tumor growth, assessed through hAFP levels and direct measurement. Mechanism-based analysis was performed on tumor tissue [3].

Detailed Experimental Protocols

For researchers seeking to replicate or understand the depth of these studies, here are the detailed methodologies.

Clinical Trial Protocol (Phase IIa)

This design evaluated Milciclib as a monotherapy in a specific, treatment-experienced population [1] [2].

  • Patient Criteria: Patients had unresectable or metastatic HCC, were sorafenib-resistant/intolerant, with a Child-Pugh score ≤6 and ECOG status 0-1 [1].
  • Dosing Schedule: Oral Milciclib (100 mg) was administered on a 4-days-on, 3-days-off schedule per 4-week cycle [1].
  • Treatment Interruption: Treatment was paused at the end of the third cycle (Day 90) for tumor assessment. Patients deriving clinical benefit resumed treatment until Day 180 [1].
  • Endpoint Assessment: Safety was the primary endpoint. Efficacy secondary endpoints (PFS, TTP) were assessed, with tumor response evaluated based on mRECIST and RECIST 1.1 criteria [1] [2].
In Vitro Synergy Assay Protocol

The preclinical research included cell-based experiments to confirm the synergistic effect observed in vivo [3].

  • Cell Proliferation Assay: Human HCC cells were seeded in 96-well plates and treated with Milciclib, sorafenib, or their combination. Cell viability was measured using WST-1 reagent after 48-72 hours of exposure, and IC50 values were calculated [3].
  • Triplex Assay: The ApoTox-Glo Triplex assay was used to simultaneously measure multiple parameters: viability, cytotoxicity, and apoptosis induction in HCC cells after 48-hour drug treatment [3].
  • Migration Assay: A Transwell migration assay was employed to study the effect of the drugs on epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. Cells were cultured in EMT-inducing media with the drugs for 10 days, and migrated cells were counted [3].

Interpretation and Context for Researchers

  • Clinical Positioning: The data suggests Milciclib's potential as a well-tolerated, cytostatic agent that can provide clinical benefit by stabilizing disease in a majority of sorafenib-refractory patients [1]. The manageable safety profile could be an advantage for long-term treatment [1] [2].
  • Overcoming Resistance: The preclinical synergy with sorafenib is a critical finding. It indicates that simultaneously targeting CDK/Milciclib) and kinase (sorafenib) pathways can disrupt compensatory signals, potentially overcoming acquired resistance [3].
  • Research Gaps: The current clinical data is from a single-arm trial without a direct control group. Furthermore, the search results did not contain direct head-to-head comparative data with other second-line HCC treatments like regorafenib or cabozantinib.

References

Milciclib maleate combination regorafenib lenvatinib

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Experimental Findings

Drug Combination Experimental Model Key Findings Proposed Synergistic Mechanism
Milciclib + Sorafenib Orthotopic murine model of human HCC (MHCC97-H cells) [1] Remarkable synergistic suppression of tumor growth; superior to monotherapy [1]. Synergistic downregulation of the oncoprotein c-Myc [1].
Milciclib + Regorafenib In vitro human HCC cell lines (MHCC97-H) [1] Demonstrated synergistic anti-proliferative activity and induction of apoptosis [1]. Interaction to downregulate c-Myc (inferred for TKI class) [1].
Milciclib + Lenvatinib In vitro human HCC cell lines (MHCC97-H) [1] Demonstrated synergistic anti-proliferative activity and induction of apoptosis [1]. Interaction to downregulate c-Myc (inferred for TKI class) [1].

Detailed Experimental Protocols

The key findings above are primarily based on a robust preclinical study. Here are the detailed methodologies used for the core experiments [1]:

  • Cell Proliferation Assay: Human HCC cells (MHCC97-H) were seeded in 96-well plates and treated with milciclib, sorafenib, regorafenib, or lenvatinib, both individually and in combination. After 48 hours, cell viability was measured using the WST-1 reagent, and IC50 values were determined [1].
  • Apoptosis and Cytotoxicity Assay (ApoTox-Glo Triplex Assay): MHCC97-H cells were treated with the drugs alone or in combination for 48 hours. A multiplex assay was used to simultaneously measure cell viability, cytotoxicity (dead cell protease activity), and apoptosis (caspase-3/7 activation) [1].
  • *In Vivo* Orthotopic HCC Model: An orthotopic model was established by implanting human HCC cells (MHCC97-H) into the livers of nude mice. Tumor growth was monitored by measuring serum levels of human α-fetoprotein (hAFP). Mice were treated with milciclib, sorafenib, or their combination, and tumor growth inhibition was assessed [1].

Signaling Pathways and Rationale for Combination

The rationale for combining a CDK inhibitor like milciclib with TKIs is to target multiple oncogenic pathways simultaneously, overcoming the heterogeneity and drug resistance common in HCC [1]. The following diagram illustrates the proposed mechanistic basis for the observed synergy, particularly with sorafenib.

cluster_top TKI Inhibition (Sorafenib/Regorafenib/Lenvatinib) cluster_bottom CDK Inhibition (Milciclib) Milciclib Milciclib CDK_Targets CDK & Src Kinases (CDK1, CDK2, CDK4, CDK5, CDK7, c-Src) Milciclib->CDK_Targets Sorafenib Sorafenib TKI_Targets Multiple Kinase Targets (VEGFR, PDGFR, FGFR, etc.) Sorafenib->TKI_Targets Regorafenib Regorafenib Regorafenib->TKI_Targets Lenvatinib Lenvatinib Lenvatinib->TKI_Targets cMyc Downregulation of c-Myc TKI_Targets->cMyc Inhibits CDK_Targets->cMyc Inhibits Proliferation Inhibition of Tumor Cell Proliferation & Survival cMyc->Proliferation Apoptosis Induction of Apoptosis cMyc->Apoptosis Synergy Synergistic Anti-Tumor Effect Proliferation->Synergy Apoptosis->Synergy

Furthermore, understanding resistance mechanisms to regorafenib provides additional targets for rational combinations. The diagram below illustrates a key feedback loop identified in regorafenib-resistant HCC cells.

PPP Pentose Phosphate Pathway (PPP) Activation G6PD G6PD (Rate-Limiting Enzyme) PPP->G6PD NADPH ↑ NADPH Production G6PD->NADPH PI3K_AKT PI3K/AKT Pathway Activation G6PD->PI3K_AKT Promotes (feedback) ROS ↓ ROS Levels (Reduced Oxidative Stress) NADPH->ROS AntiOx Enhanced Anti-Oxidative Stress Capacity ROS->AntiOx Resistance Regorafenib Resistance AntiOx->Resistance PI3K_AKT->G6PD Promotes NADK ↑ NADK Expression & Phosphorylation PI3K_AKT->NADK NADK->PPP Supports

Interpretation and Research Gaps

  • Strong Preclinical Rationale: The data establishes a powerful synergistic effect between milciclib and sorafenib, with a clear mechanistic basis through c-Myc downregulation [1]. The positive in vitro results with regorafenib and lenvatinib suggest this synergy may extend across the TKI class [1].
  • Direct Comparison is Limited: While the combinations show promise, the available data does not provide a head-to-head comparison of "milciclib + regorafenib" versus "milciclib + lenvatinib" to determine which dual combination is more potent.
  • Focus on Dual Combinations: The search results do not contain specific experimental data on the triple combination of milciclib, regorafenib, and lenvatinib used simultaneously. The rationale would be to co-target CDKs and a broader spectrum of kinase targets, but this requires empirical validation.

References

Monotherapy vs. Combination Therapy: Efficacy & Safety at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Milciclib Monotherapy Milciclib Combination Therapy
Primary Use Context Advanced HCC after sorafenib failure; Thymic cancers [1] [2] Refractory solid tumors; Preclinical HCC models [3] [4]
Common Partners - Gemcitabine; Sorafenib [3] [4]

| Efficacy Highlights | • Clinical Benefit Rate (HCC): 64.3%Median Time to Progression (HCC): 5.9 months • Disease stabilization in majority of thymic cancer patients [1] [2] | • Clinical Benefit (Refractory tumors): ~36% (including PR & long-term SD) • Reversal of gemcitabine resistance observed • Synergistic anti-tumor activity in preclinical HCC models [3] [4] | | Safety Profile | Manageable; no drug-related deaths; most frequent AEs: diarrhea, nausea, fatigue, asthenia, retinal hemorrhage [1] [5] | Manageable; most frequent AEs: neutropenia, thrombocytopenia; DLTs included thrombocytopenia, ataxia, tremors [3] | | Dosing Schedule | 100 mg once daily, 4 days on/3 days off in 4-week cycles [1] | With Gemcitabine: 80 mg/m²/day (7 days on/7 days off) + Gemcitabine 1000 mg/m²/day (Days 1, 8, 15) in 4-week cycles [3] |

Mechanism of Action and Rationale for Combination

Milciclib is a small-molecule, pan-inhibitor of multiple cyclin-dependent kinases (CDKs), including CDK1, CDK2, CDK4, CDK5, and CDK7, and also inhibits other targets like c-Src kinase [4] [2]. This activity allows it to modulate the cell cycle, DNA replication, and cell signaling.

  • Monotherapy Mechanism: As a single agent, milciclib primarily acts by disrupting the cell cycle in cancer cells, which rely on the hyperactivation of CDKs for unchecked proliferation [2] [4].
  • Combination Rationale: The heterogeneity of cancers like HCC means monotherapy often leads to resistance. Combining drugs with different mechanisms of action can target multiple pathways simultaneously, potentially overcoming this resistance and producing a synergistic effect [4] [6]. For instance, milciclib has shown synergistic activity with the tyrosine kinase inhibitor (TKI) sorafenib in preclinical models, working together to downregulate the critical oncoprotein c-Myc [4]. Similarly, combining milciclib with the chemotherapy drug gemcitabine has been shown to reverse resistance to gemcitabine in refractory tumors [3].

The diagram below illustrates how milciclib's mechanism complements other therapies in a combination setting.

G Combination Therapy Rationale: Milciclib Complements Other Agents Milciclib Milciclib SubTargets Inhibits CDKs (CDK1/2/4/5/7) & c-Src Kinase Milciclib->SubTargets TKI Tyrosine Kinase Inhibitor (e.g., Sorafenib) Synergy Synergistic Effects (e.g., c-Myc downregulation) Overcoming Drug Resistance TKI->Synergy Chemo Chemotherapy (e.g., Gemcitabine) Chemo->Synergy CellCycle Disrupts Cell Cycle & DNA Replication SubTargets->CellCycle CellCycle->Synergy

Key Experimental Data and Protocols

For researchers, the specific methodologies from pivotal studies are crucial.

  • Monotherapy in HCC (Phase IIa Trial, NCT01011439)

    • Patient Profile: 31 patients with unresectable or metastatic HCC who were resistant or intolerant to sorafenib [1].
    • Dosing Protocol: Milciclib was administered orally at 100 mg once daily for 4 days, followed by 3 days off, in 4-week cycles. Treatment was paused after the third cycle (Day 90) for tumor assessment. Patients with clinical benefit resumed treatment until Day 180 [1].
    • Primary Endpoint: Safety. Secondary endpoints included objective response rate, progression-free survival (PFS), and time to progression (TTP) [1].
  • Combination with Gemcitabine in Refractory Solid Tumors (Phase I Trial)

    • Patient Profile: 16 patients with solid malignancies refractory to existing therapies, including gemcitabine [3].
    • Dosing Protocol: Milciclib was administered orally once daily for 7 days on/7 days off in a 4-week cycle. Gemcitabine was administered intravenously at a fixed dose of 1000 mg/m² on Days 1, 8, and 15 of the same 4-week cycle. The recommended Phase II dose for milciclib in this combination was 80 mg/m²/day [3].
  • Preclinical Combination with Sorafenib in Orthotopic HCC Model

    • Model: Orthotopic model using human HCC cells (MHCC97-H) implanted in the livers of nude mice. Tumor growth was monitored via serum levels of human alpha-fetoprotein (hAFP) [4].
    • Dosing Protocol: Oral treatment with milciclib and/or sorafenib. The combination produced a remarkable synergistic anti-HCC activity [4].
    • Mechanism Investigation: Analysis of tumor tissues indicated that the synergy was linked to the downregulation of the c-Myc oncoprotein [4].

Conclusion for Researchers and Developers

The data indicates that the choice between milciclib monotherapy and combination therapy involves a trade-off between objectives and risk profiles.

  • Monotherapy offers a manageable safety profile and has demonstrated clinically meaningful disease stabilization in heavily pre-treated patient populations, making it a viable option for certain advanced cancers where tolerability is a primary concern [1] [5].
  • Combination Therapy holds greater promise for enhancing efficacy, overcoming drug resistance, and expanding therapeutic utility. The synergistic effects seen with both chemotherapy (gemcitabine) and targeted therapy (sorafenib) provide a strong rationale for further clinical development in this direction [4] [3].

References

Established CDK4/6 Inhibitors: Efficacy and Safety Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize key efficacy and safety data from meta-analyses of phase 3 randomized controlled trials for the three FDA-approved CDK4/6 inhibitors in combination with endocrine therapy (ET) for HR+/HER2- advanced breast cancer [1] [2].

Efficacy Outcomes in First-Line Treatment (with Aromatase Inhibitor)

CDK4/6 Inhibitor Progression-Free Survival (PFS) Benefit vs. ET Alone Overall Survival (OS) Benefit vs. ET Alone Simulated Long-Term Benefit (PFLYs over 20 years)*
Abemaciclib Significant improvement [3] Significant improvement [3] 3.059 PFLYs [2]
Ribociclib Significant improvement [1] Significant improvement [1] 2.636 PFLYs [2]
Palbociclib Significant improvement [1] Not statistically significant in some trials [1] 2.302 PFLYs [2]

*PFLYs (Progression-Free Life Years) is a metric calculated from the area under the PFS curve to model and compare long-term efficacy [2].

Common Adverse Event Profiles

Adverse Event Palbociclib Ribociclib Abemaciclib
Most Common Hematologic AE Grade 3-4 Neutropenia [1] [4] Grade 3-4 Neutropenia [1] [4] Lower rate of Grade 3-4 Neutropenia [1]
Most Common Non-Hematologic AE - - Grade 1-2 Diarrhea [1] [4]
Key Safety Distinctions Lower risk of Grade 3-4 infections vs. others [1] Increased risk of QT interval prolongation [5] [1] Higher risk of Grade 3-4 diarrhea; higher treatment discontinuation due to AEs [1]

CDK4/6 Inhibitor Mechanism and Experimental Assessment

Mechanism of Action CDK4/6 inhibitors work by blocking the transition from the G1 to the S phase of the cell cycle. In combination with endocrine therapy, they help overcome resistance and enforce cytostatic growth arrest [4] [6].

G ET Endocrine Therapy (ET) CyclinD1 Cyclin D1 ET->CyclinD1 Reduces CDK46i CDK4/6 Inhibitor CDK46 CDK4/6 Complex CDK46i->CDK46 Inhibits CyclinD1->CDK46 Activates pRB pRB (active) CDK46->pRB Phosphorylates pRB_P pRB (phosphorylated, inactive) pRB->pRB_P E2F E2F Transcription Factor pRB_P->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Activates

Experimental Protocol for Target Engagement Advanced methods like Bioluminescence Resonance Energy Transfer (BRET) using cell-permeable energy transfer probes can quantify target occupancy for all 21 human CDKs in live cells [7]. This provides a more physiologically relevant selectivity profile compared to cell-free biochemical assays.

Key Workflow:

  • Engineering: Create live cells expressing CDK/NanoLuc fusion proteins.
  • Probing: Introduce a bifunctional energy transfer probe designed for specific CDKs.
  • Inhibition & Measurement: Treat cells with a CDK inhibitor. The inhibitor competes with the probe, reducing BRET signal.
  • Analysis: Quantify the reduction in BRET signal to calculate fractional target occupancy and inhibitor potency (IC50) for each CDK [7].

Status of Milciclib and Broader CDK Inhibitor Context

Milciclib's Developmental Status Milciclib is a small-molecule inhibitor of multiple CDKs, including CDK2 [8]. Its development status differs from the highly selective CDK4/6 inhibitors:

  • Limited Data: Most clinical data comes from early-phase trials in other cancers, such as a Phase II study in hepatocellular carcinoma (HCC), which reported a median time to progression of 5.9 months and a manageable safety profile [9].
  • Different Target Profile: Research indicates Milciclib also inhibits CDK7, which can affect glucose consumption in cancer cells with activated PI3K signaling [10]. This broader mechanism distinguishes it from the selective CDK4/6 inhibitors palbociclib, ribociclib, and abemaciclib.

First-Generation CDK Inhibitor Context Alvocidib (flavopiridol) was the first CDK inhibitor studied. It is a non-selective intravenous drug inhibiting CDK1, 2, 4, 6, and 7, and is associated with significant toxicities, including neutropenia and gastrointestinal events [6].

Conclusion and Research Implications

  • Efficacy: Abemaciclib and ribociclib show strong overall survival benefits, while all three significantly improve progression-free survival [3] [1] [2].
  • Safety: Toxicity profiles are distinct and influence clinical choice. Ribociclib requires QT monitoring, abemaciclib necessitates diarrhea management, and palbociclib has a lower infection risk [5] [1].
  • Research Methods: Live-cell target engagement assays provide crucial data for evaluating inhibitor selectivity in a physiological context [7].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

576.28086628 Da

Monoisotopic Mass

576.28086628 Da

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

82W826FL6S

Pharmacology

Milciclib is an orally bioavailable inhibitor of cyclin-dependent kinases (CDKs) and tropomyosin receptor kinase A (TRKA), with potential antineoplastic activity. CDK2/TRKA inhibitor PHA-848125 AC potently inhibits cyclin-dependent kinase 2 (CDK2) and exhibits activity against other CDKs including CDK1 and CDK4, in addition to TRKA. Inhibition of these kinases may result in cell cycle arrest and apoptosis of tumor cells that express these kinases. CDKs are serine/threonine kinases involved in regulation of the cell cycle and may be overexpressed in some cancer cell types. The neurotrophin receptor TRKA is mutated in a variety of cancer cell types.

Other CAS

802539-81-7

Wikipedia

Milciclib

Use Classification

Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Degrassi A, Russo M, Nanni C, Patton V, Alzani R, Giusti AM, Fanti S, Ciomei M, Pesenti E, Texido G. Efficacy of PHA-848125, a cyclin-dependent kinase inhibitor, on the K-Ras(G12D)LA2 lung adenocarcinoma transgenic mouse model: evaluation by multimodality imaging. Mol Cancer Ther. 2010 Mar;9(3):673-81. Epub 2010 Mar 2. PubMed PMID: 20197397.
2: Caporali S, Alvino E, Starace G, Ciomei M, Brasca MG, Levati L, Garbin A, Castiglia D, Covaciu C, Bonmassar E, D'Atri S. The cyclin-dependent kinase inhibitor PHA-848125 suppresses the in vitro growth of human melanomas sensitive or resistant to temozolomide, and shows synergistic effects in combination with this triazene compound. Pharmacol Res. 2010 May;61(5):437-48. Epub 2009 Dec 21. PubMed PMID: 20026273.
3: Brasca MG, Amboldi N, Ballinari D, Cameron A, Casale E, Cervi G, Colombo M, Colotta F, Croci V, D'Alessio R, Fiorentini F, Isacchi A, Mercurio C, Moretti W, Panzeri A, Pastori W, Pevarello P, Quartieri F, Roletto F, Traquandi G, Vianello P, Vulpetti A, Ciomei M. Identification of N,1,4,4-Tetramethyl-8-{[4-(4-methylpiperazin-1-yl)phenyl]amino}-4,5-dihydro-1H-py razolo[4,3-h]quinazoline-3-carboxamide (PHA-848125), a Potent, Orally Available Cyclin Dependent Kinase Inhibitor. J Med Chem. 2009 Jul 15. [Epub ahead of print] PubMed PMID: 19603809.
4: Tomillero A, Moral MA. Gateways to clinical trials. Methods Find Exp Clin Pharmacol. 2009 Apr;31(3):183-226. PubMed PMID: 19536362.

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